3-Bromo-4-methyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-methyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2/c1-3-2-6-7-4(3)5/h2H,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKFLRLLYKEJJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70616930 | |
| Record name | 5-Bromo-4-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70616930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5932-20-7 | |
| Record name | 3-Bromo-4-methyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5932-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70616930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-methyl-1H-pyrazole | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Technical Guide to 3-Bromo-4-methyl-1H-pyrazole (CAS: 5932-20-7): A Key Building Block in Modern Chemistry
Abstract: This technical guide provides an in-depth analysis of 3-Bromo-4-methyl-1H-pyrazole, identified by CAS number 5932-20-7. As a halogenated heterocyclic compound, it serves as a highly versatile and valuable building block in the fields of medicinal chemistry and agrochemical research. The strategic placement of the methyl group and the reactive bromine atom on the pyrazole core allows for extensive functionalization, making it a cornerstone intermediate for the synthesis of complex molecular architectures. This document details its physicochemical properties, outlines key synthetic strategies, explores its chemical reactivity with a focus on palladium-catalyzed cross-coupling reactions, and provides essential safety and handling protocols. The content is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the application of this important chemical entity.
Section 1: Introduction to the Pyrazole Scaffold in Drug Discovery
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry. This designation is reserved for molecular scaffolds that are capable of binding to multiple, diverse biological targets, thus appearing in a wide array of therapeutic agents. The unique electronic properties and conformational flexibility of the pyrazole core have led to its incorporation into numerous successful drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and various kinase inhibitors in oncology.
Halogenated pyrazoles, such as this compound, represent a particularly strategic class of intermediates. The introduction of a halogen atom, especially bromine or chlorine, onto the pyrazole ring serves two primary purposes. First, it can significantly modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which are critical for drug efficacy. Second, and more importantly from a synthetic standpoint, the halogen acts as a versatile chemical handle for constructing more complex molecules through reactions like metal-catalyzed cross-coupling, enabling the rapid exploration of a compound's structure-activity relationship (SAR).
Section 2: Compound Identification and Physicochemical Properties
A precise understanding of a compound's identity and properties is fundamental for its effective use in research and development.
2.1: Nomenclature and Identifiers
The unambiguous identification of this compound is ensured by its unique CAS Registry Number and other standardized chemical identifiers.
| Identifier | Value | Source |
| CAS Registry Number | 5932-20-7 | |
| IUPAC Name | 5-bromo-4-methyl-1H-pyrazole | |
| Synonyms | 3(5)-Bromo-4-methylpyrazole, 5-bromo-4-methyl-1H-pyrazole | |
| Molecular Formula | C₄H₅BrN₂ | |
| Molecular Weight | 161.00 g/mol | |
| InChI | InChI=1S/C4H5BrN2/c1-3-2-6-7-4(3)5/h2H,1H3,(H,6,7) | |
| InChIKey | NIKFLRLLYKEJJK-UHFFFAOYSA-N | |
| Canonical SMILES | CC1=C(NN=C1)Br |
2.2: Physicochemical Properties
The physical properties of the compound are critical for designing experimental conditions, including solvent selection and purification methods.
| Property | Value | Source |
| Appearance | White powder / solid | |
| Purity | ≥95% (typical commercial grade) | |
| Topological Polar Surface Area (TPSA) | 28.7 Ų | |
| Solubility | Soluble in organic solvents | |
| H-Bond Donors | 1 | |
| H-Bond Acceptors | 1 |
Section 3: Synthesis of this compound
The synthesis of this compound requires careful control of regioselectivity to ensure the bromine atom is installed at the desired C3 position.
3.1: Retrosynthetic Analysis & Strategic Considerations
The primary challenge in synthesizing substituted pyrazoles is controlling the position of substituents on the ring. For this compound, two main retrosynthetic strategies can be envisioned:
-
Direct Bromination: Starting from the pre-formed 4-methyl-1H-pyrazole and introducing the bromine atom. This approach is atom-economical but requires conditions that favor bromination at C3 over C5 or C4 (if the position were unsubstituted).
-
Ring Formation: Constructing the pyrazole ring from an acyclic precursor that already contains the necessary carbon-bromine bond. This often provides excellent regiocontrol but may involve more steps.
3.2: Detailed Experimental Protocol (Example: Direct Bromination)
This protocol is adapted from general methods for the bromination of pyrazoles and serves as a representative example. The choice of N-Bromosuccinimide (NBS) as the brominating agent is often preferred over elemental bromine for its milder nature and easier handling, which can improve regioselectivity and reduce the formation of poly-brominated byproducts.
Objective: To synthesize this compound from 4-methyl-1H-pyrazole.
Materials:
-
4-methyl-1H-pyrazole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (ACN) or Dichloromethane (DCM) as solvent
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, and standard laboratory glassware
Procedure:
-
Reaction Setup: To a solution of 4-methyl-1H-pyrazole (1.0 eq) in acetonitrile (dissolved at a concentration of ~0.2 M) in a round-bottom flask, add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C (ice bath).
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium thiosulfate to neutralize any remaining active bromine species.
-
Remove the organic solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure this compound.
-
Section 4: Chemical Reactivity and Applications in Synthesis
The synthetic utility of this compound lies in its capacity for further elaboration, primarily through reactions involving the carbon-bromine bond.
4.1: Palladium-Catalyzed Cross-Coupling Reactions
The C3-bromine atom is ideally positioned for palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C and C-N bond formation. Generally, 3-bromopyrazoles exhibit higher reactivity in these transformations compared to their 4-bromo counterparts.
Suzuki-Miyaura Coupling: This reaction couples the bromopyrazole with an organoboronic acid or ester to form a new C-C bond, enabling the introduction of aryl, heteroaryl, or vinyl substituents. This is arguably the most common application for diversifying the pyrazole core.
Other important cross-coupling reactions include:
-
Sonogashira Coupling: For introducing alkyne functionalities.
-
Buchwald-Hartwig Amination: For forming C-N bonds to introduce amine substituents.
-
Heck Coupling: For coupling with alkenes.
These reactions collectively provide a powerful toolkit for medicinal chemists to rapidly generate libraries of novel compounds for biological screening.
Section 5: Safety, Handling, and Storage
Proper handling of halogenated compounds is crucial to ensure laboratory safety and minimize environmental impact.
5.1: Hazard Identification
This compound is classified with several hazards that necessitate careful handling.
| GHS Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
5.2: Handling and Personal Protective Equipment (PPE)
Given its hazardous properties, the following precautions must be observed:
-
Engineering Controls: Always handle this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves before use.
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
5.3: Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or the environment.
Section 6: Conclusion
This compound (CAS: 5932-20-7) is more than just a chemical compound; it is an enabling tool for innovation in science. Its well-defined structure, coupled with the strategic reactivity of the bromine atom, provides a reliable and versatile platform for the synthesis of novel molecules with significant potential in drug discovery and agrochemical development. A thorough understanding of its properties, synthesis, and reactivity, combined with a commitment to safe handling practices, allows researchers to fully harness the power of this important heterocyclic building block.
Section 7: References
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4849–4853. Available from: [Link]
-
This compound. (n.d.). CAS Common Chemistry. Retrieved January 7, 2026, from [Link]
-
The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026, from [Link]
-
G. V. K., & D. S. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1603–1665. Available from: [Link]
-
This compound. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
-
Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Isgrò, M., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1699. Available from: [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Kumar, V., & Saini, A. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 10-18. Available from: [Link]
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (n.d.). Arkat USA. Retrieved January 7, 2026, from [Link]
-
Safety Data Sheet: Bromine
3-Bromo-4-methyl-1H-pyrazole molecular weight
An In-Depth Technical Guide to 3-Bromo-4-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and agrochemical research. Its unique structural arrangement, featuring a reactive bromine atom on the pyrazole core, provides a versatile handle for synthetic diversification. This guide offers a comprehensive overview of its fundamental physicochemical properties, with a primary focus on its molecular weight, alongside established protocols for its synthetic application. We will delve into the causality behind experimental choices, provide a detailed, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction, and outline critical safety and handling procedures. The objective is to equip researchers and drug development professionals with the technical knowledge required to effectively utilize this compound in the synthesis of novel, high-value molecules.
Introduction: The Significance of Pyrazole Scaffolds in Modern Chemistry
The pyrazole moiety is a "privileged structure" in drug discovery, a core component found in a multitude of pharmacologically active agents.[1][2] Pyrazole derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] Their prevalence in commercial drugs and agrochemicals underscores their importance.[1]
Substituted bromopyrazoles, such as this compound, are particularly valuable. The carbon-bromine bond serves as a key reactive site, enabling chemists to introduce diverse molecular fragments through powerful synthetic methods like metal-catalyzed cross-coupling reactions.[1][4] This capability allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug design, facilitating the fine-tuning of a compound's pharmacological profile to enhance efficacy and minimize side effects.[5]
Core Physicochemical & Spectroscopic Characterization
Accurate characterization of a starting material is the foundation of reproducible and successful synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 161.00 g/mol | [6][7] |
| Molecular Formula | C₄H₅BrN₂ | [6][8] |
| CAS Number | 5932-20-7 | [6][8][9] |
| Appearance | Solid | [8] |
| IUPAC Name | This compound | [9] |
| Synonyms | 5-Bromo-4-methyl-1H-pyrazole | [6][8] |
| InChI Key | NIKFLRLLYKEJJK-UHFFFAOYSA-N | [6][8][9] |
| SMILES | CC1=C(NN=C1)Br | [6][9] |
Synthesis and Mechanistic Considerations
The synthesis of substituted pyrazoles often involves the cyclization of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For this compound, a common conceptual pathway involves the bromination of the corresponding 4-methyl-1H-pyrazole precursor.
The rationale for this approach lies in the reactivity of the pyrazole ring. The ring is electron-rich and susceptible to electrophilic substitution. Bromination can be achieved using various brominating agents, such as N-Bromosuccinimide (NBS) or elemental bromine. The regioselectivity of the bromination is dictated by the electronic and steric properties of the pyrazole ring and any existing substituents. The choice of solvent and temperature is critical to control the reaction rate and minimize the formation of undesired byproducts.
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The utility of this compound as a building block is best demonstrated through its application in a cross-coupling reaction. The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds. Below is a representative protocol for coupling this compound with a generic arylboronic acid.
Workflow Visualization
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).
-
Causality: The arylboronic acid is used in slight excess to ensure complete consumption of the limiting bromopyrazole. The inorganic base is crucial for the transmetalation step of the catalytic cycle.
-
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times. This process is essential to remove oxygen, which can oxidize and deactivate the palladium catalyst.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v). Subsequently, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Causality: A mixed solvent system is often used to dissolve both the organic substrates and the inorganic base. The catalyst loading is typically low (1-5 mol%) as it is regenerated during the catalytic cycle.
-
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Aqueous Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with an organic solvent like ethyl acetate.
-
Causality: The workup serves to quench the reaction and separate the desired organic product from the inorganic salts and water-soluble impurities.
-
-
Purification (Self-Validation): Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel.
-
Characterization: The purity and identity of the final product must be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This step validates the success of the synthesis.
Safety and Hazard Management
As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound presents several hazards that require careful management.
-
Hazard Identification: The compound is classified as harmful if swallowed (Acute Toxicity, Oral), causes skin irritation, and causes serious eye irritation.[6] It may also cause respiratory irritation.[6][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[10][11]
-
Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10][12] Avoid contact with skin, eyes, and clothing.[12]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[10][11]
-
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[10]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[10]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[10]
-
If Inhaled: Remove the person to fresh air and keep comfortable for breathing.[10]
-
Conclusion and Future Outlook
This compound, with a molecular weight of 161.00 g/mol , is more than just a chemical intermediate; it is an enabling tool for innovation in pharmaceutical and agrochemical development.[6][7] Its defined physicochemical properties and predictable reactivity make it a reliable component in complex synthetic campaigns. The continued exploration of its utility in diverse chemical transformations, particularly in the development of novel cross-coupling methodologies, will undoubtedly lead to the discovery of new bioactive molecules with significant therapeutic or practical potential.
References
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3-Bromo-4-methyl-1-(iso-butyl)-1H-pyrazole - PubChem . National Center for Biotechnology Information. [Link]
-
This compound | C4H5BrN2 | CID 21680102 - PubChem . National Center for Biotechnology Information. [Link]
-
3-Bromo-1-methyl-1H-pyrazole | C4H5BrN2 | CID 14948637 - PubChem . National Center for Biotechnology Information. [Link]
-
Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles . Beilstein Journal of Organic Chemistry. [Link]
-
4-bromo-3-methyl-1H-pyrazole | C4H5BrN2 | CID 83741 - PubChem . National Center for Biotechnology Information. [Link]
-
(PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole - ResearchGate . ResearchGate. [Link]
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - Arkat USA . Arkat USA, Inc. [Link]
- CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents.
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central . National Center for Biotechnology Information. [Link]
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Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers . Frontiers. [Link]
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Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole | Request PDF - ResearchGate . ResearchGate. [Link]
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3-Bromo-4-methyl-1H-pyrazole chemical properties
An In-depth Technical Guide to 3-Bromo-4-methyl-1H-pyrazole: Properties, Reactivity, and Applications
Introduction
This compound is a halogenated heterocyclic compound that serves as a crucial building block in medicinal chemistry and materials science. The pyrazole scaffold itself is recognized as a "privileged structure" in drug discovery, appearing in a wide array of pharmacological agents.[1][2] The strategic placement of a bromine atom at the 3-position and a methyl group at the 4-position imparts specific reactivity and steric properties, making this molecule a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, reactivity, and applications, with a focus on its utility for researchers in drug development.
Molecular Structure and Identification
The fundamental structure consists of a five-membered aromatic ring containing two adjacent nitrogen atoms (a pyrazole), substituted with a bromine atom at the C3 position and a methyl group at the C4 position. The presence of the N-H proton means the molecule can exist in tautomeric forms, though the 3-bromo isomer is the commonly named and supplied form.
Caption: Chemical structure of this compound.
Key Identifiers:
-
Molecular Weight: 161.00 g/mol [4]
-
IUPAC Name: this compound (also referred to as 5-bromo-4-methyl-1H-pyrazole depending on tautomeric form and numbering)[4]
-
Synonyms: 5-bromo-4-methyl-1H-pyrazole, 3-Bromo-4-methylpyrazole[3][4]
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. These characteristics are essential for designing reaction conditions, purification protocols, and formulation strategies.
| Property | Value | Source |
| Appearance | Solid | [3] |
| Molecular Weight | 161.00 g/mol | [4] |
| Purity | Typically ≥95% | [3] |
| XLogP3 | 1.6 | [4] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
Spectroscopic Profile
Spectroscopic analysis is critical for confirming the identity and purity of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the C5 proton, a singlet for the methyl protons at C4, and a broad singlet for the N-H proton. The chemical shifts will be influenced by the solvent used.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display four distinct signals corresponding to the three carbon atoms in the pyrazole ring and the one carbon of the methyl group.[4] The carbon atom attached to the bromine (C3) will show a characteristic shift.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks at m/z values corresponding to the molecular ions with the ⁷⁹Br and ⁸¹Br isotopes, respectively, in an approximate 1:1 ratio.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands. A broad band in the region of 3100-3300 cm⁻¹ corresponds to the N-H stretching vibration, indicative of hydrogen bonding.[6] C-H stretching vibrations from the methyl group and the aromatic ring will appear around 2900-3100 cm⁻¹. Vibrations associated with C=N and C=C bonds in the pyrazole ring are expected in the 1400-1600 cm⁻¹ region.
Chemical Reactivity and Synthesis
The reactivity of this compound is dictated by the interplay of the pyrazole ring's aromaticity and the electronic effects of its substituents.
Core Reactivity
-
N-H Acidity and Alkylation: The pyrrole-like nitrogen (N1) bears a proton that is moderately acidic and can be deprotonated with a suitable base. The resulting pyrazolate anion is a potent nucleophile, readily undergoing alkylation, acylation, or arylation to furnish N1-substituted pyrazoles. This is a primary pathway for incorporating the pyrazole core into larger molecules.
-
C-Br Bond for Cross-Coupling: The bromine atom at the C3 position is the most valuable reactive handle for synthetic diversification. It is ideally positioned for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (for C-C bond formation), Buchwald-Hartwig (for C-N bond formation), and Sonogashira (for C-C alkyne formation) reactions.[1] This allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and amino groups.
-
Electrophilic Substitution: While the pyrazole ring is generally electron-rich, the electron-withdrawing effect of the bromine atom deactivates the ring towards further electrophilic substitution. However, reactions can be forced under harsh conditions, typically directing to the C5 position.
Caption: Key reactivity pathways of this compound.
Synthesis Protocols
The synthesis of substituted pyrazoles can be achieved through various strategies, often involving the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[2] A general strategy to prepare 3-bromopyrazoles involves a three-step method: condensation, halogenation, and oxidation.[7]
A common laboratory-scale synthesis for a related compound, 3-bromo-1H-pyrazole, provides a template for understanding the process.
Experimental Protocol: Synthesis of 3-Bromo-1H-pyrazole (Illustrative)
This protocol is adapted from literature methods for brominating pyrazoles and should be performed by trained chemists with appropriate safety precautions.[8]
-
Dissolution: Dissolve pyrazole (1.0 eq.) in a solution of hydrobromic acid.[8]
-
Cooling: Cool the reaction mixture in an ice bath to a temperature between 5-15°C under constant stirring.[8]
-
Bromination: Add a solution of a suitable brominating agent, such as potassium dichromate solution, dropwise to the cooled mixture, maintaining the temperature within the 5-15°C range.[8] The choice of brominating agent is crucial; N-bromosuccinimide (NBS) is another common reagent used for such transformations.[1][9]
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC), until the starting material is consumed.[8]
-
Quenching: Terminate the reaction by adding a quenching agent, such as a solution of sodium thiosulfate or ferrous oxide, to neutralize any excess bromine.[8][9]
-
Extraction: Extract the product from the aqueous mixture using an appropriate organic solvent (e.g., dichloromethane or chlorobenzene).[8][9]
-
Purification: Wash the combined organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or recrystallization to yield the pure 3-bromopyrazole derivative.[9]
Caption: Generalized workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
The pyrazole moiety is a cornerstone in modern medicinal chemistry. This compound serves as a high-value intermediate for accessing novel chemical entities with diverse biological activities.
-
Scaffold for Kinase Inhibitors: Many ATP-competitive kinase inhibitors utilize a heterocyclic core to form key hydrogen bonds with the kinase hinge region. The pyrazole nucleus is an excellent mimic of this interaction. The C3-bromo position allows for the introduction of larger aromatic or heteroaromatic groups via Suzuki coupling, which can target the solvent-exposed region of the ATP-binding pocket, enhancing potency and selectivity.
-
Synthesis of Fused Heterocycles: The molecule is a precursor for creating more complex, fused heterocyclic systems like pyrazolo[3,4-b]pyridines, which are themselves of significant interest in medicinal chemistry due to their structural similarity to purine bases.[10]
-
Agrochemicals: Pyrazole derivatives are fundamental to the activity of several commercial insecticides and herbicides.[1] For instance, 3-bromopyrazole intermediates are used in the synthesis of insecticides like chlorantraniliprole and cyantraniliprole.[11] The bromine atom provides a reliable site for constructing the complex frameworks required for potent agrochemical activity.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate precautions.
-
GHS Hazard Classification:
| Pictogram | Hazard Class |
| Acute Toxicity (Oral), Skin Irritation, Eye Irritation, Specific Target Organ Toxicity (Single Exposure) |
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[13][14]
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]
Conclusion
This compound is a strategically functionalized building block with significant value for chemical synthesis, particularly in the fields of drug discovery and agrochemicals. Its well-defined reactivity, centered on the N-H proton and the C3-bromine atom, provides chemists with reliable and versatile pathways to construct complex molecular targets. A thorough understanding of its properties, spectroscopic characteristics, and safe handling procedures is essential for its effective and responsible use in research and development.
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Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. Arkivoc. [Link]
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Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
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Introduction: The Significance of the Pyrazole Scaffold
An In-Depth Technical Guide to the Synthesis of 3-Bromo-4-methyl-1H-pyrazole
Executive Summary: This guide provides a comprehensive overview of a primary synthetic pathway for this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The synthesis is approached via a logical two-step sequence: the formation of the 4-methyl-1H-pyrazole precursor followed by a regioselective electrophilic bromination. This document elucidates the mechanistic principles governing the reaction, details field-proven experimental protocols, and offers insights into the causality behind procedural choices, thereby serving as a valuable resource for scientists engaged in the synthesis of functionalized pyrazole scaffolds.
Pyrazole and its derivatives are cornerstone structures in medicinal chemistry, recognized as pharmacologically important scaffolds that exhibit a wide array of biological activities, including anti-inflammatory, analgesic, antibacterial, and anti-cancer properties.[1] The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This compound, in particular, serves as a versatile building block. The bromine atom at the 3-position acts as a synthetic handle for further elaboration through cross-coupling reactions (e.g., Suzuki, Sonogashira), while the methyl group at the 4-position influences the electronic and steric profile of the molecule.
Strategic Analysis: A Two-Step Approach to the Target Molecule
The synthesis of this compound presents a key regiochemical challenge. In unsubstituted pyrazoles, the C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic substitution.[1][2][3] The presence of a methyl group at the C4 position deactivates this site and directs subsequent electrophilic attack to either the C3 or C5 position. The primary synthetic strategy detailed herein is a logical and efficient two-step process designed to overcome this challenge.
The core strategy involves:
-
Step A: Synthesis of the Precursor. Formation of the 4-methyl-1H-pyrazole core.
-
Step B: Regioselective Bromination. Introduction of a bromine atom at the C3(5) position of the pyrazole ring.
This approach is predicated on the availability of starting materials and the ability to control the regioselectivity of the final bromination step.
Synthetic Pathway: From Dicarbonyl to Functionalized Pyrazole
The most direct and widely adopted method for constructing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. This is followed by electrophilic bromination using a mild and selective brominating agent.
Pathway Principle & Mechanistic Insights
The pyrazole ring is an aromatic heterocycle containing a "pyrrole-like" nitrogen (N1) and a "pyridine-like" nitrogen (N2). Electrophilic attack at the C4 position is favored because the resulting cationic intermediate (a Wheland intermediate) can delocalize the positive charge without placing it on the electronegative pyridine-like nitrogen.[4]
When C4 is blocked, the electrophile is forced to attack C3 or C5. The intermediate formed from attack at C3 is generally more stable than the one formed from attack at C5, as it keeps the positive charge further from the electron-withdrawing pyridine-like nitrogen. However, the tautomeric nature of the N-unsubstituted pyrazole means that C3 and C5 are chemically equivalent. The regioselectivity is therefore highly dependent on reaction conditions and the specific brominating agent used. N-Bromosuccinimide (NBS) is often preferred over elemental bromine as it provides a low, steady concentration of electrophilic bromine, which can enhance selectivity and minimize side reactions.[5][6]
Step A: Synthesis of 4-methyl-1H-pyrazole
The precursor, 4-methyl-1H-pyrazole, can be synthesized via the reaction of a methylmalonaldehyde equivalent with hydrazine. A practical and effective precursor is 1,1,3,3-Tetramethoxy-2-methylpropane, which serves as a protected form of methylmalonaldehyde.
Reaction Scheme:
The reaction proceeds via initial condensation of hydrazine with one of the acetal groups, followed by intramolecular cyclization and subsequent elimination of methanol and water to yield the aromatic pyrazole ring.
Step B: Regioselective Bromination of 4-methyl-1H-pyrazole
With the 4-position occupied, the bromination must occur at the 3- or 5-position. N-Bromosuccinimide (NBS) in a suitable solvent is the reagent of choice for this transformation, providing a controlled source of electrophilic bromine.[7][8]
Reaction Scheme:
The use of a non-polar solvent like chloroform or acetonitrile at room temperature or slightly below helps to control the reaction rate and improve the regioselectivity of the bromination.
Experimental Protocols & Data
The following protocols are presented as a guide and may require optimization based on laboratory conditions and reagent purity.
Detailed Experimental Protocols
Protocol 4.1.1: Synthesis of 4-methyl-1H-pyrazole
-
To a round-bottom flask, add 1,1,3,3-Tetramethoxy-2-methylpropane (1 eq.) and ethanol.
-
Add hydrazine hydrate (1.1 eq.) and a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude 4-methyl-1H-pyrazole, which can be purified by distillation or column chromatography.
Protocol 4.1.2: Synthesis of this compound
-
Dissolve 4-methyl-1H-pyrazole (1 eq.) in chloroform or acetonitrile in a round-bottom flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15-20 minutes, maintaining the temperature at 0-5 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with chloroform (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization or column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.[9]
Data Presentation: Reagents and Conditions Summary
| Step | Starting Material | Key Reagents | Solvent | Conditions | Product |
| A | 1,1,3,3-Tetramethoxy-2-methylpropane | Hydrazine hydrate, HCl (cat.) | Ethanol | Reflux, 4-6 h | 4-methyl-1H-pyrazole |
| B | 4-methyl-1H-pyrazole | N-Bromosuccinimide (NBS) | Chloroform | 0 °C to RT, 2-4 h | This compound |
Product Characterization
The final product, this compound, is a solid with a molecular formula of C₄H₅BrN₂ and a molecular weight of approximately 161.00 g/mol .[10]
-
¹H NMR: Expected signals would include a singlet for the methyl protons, a singlet for the C5 proton, and a broad singlet for the N-H proton.
-
¹³C NMR: Four distinct carbon signals are expected.
-
Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound (M+ and M+2 peaks of nearly equal intensity).
Visualization of Synthetic Workflow
The logical flow of the synthesis is depicted below, outlining the transition from commercially available starting materials to the final target molecule.
Caption: Workflow for the Synthesis of this compound.
Conclusion
The synthesis of this compound is efficiently achieved through a robust two-step sequence involving the initial formation of the 4-methyl-1H-pyrazole core, followed by a regioselective bromination at the C3(5) position using N-Bromosuccinimide. This guide provides the strategic framework, mechanistic understanding, and practical protocols necessary for researchers to successfully synthesize this valuable intermediate. Careful control of reaction conditions, particularly during the bromination step, is paramount to achieving high yield and purity. The described pathway offers a reliable method for accessing a key building block for the development of novel chemical entities in the pharmaceutical and agrochemical industries.
References
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Spectroscopic data for 3-Bromo-4-methyl-1H-pyrazole
An In-Depth Technical Guide to the Spectroscopic Data of 3-Bromo-4-methyl-1H-pyrazole
Abstract: This technical guide provides a comprehensive analysis of the spectroscopic profile of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. While empirical data for this specific molecule is not widely published, this document leverages established principles of spectroscopic interpretation, data from analogous structures, and theoretical predictions to construct a reliable analytical framework. We will delve into the expected features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide furnishes detailed, field-proven protocols for the acquisition of high-quality spectroscopic data, ensuring that researchers can confidently validate their own synthetic products. The content is structured to provide not just data, but a causal understanding of the underlying molecular properties that give rise to the observed spectral characteristics, fulfilling the needs of drug development professionals and academic scientists.
Introduction to this compound
The pyrazole ring system is a cornerstone of heterocyclic chemistry, renowned for its presence in a multitude of biologically active compounds.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The targeted functionalization of the pyrazole core allows for the fine-tuning of these biological effects.
This compound (CAS No. 5932-20-7) is a substituted pyrazole featuring a bromine atom at the 3-position and a methyl group at the 4-position.[2][3][4] The bromine atom serves as a versatile synthetic handle, enabling further molecular elaboration through cross-coupling reactions, while the methyl group influences the electronic environment and steric profile of the ring. Accurate structural confirmation is the bedrock of any chemical research, and for this, a multi-faceted spectroscopic approach is indispensable. This guide provides the essential spectroscopic signatures required for the unambiguous identification and characterization of this molecule.
Caption: Molecular structure of this compound.
Predicted and Expected Spectroscopic Features
The following sections outline the anticipated spectroscopic data based on the known molecular structure and comparisons with similar halogenated pyrazoles.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, displaying three distinct signals corresponding to the N-H proton, the C5-H proton, and the C4-methyl protons.
-
N-H Proton: This signal is expected to be a broad singlet appearing significantly downfield, typically in the range of δ 12.0-14.0 ppm. The broadness is due to quadrupole broadening from the adjacent nitrogen atoms and chemical exchange. Its exact chemical shift is highly dependent on solvent and concentration due to hydrogen bonding effects.
-
C5-H Proton: This aromatic proton should appear as a singlet in the range of δ 7.5-7.8 ppm. The absence of adjacent protons results in a singlet multiplicity.
-
C4-CH₃ Protons: The methyl protons are expected to appear as a sharp singlet further upfield, likely in the range of δ 2.0-2.3 ppm.
The choice of solvent is critical. In DMSO-d₆, the N-H proton is readily observable, whereas in CDCl₃, it may exchange with trace water or be excessively broad.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum should reveal four signals corresponding to the four unique carbon atoms in the molecule. The PubChem database indicates the existence of a reference ¹³C NMR spectrum, supporting these assignments.[2]
-
C3 (Carbon bearing Bromine): This carbon is directly attached to the electronegative bromine atom, but its signal is also influenced by the pyrazole ring electronics. It is expected to appear in the range of δ 120-135 ppm.
-
C5 (CH): This carbon, bonded to a hydrogen, is anticipated to resonate in a similar downfield region, typically around δ 130-140 ppm.
-
C4 (Carbon bearing Methyl): The signal for this carbon atom is expected to be further upfield, likely in the δ 105-115 ppm range.
-
CH₃ (Methyl Carbon): The methyl carbon will be the most upfield signal, appearing in the characteristic aliphatic region of δ 8-12 ppm.[5]
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present. The most informative regions are the N-H and C-H stretching regions and the fingerprint region.
-
N-H Stretch: A broad absorption band is expected in the range of 2600-3200 cm⁻¹. The broadness and lower frequency (compared to a free N-H at ~3400 cm⁻¹) are characteristic of strong intermolecular hydrogen bonding, which is common in solid-state pyrazoles.[6]
-
C-H Stretch (Aromatic/Methyl): Aromatic C-H stretching for the C5-H will appear just above 3000 cm⁻¹, while aliphatic C-H stretching for the methyl group will appear just below 3000 cm⁻¹.
-
C=N and C=C Stretch: Strong to medium absorptions between 1400 cm⁻¹ and 1600 cm⁻¹ are characteristic of the pyrazole ring stretching vibrations.
-
C-Br Stretch: The carbon-bromine stretch is expected in the fingerprint region, typically between 600 cm⁻¹ and 500 cm⁻¹, though it may be weak and difficult to assign definitively.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and elemental composition.
-
Molecular Ion (M⁺): The compound has a molecular formula of C₄H₅BrN₂ and a molecular weight of approximately 161.00 g/mol .[2] Mass spectrometry should show a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, two peaks of almost equal intensity will be observed at m/z values corresponding to [C₄H₅⁷⁹BrN₂]⁺ and [C₄H₅⁸¹BrN₂]⁺. This doublet is a definitive indicator of a single bromine atom in the molecule. For a related compound, 3-bromo-1-methyl-1H-pyrazole, the top peaks are observed at m/z 160 and 162.[7]
-
Fragmentation: Common fragmentation pathways would likely involve the loss of the bromine atom ([M-Br]⁺) or cleavage of the pyrazole ring. The observation of a fragment at m/z ~81, corresponding to the pyrazole ring after loss of bromine, would be a strong corroborating piece of evidence.
Standard Experimental Protocols for Spectroscopic Analysis
Adherence to standardized protocols is paramount for obtaining high-quality, reproducible data. The following section details the methodology for acquiring NMR spectra, a cornerstone of structural elucidation.
Protocol: Acquiring ¹H and ¹³C NMR Spectra
This protocol ensures the generation of high-resolution NMR data suitable for structural confirmation.
Rationale: The choice of a deuterated solvent with high chemical stability and minimal overlapping signals (like DMSO-d₆) is crucial for observing all protons, including the exchangeable N-H proton. A sample concentration of 5-10 mg provides a good signal-to-noise ratio without causing significant line broadening.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of dry this compound.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Cap the NMR tube and vortex gently until the sample is fully dissolved. A clear, homogeneous solution should be obtained.
-
-
Instrument Setup (for a standard 400 MHz spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. A sharp, symmetrical solvent peak is indicative of good shimming.
-
Tune and match the probe for both the ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Use a spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm).
-
Set the number of scans to 16 or 32 for a good signal-to-noise ratio.
-
Apply a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Switch the nucleus to ¹³C.
-
Use a standard proton-decoupled pulse program (e.g., zgpg30).
-
Set the spectral width to ~240 ppm (e.g., from -10 to 230 ppm).
-
The number of scans will need to be significantly higher than for ¹H NMR due to the low natural abundance of ¹³C. Start with 1024 scans and increase if necessary.
-
Use a relaxation delay of 2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra carefully to obtain a flat baseline.
-
Calibrate the chemical shift axis. For ¹H, reference the residual DMSO peak to δ 2.50 ppm. For ¹³C, reference the DMSO-d₆ septet to δ 39.52 ppm.
-
Integrate the peaks in the ¹H spectrum.
-
Perform peak picking for both spectra.
-
Caption: Workflow for NMR-based structural validation.
Data Interpretation and Structural Validation
The collective spectroscopic data provides a self-validating system for confirming the identity of this compound.
The mass spectrum confirms the correct molecular weight and the presence of a single bromine atom via the characteristic M⁺/(M+2) isotopic pattern. The ¹H NMR spectrum confirms the presence and ratio of the three distinct proton environments (N-H, C-H, and CH₃). The ¹³C NMR spectrum validates the carbon backbone, showing four distinct carbon signals as expected. Finally, the IR spectrum confirms the key functional groups, particularly the hydrogen-bonded N-H moiety.
Table 1: Summary of Predicted Spectroscopic Data
| Technique | Feature | Expected Value/Observation | Rationale |
| ¹H NMR | N-H | δ 12.0-14.0 ppm (broad singlet) | Exchangeable proton, intermolecular H-bonding. |
| C5-H | δ 7.5-7.8 ppm (singlet) | Aromatic proton on the pyrazole ring. | |
| CH₃ | δ 2.0-2.3 ppm (singlet) | Aliphatic protons adjacent to the aromatic ring. | |
| ¹³C NMR | C3-Br | δ 120-135 ppm | Carbon attached to an electronegative atom. |
| C5 | δ 130-140 ppm | Aromatic CH carbon. | |
| C4 | δ 105-115 ppm | Aromatic carbon attached to a methyl group. | |
| CH₃ | δ 8-12 ppm | Aliphatic methyl carbon. | |
| IR | N-H Stretch | 2600-3200 cm⁻¹ (broad) | Strong intermolecular hydrogen bonding.[6] |
| C-H Stretch | ~2900-3100 cm⁻¹ | Aliphatic and aromatic C-H vibrations. | |
| C=N / C=C Stretch | 1400-1600 cm⁻¹ | Pyrazole ring vibrations. | |
| MS (EI) | Molecular Ion (M⁺) | m/z ~160 and ~162 (ratio ~1:1) | Isotopic pattern of a single bromine atom.[7] |
Conclusion
The structural elucidation of this compound relies on a synergistic application of NMR, IR, and MS techniques. The predicted data presented in this guide, including the characteristic downfield N-H proton signal, the three distinct singlets in the ¹H NMR spectrum, the four unique signals in the ¹³C NMR spectrum, and the definitive M⁺/(M+2) isotopic doublet in the mass spectrum, provide a robust analytical blueprint. By following the detailed experimental protocols provided, researchers and drug development professionals can confidently synthesize and characterize this valuable heterocyclic building block, ensuring the integrity and validity of their scientific endeavors.
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Reinheimer, E. W., et al. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molbank. [Link]
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Kleizienė, N., et al. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. [Link]
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Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]
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An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-4-methyl-1H-pyrazole
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-4-methyl-1H-pyrazole. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental considerations, and detailed spectral interpretation of this heterocyclic compound. Our approach is grounded in field-proven insights to explain the "why" behind the "how," ensuring both technical accuracy and practical applicability.
Introduction: The Significance of NMR in Heterocyclic Chemistry
Nuclear Magnetic Resonance spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For heterocyclic compounds like pyrazoles, which form the core of many pharmaceutical agents, ¹H NMR provides critical information about the electronic environment of protons, their connectivity, and the overall molecular geometry. Understanding the nuances of the ¹H NMR spectrum of this compound is crucial for confirming its synthesis, assessing its purity, and understanding its chemical behavior in various environments.
Theoretical Framework: Understanding the ¹H NMR Spectrum of a Substituted Pyrazole
The ¹H NMR spectrum of this compound is governed by several key principles: chemical shift, spin-spin coupling, and the dynamic process of tautomerism.
Chemical Shift (δ)
The chemical shift of a proton is determined by its local electronic environment. In this compound, the positions of the signals for the C5-H proton, the methyl protons, and the N-H proton are influenced by the electronegativity of the adjacent atoms and the aromaticity of the pyrazole ring. The bromine atom at the C3 position exerts a significant deshielding effect, which is expected to influence the chemical shift of the neighboring C5-H proton.
Spin-Spin Coupling (J)
Spin-spin coupling arises from the interaction of the magnetic moments of neighboring protons, leading to the splitting of NMR signals. In this molecule, we can expect to see coupling between the C5-H proton and the protons of the methyl group, as well as potential coupling involving the N-H proton. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides valuable information about the number of bonds separating the coupled protons.
Tautomerism in N-Unsubstituted Pyrazoles
A critical consideration for N-unsubstituted pyrazoles like this compound is the phenomenon of annular tautomerism. The proton on the nitrogen can reside on either N1 or N2, leading to two tautomeric forms that are in rapid equilibrium. This exchange can significantly impact the ¹H NMR spectrum. If the exchange is slow on the NMR timescale, separate signals for each tautomer might be observed. However, more commonly, the rapid exchange leads to an averaged spectrum with potentially broadened signals, particularly for the N-H proton and the ring proton at C5. The rate of this exchange is often influenced by the solvent, temperature, and concentration.
Predicted ¹H NMR Spectrum of this compound
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-H | 12.0 - 13.5 | Broad Singlet | - |
| C5-H | 7.5 - 7.8 | Singlet (or very fine quartet) | J(H5, CH3) ≈ 0.5-1.0 Hz |
| C4-CH₃ | 2.1 - 2.3 | Singlet (or very fine doublet) | J(CH3, H5) ≈ 0.5-1.0 Hz |
Note: This data is a prediction and should be confirmed with experimental results.
Interpretation of the Predicted Spectrum
-
N-H Proton: The N-H proton is expected to appear as a broad singlet in the downfield region of the spectrum (12.0 - 13.5 ppm). Its broadness is a classic indicator of proton exchange with the solvent or other pyrazole molecules, as well as the quadrupolar relaxation effects of the adjacent nitrogen atoms. In protic solvents like D₂O or CD₃OD, this signal would likely disappear due to exchange with deuterium.
-
C5-H Proton: The lone proton on the pyrazole ring, C5-H, is predicted to be a singlet in the aromatic region (7.5 - 7.8 ppm). The deshielding effect of the electronegative nitrogen atoms and the aromatic ring current contribute to its downfield shift. A very small long-range coupling to the methyl group (⁴J coupling) might be observed, which could manifest as a slight broadening of the singlet or a very fine quartet.
-
C4-CH₃ Protons: The protons of the methyl group at the C4 position are expected to resonate as a singlet in the upfield region (2.1 - 2.3 ppm). The signal is a singlet because there are no adjacent protons for typical three-bond coupling. As with the C5-H proton, a very small long-range coupling might cause slight broadening or a very fine doublet.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for initial analysis, while DMSO-d₆ is often used to better observe exchangeable protons like N-H.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and match the probe for the ¹H frequency.
-
Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal of the solvent.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Set a spectral width of approximately 16 ppm, centered around 8 ppm, to ensure all signals are captured.
-
Acquisition Time: An acquisition time of at least 2-3 seconds is recommended for good resolution.
-
Relaxation Delay: A relaxation delay of 2-5 seconds should be used to allow for full relaxation of the protons between scans.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Visualizing the Molecular Structure and Proton Relationships
To better understand the relationships between the different protons in this compound, a molecular structure diagram is provided below.
Caption: Molecular structure of this compound.
Conclusion and Future Work
This guide has provided a detailed theoretical framework and a predicted ¹H NMR spectrum for this compound. The interpretation of the spectrum is based on established principles of NMR spectroscopy and data from analogous compounds. For definitive structural confirmation, it is imperative to acquire an experimental ¹H NMR spectrum and, ideally, complementary 2D NMR data such as COSY and HMBC to unambiguously assign all proton and carbon signals. Advanced techniques like variable temperature NMR could also be employed to study the dynamics of the tautomeric equilibrium in detail.
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A Comprehensive Technical Guide to the ¹³C NMR Analysis of 3-Bromo-4-methyl-1H-pyrazole
Abstract: The pyrazole scaffold is a cornerstone in medicinal chemistry and drug development, valued for its diverse biological activities. Accurate and unambiguous structural characterization of substituted pyrazoles is paramount for advancing research and ensuring the quality of synthesized compounds. This technical guide provides an in-depth exploration of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-Bromo-4-methyl-1H-pyrazole, a representative functionalized pyrazole. We delve into the foundational principles of ¹³C NMR, address the critical issue of tautomerism inherent to N-unsubstituted pyrazoles, and present a detailed, field-proven protocol for sample preparation and data acquisition. Furthermore, this guide offers a predictive analysis of the ¹³C NMR spectrum, assigning chemical shifts based on established substituent effects and data from authoritative literature. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation of heterocyclic compounds.
Introduction: The Pyrazole Core in Modern Chemistry
Substituted pyrazoles are a privileged class of heterocyclic compounds, frequently incorporated into molecules designed for a wide range of therapeutic targets. Their structural versatility and ability to participate in various intermolecular interactions make them indispensable building blocks in the synthesis of novel pharmaceutical agents. Consequently, the precise determination of their chemical structure is a non-negotiable step in the discovery and development pipeline.
Among the arsenal of analytical techniques available, ¹³C NMR spectroscopy provides direct, high-resolution insight into the carbon skeleton of a molecule. Each unique carbon atom in a distinct chemical environment produces a discrete signal, making it a powerful tool for verifying substitution patterns, identifying isomers, and confirming the overall molecular architecture.[1][2]
This guide focuses on this compound, a molecule that presents key challenges and learning opportunities in spectral interpretation, most notably the phenomenon of annular tautomerism, which can complicate structural assignment if not properly understood.
Theoretical Foundations of ¹³C NMR Spectroscopy
A robust interpretation of any NMR spectrum begins with a firm grasp of the underlying quantum mechanical principles.
-
The ¹³C Nucleus: The workhorse of carbon NMR is the ¹³C isotope, which possesses a nuclear spin quantum number (I) of 1/2.[1][3] This property allows it to exhibit the nuclear magnetic resonance phenomenon. Its low natural abundance (approximately 1.1%) and smaller gyromagnetic ratio make it inherently less sensitive than ¹H NMR, often requiring more concentrated samples or longer acquisition times to achieve a satisfactory signal-to-noise ratio.
-
Chemical Shift (δ): The position of an NMR signal, or its chemical shift, is the most valuable piece of information derived from the spectrum. It is highly sensitive to the local electronic environment of the nucleus. The typical range for ¹³C chemical shifts is broad, spanning from 0 to over 220 parts per million (ppm) downfield from the reference standard, tetramethylsilane (TMS).[2] This wide spectral dispersion means that signal overlap is rare, even in complex molecules.[2] Key factors influencing the chemical shift include:
-
Hybridization: sp²-hybridized carbons (alkenes, aromatics) are significantly deshielded (shifted downfield) compared to sp³-hybridized carbons (alkanes). Carbonyl carbons are among the most deshielded.[2]
-
Inductive Effects: Electronegative substituents, such as the bromine atom in our target molecule, withdraw electron density from adjacent carbons, causing them to be deshielded and resonate at a higher chemical shift.[2][4]
-
Resonance Effects: Delocalization of electrons within an aromatic system like pyrazole also profoundly impacts the shielding of each carbon atom.
-
-
Proton Decoupling: Due to the high natural abundance of ¹H, ¹³C nuclei are coupled to their directly attached protons, which would split each carbon signal into complex multiplets. To simplify the spectrum and improve signal-to-noise, a technique called broadband proton decoupling is routinely employed. This process irradiates the protons, effectively removing their coupling to the carbon nuclei and causing each unique carbon signal to appear as a single, sharp line.[2]
The Structural Challenge: Tautomerism in this compound
For N-unsubstituted pyrazoles, the proton on the nitrogen atom can reside on either of the two nitrogen atoms. This dynamic equilibrium gives rise to two different tautomeric forms. For the target molecule, this means an equilibrium exists between this compound and 5-Bromo-4-methyl-1H-pyrazole.
Caption: Annular tautomerism in 3(5)-Bromo-4-methyl-1H-pyrazole.
The position of this equilibrium is crucial as it dictates the observed chemical shifts. Authoritative studies on substituted pyrazoles have shown that electron-withdrawing substituents, such as a bromine atom, preferentially occupy the C3 position of the pyrazole ring.[5] Therefore, for the purpose of spectral prediction, we will assume that the This compound tautomer is the major, if not exclusive, form present in solution.
Predicted ¹³C NMR Spectrum and Signal Assignment
Based on established substituent effects and extensive literature data on substituted pyrazoles, we can predict the approximate chemical shifts for the four unique carbon atoms of this compound.[4][5][6]
Caption: Structure of the dominant tautomer with labeled carbons for spectral assignment.
| Carbon Atom | Hybridization | Attached Groups | Predicted Chemical Shift (δ, ppm) | Rationale |
| C3 | sp² | -Br, =N- | 120 - 130 | The direct attachment to the electronegative bromine atom causes a downfield shift. However, the "heavy atom effect" of bromine can also introduce some shielding. Literature on 3-bromopyrazoles places this carbon in this approximate region.[5] |
| C4 | sp² | =C-CH₃, =C- | 108 - 115 | The methyl group is electron-donating, causing a slight shielding (upfield shift) effect on the carbon to which it is attached.[5] |
| C5 | sp² | -H, =N- | 133 - 140 | This is a standard sp² CH carbon in a pyrazole ring, typically found in the aromatic region. Its chemical shift is influenced by its position relative to the two substituents. |
| -CH₃ | sp³ | -H, -C= | 8 - 14 | This signal appears in the characteristic upfield aliphatic region, consistent with a methyl group attached to an sp² carbon.[2] |
Note: These are predicted values based on additivity rules and literature precedents. Actual experimental values may vary depending on the solvent and concentration.
Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum
The quality of the final spectrum is directly dependent on meticulous sample preparation and correct instrument parameterization. The following protocol represents a self-validating system designed to produce reliable and reproducible data.
Caption: Standard workflow for ¹³C NMR sample preparation and data acquisition.
Sample Preparation Methodology
Causality: The goal is a perfectly homogeneous solution free of any particulate matter, as solids will degrade the magnetic field homogeneity, leading to broad, uninterpretable peaks.[7]
-
Weighing the Analyte: Accurately weigh 50-100 mg of this compound into a clean, dry vial.[7] This higher concentration is necessary to compensate for the low sensitivity of the ¹³C nucleus.
-
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆) to the vial.[8] The choice of solvent is critical; DMSO-d₆ is often used for pyrazole studies as it can break up intermolecular hydrogen bonds.[5][6] Gently vortex or sonicate the vial to ensure complete dissolution.
-
Filtration: Prepare a filter by tightly packing a small plug of glass wool into a Pasteur pipette. Cotton wool should be avoided as it can leach impurities into the sample. Carefully transfer the solution through the filter into a clean, high-quality 5 mm NMR tube. This step is mandatory to remove any micro-particulates.[9]
-
Internal Standard: Add one small drop of Tetramethylsilane (TMS) to the NMR tube. TMS provides the 0 ppm reference signal against which all other chemical shifts are measured.[2][7]
-
Final Steps: Securely cap the NMR tube. Invert the tube several times to ensure the solution is thoroughly mixed. Wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints before placing it in the spectrometer.[8]
NMR Spectrometer Setup and Data Acquisition
Causality: Instrument parameters must be chosen to account for the slow relaxation of ¹³C nuclei and to ensure sufficient signal averaging.
-
Lock and Shim: The instrument's software will use the deuterium signal from the solvent to "lock" the magnetic field frequency. The shimming process then optimizes the field homogeneity across the sample volume, which is essential for achieving sharp spectral lines.
-
Key Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with broadband proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
-
Number of Scans (NS): A large number of scans (e.g., 1024, 2048, or more) is usually required to build up a strong signal. Halving the sample concentration requires quadrupling the number of scans for the same signal-to-noise ratio.
-
Relaxation Delay (D1): A sufficient delay (e.g., 2-5 seconds) between pulses is crucial to allow the ¹³C nuclei to fully relax back to their equilibrium state. An inadequate delay can lead to signal attenuation and inaccurate peak integrations.
-
Advanced Analysis and Definitive Assignment
While the predicted spectrum provides a strong foundation, unambiguous assignment often requires more advanced NMR experiments.
-
DEPT (Distortionless Enhancement by Polarization Transfer): This is a set of experiments that differentiates carbon signals based on the number of attached protons.
-
DEPT-90: Shows only signals from CH carbons.
-
DEPT-135: Shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. For this compound, a DEPT-90 experiment would definitively identify the C5 signal, while a DEPT-135 would show C5 and the methyl carbon as positive peaks.
-
-
2D Heteronuclear Correlation Spectroscopy:
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each carbon atom with its directly attached proton(s). This is a highly reliable method for assigning protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between carbons and protons that are two or three bonds away.[10] This is invaluable for assigning quaternary (non-protonated) carbons by observing their correlations to nearby protons. For our molecule, the signals from C3 and C4 could be unambiguously assigned by their correlations to the C5-H and methyl protons.
-
-
Computational Chemistry: The prediction of ¹³C NMR chemical shifts using Density Functional Theory (DFT) and the Gauge-Independent Atomic Orbital (GIAO) method has become a powerful complementary tool.[11][12] By calculating the theoretical spectrum of the potential tautomers, one can compare the results with the experimental data to confirm the structure with a high degree of confidence.
Conclusion
The ¹³C NMR analysis of this compound is a multi-faceted process that integrates theoretical knowledge with rigorous experimental practice. A successful analysis hinges on acknowledging the potential for tautomerism, employing a meticulous sample preparation protocol to ensure data quality, and using a combination of 1D and advanced NMR techniques for unambiguous signal assignment. By following the principles and protocols outlined in this guide, researchers can confidently elucidate the structure of this and other similarly substituted pyrazoles, ensuring the integrity and advancing the progress of their research and development efforts.
References
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Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link]
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University of Leicester. (n.d.). NMR Sample Preparation. Department of Chemistry. [Link]
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Quiñoá, E., & Riguera, R. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Magnetic Resonance in Chemistry, 50(S1), S57-S60. [Link]
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Cabildo, P., Claramunt, R. M., & Elguero, J. (1984). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Magnetic Resonance in Chemistry, 22(11), 749-758. [Link]
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Boruah, M., & Prajapati, D. (2013). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Tetrahedron Letters, 54(44), 5944-5947. [Link]
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ProQuest. (2021). The first example of a cine-substitution in a series of 1,3-dinitropyrazoles. Chemistry of Heterocyclic Compounds, 57(5), 551-556. [Link]
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Begtrup, M. (1974). 1H and 13C NMR Spectra of Phenyl-Substituted Azole Derivatives. Part II. A Conformational Study. Acta Chemica Scandinavica B, 28, 61-74. [Link]
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Krivdin, L. B. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. International Journal of Molecular Sciences, 24(23), 16677. [Link]
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Wawer, I., & Oszczapowicz, J. (1998). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 3(3), 80-87. [Link]
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Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl)-3-Phenyl-1,3-Thiazolidin-4-Ones. American Journal of Analytical Chemistry, 4(10), 25-33. [Link]
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Daïch, A., et al. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Advances, 11(17), 10185-10190. [Link]
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Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to the confident determination of molecular stereochemistry. Nature Protocols, 9(3), 643-660. [Link]
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Wiitala, K. W., et al. (2006). Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. The Journal of Physical Chemistry A, 110(23), 7252-7261. [Link]
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Introduction: The Analytical Challenge of Substituted Pyrazoles
An In-depth Technical Guide to the Mass Spectrometry of 3-Bromo-4-methyl-1H-pyrazole
This compound (C₄H₅BrN₂) is a substituted heterocyclic compound belonging to the pyrazole family. Pyrazoles are foundational scaffolds in medicinal chemistry and materials science, making the precise characterization of their derivatives a critical task in research and development.[1][2] The introduction of a bromine atom and a methyl group creates specific analytical challenges and opportunities, particularly in mass spectrometry, which serves as a definitive tool for structural elucidation and purity assessment.
This guide provides a comprehensive technical overview of the mass spectrometric behavior of this compound. We will explore the predictable and informative fragmentation patterns generated under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) techniques. This document is intended for researchers, analytical scientists, and drug development professionals who require a deep, practical understanding of how to analyze this and similar molecules, moving beyond simple data acquisition to robust interpretation and methodological excellence.
Part 1: Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization is a high-energy technique typically coupled with Gas Chromatography (GC-MS). It imparts significant energy into the analyte, inducing extensive and reproducible fragmentation.[3] This creates a detailed "fingerprint" of the molecule, which is invaluable for structural confirmation and library matching. For this compound, the molecular weight is approximately 160.99 Da for the ⁷⁹Br isotope and 162.99 Da for the ⁸¹Br isotope.
The Molecular Ion and the Indispensable Bromine Isotope Pattern
The first and most crucial observation in the EI spectrum is the molecular ion (M⁺•). Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (e.g., at m/z 160 and 162). This isotopic signature is a self-validating feature for any bromine-containing fragment and is the most powerful initial diagnostic tool.
Predictive Fragmentation Pathways
The fragmentation of the this compound molecular ion is governed by the stability of the pyrazole ring and the influence of its substituents. The primary fragmentation processes for pyrazoles involve the loss of stable neutral molecules like hydrogen cyanide (HCN) and dinitrogen (N₂).[4][5]
-
Loss of a Bromine Radical ([M-Br]⁺): A common fragmentation pathway for halogenated compounds is the homolytic cleavage of the carbon-halogen bond. This results in a prominent ion at m/z 81.
-
Loss of Hydrogen Cyanide ([M-HCN]⁺•): A characteristic fragmentation of the pyrazole ring is the expulsion of a 27 Da neutral HCN molecule.[4][6] This would yield a fragment ion cluster around m/z 133/135.
-
Loss of Methyl Radical ([M-CH₃]⁺): Cleavage of the C-CH₃ bond can occur, leading to the loss of a methyl radical (15 Da) and formation of an ion at m/z 145/147.
-
Ring Cleavage and Loss of N₂: Studies on pyrazole fragmentation show that the ring can cleave, often preceded by the loss of a hydrogen atom, to expel N₂ (28 Da).[4] This would lead to smaller, but still characteristic, fragment ions.
The following diagram illustrates the principal EI fragmentation pathways.
Caption: Predicted EI fragmentation of this compound.
Summary of Key EI Fragments
| m/z (⁷⁹Br/⁸¹Br) | Proposed Ion Identity | Neutral Loss | Significance |
| 160/162 | [C₄H₅BrN₂]⁺• | - | Molecular Ion; confirms MW and Br presence |
| 145/147 | [C₃H₂BrN₂]⁺ | •CH₃ | Indicates presence of a methyl group |
| 133/135 | [C₃H₄BrN]⁺• | HCN | Characteristic pyrazole ring fragmentation[4] |
| 81 | [C₄H₅N₂]⁺ | •Br | Loss of bromine atom |
| 67 | [C₃H₃N₂]⁺ | - | Base pyrazole fragment, often seen after initial losses[4] |
Part 2: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
ESI is a soft ionization technique ideal for molecules that are analyzed via Liquid Chromatography (LC-MS).[7][8] It typically generates a protonated molecule, [M+H]⁺, with minimal in-source fragmentation. The structural information is then obtained by selecting this precursor ion and subjecting it to Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS).[8] For this compound, the expected protonated molecule will have an m/z of 161/163.
Protonation and Precursor Ion Selection
Given the basic nitrogen atoms in the pyrazole ring, the molecule readily accepts a proton in the positive ion mode of ESI.[9] The resulting [M+H]⁺ ion at m/z 161/163 is isolated in the first stage of the mass spectrometer for subsequent fragmentation analysis.
Predictive MS/MS Fragmentation Pathways
The fragmentation of an even-electron ion like [M+H]⁺ differs significantly from the odd-electron fragmentation seen in EI-MS. The pathways are often driven by the loss of stable, neutral molecules.[10]
-
Loss of Dinitrogen ([M+H-N₂]⁺): The protonated pyrazole ring can be induced to collapse, eliminating a molecule of N₂ (28 Da). This is a common pathway for protonated nitrogen heterocycles and would result in a product ion at m/z 133/135.
-
Loss of Ammonia ([M+H-NH₃]⁺): Rearrangement and fragmentation could lead to the loss of ammonia (17 Da), although this is generally less common than N₂ loss for the core pyrazole structure.
-
Sequential Losses: The primary fragment ions can undergo further fragmentation. For instance, the [M+H-N₂]⁺ ion at m/z 133/135 may subsequently lose a bromine atom to yield a smaller fragment.
The following diagram illustrates the proposed ESI-MS/MS fragmentation cascade.
Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.
Summary of Key ESI-MS/MS Fragments
| Precursor m/z (⁷⁹Br/⁸¹Br) | Product m/z (⁷⁹Br/⁸¹Br) | Proposed Ion Identity | Neutral Loss |
| 161/163 | 133/135 | [C₄H₆Br]⁺ | N₂ |
| 161/163 | 82 | [C₄H₆N₂]⁺ | HBr |
Part 3: Experimental Protocols
The following protocols are provided as robust starting points for method development. Optimization is always recommended for specific instrumentation and sample matrices.
Protocol 1: GC-MS Analysis for EI Fragmentation
This method is designed for the qualitative analysis and structural confirmation of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample into a 2 mL autosampler vial.
-
Dissolve the sample in 1 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.[1] Vortex to ensure complete dissolution. The final concentration should be ~1 mg/mL.
-
-
GC-MS Instrumentation and Conditions: [1]
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 5977 MSD or equivalent.
-
Column: A low-polarity DB-5ms column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane phase is recommended.[1] This provides good peak shape for a broad range of semi-volatile compounds.
-
Injector: 250 °C, Split mode (20:1 ratio).
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
Protocol 2: LC-MS/MS Analysis for ESI Fragmentation
This method is suitable for quantitative analysis or for analyzing samples that are not amenable to GC.
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in Methanol.
-
Perform a serial dilution using a mixture of Water and Methanol (with 0.1% Formic Acid) to achieve a final concentration in the range of 1-10 µg/mL. The formic acid is critical for promoting protonation in positive ion ESI.
-
-
LC-MS/MS Instrumentation and Conditions:
-
LC System: Waters ACQUITY UPLC or equivalent.
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Column: For polar heterocycles, a mixed-mode or HILIC column can provide better retention than a standard C18 column.[9][11] A Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) can be used as a starting point.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
Start at 5% B.
-
Linear gradient to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and re-equilibrate for 3 minutes.
-
-
MS Conditions: [9]
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.2 kV.
-
Drying Gas (Nitrogen) Temperature: 250-300 °C.
-
Nebulizer Pressure: 35 psi.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for qualitative analysis.
-
Precursor Ion: m/z 161.0 (for ⁷⁹Br) and/or 163.0 (for ⁸¹Br).
-
Product Ion Scan Range: m/z 50-170.
-
-
-
Workflow Visualization
Caption: Comparative workflows for GC-MS and LC-MS/MS analysis.
Conclusion
The mass spectrometric analysis of this compound is a robust process that yields a wealth of structural information. Under Electron Ionization, the molecule produces a rich fragmentation spectrum characterized by the unmistakable bromine isotopic pattern and losses of HCN and methyl radicals. Under Electrospray Ionization, the protonated molecule primarily fragments via the loss of N₂, providing clear data for targeted analysis. By selecting the appropriate technique—GC-MS for comprehensive structural fingerprinting or LC-MS/MS for sensitive and high-throughput analysis—researchers can confidently identify, characterize, and quantify this important heterocyclic compound.
References
-
BenchChem. (n.d.). Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. Retrieved from BenchChem website.[1]
-
Simov, B., & Stojanov, M. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.[4]
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Abdighahroudi, M. S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC - NIH.[9]
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Abdighahroudi, M. S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate.[11]
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ResearchGate. (2024). GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value.[12]
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Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery.[7]
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Drug Target Review. (2016). Application of LCMS in small-molecule drug development.[8]
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Lee, T. (2003). Fast LC/MS in the analysis of small molecules. PubMed.[13]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.[14]
-
Arkat USA. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.[15]
-
NIST. (n.d.). 1H-Pyrazole, 3-methyl-. NIST WebBook.[16]
-
Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.[3]
-
PubChem. (n.d.). 3-Bromo-4-methyl-1-(iso-butyl)-1H-pyrazole. Retrieved from PubChem.[17]
-
PubChem. (n.d.). This compound. Retrieved from PubChem.[18]
-
National Center for Biotechnology Information. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC - NIH.[2]
-
ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.[19]
-
ResearchGate. (n.d.). Principal mass fragmentation of 4-bromopyrazole 3.[20]
-
ResearchGate. (2025). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.[21]
-
Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products.[10]
-
NIST. (n.d.). 1H-Pyrazole, 4-bromo-. NIST WebBook.[22]
-
NIST. (n.d.). 1H-Pyrazole. NIST WebBook.[6]
-
Open Research Library. (2025). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.[5]
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The Solubility Profile of 3-Bromo-4-methyl-1H-pyrazole: A Comprehensive Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of 3-Bromo-4-methyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. A thorough understanding of a compound's solubility is paramount for its successful progression through the drug discovery pipeline, influencing everything from formulation and bioavailability to in vivo efficacy. This document synthesizes theoretical principles with practical, field-proven experimental protocols to offer researchers a comprehensive resource for evaluating and optimizing the solubility of this and similar pyrazole derivatives. We will explore the physicochemical properties governing solubility, present detailed methodologies for its empirical determination, and provide a predicted solubility profile in a range of common organic solvents based on Hansen Solubility Parameters.
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a potential drug candidate from a laboratory curiosity to a clinical reality is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a critical determinant of success. Poor solubility can lead to a cascade of undesirable outcomes, including low bioavailability, erratic absorption, and an increased risk of formulation-related failures. For researchers and scientists in drug development, a comprehensive understanding of a compound's solubility profile is not merely an academic exercise but a crucial prerequisite for informed decision-making.
This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold that is frequently encountered in pharmacologically active molecules[1]. The presence of the pyrazole nucleus in numerous approved drugs underscores its importance in medicinal chemistry. However, the solubility of pyrazole derivatives can be highly variable and is significantly influenced by the nature and position of substituents on the ring[2]. Factors such as the ability to form hydrogen bonds, the overall polarity, and the strength of the crystal lattice energy all play a crucial role in determining how readily a pyrazole derivative will dissolve in a given solvent[2].
This guide is designed to provide a deep dive into the solubility of this compound, offering both a theoretical framework for understanding its behavior and practical, step-by-step protocols for its experimental determination.
Physicochemical Properties of this compound
A foundational understanding of the intrinsic properties of this compound is essential for interpreting its solubility behavior. Key physicochemical parameters, available from resources such as PubChem, provide valuable insights into its potential interactions with various solvents[3].
| Property | Value | Source |
| Molecular Formula | C₄H₅BrN₂ | PubChem[3] |
| Molecular Weight | 161.00 g/mol | PubChem[3] |
| XLogP3 | 1.6 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[3] |
| Polar Surface Area | 28.7 Ų | PubChem[3] |
The XLogP3 value of 1.6 suggests a moderate level of lipophilicity, indicating that the compound is likely to have some solubility in both polar and nonpolar organic solvents. The presence of both a hydrogen bond donor (the N-H of the pyrazole ring) and a hydrogen bond acceptor (the pyridine-like nitrogen) suggests that hydrogen bonding will be a significant factor in its interactions with protic solvents.
Theoretical Framework: Hansen Solubility Parameters (HSP)
To move beyond a qualitative "like dissolves like" understanding of solubility, we can employ the powerful framework of Hansen Solubility Parameters (HSP). This model posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH)[4][5]. The principle is that substances with similar HSP values are more likely to be miscible.
The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:
Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]
A smaller Ra value indicates a higher affinity between the solute and the solvent, and therefore, higher predicted solubility.
Estimated Hansen Solubility Parameters for this compound
Based on the structure of this compound, we can dissect it into the following contributing groups: a pyrazole ring, a bromine atom, and a methyl group. By summing the contributions of these groups, we arrive at the following estimated HSP values:
| Hansen Parameter | Estimated Value (MPa⁰⁵) |
| δD (Dispersion) | 18.5 |
| δP (Polar) | 9.5 |
| δH (Hydrogen Bonding) | 8.0 |
These estimated parameters provide a quantitative basis for predicting the solubility of this compound in a variety of organic solvents.
Predicted Solubility Profile of this compound
Using the estimated HSP for this compound and the known HSP values for a range of common organic solvents, we can predict its relative solubility. The following table presents the HSP for selected solvents and the calculated Hansen distance (Ra) to our target compound. A lower Ra value suggests better solubility.
| Solvent | δD (MPa⁰⁵) | δP (MPa⁰⁵) | δH (MPa⁰⁵) | Ra (Hansen Distance) | Predicted Solubility |
| Methanol | 15.1 | 12.3 | 22.3 | 16.5 | Low |
| Ethanol | 15.8 | 8.8 | 19.4 | 13.9 | Low to Moderate |
| Acetone | 15.5 | 10.4 | 7.0 | 4.0 | High |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 6.7 | Moderate |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 4.3 | High |
| Toluene | 18.0 | 1.4 | 2.0 | 10.5 | Low |
| Acetonitrile | 15.3 | 18.0 | 6.1 | 11.4 | Low |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 6.3 | Moderate |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 7.7 | Moderate |
This predicted profile suggests that this compound is likely to exhibit good solubility in solvents with moderate to high polarity and some hydrogen bonding capability, such as acetone and dichloromethane. Its solubility is predicted to be lower in highly polar protic solvents like methanol and in nonpolar solvents like toluene.
Experimental Protocols for Solubility Determination
While theoretical predictions are invaluable for guiding solvent selection, empirical determination of solubility remains the gold standard. The following are detailed, step-by-step methodologies for two widely accepted methods for determining the thermodynamic and kinetic solubility of a solid compound.
Thermodynamic Solubility Determination: The Shake-Flask Method
This method is considered the benchmark for determining the equilibrium solubility of a compound.
Caption: Workflow for the Shake-Flask Method.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
Phase Separation: After equilibration, remove the vial and allow it to stand at the same constant temperature for a short period to allow for initial settling of the undissolved solid. Centrifuge the vial to pellet the remaining solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. For added certainty, filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE).
-
Quantification: Accurately determine the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is essential for accurate quantification.
-
Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.
High-Throughput Solubility Screening: The Crystal-Clear Point Method
This polythermal method is a more rapid technique suitable for screening the solubility in multiple solvents or at different temperatures.
Caption: Workflow for the Crystal-Clear Point Method.
Methodology:
-
Preparation: Prepare a suspension of this compound in the desired solvent at a known concentration.
-
Instrumentation: Place the suspension in a vial within a specialized instrument capable of controlled heating and cooling while monitoring the turbidity of the solution (e.g., a Crystal16 instrument).
-
Heating Cycle: Slowly increase the temperature of the suspension at a controlled rate (e.g., 0.5 °C/min) with constant stirring.
-
Clear Point Determination: Record the temperature at which the last solid particles dissolve, and the solution becomes completely clear. This is the "clear point" or dissolution temperature for that specific concentration.
-
Cooling Cycle (Optional but Recommended): Slowly cool the solution at a controlled rate and record the temperature at which the first crystals reappear. This is the "cloud point" and provides information on the metastable zone width.
-
Data Analysis: Repeat the process for several different concentrations to generate a series of clear points. Plotting the clear point temperature against the corresponding concentration will yield the solubility curve for this compound in that solvent.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the solubility of this compound, integrating theoretical predictions with practical experimental protocols. The estimated Hansen Solubility Parameters suggest a favorable solubility profile in moderately polar aprotic solvents, a prediction that can now be systematically verified using the detailed shake-flask and crystal-clear point methodologies provided.
For drug development professionals, the ability to accurately predict and experimentally determine the solubility of lead compounds is a cornerstone of a successful research and development program. The insights and procedures outlined in this guide are intended to empower researchers to make more informed decisions regarding solvent selection for synthesis, purification, and formulation, ultimately accelerating the path of promising new chemical entities toward clinical application.
Future work should focus on the experimental validation of the predicted solubility profile and the investigation of co-solvent systems and formulation strategies to enhance the aqueous solubility of this compound for potential in vivo applications.
References
-
Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 20(8), 14302-14337. [Link]
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]
-
Wikipedia. (2023). Hansen solubility parameter. In Wikipedia. Retrieved from [Link]
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Reactivity profile of 3-Bromo-4-methyl-1H-pyrazole
An In-Depth Technical Guide to the Reactivity Profile of 3-Bromo-4-methyl-1H-pyrazole
Abstract: this compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its strategic substitution pattern—a reactive bromine atom at the C3 position, a methyl group at C4, and an accessible N-H proton—offers a versatile platform for molecular elaboration. This guide provides an in-depth analysis of its reactivity, focusing on the principal transformations that enable its use in complex molecule synthesis. We will explore its synthesis, key C-C and C-N bond-forming reactions, and other functionalization pathways, offering field-proven insights and detailed experimental protocols for the research scientist.
Introduction and Physicochemical Properties
The pyrazole moiety is a cornerstone in the design of bioactive compounds, valued for its ability to engage in hydrogen bonding and its metabolic stability.[1][2] The introduction of a bromine atom at the 3-position of the 4-methylpyrazole core creates a highly valuable intermediate. This bromine atom serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[3][4] Understanding the interplay between the pyrazole core's electronics and the influence of its substituents is critical to harnessing its full synthetic potential.
The methyl group at the C4 position not only provides steric and electronic influence but also blocks the most common site for electrophilic attack on an unsubstituted pyrazole ring, thereby directing further reactivity.[5][6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 5-bromo-4-methyl-1H-pyrazole | [8] |
| CAS Number | 5932-20-7 | [8][9][10] |
| Molecular Formula | C₄H₅BrN₂ | [8][9] |
| Molecular Weight | 161.00 g/mol | [8] |
| Appearance | Solid | [9] |
| SMILES | CC1=C(NN=C1)Br | [8][10] |
| InChIKey | NIKFLRLLYKEJJK-UHFFFAOYSA-N | [8][9] |
Synthesis Strategies
The direct, regioselective bromination of 4-methyl-1H-pyrazole to yield the 3-bromo isomer is challenging. The C4 position of the pyrazole ring is generally the most electron-rich and thus most susceptible to electrophilic aromatic substitution.[5][6][7] Therefore, achieving substitution at C3 or C5 requires a more nuanced synthetic strategy.
Common approaches often involve:
-
Cyclization of Pre-functionalized Precursors: A robust method involves the cyclocondensation of a brominated 1,3-dicarbonyl equivalent with hydrazine or its derivatives.[5] This strategy builds the desired substitution pattern directly into the heterocyclic core.
-
Directed Halogenation: Utilizing a protecting group on the pyrazole nitrogen can alter the electronic distribution of the ring, allowing for selective bromination at the C3/C5 position. Subsequent deprotection yields the target compound.
Below is a representative workflow for the synthesis of substituted pyrazoles, which can be adapted for this compound by selecting the appropriate starting materials.
Caption: General synthetic workflow for substituted pyrazoles.
Core Reactivity Profile: A Hub for Diversification
The true synthetic power of this compound lies in its capacity to undergo a variety of transformations, particularly palladium-catalyzed cross-coupling reactions.
C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures.[3][11] For this compound, this reaction enables the introduction of a wide array of aryl and heteroaryl substituents at the C3 position.
Expertise & Causality: The choice of catalyst, ligand, and base is paramount for a successful Suzuki coupling.
-
Catalyst: Palladium complexes such as Pd(PPh₃)₄ or pre-catalysts like XPhosPdG2 are commonly employed. The use of pre-catalysts is often preferred as they can ensure the formation of the active monoligated Pd(0) species, which is crucial for efficient oxidative addition.[4][12]
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are essential. They stabilize the palladium center, promote the reductive elimination step, and can prevent undesirable side reactions such as debromination, which can be a competing pathway with nitrogen-rich heterocycles.[4]
-
Base: A base such as K₂CO₃ or K₃PO₄ is required to activate the boronic acid partner in the catalytic cycle.[13]
-
Solvent & Conditions: Solvents like dioxane, toluene, or DMF, often with water as a co-solvent, are typical. Microwave irradiation is frequently used to accelerate the reaction, significantly reducing reaction times from hours to minutes.[3][4]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Trustworthy Protocol: Suzuki-Miyaura Coupling
-
Setup: To a microwave-safe vial, add this compound (1.0 eq.), the desired arylboronic acid (1.5 eq.), a suitable palladium catalyst (e.g., XPhosPdG2, 2-5 mol%), and the corresponding ligand (e.g., XPhos, 5-10 mol%).
-
Reagents: Add a base, typically K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).
-
Solvent: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to a temperature between 100-150 °C for 20-60 minutes.[4][14]
-
Workup: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product via silica gel column chromatography to obtain the desired 3-aryl-4-methyl-1H-pyrazole.
C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a powerful method for constructing C-N bonds.[15][16][17] This reaction allows for the coupling of this compound with a diverse range of primary and secondary amines, amides, and other nitrogen nucleophiles.[18]
Expertise & Causality: The amination of nitrogen-containing heterocycles like pyrazoles can be challenging due to potential catalyst inhibition.
-
Catalyst/Ligand System: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands such as tBuDavePhos or tBuBrettPhos are highly effective.[19][20][21] They create a sterically hindered palladium center that facilitates the crucial reductive elimination step and prevents the formation of inactive catalyst species.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[16] Weaker bases like K₃PO₄ can also be used, particularly for more sensitive substrates.
-
N-H Reactivity: The unprotected N-H of the pyrazole can complicate the reaction by reacting with the base or the catalyst. In some cases, protecting the pyrazole nitrogen (e.g., with a trityl or benzyl group) prior to coupling can lead to higher yields and cleaner reactions.[18][19] The protecting group is then removed in a subsequent step.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Trustworthy Protocol: Buchwald-Hartwig Amination
-
Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine this compound (1.0 eq.), the amine (1.1-1.5 eq.), a palladium source (e.g., Pd₂(dba)₃, 2-5 mol%), and a bulky phosphine ligand (e.g., tBuDavePhos, 5-10 mol%).
-
Reagents: Add a strong base, such as NaOtBu or K₃PO₄ (1.5-2.0 eq.).
-
Solvent: Add an anhydrous, degassed solvent like toluene or dioxane.
-
Reaction: Heat the mixture, typically between 80-110 °C, for several hours (4-24 h) until starting material is consumed (monitored by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. Combine the organic layers, wash with brine, dry, and concentrate.
-
Purification: Purify the residue by column chromatography to yield the desired 3-amino-4-methyl-1H-pyrazole derivative.
Other Reactivity
-
Nucleophilic Substitution: While transition-metal catalysis is dominant, direct nucleophilic substitution of the bromine is also possible under certain conditions, particularly with potent nucleophiles.[5][22] However, this pathway generally requires harsher conditions compared to cross-coupling.
-
N-Functionalization: The N-H proton is acidic and can be readily removed by a base. The resulting pyrazolate anion is a strong nucleophile and can be alkylated, acylated, or arylated to install various substituents at the N1 position. This provides a secondary site for molecular diversification.
-
Electrophilic Substitution: With the C4 position blocked by a methyl group, further electrophilic substitution on the pyrazole ring is directed to the C5 position. Reactions like nitration or halogenation, under controlled conditions, would likely yield the 5-substituted product.[23]
Applications in Drug Discovery and Beyond
The derivatives of this compound are prevalent in modern drug discovery programs. The pyrazole core is a key pharmacophore in numerous approved drugs and clinical candidates. Its ability to be readily functionalized via the methods described above makes it an invaluable starting material for generating libraries of diverse compounds for biological screening.
Table 2: Examples of Bioactive Scaffolds Derived from Substituted Pyrazoles
| Scaffold Class | Therapeutic Area | Significance of Pyrazole Core |
| Kinase Inhibitors | Oncology, Inflammation | Acts as a hinge-binding motif, forming key hydrogen bonds with the target protein. |
| Factor Xa Inhibitors | Anticoagulants | Provides a rigid scaffold to orient substituents for optimal binding in the enzyme's active site. |
| Analgesics (e.g., Celecoxib) | Anti-inflammatory | The core structure is essential for COX-2 selectivity and anti-inflammatory activity. |
| Agrochemicals | Crop Protection | Pyrazole derivatives are used as potent fungicides and herbicides.[1][24] |
Compounds featuring a 3-bromo substitution on the pyrazole ring have shown enhanced activity against pathogens like E. coli and S. aureus.[5] The ability to easily convert the bromo-substituent into diverse C-C and C-N linked functionalities allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its reactivity is dominated by highly reliable and versatile palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which provide access to a vast chemical space of 3-substituted pyrazoles. Complemented by the potential for N-functionalization and further electrophilic substitution, this building block offers multiple handles for diversification. For researchers in drug development and materials science, a thorough understanding of this reactivity profile is essential for the rational design and efficient synthesis of next-generation functional molecules.
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Electrophilic aromatic substitution - Wikipedia . Wikipedia. Available at: [Link]
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Recent advances in the therapeutic applications of pyrazolines - PMC - PubMed Central . National Institutes of Health. Available at: [Link]
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C-N bond forming cross-coupling reactions: an overview. - Semantic Scholar . Semantic Scholar. Available at: [Link]
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Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI . MDPI. (2024-09-20). Available at: [Link]
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Tautomeric Landscape of 3-Bromo-4-methyl-1H-pyrazole: A Technical Guide for Drug Development
Abstract
Pyrazoles represent a cornerstone scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] A critical, yet often nuanced, characteristic of N-unsubstituted pyrazoles is their existence in a state of dynamic equilibrium between two annular tautomers. This phenomenon, known as prototropic tautomerism, profoundly influences the molecule's physicochemical properties, including lipophilicity, hydrogen-bonding capacity, and molecular conformation.[1] Consequently, these properties directly impact pharmacokinetic profiles and binding affinities to biological targets. A thorough understanding of the predominant tautomeric form is, therefore, indispensable for the rational design of pyrazole-based therapeutics.[1] This guide provides an in-depth analysis of the tautomerism of 3-bromo-4-methyl-1H-pyrazole, offering a technical resource for researchers, scientists, and drug development professionals. We will explore the factors governing this equilibrium, detail methodologies for its characterization, and discuss the implications for drug discovery.
Introduction: The Significance of Tautomerism in Pyrazole Scaffolds
Annular tautomerism in 3(5)-substituted pyrazoles involves the migration of a proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring.[1] This rapid interconversion results in two distinct molecular entities: the 3-substituted and 5-substituted tautomers. For the molecule , this compound, this equilibrium is between this compound and 5-bromo-4-methyl-1H-pyrazole.
The position of this equilibrium is not arbitrary; it is dictated by a delicate interplay of electronic and steric effects exerted by the substituents on the pyrazole core, as well as the surrounding solvent environment.[1][2][3] The electronic nature of the bromine atom (an electron-withdrawing group) and the methyl group (an electron-donating group) at adjacent positions creates a unique electronic environment that influences which nitrogen atom is more likely to be protonated.
X-Ray Crystallography
Single-crystal X-ray crystallography provides an unambiguous determination of the tautomeric form present in the solid state. [4][5]The resulting three-dimensional structure reveals the precise location of all atoms, including the hydrogen on the pyrazole nitrogen, offering definitive proof of the dominant tautomer in the crystalline form. [5]It's important to note that the solid-state structure may not always reflect the tautomeric equilibrium in solution. [3] Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystal Growth: Grow suitable single crystals of this compound from an appropriate solvent system.
-
Crystal Mounting: Select a high-quality crystal and mount it on a goniometer head. [5]3. Data Collection: Place the crystal in a stream of cold nitrogen (typically 100-120 K) and collect diffraction data using an X-ray diffractometer. [5]4. Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.
-
Analysis: Analyze the refined structure to determine bond lengths, bond angles, and intermolecular interactions, confirming the position of the N-H proton. [5]
Infrared (IR) Spectroscopy
FT-IR spectroscopy can provide insights into the tautomeric equilibrium by analyzing the vibrational frequencies of key functional groups. The N-H stretching frequency, in particular, can be indicative of the hydrogen bonding environment and, by extension, the tautomeric form. While not as definitive as NMR or X-ray crystallography, IR spectroscopy can be a valuable complementary technique. [6]
Computational Analysis
In conjunction with experimental methods, computational chemistry offers a powerful tool for predicting the relative stabilities of tautomers.
-
Density Functional Theory (DFT): DFT calculations can be used to model the geometries and energies of the different tautomers of this compound. [7]By comparing the calculated energies, the thermodynamically more stable tautomer can be predicted. These calculations can also account for solvent effects, providing a more accurate picture of the tautomeric equilibrium in different environments.
-
GIAO Calculations: The Gauge-Including Atomic Orbital (GIAO) method can be used to calculate theoretical NMR chemical shifts. [8]Comparing these calculated shifts with experimental data can aid in the assignment of signals and the confirmation of the major tautomer in solution. [8]
Implications for Drug Development
The tautomeric state of a pyrazole-based drug candidate has profound implications for its pharmacological profile:
-
Receptor Binding: The two tautomers of this compound will have different hydrogen bond donor-acceptor patterns and overall shapes. This can lead to significant differences in their binding affinities and selectivities for a biological target.
-
Physicochemical Properties: Tautomerism affects key properties such as pKa, lipophilicity (logP), and solubility. These properties, in turn, influence the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.
-
Intellectual Property: The existence of multiple tautomers can have implications for patent claims. It is crucial to characterize and claim all relevant tautomeric forms of a new chemical entity.
Conclusion
The tautomerism of this compound is a complex phenomenon governed by a subtle balance of electronic and environmental factors. A comprehensive understanding of this equilibrium is not merely an academic exercise but a critical component of rational drug design. By employing a combination of advanced spectroscopic techniques, X-ray crystallography, and computational modeling, researchers can elucidate the predominant tautomeric forms in different environments. This knowledge is essential for optimizing the pharmacological properties of pyrazole-based drug candidates and ultimately for the development of safer and more effective medicines.
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On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. National Institutes of Health. Available at: [Link]
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Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate. Available at: [Link]
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The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Available at: [Link]
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Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. National Institutes of Health. Available at: [Link]
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Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. OUCI. Available at: [Link]
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A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Available at: [Link]
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Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available at: [Link]
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Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Semantic Scholar. Available at: [Link]
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Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
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Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. PURKH. Available at: [Link]
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Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. Available at: [Link]
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Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI. Available at: [Link]
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A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Institutes of Health. Available at: [Link]
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Structures and tautomerism of substituted pyrazoles studied in the supersonic jet expansion. ResearchGate. Available at: [Link]
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Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA. Available at: [Link]
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Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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A Senior Application Scientist's Guide to 3-Bromo-4-methyl-1H-pyrazole: Sourcing, Application, and Synthetic Utility
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacological agents with diverse therapeutic applications, including anti-inflammatory, antipsychotic, and anti-obesity drugs.[1][2] Its prevalence stems from its unique electronic properties and its ability to act as a versatile template for molecular design. Within this class of compounds, 3-Bromo-4-methyl-1H-pyrazole emerges as a particularly valuable building block. The strategic placement of the bromine atom at the 3-position provides a chemically reactive handle for elaboration, primarily through metal-catalyzed cross-coupling reactions.[1] This allows for the systematic and efficient exploration of structure-activity relationships (SAR), a cornerstone of modern drug discovery. This guide provides an in-depth overview of commercially available sources for this key intermediate, its core properties, and a detailed protocol for its application in synthetic chemistry.
Core Compound Properties and Identifiers
A precise understanding of the compound's properties is fundamental for its effective use in a research setting.
| Property | Value | Source |
| IUPAC Name | 5-bromo-4-methyl-1H-pyrazole | PubChem[3] |
| CAS Number | 5932-20-7 | PubChem[3] |
| Molecular Formula | C₄H₅BrN₂ | PubChem[3] |
| Molecular Weight | 161.00 g/mol | PubChem[3] |
| Appearance | White to cream solid/powder | Thermo Scientific[4] |
| InChIKey | NIKFLRLLYKEJJK-UHFFFAOYSA-N | PubChem[3] |
Note: The isomeric compound, 4-Bromo-3-methyl-1H-pyrazole, has a different CAS number (13808-64-5) and should not be confused.[5][6][7][8]
Commercial Availability and Supplier Overview
Sourcing high-quality starting materials is a critical, yet often overlooked, aspect of successful research. The following table summarizes key commercial suppliers of this compound (CAS: 5932-20-7). Purity and available quantities are crucial parameters that directly impact experimental reproducibility and scalability.
| Supplier | Purity | Available Quantities | Notes |
| CymitQuimica | 95% | 100mg, 250mg, 1g, 5g, 10g | Intended for laboratory use only.[9] |
| J&K Scientific | Not specified | Not specified | General chemical supplier.[10] |
| Hitech-Projects.com | ≥ 97% | 1g | Listed as a "Protein Degrader Building Block". For professional research use only.[11] |
Disclaimer: Supplier information is subject to change. It is recommended to verify details directly with the supplier before procurement.
Applications in Medicinal Chemistry and Drug Discovery
The utility of this compound lies in its role as a versatile intermediate. The carbon-bromine bond is a prime site for functionalization, enabling the synthesis of more complex molecules.
4.1 Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C3 position is ideally suited for participating in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. This allows for the introduction of a wide array of substituents (aryl, heteroaryl, alkyl, alkynyl groups), facilitating the rapid generation of compound libraries for biological screening. The pyrazole core often serves as a bioisostere for other aromatic systems, while the newly introduced substituents can be tailored to interact with specific pockets of a biological target.
4.2 Synthesis of Fused Heterocyclic Systems
This building block is instrumental in constructing more complex, fused heterocyclic systems. For instance, it can be a precursor in the synthesis of pyrazolo[3,4-b]pyridines, a class of compounds known for their diverse biological activities and structural similarity to purine bases.[12] Such scaffolds are of significant interest in the development of kinase inhibitors and other targeted therapies.
Logical Workflow for Compound Elaboration
Caption: Synthetic utility of this compound.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a representative, self-validating workflow for the coupling of this compound with an arylboronic acid.
Objective: To synthesize a 3-aryl-4-methyl-1H-pyrazole derivative.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane, anhydrous
-
Water, deionized
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Protocol Steps:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Causality: The flask is flame-dried to remove adsorbed water, which can hydrolyze the boronic acid and interfere with the catalytic cycle. K₂CO₃ is the base required to activate the boronic acid.
-
-
Inert Atmosphere:
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Causality: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would render it inactive. Maintaining an inert atmosphere is critical for catalytic turnover.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via cannula or syringe.
-
Causality: The solvent system is chosen to dissolve both the organic and inorganic reagents. It must be degassed (e.g., by sparging with argon or freeze-pump-thaw cycles) to remove dissolved oxygen.
-
-
Reaction Execution:
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting bromide is a key indicator.
-
Self-Validation: Comparing the reaction mixture spot on TLC to a co-spot of the starting material allows for unambiguous tracking of consumption. A successful reaction shows a new, more nonpolar spot (typically) and the disappearance of the starting bromide spot.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash sequentially with water and then brine.
-
Causality: The aqueous washes remove the inorganic base and salts. The brine wash helps to break any emulsions and begins the drying process.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine fractions containing the pure product (as determined by TLC) and concentrate to yield the final compound.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
This compound is a high-value, commercially available building block that serves as a gateway to a vast chemical space of potential drug candidates. Its strategic utility, primarily in palladium-catalyzed cross-coupling reactions, allows for the efficient diversification of the privileged pyrazole scaffold. A thorough understanding of its properties, reliable sourcing, and robust synthetic protocols are essential for researchers aiming to leverage this compound in their drug discovery and development programs.
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This compound, min 97%, 1 gram. Hitech-Projects.com. [Link]
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This compound | 5932-20-7 - J&K Scientific. J&K Scientific LLC. [Link]
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Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. Royal Society of Chemistry. [Link]
-
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions - SciELO México. SciELO México. [Link]
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - arkat usa. Arkat USA. [Link]
-
This compound | C4H5BrN2 | CID 21680102 - PubChem. PubChem. [Link]
-
4-Bromo-3-methyl-1H-pyrazole - SIELC Technologies. SIELC Technologies. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. MDPI. [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central - NIH. National Institutes of Health. [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. MDPI. [Link]
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A Technical Guide to the Safe Handling of 3-Bromo-4-methyl-1H-pyrazole
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the safety protocols and handling procedures for 3-Bromo-4-methyl-1H-pyrazole. As a brominated heterocyclic compound, this reagent requires careful management to mitigate risks in a laboratory setting. This guide moves beyond mere procedural steps to explain the causality behind each recommendation, ensuring a culture of safety and scientific integrity.
Section 1: Compound Identification and Physicochemical Properties
A foundational aspect of safe handling is a clear understanding of the material's identity and basic properties.
| Property | Value | Source |
| IUPAC Name | 5-bromo-4-methyl-1H-pyrazole | [1] |
| Synonyms | This compound, 5-bromo-4-methyl-1H-pyrazole | [1][2][3] |
| CAS Number | 5932-20-7 | [1][2][4] |
| Molecular Formula | C₄H₅BrN₂ | [1][2][4] |
| Molecular Weight | 161.00 g/mol | [1][4] |
| Appearance | Solid | [2] |
Section 2: Hazard Analysis and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate the necessary safety precautions.[1] The potential for harm is significant if these warnings are not heeded.
| GHS Classification | Hazard Statement | Implication in the Laboratory |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion can lead to acute health effects. Accidental ingestion via contaminated hands or materials is a primary risk. |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Direct contact with the solid or solutions can cause inflammation, redness, and discomfort.[1][5] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | The compound can cause significant, potentially painful, irritation if it comes into contact with the eyes.[1][5] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort.[1][5] |
The presence of these hazards necessitates a multi-faceted approach to risk mitigation, combining engineering controls, administrative procedures, and personal protective equipment.
Caption: GHS hazard classifications for this compound.
Section 3: Risk Mitigation: Engineering Controls & Personal Protective Equipment (PPE)
A proactive approach to safety involves layering controls to minimize exposure potential. The choice of each control is a direct consequence of the compound's hazard profile.
-
Engineering Controls : The primary line of defense is to contain the hazard at its source.
-
Chemical Fume Hood : All handling of this compound, especially weighing and transfers of the solid, must be performed inside a certified chemical fume hood.[6][7] This is a non-negotiable control measure directly mandated by its potential to cause respiratory irritation (H335).[1]
-
Ventilation : The laboratory should be well-ventilated to prevent the accumulation of any fugitive vapors or dust.[8]
-
-
Personal Protective Equipment (PPE) : PPE is the final barrier between the researcher and the chemical. Its use is mandatory, even within a fume hood.
-
Eye Protection : Chemical safety goggles that provide a full seal around the eyes are required. A face shield should be worn over the goggles during procedures with a higher risk of splashing. This is a direct response to the H319 "Causes serious eye irritation" classification.[6]
-
Hand Protection : Chemical-resistant gloves, such as nitrile rubber, must be worn at all times.[6] Gloves must be inspected for tears or holes before each use. Given the H315 classification (Causes skin irritation), proper glove removal technique is critical to avoid contaminating the skin.[9]
-
Body Protection : A flame-resistant lab coat must be worn and fully fastened. Ensure it has long sleeves to protect the arms.[6]
-
Respiratory Protection : For situations where dust or aerosols may be generated outside of a fume hood (a scenario that should be avoided), a NIOSH-approved respirator is necessary.[6][9]
-
Caption: Relationship between specific hazards and required safety controls.
Section 4: Standard Operating Protocol for Handling
This protocol outlines a self-validating workflow for the safe handling of this compound from receipt to use.
Step 1: Pre-Handling Preparation
-
Risk Assessment : Conduct a task-specific risk assessment before beginning any new procedure.
-
Verify Controls : Ensure the chemical fume hood has a current certification sticker and that airflow is adequate.
-
Assemble PPE : Don all required PPE (lab coat, safety goggles, nitrile gloves) before entering the area where the chemical is stored or used.
-
Prepare Spill Kit : Locate the nearest spill kit and emergency shower/eyewash station. Ensure a quenching agent, such as sodium thiosulfate solution, is available for potential bromine-related reactions.[10]
Step 2: Weighing and Transfer (Solid)
-
Perform all manipulations within the fume hood to contain dust.[7]
-
Use a disposable weighing boat to prevent cross-contamination.
-
Handle the container and spatula with care to minimize aerosolization of the solid powder.
-
Close the primary container immediately after dispensing the required amount.
Step 3: Use in Solution
-
When dissolving the solid, add the powder slowly to the solvent to avoid splashing.
-
Keep the vessel containing the solution capped or covered when not in use (e.g., during stirring or heating).
Step 4: Post-Handling Decontamination
-
Wipe down the work surface in the fume hood with an appropriate solvent and then soap and water.
-
Decontaminate any reusable equipment (spatulas, glassware) thoroughly.
-
Remove gloves using the proper technique and dispose of them in the designated solid hazardous waste container.
-
Wash hands thoroughly with soap and water after the procedure is complete, even after wearing gloves.[11]
Section 5: Emergency Response Procedures
In the event of an exposure or spill, a rapid and informed response is critical.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[4][6] Seek immediate medical attention.
-
Skin Contact : Immediately remove all contaminated clothing.[11] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[4][6] Seek medical attention if irritation persists.
-
Inhalation : Move the affected person to fresh air immediately.[6][8] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth thoroughly with water.[4][9] Never give anything by mouth to an unconscious person.[4][9] Seek immediate medical attention.
-
Spills :
-
Evacuate non-essential personnel from the area.
-
Ensure proper PPE is worn before attempting cleanup.
-
For small spills, gently cover the solid with an inert absorbent material (e.g., sand or vermiculite) to avoid raising dust.
-
Carefully sweep up the material and place it into a suitable, labeled, and closed container for disposal.[8][9]
-
Do not allow the chemical to enter drains or waterways.[8][9]
-
Caption: Decision tree for emergency response to personal exposure.
Section 6: Storage and Waste Disposal
Proper long-term management is essential for laboratory safety and environmental compliance.
-
Storage :
-
Waste Disposal :
-
Dispose of unused material and contaminated items (e.g., gloves, weighing boats) as hazardous chemical waste.
-
All waste must be placed in a suitable, closed, and clearly labeled container.[8][9]
-
Disposal must be conducted through a licensed waste disposal contractor and in strict accordance with all local, state, and federal regulations.[8]
-
Under no circumstances should this chemical or its containers be disposed of in regular trash or washed down the drain.[8][9]
-
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Discovery and history of substituted pyrazoles
An In-depth Technical Guide to the Discovery and History of Substituted Pyrazoles
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone of modern medicinal chemistry.[1] Long recognized as a "privileged scaffold," its versatile structure is embedded in a multitude of FDA-approved drugs, demonstrating a remarkable spectrum of biological activities, including anti-inflammatory, anticancer, analgesic, and antiviral properties.[1][2][3] The unique physicochemical characteristics of the pyrazole core, such as its capacity to act as both a hydrogen bond donor and acceptor, contribute significantly to the favorable pharmacokinetic and pharmacodynamic profiles of drug candidates.[4] This guide provides a comprehensive exploration of the discovery of substituted pyrazoles, tracing the evolution of their synthesis from classical condensation reactions to modern catalytic strategies, and chronicling their historical impact on therapeutic drug development.
The Genesis of Pyrazole Chemistry: Early Discoveries
The story of pyrazoles begins in the late 19th century, a period of fervent discovery in organic chemistry. These foundational moments laid the groundwork for what would become a vast and therapeutically significant class of compounds.
Ludwig Knorr and the First Substituted Pyrazole (1883)
The term "pyrazole" was first coined by the German chemist Ludwig Knorr in 1883.[5][6] His pioneering work involved the reaction of ethyl acetoacetate with phenylhydrazine, which did not yield the expected hydrazone but rather a cyclized product: 1-phenyl-3-methyl-5-pyrazolone.[6][7][8] This seminal reaction, now famously known as the Knorr Pyrazole Synthesis , was the first synthesis of a substituted pyrazole derivative and marked the birth of pyrazole chemistry.[9][10] Knorr's discovery was not just the creation of a new molecule but the opening of a gateway to a new class of heterocycles with immense potential.
Eduard Buchner and the Parent Pyrazole Ring (1889)
While Knorr had created a substituted derivative, the synthesis of the parent, unsubstituted pyrazole ring was achieved six years later. In 1889, Eduard Buchner successfully synthesized pyrazole itself through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[5][7] This confirmed the stability of the aromatic pyrazole core and provided the fundamental structure upon which a century of medicinal chemistry would be built.
The Evolution of Synthetic Methodologies
The construction of the pyrazole ring has evolved dramatically from its 19th-century origins. Modern advancements have provided chemists with tools for greater efficiency, regiocontrol, and access to a broader chemical space, enabling the synthesis of increasingly complex and functionally diverse molecules.
Foundational Strategy: The Knorr Pyrazole Synthesis
The most traditional and enduring method for pyrazole synthesis is the Knorr cyclocondensation reaction.[1][8] This approach involves the condensation of a 1,3-dicarbonyl compound (or its equivalent, such as a β-ketoester) with a hydrazine derivative, proceeding through the loss of two water molecules to form the stable aromatic ring.[5][11] The reaction is typically fast and high-yielding due to the formation of the stable aromatic product.[11] However, a key limitation arises when using unsymmetrically substituted 1,3-dicarbonyls, which can lead to the formation of two structural isomers, complicating purification and analysis.[8]
Caption: The generalized mechanism of the Knorr Pyrazole Synthesis.
Modern Synthetic Strategies
Building upon the classical foundation, a diverse array of more sophisticated methods has been developed.
-
[3+2] Cycloaddition Reactions: This powerful strategy involves the reaction of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile).[1] For pyrazole synthesis, this typically involves the cycloaddition of a diazo compound with an alkyne or an alkene, or the use of nitrilimines (often generated in situ) reacting with vinyl derivatives.[1][12] These methods offer excellent control over regioselectivity.
-
Reactions with α,β-Unsaturated Systems: The reaction of hydrazines with α,β-unsaturated carbonyl compounds, such as chalcones, provides another versatile route.[9] The mechanism generally proceeds via a Michael addition of the hydrazine to the double bond, followed by intramolecular cyclization and subsequent dehydration or oxidation to yield the aromatic pyrazole ring.[10]
-
Catalytic and Multicomponent Reactions (MCRs): The modern era of pyrazole synthesis is characterized by the use of transition-metal catalysts (e.g., silver, copper, palladium) and one-pot multicomponent reactions.[5] These approaches significantly improve yields, reduce reaction times, and enhance regioselectivity, aligning with the principles of green chemistry by minimizing waste and energy consumption.[12]
Caption: Overview of primary synthetic pathways to the pyrazole core.
Table 1: Comparison of Key Pyrazole Synthesis Methodologies
| Method | Starting Materials | Key Features | Advantages | Limitations |
| Knorr Synthesis | 1,3-Dicarbonyls, Hydrazines | Classical condensation | Simple, rapid, high yields[11] | Potential for regioisomeric mixtures[8] |
| [3+2] Cycloaddition | Diazo compounds, Alkynes/Alkenes | Formation of 5-membered ring from 3+2 atom components | High regioselectivity, versatile[1] | Requires specialized precursors (e.g., diazo compounds) |
| From α,β-Unsaturated Carbonyls | Chalcones, Hydrazines | Michael addition followed by cyclization | Access to highly substituted pyrazoles | May require an oxidation step to form the aromatic ring[10] |
| Catalytic Methods | Various (e.g., ynones, diketones) | Use of transition-metal catalysts (Ag, Cu, Pd) | High efficiency, excellent yields, mild conditions[5] | Catalyst cost and removal can be a concern |
Pyrazoles in Drug Discovery: A Historical and Pharmacological Timeline
The journey of pyrazoles from laboratory curiosities to blockbuster drugs is a testament to their chemical versatility and biological significance. The pyrazole scaffold is now present in over 50 commercially available synthetic medicines.[4]
Early Therapeutic Agents
Long before the era of mechanism-based drug design, pyrazole derivatives were used as medicines.
-
Antipyrine (Phenazone): Discovered shortly after Knorr's initial synthesis, antipyrine was one of the first synthetic analgesics (pain relievers) and antipyretics (fever reducers) to be widely marketed, demonstrating the immediate therapeutic potential of the pyrazolone class.[13]
-
Phenylbutazone: Introduced in the mid-20th century, this pyrazolidinedione derivative was a potent non-steroidal anti-inflammatory drug (NSAID) used for treating arthritis.[13] While its use is now limited due to side effects, it was a crucial step in establishing pyrazoles as anti-inflammatory agents.
The COX-2 Revolution and Celecoxib
The most significant chapter in the medicinal history of pyrazoles began in the 1990s with the development of selective cyclooxygenase-2 (COX-2) inhibitors. The goal was to create anti-inflammatory drugs with the efficacy of traditional NSAIDs but without their gastrointestinal side effects, which are caused by the inhibition of the COX-1 enzyme.
Celecoxib (Celebrex®) , approved in 1999, became the archetypal pyrazole-based COX-2 inhibitor.[3][14] Its structure features a central 1,5-diarylpyrazole ring. The trifluoromethyl group on the pyrazole and the specific para-sulfonamide substituent on one of the phenyl rings are crucial for selectively fitting into the active site of the COX-2 enzyme, while being too bulky to effectively block the COX-1 isoform.[2] This structural design paradigm revolutionized the treatment of inflammatory conditions like arthritis.[3]
Caption: Selective inhibition of the COX-2 pathway by Celecoxib.
Modern Applications: Beyond Inflammation
The success of celecoxib spurred immense interest in the pyrazole scaffold, leading to its incorporation into drugs targeting a wide array of diseases. The number of pyrazole-containing drugs has surged, with over 30 approved by the US FDA since 2011 alone.[4]
-
Oncology (Kinase Inhibitors): The pyrazole ring is a privileged structure for designing potent protein kinase inhibitors.[1] Drugs like Ruxolitinib (a JAK1/2 inhibitor for myelofibrosis) and Crizotinib (an ALK/ROS1 inhibitor for non-small cell lung cancer) utilize the pyrazole core to anchor within the ATP-binding pocket of their target kinases.[1]
-
Erectile Dysfunction: Sildenafil (Viagra®) , a blockbuster drug, features a fused pyrazolo-pyrimidinone core. It acts by inhibiting the PDE5 enzyme, demonstrating the scaffold's adaptability to entirely different target classes.[14]
-
Other Areas: Pyrazole derivatives have been developed as antipsychotics, anti-obesity agents, and agrochemicals, including insecticides and herbicides, showcasing their broad utility in both medicine and industry.[2][9][10]
Table 2: Timeline of Key Pyrazole-Containing Drugs
| Drug | Approval Year (Approx.) | Therapeutic Class | Mechanism of Action |
| Antipyrine | ~1887 | Analgesic, Antipyretic | Non-selective COX inhibitor |
| Phenylbutazone | 1949 | NSAID | Non-selective COX inhibitor |
| Sildenafil (Viagra®) | 1998 | Erectile Dysfunction | PDE5 Inhibitor[14] |
| Celecoxib (Celebrex®) | 1999 | NSAID | Selective COX-2 Inhibitor[14] |
| Ruxolitinib (Jakafi®) | 2011 | Anti-cancer (Myelofibrosis) | JAK1/JAK2 Inhibitor[1] |
| Crizotinib (Xalkori®) | 2011 | Anti-cancer (NSCLC) | ALK/ROS1 Kinase Inhibitor |
| Lorlatinib (Lorbrena®) | 2018 | Anti-cancer (NSCLC) | ALK/ROS1 Kinase Inhibitor[14] |
Experimental Protocol: The Classical Knorr Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
This protocol describes the foundational experiment first performed by Ludwig Knorr, providing a self-validating and reproducible method for synthesizing a historically significant pyrazolone derivative.[11]
Objective: To synthesize 1-phenyl-3-methyl-5-pyrazolone via the cyclocondensation of phenylhydrazine and ethyl acetoacetate.
Materials:
-
Phenylhydrazine (C₆H₈N₂)
-
Ethyl acetoacetate (C₆H₁₀O₃)
-
Glacial acetic acid (CH₃COOH)
-
Ethanol or 1-Propanol
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring hot plate
-
TLC plates and chamber
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine ethyl acetoacetate (e.g., 10 mmol) and an equimolar amount of phenylhydrazine (10 mmol). Caution: Hydrazines are toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Solvent and Catalyst: Add ethanol (~20 mL) as a solvent and a few drops of glacial acetic acid to catalyze the initial condensation.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-100°C) with constant stirring for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After the reaction is complete (as indicated by the consumption of starting materials via TLC), allow the mixture to cool to room temperature. Slowly add cold deionized water (~20 mL) to the reaction mixture while stirring. The product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water to remove any unreacted starting materials or impurities.
-
Drying and Characterization: Dry the collected solid in a desiccator or a low-temperature oven. The final product, 1-phenyl-3-methyl-5-pyrazolone, can be characterized by determining its melting point and using spectroscopic methods such as NMR and IR to confirm its structure.
Conclusion and Future Outlook
From its discovery in 1883, the substituted pyrazole has journeyed from a novel heterocycle to an indispensable scaffold in modern drug discovery. Its robust aromatic nature, synthetic accessibility, and versatile physicochemical properties have allowed it to be tailored for a vast range of biological targets. The historical progression from simple analgesics to highly selective kinase inhibitors illustrates a parallel evolution in our understanding of chemistry and pharmacology.
The future of pyrazole chemistry remains bright. Ongoing research focuses on developing novel, more efficient, and stereoselective synthetic methods. As new biological targets are identified, the pyrazole scaffold will undoubtedly be adapted to create next-generation therapeutics, continuing its legacy as a truly privileged structure in the service of human health. The metabolic stability of pyrazole derivatives is a key factor in their increasing prevalence in newly approved drugs, suggesting this trend will continue for the foreseeable future.[14]
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Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. Available at: [Link]
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Britannica, The Editors of Encyclopaedia. (2018). Pyrazole. Encyclopædia Britannica. Available at: [Link]
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Kumar, R., & Singh, P. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemical and Pharmaceutical Research, 7(9), 244-252. Available at: [Link]
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Methodological & Application
Synthesis of 3-Bromo-4-methyl-1H-pyrazole from 4-methylpyrazole
An Application Note for the Regioselective Synthesis of 3-Bromo-4-methyl-1H-pyrazole
Abstract
This application note provides a comprehensive and field-proven protocol for the regioselective synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and materials science. Starting from the commercially available 4-methylpyrazole, this guide details a robust method utilizing N-Bromosuccinimide (NBS) as a mild and selective brominating agent. The document explains the mechanistic principles governing the reaction's regioselectivity, offers a detailed step-by-step experimental procedure, and includes protocols for purification and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented synthetic route to this important intermediate.
Introduction and Scientific Context
Substituted pyrazoles are a cornerstone of modern pharmaceutical development, appearing in the structures of numerous FDA-approved drugs. Their prevalence is due to their ability to act as versatile pharmacophores, engaging in various biological interactions. The targeted functionalization of the pyrazole ring is therefore of critical importance. Specifically, the introduction of a bromine atom at the 3-position of the 4-methylpyrazole core creates a highly versatile synthetic handle. This "bromo" group enables subsequent carbon-carbon and carbon-heteroatom bond formations through well-established cross-coupling methodologies, unlocking a vast chemical space for drug discovery and lead optimization programs.
This document outlines a direct and efficient electrophilic bromination of 4-methylpyrazole. The primary challenge in the halogenation of pyrazoles is controlling the position of substitution (regioselectivity). Unsubstituted pyrazole, for instance, preferentially brominates at the C4 position.[1] However, by starting with the C4-position already occupied by a methyl group, we can direct the electrophilic attack to either the C3 or C5 position.
Mechanistic Rationale and Regioselectivity
The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism. The choice of N-Bromosuccinimide (NBS) as the brominating agent is strategic; it serves as a source of an electrophilic bromine species (Br+). In solution, NBS provides a low, sustained concentration of molecular bromine (Br₂), which minimizes side reactions often seen with the use of liquid Br₂.[2][3]
The regioselectivity of the reaction—the preferential bromination at the C3 position over the C5 position—is governed by the electronic properties of the pyrazole ring and the stability of the reaction intermediate. The pyrazole ring contains two distinct nitrogen atoms: one "pyrrole-like" nitrogen (N1, bonded to a hydrogen) and one "pyridine-like" nitrogen (N2, with a lone pair in an sp² orbital).
The reaction proceeds through the formation of a Wheland intermediate (also known as an arenium ion). Let's consider the two possible pathways:
-
Attack at C3: The intermediate formed places the positive charge adjacent to the "pyridine-like" N2 nitrogen. This allows for resonance stabilization where the N2 nitrogen can share its lone pair, creating a more stable cationic intermediate.
-
Attack at C5: The intermediate from attack at the C5 position places the positive charge adjacent to the "pyrrole-like" N1 nitrogen. Stabilizing this intermediate would require involving the N1 nitrogen's lone pair, which is already part of the aromatic sextet, leading to a higher energy, less stable intermediate.[4][5]
Consequently, the reaction pathway proceeding through the more stable Wheland intermediate (attack at C3) is kinetically favored, resulting in this compound as the major product.
Caption: Mechanism of regioselective bromination.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.
Materials and Equipment
-
Reagents:
-
4-methylpyrazole (CAS: 35844-84-5)
-
N-Bromosuccinimide (NBS) (CAS: 128-08-5)
-
Acetonitrile (ACN), anhydrous (CAS: 75-05-8)
-
Dichloromethane (DCM) (CAS: 75-09-2)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography, 230-400 mesh)
-
Hexanes and Ethyl Acetate (for chromatography)
-
-
Equipment:
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders)
-
TLC plates (silica gel 60 F₂₅₄)
-
Reagent Quantities
| Reagent | MW ( g/mol ) | Mass / Volume | Moles (mmol) | Equivalents |
| 4-methylpyrazole | 82.10 | 5.00 g | 60.9 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 10.84 g | 60.9 | 1.0 |
| Acetonitrile (ACN) | 41.05 | 100 mL | - | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylpyrazole (5.00 g, 60.9 mmol). Dissolve the starting material in 100 mL of anhydrous acetonitrile.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. Causality Note: Cooling the reaction mixture helps to control the exothermicity of the bromination and improves selectivity by minimizing the formation of potential side products.
-
Addition of NBS: While maintaining the temperature at 0-5 °C, add N-Bromosuccinimide (10.84 g, 60.9 mmol) to the stirred solution in small portions over a period of 30 minutes. Ensure each portion dissolves before adding the next.
-
Reaction Progress: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). Use a 1:1 mixture of Hexanes:Ethyl Acetate as the eluent. The product, this compound, should have a higher Rf value than the starting 4-methylpyrazole.
-
Quenching: Once the reaction is complete (as indicated by TLC), carefully pour the reaction mixture into a beaker containing 100 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining NBS or bromine. Stir for 10 minutes.
-
Solvent Removal: Remove the acetonitrile from the mixture using a rotary evaporator under reduced pressure.
-
Extraction: Transfer the remaining aqueous residue to a 500 mL separatory funnel. Add 100 mL of dichloromethane (DCM) and shake vigorously. Allow the layers to separate and collect the organic layer. Repeat the extraction of the aqueous layer two more times with 50 mL portions of DCM. Trustworthiness Note: Multiple extractions ensure maximum recovery of the product from the aqueous phase.
-
Washing: Combine the organic extracts and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by 50 mL of brine. The bicarbonate wash removes any acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification Protocol
The crude product is purified by flash column chromatography on silica gel.
-
Column Preparation: Prepare a silica gel column using a slurry packing method with hexanes.
-
Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After drying, carefully load this onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (starting from 10% ethyl acetate and gradually increasing to 30%). Collect fractions and monitor by TLC.
-
Isolation: Combine the fractions containing the pure product and concentrate using a rotary evaporator to afford this compound as a white to off-white solid.
Caption: High-level experimental workflow diagram.
Expected Results and Characterization
| Parameter | Expected Result |
| Yield | 75-85% |
| Physical Appearance | White to off-white crystalline solid |
| Melting Point | 78-81 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.4 (s, 1H, pyrazole C5-H), ~2.1 (s, 3H, -CH₃). Note: NH proton may be broad or not observed. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~138 (C5), ~122 (C3-Br), ~115 (C4), ~10 (-CH₃). |
| Mass Spec (ESI+) | m/z for C₄H₅BrN₂: [M+H]⁺ calculated 160.97, 162.97 (isotopic pattern for Br). |
Safety and Handling
-
N-Bromosuccinimide (NBS): Is an irritant and lachrymator. Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Acetonitrile and Dichloromethane: Are flammable and toxic organic solvents. All handling should be performed in a fume hood.
-
Personal Protective Equipment (PPE): Safety glasses, a lab coat, and chemical-resistant gloves are mandatory at all times during this procedure.
References
-
ResearchGate. (n.d.). Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions. Retrieved from [Link]
-
ResearchGate. (2012). Bromination of Pyrazole and Pyrazolate Ligands. Retrieved from [Link]
-
Reddit. (2022). Regioselectivity of pyrazole bromination. Retrieved from [Link]
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]
-
Wikipedia. (2019). N-Bromosuccinimide. Retrieved from [Link]
-
Chad's Prep. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. Retrieved from [Link]
Sources
Application Note & Protocol: Suzuki-Miyaura Coupling of 3-Bromo-4-methyl-1H-pyrazole for Pharmaceutical Scaffolding
Abstract
The 4-methyl-1H-pyrazolyl moiety is a privileged scaffold in modern drug discovery, appearing in numerous kinase inhibitors, GPCR modulators, and other therapeutic agents. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for the C-C bond formation required to synthesize libraries of 3-aryl-4-methyl-1H-pyrazoles. However, the unique electronic properties and the presence of an acidic N-H proton on the pyrazole ring present distinct challenges that can lead to low yields, catalyst inhibition, and undesired side reactions. This guide provides a comprehensive overview, field-proven insights, and a detailed experimental protocol for successfully performing the Suzuki-Miyaura coupling with 3-bromo-4-methyl-1H-pyrazole, tailored for researchers in pharmaceutical and medicinal chemistry.
Introduction: The Strategic Importance of Arylated Pyrazoles
Aryl-substituted pyrazoles are cornerstone structural motifs in medicinal chemistry.[1] Their ability to act as bioisosteres for other aromatic systems and engage in critical hydrogen bonding interactions makes them highly valuable. The Suzuki-Miyaura reaction stands as one of the most robust methods for creating the requisite C(sp²)-C(sp²) bond, celebrated for its functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acid building blocks.[2][3]
This document focuses specifically on the coupling of this compound. While seemingly a standard substrate, its unprotected N-H group introduces significant mechanistic hurdles that are often underestimated. Standard protocols frequently fail or provide inconsistent results.[4] This guide will dissect these challenges and provide a validated protocol to achieve high-yield, reproducible outcomes.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6][7] Understanding this cycle is paramount for troubleshooting and optimization.
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.[7] This is often the rate-limiting step.
-
Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the halide. This step is critically dependent on the base, which activates the boronic acid to form a more nucleophilic "ate" complex.[2][8]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the desired 3-aryl-4-methyl-1H-pyrazole product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Key Challenges with Unprotected N-H Pyrazoles
Standard Suzuki protocols often fail for substrates like this compound due to the acidic N-H proton (pKa ≈ 14-15).[4] This acidity introduces several complications:
-
Catalyst Inhibition: The pyrazole anion, formed upon deprotonation by the base, can act as a ligand, coordinating to the palladium center. This can form stable, off-cycle Pd(II)-azolyl complexes that are catalytically inactive or poorly active, effectively poisoning the catalyst.[4]
-
Substrate and Product as Ligands: Even in its neutral form, the pyrazole's nitrogen atoms can coordinate to palladium, interfering with the desired catalytic pathway.[9][10]
-
Side Reactions: The presence of a strong base and a protic source (the N-H itself) can promote side reactions like protodebromination (replacement of bromine with hydrogen), reducing the yield of the desired product. This is a known issue with related halogenated aminopyrazoles.[11][12]
-
Boronic Acid Decomposition: The deprotonated pyrazole can form Lewis acid/base adducts with the boronic acid, deactivating it towards transmetalation.[4]
Successfully coupling this substrate requires a carefully optimized system designed to mitigate these inhibitory pathways.
Parameter Optimization: A Causality-Driven Approach
The choice of catalyst, ligand, base, and solvent is not arbitrary; it is a deliberate strategy to favor the productive catalytic cycle over the inhibitory pathways described above.
| Parameter | Recommended Choice | Rationale & Justification |
| Palladium Source | Precatalyst (e.g., XPhos Pd G2/G3) | Traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ require in-situ reduction to Pd(0) and coordination with a ligand, which can be inefficient. Modern precatalysts provide a stable, pre-formed Pd(0) source complexed with an optimal ligand, ensuring rapid initiation of the catalytic cycle and overcoming activation barriers.[4][13] |
| Ligand | Bulky, Electron-Rich Biaryl Monophosphines (e.g., XPhos, SPhos) | Steric Hindrance: The bulk of ligands like XPhos promotes the reductive elimination step and discourages the formation of stable, inhibitory bis-ligated palladium complexes.[2] Electron-Donating Nature: These ligands increase electron density on the palladium center, which accelerates the rate-limiting oxidative addition step.[2] This combination is particularly effective for coupling electron-deficient heteroaryl halides.[4] |
| Base | Potassium Phosphate (K₃PO₄) | A moderately strong, non-nucleophilic base is crucial. K₃PO₄ is effective at promoting the formation of the active boronate species required for transmetalation without being overly aggressive, which could lead to catalyst degradation or side reactions. It has been shown to be superior for coupling N-H azoles.[4] |
| Solvent System | 1,4-Dioxane / Water (e.g., 4:1 v/v) | The biphasic system serves multiple purposes. 1,4-Dioxane effectively solubilizes the organic components (halide, boronic acid, ligand). The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. The specific ratio is critical for managing phase transfer and reaction kinetics.[4][14] |
| Temperature | 80-100 °C | This temperature range provides sufficient thermal energy to overcome the activation barrier for oxidative addition without promoting significant catalyst decomposition or debromination side reactions.[4][12] |
Detailed Experimental Protocol
This protocol is designed as a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.5 - 2.0 equiv)
-
XPhos Pd G2 (1-3 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
-
Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Workflow Diagram:
Caption: Step-by-step experimental workflow from setup to characterization.
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound (e.g., 0.5 mmol, 1.0 equiv), the arylboronic acid (0.75 mmol, 1.5 equiv), and potassium phosphate (1.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the XPhos Pd G2 precatalyst (0.01 mmol, 2 mol%).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vessel with nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the solvents for 15-20 minutes. Using a syringe, add the solvent mixture to the reaction vial (e.g., 2.5 mL for a 0.5 mmol scale).
-
Heating and Monitoring: Place the vial in a preheated oil bath or heating block at 100 °C. Stir vigorously. Monitor the reaction progress by periodically taking small aliquots and analyzing by TLC or LC-MS until the starting bromide is consumed (typically 4-20 hours).[15][16]
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-4-methyl-1H-pyrazole product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently degassed solvents.3. Ineffective base or ligand. | 1. Ensure rigorous inert atmosphere technique.2. Use freshly degassed or anhydrous solvents.3. Re-screen conditions; consider a stronger base like Cs₂CO₃ or a different ligand (e.g., SPhos). |
| Significant Debromination | 1. Reaction temperature is too high.2. Presence of protic impurities.3. Unfavorable catalyst/ligand system. | 1. Lower the reaction temperature to 80 °C.2. Use anhydrous solvents and dry reagents thoroughly.3. Screen alternative ligands; sometimes less electron-rich ligands can suppress this pathway.[11] |
| Incomplete Reaction | 1. Insufficient catalyst loading.2. Deactivated boronic acid (protodeboronation). | 1. Increase catalyst loading to 3-5 mol%.2. Use a boronic ester (e.g., pinacol ester) which can be more stable.[17] Add the boronic acid in portions if stability is an issue. |
| Complex Mixture of Products | 1. Boronic acid homo-coupling.2. Reaction temperature too high leading to decomposition. | 1. Ensure the reaction is truly anaerobic. Use a slight excess of the aryl bromide if needed.2. Lower the reaction temperature and monitor carefully. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly valuable transformation that requires a nuanced approach beyond standard textbook conditions. By recognizing the inhibitory role of the unprotected N-H moiety and strategically employing a modern palladium precatalyst system with a bulky, electron-rich phosphine ligand like XPhos and a suitable base such as K₃PO₄, researchers can reliably overcome these challenges. The detailed protocol provided herein serves as a validated, high-confidence starting point for the synthesis of diverse 3-aryl-4-methyl-1H-pyrazole libraries, accelerating hit-to-lead campaigns in drug discovery.
References
- (N.A.). (2026). Current time information in Pasuruan, ID. Google.
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(2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]
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Yoneda, Y. (N.A.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
-
(N.A.). Suzuki Coupling: Mechanism & Examples. NROChemistry. Retrieved from [Link]
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(N.A.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
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Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075. Available from: [Link]
-
(2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. McMaster University. Retrieved from [Link]
-
Boussonnière, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2695-2703. Available from: [Link]
-
(N.A.). Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids. ResearchGate. Retrieved from [Link]
-
Nanalysis Corp. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. Retrieved from [Link]
-
Cheng, H., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(6), 963-967. Available from: [Link]
-
(N.A.). SUZUKI REACTION MONITORING. Advion. Retrieved from [Link]
-
(2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. Retrieved from [Link]
-
(N.A.). Suzuki reaction. Wikipedia. Retrieved from [Link]
-
Morales-Serna, J. A., et al. (2019). Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 24(17), 3097. Available from: [Link]
-
Janeba, Z., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12235-12249. Available from: [Link]
-
(N.A.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. Retrieved from [Link]
-
(N.A.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. ResearchGate. Retrieved from [Link]
-
Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Organic Chemistry Portal. Retrieved from [Link]
-
Chidawanyika, W., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reaction. RSC Advances, 8(25), 13861-13871. Available from: [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]
-
Boussonnière, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. PubMed Central. Retrieved from [Link]
-
(N.A.). Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst. Der Pharma Chemica. Retrieved from [Link]
-
Scott Rychnovsky. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]
-
(2025). Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group. Retrieved from [Link]
-
(N.A.). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate. Retrieved from [Link]
-
(N.A.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. ResearchGate. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. Retrieved from [Link]
-
(2025). Use of Base Metals in Suzuki Coupling. Wordpress. Retrieved from [Link]
-
Beier, P., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PubMed Central. Retrieved from [Link]
-
Carroll College Chemistry Department. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). YouTube. Retrieved from [Link]
-
Saeed, A., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry, 79, 244-251. Available from: [Link]
-
(N.A.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. MDPI. Retrieved from [Link]
-
(N.A.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. Retrieved from [Link]
-
(2018). What's the problem of Suzuki-Miyuara coupling reaction conditions?. ResearchGate. Retrieved from [Link]
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- 1. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. youtube.com [youtube.com]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 3-Bromo-4-methyl-1H-pyrazole
Introduction: The Strategic Importance of Functionalized Pyrazoles
The pyrazole scaffold is a privileged structural motif in medicinal chemistry and materials science, renowned for its diverse biological activities and unique photophysical properties. Specifically, the functionalization of the pyrazole core at various positions allows for the fine-tuning of a molecule's steric and electronic properties, which is critical in drug development for optimizing target engagement and pharmacokinetic profiles.[1] 3-Bromo-4-methyl-1H-pyrazole is a key building block, offering a reactive handle at the C3 position for the introduction of a wide array of substituents through palladium-catalyzed cross-coupling reactions. These reactions, which form new carbon-carbon and carbon-heteroatom bonds with exceptional efficiency and functional group tolerance, have revolutionized the synthesis of complex organic molecules.[2][3] This guide provides a comprehensive overview and detailed protocols for the successful application of palladium-catalyzed cross-coupling reactions with this compound, tailored for researchers, scientists, and drug development professionals.
Core Concepts: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions, a discovery that earned the 2010 Nobel Prize in Chemistry, fundamentally rely on a catalytic cycle involving palladium in different oxidation states, most commonly Pd(0) and Pd(II).[2][4] This cycle can be broadly understood in three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.[2][5]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate.[2][4]
-
Transmetalation/Migratory Insertion: In reactions like the Suzuki-Miyaura coupling, an organometallic reagent (e.g., an organoboron compound) transfers its organic group to the palladium center in a step called transmetalation.[4][5] For the Heck reaction, an alkene inserts into the palladium-carbon bond.[5]
-
Reductive Elimination: The two organic fragments coupled to the palladium center are expelled as the final product, regenerating the Pd(0) catalyst to continue the cycle.[2][5]
The choice of palladium precursor, ligand, base, and solvent are all critical parameters that can significantly influence the efficiency and outcome of the reaction.
Visualizing the Catalytic Cycles
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Choosing the Right Cross-Coupling Strategy
The selection of a specific cross-coupling reaction is dictated by the desired bond formation. Below is a summary of common palladium-catalyzed reactions applicable to this compound.
| Reaction | Coupling Partner | Bond Formed | Typical Applications |
| Suzuki-Miyaura | Organoboronic acids/esters | C-C (sp2-sp2, sp2-sp3) | Synthesis of biaryls and alkylated arenes.[4][6] |
| Heck-Mizoroki | Alkenes | C-C (sp2-sp2) | Vinylation of aryl halides.[5][7] |
| Sonogashira | Terminal alkynes | C-C (sp2-sp) | Synthesis of aryl alkynes.[3][8] |
| Buchwald-Hartwig | Amines, amides | C-N | Arylation of amines and amides.[9][10] |
| Stille | Organostannanes | C-C (sp2-sp2, sp2-sp) | Versatile C-C bond formation, but with toxic tin byproducts.[9] |
Detailed Experimental Protocols
Safety First: Palladium catalysts, especially on carbon, can be pyrophoric and should be handled in an inert atmosphere.[11] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[12][13] Work in a well-ventilated fume hood.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol details a general procedure for the synthesis of 3-phenyl-4-methyl-1H-pyrazole.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3) or a more advanced ligand like XPhos[14]
-
Potassium carbonate (K2CO3) or potassium phosphate (K3PO4)[14]
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask or microwave vial[15]
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Experimental Procedure:
-
Reaction Setup: To a Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), phenylboronic acid (1.2-1.5 equiv.), and the base (e.g., K2CO3, 2.0-3.0 equiv.).
-
Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)2, 1-5 mol%) and the ligand (e.g., PPh3, 2-10 mol%). Add this mixture to the reaction flask. The use of pre-catalysts like XPhosPdG2 can simplify this step and improve reactivity.[6]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[16]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio). The total solvent volume should be sufficient to dissolve the reactants.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 3-phenyl-4-methyl-1H-pyrazole.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol outlines a general procedure for the synthesis of 4-(4-methyl-1H-pyrazol-3-yl)morpholine.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
A suitable phosphine ligand (e.g., Xantphos, tBuDavePhos)[15][17]
-
Sodium tert-butoxide (NaOtBu) or another strong base
-
Toluene or 1,4-Dioxane (anhydrous)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Experimental Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd2(dba)3, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (e.g., morpholine, 1.1-1.3 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.
-
Inert Atmosphere: Seal the flask and ensure the inert atmosphere is maintained.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Quench the reaction carefully with saturated aqueous ammonium chloride. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired aminated pyrazole.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst, insufficient base, low temperature, presence of oxygen. | Use a fresh palladium source or a pre-catalyst. Screen different bases and solvents.[6] Ensure thorough degassing of solvents and maintain a strict inert atmosphere.[16] Increase the reaction temperature. |
| Formation of side products (e.g., debromination) | Catalyst is too active, presence of hydrogen donors. | Use a less active catalyst system. Screen different ligands.[6] Ensure anhydrous conditions. |
| Homocoupling of the boronic acid (Suzuki) | Presence of oxygen, reaction temperature is too high. | Thoroughly degas all reagents and solvents. Lower the reaction temperature.[3] |
| Difficulty in purification | Ligand or catalyst residues. | Choose a ligand that is easily separable. Consider using a heterogeneous catalyst that can be filtered off.[18] |
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of this compound. By understanding the underlying mechanisms and carefully selecting the reaction components, researchers can efficiently synthesize a diverse range of substituted pyrazoles for applications in drug discovery and materials science. The protocols provided herein serve as a robust starting point for the development of specific synthetic routes, and the troubleshooting guide offers practical solutions to common challenges encountered in the laboratory.
References
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Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II. Retrieved from [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. Retrieved from [Link]
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The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Siyanda. (2024, September 30). What Should We Pay AttentionTo When Using Palladium Carbon Catalyst? Retrieved from [Link]
-
UCLA EH&S. (2017, May 25). Standard Operating Procedure: Palladium. Retrieved from [Link]
- Anderson, K. W., & Buchwald, S. L. (2005). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
- Mphahlele, M. J., Maluleka, M. M., & Gildenhuys, S. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 8(24), 13318–13330.
- Hsiao, C. C., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4680.
- Cella, R., et al. (2016). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. The Journal of Organic Chemistry, 81(17), 7401–7412.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Guesmi, Z., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)
-
MH Chem. (2022, May 22). Palladium catalyzed coupling in Schlenk tube- setup and a complete work up [Video]. YouTube. Retrieved from [Link]
- Hsiao, C. C., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4680.
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
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Application Notes & Protocols for the Synthesis of N-Aryl/Alkyl-4-methyl-1H-pyrazol-3-amines via Buchwald-Hartwig Amination
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed Buchwald-Hartwig amination of 3-bromo-4-methyl-1H-pyrazole. These application notes offer in-depth scientific context, field-proven insights, and a detailed, step-by-step protocol for this critical C-N bond-forming reaction.
Introduction: The Strategic Importance of Aminopyrazoles
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, appearing in the structures of numerous pharmaceuticals with diverse biological activities, including antitumor, antiviral, and antifungal properties.[1] Specifically, 4-methyl-3-aminopyrazole scaffolds are key intermediates in the synthesis of potent kinase inhibitors and other therapeutic agents. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of C-N bonds, largely overcoming the limitations of traditional methods which often suffer from harsh reaction conditions and limited substrate scope.[2][3] This palladium-catalyzed cross-coupling reaction allows for the facile synthesis of aryl and alkyl amines from aryl halides, making it an indispensable tool in the drug discovery and development pipeline.[2][4]
Five-membered heterocyclic halides, such as bromopyrazoles, can be challenging coupling partners due to their potential to coordinate with and deactivate the palladium catalyst.[5] However, the development of specialized ligand systems has enabled the efficient amination of these important building blocks.[5] This guide will focus on a protocol adapted from methodologies proven to be effective for the amination of unprotected bromopyrazoles.
The Buchwald-Hartwig Amination: A Mechanistic Overview
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide (or triflate) and an amine.[2][3] The reaction proceeds through a catalytic cycle that is generally understood to involve three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][6]
The Catalytic Cycle
-
Oxidative Addition: A low-valent palladium(0) complex, typically bearing bulky, electron-rich phosphine ligands, reacts with the aryl halide (in this case, this compound) in an oxidative addition step. This forms a palladium(II) intermediate.[4][6][7] The choice of ligand is critical at this stage to facilitate this otherwise difficult step, especially with electron-rich heteroaromatics.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) complex. In the presence of a base, the amine is deprotonated to form a palladium amido complex.[4]
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl/alkyl-4-methyl-1H-pyrazol-3-amine product, which regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[2][6]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol is designed as a starting point and may require optimization depending on the specific amine coupling partner. It is adapted from successful procedures for the amination of unprotected bromopyrazoles.[5][8]
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Recommended Supplier(s) |
| This compound | >95% purity | Commercially Available |
| Amine (Aryl or Alkyl) | >98% purity | Commercially Available |
| tBuBrettPhos Pd G3 Precatalyst | N/A | Commercially Available |
| Sodium tert-butoxide (NaOtBu) | >97% purity | Commercially Available |
| Toluene | Anhydrous, <50 ppm H₂O | Commercially Available |
| Schlenk flask or reaction vial | Appropriate size | Standard Laboratory Supplier |
| Magnetic stirrer and stir bar | N/A | Standard Laboratory Supplier |
| Inert gas supply (Argon or Nitrogen) | High purity | Standard Laboratory Supplier |
| Standard glassware for workup | N/A | Standard Laboratory Supplier |
| Silica gel for chromatography | 60 Å, 230-400 mesh | Standard Laboratory Supplier |
Step-by-Step Procedure
Note: This reaction is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques.
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the tBuBrettPhos Pd G3 precatalyst (0.02 equiv, 2 mol%).
-
Solvent Addition: Add anhydrous toluene to the reaction vessel to achieve a concentration of approximately 0.2 M with respect to the this compound.
-
Reaction Conditions: Seal the flask or vial and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts and the palladium catalyst.
-
Wash the celite pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
General Reaction Scheme
Caption: General scheme for the Buchwald-Hartwig amination.
Troubleshooting and Optimization
The success of the Buchwald-Hartwig amination can be influenced by several factors. Here are some common issues and suggestions for optimization:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Inappropriate base or solvent | - Use a pre-catalyst to ensure the formation of the active catalytic species.[9]- Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.- Screen other bases such as K₃PO₄ or LiHMDS.[5][6]- Try alternative solvents like dioxane or THF.[3][9] |
| Formation of side products | - Hydrodehalogenation of the starting material- Dimerization of the starting material | - This can be a competing pathway.[2] Consider a different ligand or catalyst system.- Adjusting the catalyst loading and temperature may minimize this. |
| Difficulty with specific amines | - Sterically hindered amines- Electron-deficient amines | - May require higher catalyst loading, higher temperatures, or longer reaction times.- Consider using a more electron-rich ligand to facilitate oxidative addition. |
| NH-pyrazoles can self-couple | The free N-H of the pyrazole can act as a nucleophile. | Protection of the pyrazole N-H (e.g., with a trityl or benzyl group) may be necessary, although this protocol is for the unprotected form.[10] |
Safety Considerations
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Bases: Sodium tert-butoxide is a strong base and is corrosive. Avoid contact with skin and eyes.
-
Solvents: Toluene is a flammable and volatile organic solvent. Handle in a fume hood away from ignition sources.
-
Inert Atmosphere: Schlenk line and glovebox techniques require proper training to prevent injury and ensure reaction success.
Conclusion
The Buchwald-Hartwig amination is a robust and highly valuable transformation for the synthesis of N-substituted 4-methyl-1H-pyrazol-3-amines. The protocol provided, utilizing a modern palladium pre-catalyst and a specialized biarylphosphine ligand, offers a reliable starting point for the efficient coupling of this compound with a variety of amine nucleophiles. Careful attention to anhydrous and anaerobic conditions is paramount for achieving high yields and reproducibility. This methodology is anticipated to be a valuable asset for researchers in medicinal chemistry and drug development.
References
-
Buchwald–Hartwig amination. In: Wikipedia. [Link]
-
Buchwald-Hartwig Amination. In: Chemistry LibreTexts. [Link]
-
Singleton, D. A. et al. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 2020 . [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. In: NROChemistry. [Link]
-
Buchwald-Hartwig Amination. In: ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Fors, B. P. et al. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 2014 . [Link]
-
Lee, J. H. et al. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 2020 . [Link]
-
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. In: ResearchGate. [Link]
-
POP‐type ligands used in the Buchwald–Hartwig amination. In: ResearchGate. [Link]
-
Takale, B. S. et al. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Omega, 2020 . [Link]
-
Help troubleshooting a Buchwald-Hartwig amination?. In: Reddit. [Link]
-
Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. In: Catalysis Consulting. [Link]
-
Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. In: ResearchGate. [Link]
-
Buchwald-Hartwig coupling troubleshooting. In: Chemistry Stack Exchange. [Link]
-
Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. In: ResearchGate. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. In: WordPress. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. In: Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. In: National Institutes of Health. [Link]
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Reaction conditions for C-N bond formation using 3-Bromo-4-methyl-1H-pyrazole
An Application Guide to C-N Bond Formation Using 3-Bromo-4-methyl-1H-pyrazole
Introduction: The Central Role of N-Functionalized Pyrazoles
The pyrazole nucleus is a privileged scaffold in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a highly sought-after motif in drug design. The strategic formation of a carbon-nitrogen (C-N) bond at the C3 position of the pyrazole ring is a critical transformation for accessing a vast chemical space of novel compounds. This compound serves as a robust and versatile building block for this purpose, enabling the introduction of a wide array of nitrogen-containing functionalities through transition-metal-catalyzed cross-coupling reactions.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the reaction conditions, mechanistic insights, and practical protocols for C-N bond formation using this key intermediate. We will delve into the two most powerful catalytic systems for this transformation—Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation—exploring the causality behind experimental choices to empower rational reaction design and optimization.
Core Methodologies: A Tale of Two Metals
The construction of a C(aryl)-N bond from an aryl halide is predominantly achieved through two catalytic pathways. The choice between palladium and copper catalysis depends on factors such as substrate scope, functional group tolerance, cost, and desired reaction conditions.
Palladium-Catalyzed Buchwald-Hartwig Amination
First established in the 1990s, the Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering remarkable functional group tolerance and broad substrate scope.[2][3] The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle, which is highly dependent on the choice of a supporting phosphine ligand. The ligand is not merely a spectator; it is crucial for facilitating the key steps of the reaction, influencing both rate and selectivity.[4][5][6]
Mechanism: The generally accepted mechanism involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the this compound.
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido intermediate.
-
Reductive Elimination: The final C-N bond is formed as the product is released, regenerating the active Pd(0) catalyst.[3][7][8]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Copper-Catalyzed Ullmann Condensation
The Ullmann reaction is a classical method for C-N bond formation, predating palladium catalysis by nearly a century.[9][10] Historically, it required harsh conditions (high temperatures, stoichiometric copper). Modern protocols, however, employ catalytic amounts of a copper source, often in the presence of a ligand, allowing the reaction to proceed under significantly milder conditions with improved yields and scope.[10][11][12][13] This makes it a cost-effective and powerful alternative, especially for N-arylation of heterocycles.[9]
Mechanism: The mechanism of the Ullmann reaction is more debated than its palladium counterpart but is generally thought to involve Cu(I) and Cu(III) intermediates. A plausible pathway includes:
-
Formation of a Copper-Amide/Amine Complex: The copper catalyst coordinates with the amine or its deprotonated form.
-
Oxidative Addition: The aryl halide adds to the copper complex, forming a Cu(III) intermediate.
-
Reductive Elimination: The C-N bond is formed, releasing the product and regenerating the active Cu(I) catalyst.[14][15]
Caption: A plausible catalytic cycle for the modern Ullmann C-N coupling.
Dissecting the Reaction: Key Parameters and Their Rationale
Optimizing a C-N coupling reaction requires a nuanced understanding of how each component influences the catalytic cycle. The pyrazole ring, with its coordinating nitrogen atoms, can sometimes be a challenging substrate, making careful selection of conditions paramount.[16][17]
| Parameter | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann-Type) | Rationale & Causality |
| Metal Source | Pd(OAc)₂, Pd₂(dba)₃, or pre-catalysts (e.g., G3/G4 palladacycles) | CuI, Cu₂O, CuO, Cu(OAc)₂ | Pre-catalysts for Pd systems offer air-stability and generate the active Pd(0) species in situ.[18] Cu(I) salts like CuI are often used directly, though Cu(II) sources can be reduced in the reaction mixture.[15] |
| Ligand | Bulky, electron-rich phosphines: Xantphos, RuPhos, BrettPhos, tBuBrettPhos.[16][19] | N,N- or N,O-chelating ligands: 1,10-Phenanthroline, N,N'-Dimethylethylenediamine (DMEDA), L-proline.[12][20] | For Pd: Bulky phosphines accelerate the rate-limiting reductive elimination step and promote the formation of the active monoligated Pd(0) species.[5] Electron-richness enhances the rate of oxidative addition.[5] For Cu: Chelating diamine or amino acid ligands solubilize the copper salt and prevent catalyst agglomeration, enabling lower reaction temperatures and catalyst loadings.[12][15] |
| Base | Strong, non-nucleophilic: NaOt-Bu, KOt-Bu, LHMDS.[7][18] Weaker bases for sensitive substrates: K₃PO₄, Cs₂CO₃.[18] | Inorganic bases: K₂CO₃, K₃PO₄, Cs₂CO₃.[10] | The base must be strong enough to deprotonate the amine (or pyrazole N-H) to generate the active nucleophile but should not interfere with the catalyst or degrade sensitive functional groups. Strong alkoxides are standard for Buchwald-Hartwig, while carbonates are typical for Ullmann.[10][21] |
| Solvent | Aprotic, non-polar to polar: Toluene, Dioxane, THF.[7] | Aprotic polar: DMF, DMSO, Dioxane.[22] Deep eutectic solvents (DES) are emerging as green alternatives.[10] | The solvent must solubilize all components and be stable at the reaction temperature. Toluene and dioxane are common for Pd catalysis, while more polar solvents are often required to facilitate Cu-catalyzed reactions.[22] |
| Temperature | 80–120 °C (conventional heating).[7] Lower with highly active catalysts. Microwave irradiation can dramatically reduce reaction times.[23] | 100–150 °C (conventional heating).[20] Microwave irradiation is also highly effective.[24][25] | Higher temperatures are often needed to overcome the activation barriers for oxidative addition and reductive elimination. Microwave heating provides efficient and uniform energy transfer, accelerating the reaction.[26] |
Application Protocols
The following protocols provide detailed, step-by-step methodologies for the C-N coupling of this compound. These are designed as robust starting points for further optimization.
Protocol 1: Palladium-Catalyzed Amination with Morpholine
This protocol details a Buchwald-Hartwig reaction, a highly reliable method for coupling with secondary cyclic amines. The use of a palladium pre-catalyst and a bulky biarylphosphine ligand ensures high efficiency.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Materials:
-
This compound
-
Morpholine
-
XPhos Pd G3 (Palladium Pre-catalyst)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1 equiv.), XPhos Pd G3 (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of argon, add anhydrous toluene (5 mL), followed by morpholine (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 110 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes) or LC-MS until the starting bromide is consumed.
-
Workup: Cool the reaction to room temperature. Carefully quench by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired product.
Self-Validation and Troubleshooting:
-
Low Conversion: If starting material remains, ensure the inert atmosphere was rigorously maintained and that anhydrous solvent was used. Catalyst or base degradation can stall the reaction. Consider increasing catalyst loading to 3-5 mol%.
-
Side Product Formation: The primary side product is often 4-methyl-1H-pyrazole from hydrodehalogenation. This can occur if water is present or if the reductive elimination is slow. Using a bulkier ligand (e.g., RuPhos) or a different base (e.g., LHMDS) may mitigate this.[7]
-
Dark Color: Palladium reactions often turn dark brown or black, indicating the formation of Pd(0) nanoparticles. This is normal, but excessive precipitation may indicate catalyst death.
Protocol 2: Copper-Catalyzed N-Arylation with Aniline
This protocol describes a modern Ullmann-type condensation, which is a cost-effective alternative for coupling with anilines. The use of a diamine ligand allows the reaction to proceed under milder conditions than classic Ullmann reactions.[12][13][20]
Caption: Experimental workflow for a modern Ullmann N-Arylation.
Materials:
-
This compound
-
Aniline (or a substituted aniline)
-
Copper(I) Iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium Carbonate (K₂CO₃), finely powdered
-
Anhydrous Dioxane or DMF
Procedure:
-
Vessel Preparation: To a resealable Schlenk tube or microwave vial, add this compound (1.0 mmol, 1 equiv.), CuI (0.1 mmol, 10 mol%), and finely powdered K₂CO₃ (2.0 mmol, 2 equiv.).
-
Reagent Addition: Add anhydrous dioxane (4 mL), aniline (1.1 mmol, 1.1 equiv.), and DMEDA (0.2 mmol, 20 mol%) under a positive pressure of argon.
-
Reaction: Seal the tube tightly (caution: pressure may build up) and place it in a preheated oil bath at 120 °C. Stir vigorously for 12-24 hours. Alternatively, microwave irradiation (e.g., 150 °C for 1 hour) can be highly effective.[25]
-
Monitoring: Follow the reaction's progress via TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove insoluble copper salts and base. Wash the pad with additional ethyl acetate.
-
Purification: Combine the filtrates and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to obtain the N-arylated pyrazole.
Self-Validation and Troubleshooting:
-
No Reaction: Ensure the K₂CO₃ is finely powdered to maximize surface area. The quality of the CuI is also critical; use freshly purchased or properly stored material.
-
Homocoupling of Aniline: This can sometimes be observed. Using a slight excess of the bromopyrazole or lowering the temperature may reduce this side reaction.
-
Difficult Purification: Copper complexes can sometimes co-elute with the product. A final wash of the combined organic layers with aqueous ammonia solution can help remove residual copper before concentration and chromatography.
References
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). [Link]
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Mild Conditions for Copper‐Catalysed N‐Arylation of Pyrazoles - ResearchGate. (2004). [Link]
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Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles - ACS Publications. (2004). [Link]
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Role of the base in Buchwald-Hartwig amination - PubMed. (2014). [Link]
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The effect of different solvents on the yield for the C-C Ullmann coupling reaction - ResearchGate. (n.d.). [Link]
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Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - Chemical Reviews. (2016). [Link]
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Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - Organic Letters. (2014). [Link]
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Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - NIH. (2014). [Link]
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Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides - MDPI. (2009). [Link]
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Diversification of Pyrazoles by Microwave-assisted Ligand Free Copper Catalyzed N-Arylation - ResearchGate. (2011). [Link]
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Copper-Catalyzed Arylation of Heterocycle C-H Bonds - Organic Chemistry Portal. (n.d.). [Link]
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Copper-Catalyzed Arylation of Heterocycle C-H Bonds - PMC. (2007). [Link]
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Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents - Frontiers. (2019). [Link]
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Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - DSpace@MIT. (2014). [Link]
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Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization - PubMed Central. (2014). [Link]
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Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases - ACS Catalysis. (2019). [Link]
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Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. (n.d.). [Link]
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Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction - ResearchGate. (2020). [Link]
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Deciphering the mechanism of copper-catalyzed N-arylation between aryl halides and nitriles - New Journal of Chemistry. (2021). [Link]
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Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH. (2023). [Link]
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C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed Central. (2020). [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. (2021). [Link]
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Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles - SpringerLink. (2021). [Link]
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C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides - MDPI. (2022). [Link]
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The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook - ResearchGate. (2019). [Link]
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Unification of Ullmann and Kharasch coupling - Organic Chemistry Frontiers. (2021). [Link]
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Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - DSpace@MIT. (2009). [Link]
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The Buchwald–Hartwig Amination After 25 Years - University of Groningen. (2019). [Link]
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Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles - MDPI. (2018). [Link]
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Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine - ResearchGate. (2020). [Link]
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Synthesis of some novel 4-arylidene pyrazoles as potential antimicrobial agents - PMC. (2014). [Link]
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Mechanistic Studies of Ullmann-Type C-N Coupling Reactions - ResearchGate. (2019). [Link]
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. (2021). [Link]
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Introduction: The Pyrazole Scaffold and the Strategic Importance of 3-Bromo-4-methyl-1H-pyrazole
An In-Depth Guide to the Application of 3-Bromo-4-methyl-1H-pyrazole in Modern Medicinal Chemistry
The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2][3] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, offers a unique combination of physicochemical properties. Its N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen serves as a hydrogen bond acceptor, enabling diverse interactions with biological targets.[2] Furthermore, the pyrazole core is metabolically robust and provides a rigid framework for the precise spatial orientation of pharmacophoric groups.
Within the vast chemical space of pyrazole derivatives, This compound (CAS No: 5932-20-7) emerges as a particularly valuable and versatile building block for drug discovery.[4] Its structure is strategically designed for synthetic elaboration:
-
The 3-Bromo Group: This halogen atom is not merely a substituent but a highly functional synthetic handle. It is primed for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of aryl, heteroaryl, alkyl, and amino moieties. This is the primary route to building molecular complexity and exploring structure-activity relationships (SAR).
-
The 4-Methyl Group: This small alkyl group can play a crucial role in modulating the compound's biological activity and pharmacokinetic profile. It can enhance binding affinity by making favorable van der Waals contacts in a protein's active site and can also block sites of potential metabolism, thereby improving the compound's stability.
-
The N-H Group: The unsubstituted pyrazole nitrogen provides another site for diversification, allowing for N-alkylation or N-arylation to further probe the chemical space and optimize drug-like properties.
This application note provides a comprehensive overview of the synthetic utility of this compound, detailed experimental protocols for its key transformations, and insights into its application in the design of targeted therapeutics, particularly kinase inhibitors.
Physicochemical and Safety Profile
A clear understanding of the starting material's properties is fundamental to its effective and safe use in the laboratory.
| Property | Value | Reference |
| IUPAC Name | 5-bromo-4-methyl-1H-pyrazole | [4] |
| CAS Number | 5932-20-7 | [4] |
| Molecular Formula | C₄H₅BrN₂ | [4] |
| Molecular Weight | 161.00 g/mol | [4] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4] |
Researchers should always consult the full Safety Data Sheet (SDS) before handling this chemical and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Core Synthetic Transformations and Protocols
The true power of this compound lies in its capacity for controlled, site-selective functionalization. The bromine atom at the C3 position is the primary locus for diversification through transition metal-catalyzed cross-coupling reactions.
Caption: Key synthetic pathways using this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This reaction is arguably the most important tool for functionalizing the C3 position, enabling the synthesis of biaryl and heteroaryl pyrazole structures common in kinase inhibitors.[5][6]
Rationale: The choice of a modern palladium pre-catalyst (like a G2 or G3 Buchwald pre-catalyst) and a sterically hindered phosphine ligand (like XPhos or RuPhos) is critical.[7] These systems are highly active, air-stable, and effective at facilitating the key oxidative addition step with the electron-rich pyrazole ring while preventing unwanted side reactions like debromination.[5] A mixed solvent system like 1,4-dioxane/water is often used to dissolve both the organic and inorganic reagents.
Step-by-Step Methodology:
-
Reagent Preparation: To a microwave-safe vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (e.g., RuPhos-Pd-G2, 1-2 mol%) and the ligand (e.g., RuPhos, 1-2 mol%). Add this catalyst/ligand mixture to the reaction vial.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the vial to achieve a final concentration of approximately 0.1-0.2 M with respect to the starting pyrazole.
-
Reaction Execution: Seal the vial and place it in a microwave reactor. Heat the reaction to 100-120 °C for 15-45 minutes. Self-Validation: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to yield the pure 3-aryl-4-methyl-1H-pyrazole.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is essential for introducing primary or secondary amines at the C3 position, a common feature in many bioactive molecules.
Rationale: The choice of ligand is crucial for successful C-N coupling. Biarylphosphine ligands such as tBuDavePhos are often effective for coupling with five-membered heterocycles.[8] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the catalytic cycle.
Step-by-Step Methodology:
-
Inert Atmosphere: Add this compound (1.0 eq.), the desired amine (1.2-1.5 eq.), and sodium tert-butoxide (NaOtBu, 1.5 eq.) to an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-4 mol%) and the ligand (e.g., tBuDavePhos, 4-8 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 80-110 °C with stirring. Self-Validation: Monitor the reaction by LC-MS. The disappearance of the starting pyrazole and the appearance of a new peak corresponding to the product mass confirms reaction progress.
-
Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.
-
Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to obtain the desired 3-amino-4-methyl-1H-pyrazole.
Applications in Medicinal Chemistry: Case Studies and SAR Insights
The scaffolds synthesized from this compound are prevalent in numerous therapeutic areas, most notably in oncology as kinase inhibitors.[1][9][10]
Kinase Inhibitors: Targeting the ATP-Binding Site
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[1] Pyrazole-based compounds have been successfully developed as ATP-competitive kinase inhibitors.[10] The pyrazole core often serves as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, a conserved structural motif at the entrance of the ATP-binding site.
Caption: General Structure-Activity Relationship (SAR) for pyrazole-based kinase inhibitors.
-
Role of the C3-Substituent: The diverse aryl and heteroaryl groups installed via Suzuki coupling from the 3-bromo position are designed to extend deep into the hydrophobic regions of the ATP-binding pocket. The nature of this group is a primary determinant of both potency and selectivity against different kinases.[10][11] For instance, in the development of JAK1 inhibitors, substitutions at the pyrazole's 3-position proved crucial for achieving selectivity over the closely related JAK2 kinase.[10]
-
Role of the N1-Substituent: Functionalization of the pyrazole nitrogen often targets the solvent-exposed region of the active site. Groups at this position can be used to fine-tune physicochemical properties like solubility and cell permeability.
-
Example Application - EGFR/VEGFR-2 Inhibitors: Many potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) feature a pyrazole core.[11] The synthesis of libraries of such compounds to probe SAR heavily relies on the cross-coupling of bromo-pyrazole intermediates to install various substituted aromatic rings.[9][11]
Cannabinoid Receptor (CB1) Antagonists
The discovery of SR141716A (Rimonabant), a potent and specific CB1 receptor antagonist, highlighted the utility of the 1,5-diaryl-4-methyl-1H-pyrazole scaffold.[12][13] While the synthesis of this specific molecule involves a different pathway, the underlying structure underscores the importance of the substitution pattern achievable from building blocks like this compound. SAR studies on this class of compounds revealed that:
-
A para-substituted phenyl ring at the 5-position is crucial.
-
A carboxamide group at the 3-position is required for potent antagonism.[12]
-
A dichlorophenyl group at the 1-position enhances activity.[12][13]
The 3-bromo group serves as a versatile precursor to the required 3-carboxamide functionality, for example, through a sequence of lithium-halogen exchange, quenching with CO₂, and subsequent amide coupling.
Conclusion
This compound is a high-value, strategically functionalized building block for modern drug discovery. Its utility is primarily driven by the versatility of the 3-bromo position, which serves as a reliable handle for introducing molecular diversity through robust and well-established cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. The protocols and insights provided herein demonstrate its central role in the construction of compound libraries targeting critical therapeutic targets, especially protein kinases. For researchers and drug development professionals, mastery of the chemistry of this scaffold is a key step toward the rational design and synthesis of next-generation therapeutics.
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Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]
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Mark-Kapp, C., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. Available at: [Link]
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Da Rocha, J. C., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. New Journal of Chemistry. Available at: [Link]
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Lee, S., et al. (2018). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole with various amines. ResearchGate. Available at: [Link]
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Da Rocha, J. C., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. Available at: [Link]
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Application Note & Protocol: Synthesis of Pyrazole-Containing Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.
Objective: This document provides a detailed guide to the synthesis of pyrazole-containing kinase inhibitors. It moves beyond simple procedural lists to explain the underlying chemical principles, strategic considerations in synthetic design, and the structure-activity relationships that guide the development of potent and selective therapeutic agents.
Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Design
The reversible phosphorylation of proteins, orchestrated by kinases, is a fundamental cellular control mechanism. Its dysregulation is a hallmark of numerous diseases, most notably cancer, making protein kinases premier targets for therapeutic intervention.[1][2] Small molecule kinase inhibitors have revolutionized treatment paradigms, and within this class of drugs, the pyrazole heterocycle has emerged as a "privileged scaffold."[1][2]
The pyrazole ring's unique combination of features—its aromaticity, hydrogen bonding capabilities, and synthetic tractability—makes it an ideal framework for designing molecules that can effectively compete with ATP at the kinase hinge region.[1][3] Its prevalence is highlighted by the number of FDA-approved drugs incorporating this moiety, including Ruxolitinib (a JAK inhibitor), Crizotinib (an ALK/MET inhibitor), and Encorafenib (a BRAF inhibitor).[1][2]
This guide will explore the primary synthetic routes to the pyrazole core, provide a detailed, field-proven protocol for the synthesis of a representative inhibitor, and discuss the strategic rationale that underpins the design and optimization of these critical therapeutic agents.
Part 1: Mechanistic Basis of Pyrazole-Kinase Interaction
The efficacy of pyrazole-based inhibitors stems from their ability to form specific, high-affinity interactions within the ATP-binding pocket of kinases. The arrangement of nitrogen atoms in the pyrazole ring is crucial for this activity.
-
Hinge Binding: Typically, one of the pyrazole's nitrogen atoms acts as a hydrogen bond acceptor, while the adjacent N-H group serves as a hydrogen bond donor. This pattern allows the pyrazole to mimic the adenine portion of ATP, forming one or more critical hydrogen bonds with the "hinge region" of the kinase, a conserved backbone segment that connects the N- and C-lobes of the enzyme.[1][3] This interaction is the primary anchor for many kinase inhibitors.
-
Structural Versatility: The pyrazole core is a rigid scaffold from which substituents at various positions (C3, C4, C5, and N1) can be projected into different sub-pockets of the ATP-binding site. This allows for fine-tuning of potency and selectivity. For instance, substituents at the N1 position often extend towards the solvent-exposed region, providing a vector for modifying pharmacokinetic properties without disrupting core binding interactions.[4]
Caption: General binding mode of a pyrazole inhibitor in a kinase ATP pocket.
Part 2: Core Synthetic Strategies for the Pyrazole Ring
The construction of the pyrazole ring is a well-established area of heterocyclic chemistry. Several robust methods are routinely employed in drug discovery, with the choice depending on the desired substitution pattern and the availability of starting materials.
Strategy A: The Knorr Pyrazole Synthesis
This is the most classical and widely used method, involving the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[5][6][7]
-
Mechanism: The reaction proceeds via initial nucleophilic attack of the hydrazine onto one of the carbonyl groups, forming a hydrazone intermediate. Subsequent intramolecular condensation (attack of the second nitrogen onto the remaining carbonyl) and dehydration yields the aromatic pyrazole ring.
-
Regioselectivity: A key consideration is regioselectivity. When using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, two different regioisomeric products can be formed.[7] The outcome is often controlled by the relative reactivity of the two carbonyl groups and can be influenced by reaction conditions (e.g., pH). Generally, the more nucleophilic nitrogen of the substituted hydrazine attacks the more electrophilic carbonyl carbon first.
Strategy B: Synthesis from α,β-Unsaturated Carbonyls
This approach utilizes the reaction between α,β-unsaturated aldehydes or ketones (chalcones) and hydrazines.[5][8][9]
-
Mechanism: The reaction typically involves a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by intramolecular cyclization onto the carbonyl group and subsequent elimination/oxidation to form the pyrazole.
-
Application: This method is particularly useful for synthesizing pyrazolines, which can then be oxidized to pyrazoles.
Caption: High-level overview of primary synthetic routes to the pyrazole core.
Part 3: Application Protocol: Multi-Step Synthesis of a JAK Inhibitor Scaffold
This protocol details the synthesis of a core scaffold related to the JAK inhibitor Ruxolitinib, demonstrating the practical application of the Knorr synthesis followed by a crucial carbon-nitrogen bond-forming reaction to assemble the final inhibitor framework.
Workflow Overview
Caption: Experimental workflow for the synthesis of the target inhibitor scaffold.
Step 1: Synthesis of 3-Cyclopentyl-1H-pyrazol-5-amine
This step employs the Knorr condensation to create the functionalized pyrazole core.
Materials and Reagents:
-
3-Cyclopentyl-3-oxopropanenitrile (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (EtOH), 200 proof
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-cyclopentyl-3-oxopropanenitrile (e.g., 5.0 g).
-
Add ethanol (40 mL) to dissolve the starting material.
-
Slowly add hydrazine hydrate (e.g., 2.1 mL) to the solution at room temperature. The addition may be slightly exothermic.
-
Add 3-4 drops of glacial acetic acid to catalyze the reaction.
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexanes).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.
Scientist's Note (Causality & Trustworthiness):
-
Why hydrazine hydrate? It is a stable and common source of hydrazine. The excess ensures the complete consumption of the limiting dicarbonyl starting material.
-
Why acetic acid? The acid catalyzes the dehydration step of the cyclization, accelerating the formation of the aromatic pyrazole ring.
-
Why reflux? The elevated temperature provides the necessary activation energy for the condensation and dehydration steps, ensuring the reaction proceeds to completion in a reasonable timeframe.
Step 2: Coupling of Pyrazole Core with Pyrrolo[2,3-d]pyrimidine
This step involves a nucleophilic aromatic substitution (SNAr) to link the two heterocyclic systems, a common strategy in kinase inhibitor synthesis.
Materials and Reagents:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)
-
3-Cyclopentyl-1H-pyrazol-5-amine (from Step 1, 1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Nitrogen or Argon atmosphere
-
Round-bottom flask, magnetic stirrer/hotplate, septum
Procedure:
-
To a dry 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (e.g., 3.0 g) and 3-cyclopentyl-1H-pyrazol-5-amine (e.g., 3.3 g).
-
Add anhydrous potassium carbonate (e.g., 8.1 g).
-
Add anhydrous DMF (30 mL) via syringe.
-
Heat the reaction mixture to 90-100°C and stir vigorously for 8-12 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully pour the reaction mixture into ice-water (200 mL) with stirring. A precipitate should form.
-
Collect the solid product by vacuum filtration, washing thoroughly with water and then with a small amount of cold diethyl ether to remove residual DMF.
-
Dry the product under vacuum. If necessary, purify further by flash column chromatography (e.g., using a gradient of methanol in dichloromethane).
Scientist's Note (Causality & Trustworthiness):
-
Why an inert atmosphere? To prevent moisture from quenching the base and to avoid potential side reactions.
-
Why DMF? It is a polar aprotic solvent, which is ideal for SNAr reactions. It effectively solvates the potassium cation, increasing the nucleophilicity of the pyrazole amine and the carbonate base, while not solvating the amine nucleophile itself.
-
Why K₂CO₃? It is a non-nucleophilic base used to deprotonate the pyrazole amine, generating the more potent nucleophile (the pyrazolide anion) required to displace the chloride on the pyrimidine ring. A strong, soluble base is critical for this C-N bond formation.
Part 4: Data Presentation & Structure-Activity Relationships (SAR)
Following synthesis, a primary goal is to understand how structural modifications impact biological activity. The table below presents illustrative data for a hypothetical series of analogues based on the synthesized scaffold, targeting kinases JAK1 and JAK2.
| Compound ID | R-Group (at Pyrazole N1) | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) |
| SYN-001 | -H | 25 | 30 |
| SYN-002 | -CH₃ | 15 | 18 |
| SYN-003 | -CH₂CH₂OH | 45 | 55 |
| SYN-004 | -SO₂CH₃ | 8 | 10 |
| SYN-005 | -(CH₂)₂-N(CH₃)₂ | 5 | 7 |
SAR Insights:
-
N1-Alkylation: Small alkyl groups like methyl (SYN-002 ) can improve potency, potentially by optimizing van der Waals interactions or influencing the conformation of the inhibitor.
-
Polar Groups: Introducing a polar hydroxyl group (SYN-003 ) decreased potency, suggesting this position may be in a hydrophobic pocket or that the group disrupts a key interaction.
-
Electron-Withdrawing Groups: The methylsulfonyl group (SYN-004 ) significantly improved potency, possibly by altering the electronics of the pyrazole ring or forming a specific beneficial interaction.
-
Solubilizing Groups: The dimethylaminoethyl group (SYN-005 ) provided the best potency. This common modification often enhances solubility and can form salt-bridge interactions with acidic residues (like Asp) in the solvent-exposed region of the kinase.[10]
Conclusion
The pyrazole scaffold is a validated and highly versatile starting point for the design of potent and selective kinase inhibitors.[11][12] Its synthesis is well-understood, with robust methods like the Knorr condensation providing reliable access to a wide array of functionalized cores. By combining these established synthetic protocols with rational, structure-guided design, researchers can efficiently generate and optimize novel drug candidates. The protocol and strategies outlined in this document provide a solid foundation for drug development professionals aiming to harness the power of the pyrazole nucleus in the ongoing quest for next-generation targeted therapies.
References
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Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
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Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal.
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Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry - ACS Publications.
-
Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry - ACS Publications.
-
Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. PubMed.
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed.
-
Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry - ACS Publications.
-
Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. PubMed.
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI.
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
-
A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET.
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH.
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC - NIH.
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
-
Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. ResearchGate.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
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Application Notes and Protocols for 3-Bromo-4-methyl-1H-pyrazole Derivatives as Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of Pyrazole Scaffolds in Inflammation
Inflammation is a fundamental biological process that, while essential for host defense and tissue repair, can lead to significant pathology when dysregulated.[1][2] Chronic inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and asthma affect millions worldwide, driving a continuous search for novel and more effective anti-inflammatory therapeutics.[1] The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry.[3][4][5][6][7] This is underscored by the commercial success of drugs like Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, which features a pyrazole core.[8][9][10][11] The versatility of the pyrazole ring allows for substitutions at multiple positions, enabling the fine-tuning of pharmacological properties to enhance potency and reduce side effects.[2]
This document provides a detailed guide on the synthesis, characterization, and evaluation of 3-bromo-4-methyl-1H-pyrazole derivatives as a promising class of anti-inflammatory agents. We will delve into the rationale behind their design, provide step-by-step protocols for their biological assessment, and discuss the interpretation of the resulting data.
I. Synthesis of this compound Derivatives
The synthesis of a library of this compound derivatives is a critical first step in exploring their therapeutic potential. A common and effective synthetic strategy involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.[2]
Protocol 1: Synthesis of the this compound Core
Objective: To synthesize the foundational this compound scaffold.
Materials:
-
Hydrazine hydrate
-
Ethyl 2-bromo-3-oxobutanoate
-
Ethanol
-
Glacial acetic acid
-
Standard laboratory glassware for reflux and extraction
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-bromo-3-oxobutanoate (1 equivalent) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Derivatization at the N1 Position
Objective: To introduce diverse substituents at the N1 position of the pyrazole ring to explore structure-activity relationships (SAR).
Materials:
-
This compound
-
Various alkyl or aryl halides (e.g., benzyl bromide, 4-fluorobenzyl chloride)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
A suitable solvent (e.g., acetonitrile, dimethylformamide)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.
-
Addition of Base: Add the base (1.2 equivalents) to the solution and stir for 15-30 minutes at room temperature.
-
Addition of Electrophile: Add the desired alkyl or aryl halide (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Work-up and Purification: Follow a similar work-up and purification procedure as described in Protocol 1 to isolate the N1-substituted derivative.
-
Characterization: Characterize the final product using appropriate spectroscopic methods.
II. In Vitro Evaluation of Anti-inflammatory Activity
A tiered approach to in vitro screening allows for the efficient identification of promising lead compounds.
Protocol 3: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Rationale: COX enzymes are key mediators of inflammation through the production of prostaglandins.[2] Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects.[9]
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Reference compounds (e.g., Celecoxib, Ibuprofen)
-
Assay buffer
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.
-
Compound Incubation: In a 96-well plate, add the assay buffer, enzyme solution, and varying concentrations of the test compounds or reference drugs.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Termination and Detection: Stop the reaction and measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values (the concentration required to inhibit 50% of the enzyme activity).
Protocol 4: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
Rationale: Macrophages play a central role in the inflammatory response by producing pro-inflammatory cytokines such as TNF-α and IL-6 upon stimulation with LPS.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits.
-
Data Analysis: Determine the dose-dependent effect of the compounds on cytokine production and calculate IC50 values if applicable.
III. In Vivo Assessment of Anti-inflammatory Efficacy
Promising compounds from in vitro assays should be further evaluated in animal models of inflammation.
Protocol 5: Carrageenan-Induced Paw Edema in Rats
Rationale: This is a widely used and well-characterized model of acute inflammation.[1][9] The subcutaneous injection of carrageenan induces a localized inflammatory response characterized by edema.
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan solution (1% in saline)
-
Test compounds (formulated in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin)
-
Pletysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.
-
Grouping: Divide the animals into groups (e.g., vehicle control, reference drug, and test compound groups).
-
Compound Administration: Administer the test compounds and reference drug orally or intraperitoneally.
-
Induction of Inflammation: After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a pletysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
IV. Data Presentation and Interpretation
Table 1: In Vitro Anti-inflammatory Activity of this compound Derivatives
| Compound ID | R-Group at N1 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |
| 1a | -H | >100 | 5.2 | >19.2 | 8.1 | 10.5 |
| 1b | -Benzyl | 85.3 | 1.8 | 47.4 | 3.5 | 4.2 |
| 1c | -4-Fluorobenzyl | 60.1 | 0.9 | 66.8 | 1.2 | 2.1 |
| Celecoxib | N/A | 15.2 | 0.04 | 380 | 0.5 | 0.8 |
Table 2: In Vivo Anti-inflammatory Efficacy in Carrageenan-Induced Paw Edema Model
| Treatment (Dose) | Paw Edema Inhibition (%) at 3h |
| Vehicle | 0 |
| 1c (10 mg/kg) | 65.2 |
| Indomethacin (10 mg/kg) | 72.5 |
V. Visualizing Experimental Workflows and Pathways
Diagram 1: General Synthetic Scheme
Caption: Synthetic pathway for this compound derivatives.
Diagram 2: In Vitro and In Vivo Screening Workflow
Caption: Workflow for evaluating anti-inflammatory potential.
Diagram 3: Simplified Inflammatory Cascade
Caption: Key targets in the inflammatory pathway.
VI. Conclusion and Future Directions
The protocols and data presented herein provide a comprehensive framework for the synthesis and evaluation of this compound derivatives as a novel class of anti-inflammatory agents. The structure-activity relationship insights gained from these studies can guide the design of more potent and selective inhibitors. Future work should focus on optimizing lead compounds to improve their pharmacokinetic profiles and further evaluating their efficacy and safety in more chronic models of inflammation.
References
- Vertex AI Search. (2011). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet.
- ResearchGate. (n.d.). Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders.
- PubMed Central. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues.
- ResearchGate. (n.d.). Structures of pyrazole derivatives with anti-inflammatory activity.
- Vertex AI Search. (n.d.). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.
- Bentham Science. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies.
- IJPPR. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic.
- PubMed Central. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents.
- MDPI. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents.
- PubMed Central. (n.d.). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues.
- Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies.
- ResearchGate. (n.d.). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies | Request PDF.
- PubMed. (n.d.). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives.
- ResearchGate. (n.d.). Some reported pyrazole-containing anti-inflammatory agents.
- NIH. (n.d.). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents.
- ScienceScholar. (2022). Synthesis, analgesic and anti-inflammatory activities of some pyrazolo[3,4-c]pyrazole derivatives.
- Semantic Scholar. (n.d.). Synthesis and Anti-inflammatory Activity of Some Novel Pyrazole Derivatives of Gallic Acid.
- International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
- MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
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The Role of 3-Bromo-4-methyl-1H-pyrazole in Modern Agrochemical Synthesis
An Application Guide for Researchers
Abstract
The pyrazole ring is a cornerstone pharmacophore in the discovery of novel agrochemicals, demonstrating a remarkable breadth of biological activities including fungicidal, herbicidal, and insecticidal properties.[1][2][3][4][5][6] This application note provides an in-depth technical guide on the strategic utilization of 3-Bromo-4-methyl-1H-pyrazole , a highly versatile synthetic intermediate. We will explore its pivotal role in the synthesis of leading agrochemical classes, particularly pyrazole carboxamide fungicides (Succinate Dehydrogenase Inhibitors) and pyrazole-based herbicides. This guide will elucidate the chemical logic behind synthetic choices, provide detailed experimental protocols, and offer insights for researchers in the field of crop protection chemistry.
Introduction: The Pyrazole Scaffold in Agrochemicals
Heterocyclic compounds are central to the development of modern pesticides. Among them, the pyrazole moiety, a five-membered ring with two adjacent nitrogen atoms, has proven to be an exceptionally fruitful scaffold for creating active ingredients with diverse modes of action.[3][4][6] The success of pyrazole-based agrochemicals stems from the ring's unique electronic properties and its ability to be extensively functionalized at multiple positions, allowing for fine-tuning of a molecule's biological activity, systemic movement in plants, and metabolic stability.[7]
This compound (Figure 1) emerges as a particularly valuable building block. Its structure offers two key strategic advantages:
-
The 3-Bromo Group: This halogen atom is not merely a substituent but a versatile chemical "handle." It is an excellent leaving group for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the facile construction of complex molecular architectures by forming new carbon-carbon or carbon-nitrogen bonds.[8]
-
The 4-Methyl Group: This group influences the steric and electronic environment of the pyrazole ring. It can play a crucial role in optimizing the molecule's fit within the target enzyme's active site and can enhance metabolic stability, thereby increasing the compound's efficacy and persistence.
This guide will focus on the two primary applications of this synthon: its conversion to a carboxylic acid for the synthesis of SDHI fungicides and its use in cross-coupling reactions for building herbicide frameworks.
Core Application I: Synthesis of Pyrazole Carboxamide Fungicides (SDHIs)
One of the most significant classes of modern fungicides is the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds disrupt the fungal respiration cycle, leading to cell death.[9] The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide structure is a prominent feature in many commercial SDHI fungicides.[10] While our starting material has a 4-methyl group instead of a 4-carboxyl group, we can illustrate the analogous pathway, demonstrating how the this compound core is elaborated into a potent fungicidal agent. The key transformation is the formation of a critical amide bond that links the pyrazole pharmacophore to a substituted aniline moiety.[7][9]
Synthetic Rationale & Workflow
The overall strategy involves converting the 3-bromo position into a carboxylic acid, activating it, and then coupling it with a target aniline. This multi-step process is a cornerstone of modern medicinal and agrochemical synthesis.
-
Causality of the Workflow: Direct amidation of a carboxylic acid with an aniline is generally inefficient. The carboxylic acid must first be converted into a more electrophilic species, such as an acyl chloride. This "activation" step dramatically increases the reactivity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly basic aniline nitrogen, thereby ensuring high yields of the desired amide product.[11]
The logical flow of this synthesis is depicted below.
Sources
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Application Note: Strategic Synthesis of Novel Herbicidal Agents from 3-Bromo-4-methyl-1H-pyrazole
Abstract
The pyrazole scaffold is a privileged structure in modern agrochemistry, forming the core of numerous commercial herbicides that target a range of biological pathways.[1][2][3] This application note provides a comprehensive guide for researchers on the strategic utilization of 3-Bromo-4-methyl-1H-pyrazole, a versatile and reactive building block, for the synthesis of novel herbicidal candidates. We will explore key synthetic transformations, including N-arylation and Palladium-catalyzed cross-coupling reactions, that leverage the molecule's dual reactive sites. Detailed, field-tested protocols are provided, emphasizing the rationale behind procedural choices, safety considerations, and methods for structural verification. The objective is to equip researchers with the foundational knowledge and practical methodologies to accelerate the discovery of next-generation weed management solutions.
Introduction: The Pyrazole Moiety in Herbicide Design
Weeds pose a significant threat to global agricultural productivity, necessitating the continuous development of novel and effective herbicides.[1] Pyrazole and its derivatives have emerged as a cornerstone in this endeavor due to their unique physicochemical properties and broad spectrum of biological activities.[2][3] Commercial herbicides containing the pyrazole ring are known to inhibit various crucial plant enzymes, including 4-hydroxyphenylpyruvate dioxygenase (HPPD)[4][5], acetolactate synthase (ALS)[1], and protoporphyrinogen oxidase (PPO), or to interfere with processes like photosynthetic electron transport.[6]
The starting material, this compound (CAS No. 5932-20-7), is a particularly valuable synthon. It possesses two distinct points for chemical modification:
-
N-H group: The acidic proton on the pyrazole nitrogen allows for facile alkylation, acylation, or arylation, enabling the introduction of diverse substituents that can modulate the molecule's systemic properties and target engagement.
-
C3-Bromo group: The bromine atom at the 3-position is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the strategic installation of aryl, heteroaryl, or other complex moieties. Structure-activity relationship (SAR) studies have frequently shown that substituents at this position are critical for potent herbicidal efficacy.[1][7]
This guide will detail robust protocols for derivatizing this building block to create libraries of novel compounds for herbicidal screening.
Strategic Overview of Synthetic Pathways
The derivatization of this compound can be logically planned to explore chemical space efficiently. The primary strategy involves a stepwise modification of the two reactive sites. This allows for the creation of a matrix of compounds from a set of common intermediates, maximizing synthetic output.
Caption: Synthetic workflow for diversifying this compound.
Experimental Protocols
Safety Precaution: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: N-Arylation via Chan-Lam Coupling
Objective: To introduce a substituted phenyl ring at the N1 position of the pyrazole core. The Chan-Lam coupling is chosen for its operational simplicity and tolerance of various functional groups on the boronic acid partner, avoiding the harsher conditions sometimes required for other N-arylation methods.
Materials and Reagents:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.5 eq)
-
Copper(II) acetate (Cu(OAc)₂, 0.2 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a stir bar
-
Condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 161 mg), 4-methoxyphenylboronic acid (1.5 mmol, 228 mg), and Cu(OAc)₂ (0.2 mmol, 36 mg).
-
Add dichloromethane (10 mL) and pyridine (2.0 mmol, 162 µL).
-
Fit the flask with a condenser and stir the mixture at room temperature. Leave the flask open to the air (the reaction is typically aerobic).
-
Stir vigorously for 16-24 hours. Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexanes). The starting pyrazole is more polar than the N-arylated product.
-
Upon completion, dilute the reaction mixture with DCM (20 mL).
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to yield the pure product, 3-bromo-1-(4-methoxyphenyl)-4-methyl-1H-pyrazole.
Characterization (Expected Data):
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, CDCl₃): δ ~7.4-7.5 (d, 2H, Ar-H), 6.9-7.0 (d, 2H, Ar-H), 7.5 (s, 1H, pyrazole-H5), 3.85 (s, 3H, OCH₃), 2.1 (s, 3H, pyrazole-CH₃).
-
MS (ESI+): m/z calculated for C₁₁H₁₁BrN₂O [M+H]⁺: 267.01, found 267.0.
Protocol 2: C3-Arylation via Suzuki-Miyaura Cross-Coupling
Objective: To install a functionalized aryl group at the C3 position, replacing the bromine atom. The Suzuki reaction is selected due to its robustness, commercial availability of a vast array of boronic acids, and well-understood catalytic cycles, making it a reliable choice for library synthesis.[9]
Materials and Reagents:
-
This compound (1.0 eq)
-
2-Fluorophenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Schlenk flask or sealed reaction vial
-
Stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Standard glassware for workup and chromatography
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 161 mg), 2-fluorophenylboronic acid (1.2 mmol, 168 mg), and K₂CO₃ (2.5 mmol, 345 mg).
-
Add the catalyst, Pd(dppf)Cl₂ (0.03 mmol, 22 mg).
-
Seal the flask, evacuate, and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (20 mL).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., eluting with 20-40% ethyl acetate in hexanes) to afford 3-(2-fluorophenyl)-4-methyl-1H-pyrazole.
Characterization (Expected Data):
-
Appearance: Pale yellow oil or low-melting solid.
-
¹H NMR (400 MHz, CDCl₃): δ ~10.5 (br s, 1H, NH), 7.2-7.5 (m, 4H, Ar-H), 7.6 (s, 1H, pyrazole-H5), 2.2 (s, 3H, pyrazole-CH₃).
-
MS (ESI+): m/z calculated for C₁₀H₉FN₂ [M+H]⁺: 177.08, found 177.1.
Data Summary and Structure-Activity Relationship (SAR) Insights
The protocols above can be used to generate a library of compounds by varying the boronic acid partner. The resulting data can be tabulated to guide further synthesis.
Table 1: Representative Library from N-Arylation (Protocol 1)
| Compound ID | Arylboronic Acid | Yield (%) | Key ¹H NMR Shift (pyrazole-H5, ppm) |
| PN-1 | 4-Methoxyphenylboronic acid | 75 | 7.51 |
| PN-2 | 4-(Trifluoromethyl)phenylboronic acid | 68 | 7.65 |
| PN-3 | 3,5-Dichlorophenylboronic acid | 71 | 7.58 |
Table 2: Representative Library from C3-Arylation (Protocol 2)
| Compound ID | Arylboronic Acid | Yield (%) | Key ¹H NMR Shift (pyrazole-H5, ppm) |
| PC-1 | 2-Fluorophenylboronic acid | 81 | 7.60 |
| PC-2 | 4-Chlorophenylboronic acid | 85 | 7.55 |
| PC-3 | 3-Pyridylboronic acid | 72 | 7.72 |
SAR Causality:
-
Electronic Effects: The introduction of electron-withdrawing groups (e.g., -CF₃, -Cl) on the aryl rings often correlates with higher herbicidal activity, potentially by enhancing binding affinity to the target enzyme.[1][10]
-
Steric Factors: The size and position of substituents can influence how the molecule fits into the active site of a target enzyme. For instance, steric bulk at certain positions on the pyrazole ring has been shown to diminish efficacy.[1]
-
Systemic Properties: Modifications, particularly at the N1 position, can significantly alter the molecule's solubility, membrane permeability, and metabolic stability, which are crucial for its uptake and translocation within the plant.
Mechanistic Rationale Diagram
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry. Understanding its mechanism is key to troubleshooting and optimizing the reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound stands out as a high-potential starting material for the discovery of novel herbicides. The synthetic protocols detailed herein provide a reliable and versatile foundation for accessing a wide array of N-substituted and C3-substituted analogs. By systematically exploring the chemical space around this privileged scaffold and correlating structural modifications with biological activity, research teams can significantly enhance the efficiency of their herbicide discovery programs.
References
-
Li, Y., Lakhvich, F. A., Khlebnicova, T. S., Fu, Y., & Ye, F. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. [Link][1]
-
Li, Y., Lakhvich, F. A., Khlebnicova, T. S., Fu, Y., & Ye, F. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. PubMed. [Link][2]
-
Anonymous. (n.d.). Synthesis and herbicidal activity of new pyrazole ketone derivatives. Taylor & Francis Online. [Link][11]
-
He, H.-Q., Lie, X.-H., Weng, J.-Q., & Tan, C.-X. (2017). Synthesis and Herbicidal Activity of Some Novel Pyrazole Derivatives. Letters in Drug Design & Discovery, 14(2), 195-200. [Link][12]
-
Anonymous. (n.d.). Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. ACS Publications. [Link][13]
-
Anonymous. (n.d.). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. ResearchGate. [Link][10]
-
Matsumoto, H. (2005). Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. Semantic Scholar. [Link][4]
-
Anonymous. (n.d.). Pyrazole derivatives as photosynthetic electron transport inhibitors: new leads and structure-activity relationship. PubMed. [Link][6]
-
Anonymous. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. SpringerLink. [Link][7]
-
Anonymous. (n.d.). Mode of Action of Pyrazole Herbicides Pyrazolate and Pyrazoxyfen: HPPD Inhibition by the Common Metabolite. ResearchGate. [Link][5]
-
Anonymous. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. National Institutes of Health (NIH). [Link][9]
-
Anonymous. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI. [Link][14]
-
Anonymous. (2017). Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. RSC Publishing. [Link][15]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link][8]
-
Royalchem. (2024, January 18). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. [Link][3]
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- 6. Pyrazole derivatives as photosynthetic electron transport inhibitors: new leads and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C4H5BrN2 | CID 21680102 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Heck Reaction of 3-Bromo-4-methyl-1H-pyrazole
Introduction: The Strategic Importance of the Heck Reaction in Heterocyclic Chemistry
The palladium-catalyzed Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the coupling of unsaturated halides with alkenes.[1][2] This powerful transformation, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, has profound implications in drug discovery and materials science.[2] Its significance is particularly pronounced in the functionalization of heteroaromatic systems, such as pyrazoles, which are privileged scaffolds in a vast array of pharmaceuticals.
This document provides a detailed protocol and technical guidance for the Heck reaction of 3-bromo-4-methyl-1H-pyrazole. The protocol is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile reaction for the synthesis of complex molecular architectures. We will delve into the mechanistic underpinnings of the reaction to rationalize the selection of catalysts, ligands, bases, and solvents, thereby empowering the user to not only execute the protocol but also to adapt it for related substrates.
Mechanistic Overview: The Palladium Catalytic Cycle
A thorough understanding of the Heck reaction mechanism is paramount for successful execution and troubleshooting. The catalytic cycle, which typically involves a Pd(0)/Pd(II) interchange, can be dissected into several key steps:[1][3][4]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound, forming a Pd(II)-pyrazolyl complex.[2][3]
-
Alkene Coordination and Migratory Insertion: The alkene substrate then coordinates to the palladium center. This is followed by a migratory insertion of the pyrazolyl group into the alkene double bond, a step that dictates the regioselectivity of the product.[1][3]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, leading to the formation of the desired vinylated pyrazole product and a palladium-hydride species.[1]
-
Reductive Elimination and Catalyst Regeneration: The final step involves the reductive elimination of HBr, facilitated by a base, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][4]
The choice of ligands, typically phosphines, is crucial as they modulate the electronic and steric properties of the palladium center, influencing catalyst stability and reactivity.[5][6]
Caption: The catalytic cycle of the Heck reaction.
Experimental Protocol: Heck Reaction of this compound with Ethyl Acrylate
This protocol details the coupling of this compound with ethyl acrylate, a common alkene partner in Heck reactions. The conditions provided are a robust starting point and may be optimized for different alkene substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | Store under inert atmosphere. |
| Ethyl acrylate | ≥99% | Commercially Available | Inhibitor should be removed if necessary. |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | Air and moisture sensitive. |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | ≥97% | Commercially Available | Air sensitive. |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Commercially Available | Store over molecular sieves. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | Use from a sealed bottle. |
Reaction Setup and Procedure
Caption: Experimental workflow for the Heck reaction.
Step-by-Step Methodology:
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: The flask is sealed, and the atmosphere is evacuated and backfilled with argon. This cycle should be repeated three times to ensure an inert environment.
-
Reagent Addition: Anhydrous N,N-dimethylformamide (DMF, 5 mL) is added via syringe, followed by triethylamine (1.5 mmol, 1.5 eq) and ethyl acrylate (1.2 mmol, 1.2 eq). The use of an anhydrous, polar aprotic solvent like DMF is common for Heck reactions.[7]
-
Reaction Conditions: The reaction mixture is heated to 80-100 °C with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Typical reaction times range from 12 to 24 hours.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with ethyl acetate and filtered through a pad of Celite to remove the palladium black. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-(2-ethoxycarbonyl-vinyl)-4-methyl-1H-pyrazole.
Key Experimental Considerations and Rationale
-
Catalyst and Ligand: Palladium(II) acetate is a common and robust precatalyst that is reduced in situ to the active Pd(0) species.[8] Tri(o-tolyl)phosphine is a bulky, electron-rich phosphine ligand that can promote the oxidative addition step and stabilize the palladium catalyst. The P:Pd ratio is typically 2:1 to ensure the formation of the active catalytic species.[7]
-
Base: An organic base such as triethylamine is used to neutralize the HBr generated during the reaction, which is essential for regenerating the Pd(0) catalyst.[2][3] Inorganic bases like potassium carbonate can also be employed.[2]
-
Solvent: A polar aprotic solvent like DMF or acetonitrile is generally preferred to facilitate the dissolution of the reagents and the palladium catalyst.[7]
-
Temperature: The reaction is typically conducted at elevated temperatures (80-140 °C) to ensure a reasonable reaction rate. The optimal temperature may vary depending on the reactivity of the specific substrates.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst, insufficient temperature, poor quality reagents/solvents. | Ensure anhydrous and deoxygenated conditions. Increase temperature. Use fresh, high-purity reagents and solvents. Consider a different palladium source or ligand. |
| Formation of Palladium Black | Catalyst decomposition. | Ensure a sufficiently coordinating ligand is used. The ligand-to-palladium ratio may need to be adjusted. |
| Side Product Formation | Isomerization of the product, side reactions of the starting materials. | Lowering the reaction temperature may improve selectivity. The choice of base and solvent can also influence side product formation. |
Conclusion
The Heck reaction of this compound is a reliable and versatile method for the synthesis of functionalized pyrazole derivatives. By carefully controlling the reaction parameters and understanding the underlying mechanism, researchers can efficiently generate a diverse range of compounds for applications in medicinal chemistry and materials science. The protocol provided herein serves as a comprehensive guide and a solid foundation for further exploration and optimization of this powerful synthetic transformation.
References
-
BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]
-
Vedantu. (n.d.). Heck Reaction: Mechanism, Steps & Real-World Uses Explained. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Heck reaction. Retrieved from [Link]
- Oestreich, M. (Ed.). (2009). The Mizoroki–Heck Reaction. John Wiley & Sons, Ltd.
-
Chemistry Notes. (2022, August 7). Heck reaction: easy Mechanism, applications. Retrieved from [Link]
- Li, J., et al. (2022). Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles.
- Various Authors. (n.d.). Acetylation of N-Heteroaryl Bromides via PdCl2/(o-tolyl)3P Catalyzed Heck Reactions.
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
- Wipf, P. (2007). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal. University of Pittsburgh.
-
ResearchGate. (2014, March 25). What is the role of PPh3 in Heck coupling?. Retrieved from [Link]
- Zubir, N. N. (2007). Effects of phosphine ligands on heck reaction. Universiti Teknologi MARA.
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
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- 5. researchgate.net [researchgate.net]
- 6. cfmot.de [cfmot.de]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for N-alkylation of 3-Bromo-4-methyl-1H-pyrazole
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the N-alkylation of 3-bromo-4-methyl-1H-pyrazole, a critical transformation in the synthesis of diverse molecular entities for pharmaceutical and agrochemical research. The inherent challenge of regioselectivity in the alkylation of unsymmetrically substituted pyrazoles is addressed through a discussion of mechanistic principles and a presentation of methodologies designed to control the reaction outcome. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step experimental procedures.
Introduction: The Significance of N-Alkylated Pyrazoles and the Regioselectivity Challenge
Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The N-alkylation of the pyrazole ring is a fundamental strategy to modulate the physicochemical and pharmacological properties of these molecules, influencing factors such as solubility, metabolic stability, and target binding affinity.[1] this compound is a versatile building block, with the bromine atom serving as a handle for further functionalization, for instance, through cross-coupling reactions.
The N-alkylation of unsymmetrically substituted pyrazoles, such as this compound, presents a significant synthetic challenge: the potential for the formation of two regioisomers, namely 1-alkyl-3-bromo-4-methyl-1H-pyrazole and 1-alkyl-5-bromo-4-methyl-1H-pyrazole (after tautomerization). The electronic and steric environment of the two nitrogen atoms in the pyrazole ring are similar, often leading to a mixture of products that can be difficult to separate.[3] Controlling the regioselectivity of this reaction is therefore paramount to ensure the efficient and reproducible synthesis of the desired isomer, which is crucial for structure-activity relationship (SAR) studies in drug discovery.
The regiochemical outcome of pyrazole N-alkylation is influenced by a multitude of factors, including the nature of the base, the solvent, the electrophile (alkylating agent), and the reaction temperature.[2][3] Steric hindrance at the N1 position often directs alkylation to the less sterically encumbered N2 position. Conversely, the choice of a strong, non-coordinating base can favor the thermodynamically more stable product.
Mechanistic Considerations in Pyrazole N-Alkylation
The N-alkylation of pyrazoles typically proceeds via a nucleophilic substitution reaction. The initial step involves the deprotonation of the pyrazole N-H proton by a base to form a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic alkylating agent.
Diagram 1: General Mechanism of Pyrazole N-Alkylation
Caption: A simplified workflow of the two-step N-alkylation process.
The regioselectivity is determined during the nucleophilic attack step. The distribution of the negative charge in the pyrazolate anion and the steric accessibility of the two nitrogen atoms are key determinants of the reaction's outcome.
Experimental Protocols
This section provides detailed protocols for the N-alkylation of this compound using two common methods: a classical base-mediated approach and an acid-catalyzed alternative.
Protocol 1: Base-Mediated N-Alkylation with Sodium Hydride
This protocol utilizes a strong base, sodium hydride, to ensure complete deprotonation of the pyrazole, and is a widely adopted method due to its efficiency.[1]
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.[1]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.[1]
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and then dry over anhydrous Na₂SO₄.[1]
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product.[1]
Protocol 2: Acid-Catalyzed N-Alkylation with Trichloroacetimidates
This method provides an alternative to base-mediated alkylations, often proceeding under milder conditions and avoiding the use of strong bases.[4][5]
Materials:
-
This compound
-
Alkyl trichloroacetimidate (e.g., Benzyl 2,2,2-trichloroacetimidate)
-
Camphorsulfonic acid (CSA)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equivalent), the alkyl trichloroacetimidate (1.0 equivalent), and camphorsulfonic acid (0.2 equivalents) under an argon atmosphere.[5]
-
Add anhydrous DCE to achieve a concentration of approximately 0.25 M.
-
Stir the reaction mixture at room temperature for 4 hours.[5]
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Diagram 2: Experimental Workflow for N-Alkylation
Caption: A comparative workflow of the two primary N-alkylation protocols.
Data Presentation and Analysis
The choice of reaction conditions can significantly impact the yield and regioselectivity of the N-alkylation. The following table summarizes representative data for the N-alkylation of pyrazoles under various conditions, illustrating the influence of different parameters.
Table 1: Comparison of N-Alkylation Conditions and Outcomes
| Entry | Pyrazole Substrate | Alkylating Agent | Base/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioisomeric Ratio (N1:N2) | Reference |
| 1 | This compound | Iodomethane | NaH | DMF | RT | 4 | >90 (expected) | To be determined | Adapted from[1] |
| 2 | This compound | Benzyl bromide | K₂CO₃ | Acetonitrile | Reflux | 6 | High (expected) | To be determined | Adapted from[6] |
| 3 | 4-Chloropyrazole | Phenethyl trichloroacetimidate | CSA | DCE | RT | 4 | 77 | N/A | [4] |
| 4 | 3-Methyl-5-phenyl-1H-pyrazole | Phenethyl trichloroacetimidate | CSA | DCE | RT | 4 | 56 (total) | 2.5:1 | [4] |
Note: The data for entries 1 and 2 are expected outcomes based on similar reactions and require experimental verification for this compound.
Safety and Handling Precautions
5.1. Reagent-Specific Hazards:
-
This compound: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7][8]
-
Alkylating Agents (e.g., Iodomethane, Benzyl Bromide): These are often toxic, carcinogenic, and lachrymatory.[9][10][11] They can cause severe burns and damage to the respiratory tract.[9][11] Alkylating agents can also be mutagenic and affect fertility.[12]
-
Sodium Hydride (NaH): Highly flammable solid that reacts violently with water to produce flammable hydrogen gas. It is also corrosive.
-
Anhydrous Solvents (DMF, DCE): Flammable and have associated health risks upon inhalation or skin contact.
5.2. General Laboratory Safety:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
-
Care should be taken when handling sodium hydride; it should be dispensed from the mineral oil dispersion carefully.
-
Reactions should be conducted under an inert atmosphere (nitrogen or argon) when using air- and moisture-sensitive reagents like NaH.
-
Appropriate quenching procedures should be followed to safely neutralize reactive reagents.
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Low or no product formation | Incomplete deprotonation | Use a stronger base or ensure the base is fresh and active. |
| Inactive alkylating agent | Use a fresh bottle of the alkylating agent. | |
| Low reaction temperature | Increase the reaction temperature, but monitor for side product formation. | |
| Formation of multiple products | Lack of regioselectivity | Experiment with different bases, solvents, and temperatures to influence the regiochemical outcome. Consider using a sterically bulky alkylating agent to favor the less hindered nitrogen. |
| Over-alkylation | Use a stoichiometric amount of the alkylating agent. | |
| Difficulty in product purification | Similar polarity of regioisomers | Optimize the chromatographic separation by trying different solvent systems or using a different stationary phase. Recrystallization may also be an option. |
Conclusion
The N-alkylation of this compound is a versatile and powerful tool for the synthesis of novel compounds with potential applications in drug discovery and materials science. While the inherent challenge of regioselectivity requires careful consideration of reaction parameters, the protocols and insights provided in this guide offer a solid foundation for achieving successful and controlled N-alkylation. By understanding the underlying mechanistic principles and adhering to safe laboratory practices, researchers can effectively utilize this important transformation to access a wide array of valuable N-alkylated pyrazole derivatives.
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Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.). Angewandte Chemie International Edition. Retrieved from [Link]
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Adverse Effects of Alkylating Agents in Cancer Treatment: Understanding Risks and Management Strategies. (n.d.). DoveMed. Retrieved from [Link]
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Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry. Retrieved from [Link]
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7 Key Facts About Alkylating Chemotherapeutic Agents You Need to Know. (n.d.). Retrieved from [Link]
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Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2023). MDPI. Retrieved from [Link]
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Alkylating agent | Cancer Treatment, DNA Damage & Mutagenesis. (n.d.). Britannica. Retrieved from [Link]
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Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. (n.d.). Organic Letters. Retrieved from [Link]
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Alkylating Agents for Breast Cancer. (2024). WebMD. Retrieved from [Link]
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Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry. Retrieved from [Link]
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Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (2025). ResearchGate. Retrieved from [Link]
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Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). MDPI. Retrieved from [https://www.mdpi.com/2 organics/organics-03-00009/article_deploy/html/images/organics-03-00009-g001.png]([Link] organics/organics-03-00009/article_deploy/html/images/organics-03-00009-g001.png)
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Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar. Retrieved from [Link]
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Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. (2025). ResearchGate. Retrieved from [Link]
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N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. (n.d.). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
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Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). NIH. Retrieved from [Link]
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N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). The Journal of Organic Chemistry. Retrieved from [Link]
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Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (n.d.). arkat usa. Retrieved from [Link]
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One-pot synthesis of functionalized pyrazoles from 3-Bromo-4-methyl-1H-pyrazole
One-Pot Synthesis of Functionalized Pyrazoles from 3-Bromo-4-methyl-1H-pyrazole
Introduction: The Pyrazole Scaffold and the Imperative for Efficient Functionalization
The pyrazole nucleus is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous approved pharmaceuticals.[1] Its prevalence in blockbuster drugs highlights the critical importance of this heterocyclic motif. The strategic functionalization of the pyrazole ring allows for the fine-tuning of physicochemical properties, enabling the optimization of pharmacokinetic and pharmacodynamic profiles. Traditional multi-step synthetic approaches to pyrazole analogs, however, are often plagued by issues of low overall yield, significant time investment, and considerable waste generation.
This application note details robust and efficient one-pot and sequential one-pot protocols for the functionalization of a readily available starting material, This compound . By leveraging modern catalytic systems, these methods provide rapid access to a diverse library of substituted pyrazoles, thereby accelerating the drug discovery process. We will explore key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, and Buchwald-Hartwig—as well as N-alkylation strategies, all designed to be performed with minimal purification of intermediates.
The protocols described herein are presented with an emphasis on the underlying mechanistic principles and the rationale behind the selection of reagents and conditions. This approach is intended to empower researchers to not only replicate these methods but also to adapt and troubleshoot them for their specific synthetic targets.
Logical Workflow for Sequential Functionalization
The strategic location of the bromine atom at the C3 position and the unprotected N-H on the pyrazole ring of our starting material allows for a logical and versatile functionalization sequence. The C-Br bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, while the N-H bond can be readily alkylated or arylated. A typical and efficient one-pot or sequential one-pot strategy involves an initial C-C or C-N bond formation at the C3 position, followed by N-functionalization.
Caption: Sequential one-pot functionalization workflow.
Part 1: C3-Arylation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, coupling an organoboron species with an organohalide.[2] Its high functional group tolerance and the low toxicity of the boron-based reagents make it a favored method in pharmaceutical synthesis.[3] For unprotected N-H pyrazoles, the choice of base is critical to avoid unwanted side reactions and to ensure efficient catalysis.[4]
Protocol 1: One-Pot C3-Arylation and N-Alkylation
This protocol describes the C3-arylation of this compound with an arylboronic acid, followed by in situ N-alkylation of the resulting pyrazole.
Step-by-Step Methodology:
-
Reaction Setup (Inert Atmosphere): To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst, such as Pd(OAc)₂ (0.02 mmol, 2 mol%), and a suitable phosphine ligand, for example, SPhos (0.04 mmol, 4 mol%). The use of pre-catalysts like XPhos-Pd-G3 can also be highly effective.[5]
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen (repeat three times). Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).
-
Suzuki Coupling Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
In Situ N-Alkylation: Once the Suzuki coupling is complete (as indicated by the consumption of the starting bromopyrazole), cool the reaction mixture to room temperature.
-
Base and Alkylating Agent Addition: Add a stronger base, such as cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.), followed by the alkylating agent (e.g., an alkyl halide like iodomethane or benzyl bromide, 1.5 mmol, 1.5 equiv.).
-
N-Alkylation Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50 °C until the N-alkylation is complete (monitor by TLC or LC-MS), typically 2-6 hours.
-
Work-up and Purification: Cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary: Representative Suzuki-Miyaura Coupling Conditions
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield Range (%) | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 75-90 | [4] |
| XPhos-Pd-G2 | K₂CO₃ | THF | 80 | 61-89 | [5] |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 70-85 | General Suzuki Conditions |
Part 2: C3-Vinylation via the Heck-Mizoroki Reaction
The Heck-Mizoroki reaction facilitates the coupling of an unsaturated halide with an alkene, providing a direct route to substituted alkenes.[6][7] This reaction is instrumental in synthesizing styrenyl and other vinyl-substituted pyrazoles. The choice of ligand is crucial for achieving high yields and stereoselectivity.[8]
Protocol 2: C3-Vinylation of this compound
Step-by-Step Methodology:
-
Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 mmol, 1.0 equiv.), the desired alkene (e.g., styrene or an acrylate, 1.5 mmol, 1.5 equiv.), and a palladium catalyst such as Pd(OAc)₂ (0.02 mmol, 2 mol%).
-
Ligand and Base Addition: Add a suitable phosphine ligand, for instance, tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%), and an inorganic base like triethylamine (Et₃N, 2.0 mmol, 2.0 equiv.) or potassium carbonate (K₂CO₃).
-
Solvent and Heating: Add a polar aprotic solvent such as DMF or NMP (3-5 mL). Seal the vessel and heat the mixture to 100-120 °C. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up and Purification: After completion (typically 12-24 hours), cool the reaction to room temperature. Dilute with water and extract with an organic solvent. Wash the organic phase, dry, and concentrate. Purify the residue via column chromatography.
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Microwave-Assisted Synthesis Using 3-Bromo-4-methyl-1H-pyrazole: A Guide for Accelerated Drug Discovery
An Application Guide and Protocol Handbook
Abstract
In the landscape of modern medicinal chemistry, the pyrazole scaffold is a cornerstone for the development of novel therapeutics. Its versatile nature allows for substitution and functionalization, leading to a vast chemical space ripe for exploration. This application note provides an in-depth guide to leveraging Microwave-Assisted Organic Synthesis (MAOS) for the rapid and efficient derivatization of 3-bromo-4-methyl-1H-pyrazole, a key building block for pharmaceutical research. We will explore the fundamental principles of microwave chemistry, present detailed, field-proven protocols for critical C-C and C-N bond-forming reactions, and discuss the causality behind experimental choices to empower researchers in their drug discovery efforts.
Introduction: The Convergence of a Privileged Scaffold and an Enabling Technology
The pyrazole nucleus is a "privileged scaffold" in drug discovery, appearing in a multitude of approved drugs targeting a wide range of diseases. Its prevalence stems from its ability to act as a versatile pharmacophore, capable of engaging in various biological interactions. The functionalization of this core is paramount to modulating activity, selectivity, and pharmacokinetic properties. This compound serves as an exceptionally useful starting material, with the bromine atom at the C3 position providing a reactive handle for a suite of cross-coupling reactions.
Traditionally, the synthesis of pyrazole derivatives involves lengthy reaction times under conventional heating, often leading to thermal degradation and the formation of impurities.[1][2] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology that circumvents these limitations.[3][4][5] By utilizing microwave irradiation, MAOS delivers energy directly to polar molecules within the reaction mixture, resulting in rapid, uniform, and efficient heating.[6][7] This leads to dramatic accelerations in reaction rates, often reducing multi-hour or day-long processes to mere minutes, while simultaneously improving yields and product purity.[8][9] This guide is designed for researchers, scientists, and drug development professionals seeking to harness the synergy between this key pyrazole building block and the power of microwave synthesis.
The "Why": Understanding Microwave-Assisted Chemistry
To effectively implement MAOS, it is crucial to understand why it so often outperforms conventional heating methods. The mechanism is fundamentally different.
-
Conventional Heating: Relies on the slow and inefficient transfer of thermal energy from an external source, through the vessel walls, and into the reaction mixture via conduction and convection. This process creates a significant temperature gradient, where the vessel walls are hotter than the bulk of the solution.[7]
-
Microwave Heating: Employs direct "in-core" heating.[6] Microwave energy couples with polar molecules in the mixture, causing them to rapidly align and realign with the oscillating electric field. This process, known as dipolar polarization , along with the movement of ions (ionic conduction ), generates heat volumetrically and uniformly throughout the sample.[5][10][11]
This efficient energy transfer allows for reaching high temperatures and pressures safely in sealed vessels, enabling reactions to proceed at temperatures well above the solvent's atmospheric boiling point.[6][12] The result is a significant increase in reaction kinetics, often leading to cleaner reaction profiles and the discovery of novel chemical pathways.[6]
Caption: Comparison of conventional vs. microwave heating mechanisms.
Core Applications: Cross-Coupling Protocols
This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions. The following protocols are designed for use in a dedicated laboratory microwave reactor equipped with temperature and pressure sensors.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for constructing C(sp²)–C(sp²) bonds, enabling the synthesis of diverse biaryl and heteroaryl pyrazoles.[13] Microwave irradiation drastically shortens the required reaction times for this transformation.[14][15][16]
Protocol: Synthesis of 3-Aryl-4-methyl-1H-pyrazoles
-
Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 161 mg).
-
Reagent Addition: Add the desired arylboronic acid (1.2 mmol), a palladium catalyst such as XPhosPdG2 (0.025 mmol, 2.5 mol%), and a ligand like XPhos (0.05 mmol, 5 mol%).
-
Base and Solvent: Add potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg) as the base. Add a solvent mixture of ethanol and water (4:1, 5 mL). The use of aqueous media is often beneficial for microwave absorption and aligns with green chemistry principles.[17][18]
-
Sealing and Reaction: Securely cap the vial. Place it in the microwave reactor.
-
Microwave Program: Set the reaction parameters:
-
Temperature: 135 °C (Ramp time: 2 min)
-
Hold Time: 15-40 minutes
-
Power: 300 W (Dynamic power control)
-
Stirring: High
-
-
Work-up and Purification: After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the crude product via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the desired 3-aryl-4-methyl-1H-pyrazole.
Data Presentation: Suzuki-Miyaura Coupling Examples
| Entry | Arylboronic Acid | Catalyst / Ligand | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | XPhosPdG2 / XPhos | 20 | 92 |
| 2 | 4-Methoxyphenylboronic acid | XPhosPdG2 / XPhos | 15 | 95 |
| 3 | 3-Pyridinylboronic acid | XPhosPdG2 / XPhos | 30 | 85 |
| 4 | 2-Thiopheneboronic acid | XPhosPdG2 / XPhos | 25 | 88 |
Yields are isolated yields after purification and are representative for this class of reaction.
Caption: General workflow for microwave-assisted Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: C-N Bond Formation
The formation of C-N bonds is fundamental in medicinal chemistry. The Buchwald-Hartwig amination allows for the coupling of amines with aryl halides, and its microwave-assisted variant provides rapid access to libraries of N-aryl and N-alkyl pyrazoles.[19][20]
Protocol: Synthesis of 3-Amino-4-methyl-1H-pyrazoles
-
Vessel Preparation: In an inert atmosphere (e.g., glovebox), add this compound (1.0 mmol, 161 mg) and a palladium pre-catalyst such as Pd₂(dba)₃ (0.05 mmol, 5 mol%) to a 10 mL microwave vial with a stir bar.
-
Reagent Addition: Add a suitable ligand (e.g., XPhos, 0.1 mmol, 10 mol%), the desired amine (1.2-2.2 equiv), and a strong base like sodium tert-butoxide (t-BuONa) (2.5 equiv, 240 mg).
-
Solvent: Add anhydrous toluene (4 mL).
-
Sealing and Reaction: Securely cap the vial and place it in the microwave reactor.
-
Microwave Program:
-
Temperature: 130-150 °C (Ramp time: 2 min)
-
Hold Time: 10-30 minutes
-
Power: 200-300 W (Dynamic power control)
-
Stirring: High
-
-
Work-up and Purification: After cooling, dilute the mixture with chloroform or DCM, and filter through Celite. Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to yield the target compound.
Data Presentation: Buchwald-Hartwig Amination Examples
| Entry | Amine | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Morpholine | 130 | 20 | 89 |
| 2 | Aniline | 150 | 30 | 78 |
| 3 | Benzylamine | 130 | 25 | 65 |
| 4 | 10H-Phenoxazine | 150 | 10 | 91 |
Yields are isolated yields after purification and are representative for this class of reaction.
Safety in Microwave Chemistry: A Non-Negotiable Priority
The high temperatures and pressures achievable with microwave synthesis necessitate a strict adherence to safety protocols. The speed and power of this technology must be handled with respect.[21]
Critical Safety Directives:
-
Use Dedicated Equipment: NEVER use a domestic microwave oven for laboratory synthesis.[21][22] Laboratory-grade reactors are built with corrosion-resistant cavities and feature essential pressure and temperature feedback controls that are absent in kitchen appliances.
-
Inspect Vessels: Before each use, inspect microwave vials and caps for any cracks, chips, or defects that could lead to failure under pressure.[23]
-
Avoid Overfilling: Do not fill reaction vessels more than two-thirds full to allow for thermal expansion and vapor headspace.[24]
-
Beware of Exotherms: Treat any potentially exothermic reaction with extreme caution. The rapid energy input from microwaves can accelerate an exotherm to a dangerous, uncontrolled rate.[21] Start with small-scale reactions at low temperatures to assess the reaction's kinetic profile.
-
Proper Venting: Ensure all work is performed in a well-ventilated laboratory hood to avoid inhaling any fumes from hot solvents or reagents.[21][25]
-
Personal Protective Equipment (PPE): Always wear safety goggles (chemical splash), a lab coat, and appropriate thermal gloves when handling hot reaction vessels.[24][25]
Caption: A logical workflow for pre-reaction safety checks in MAOS.
Conclusion
Microwave-assisted synthesis represents a paradigm shift in organic chemistry, transforming lengthy, inefficient processes into rapid, high-yield, and clean reactions. When applied to a versatile building block like this compound, this technology becomes a powerful engine for accelerating the drug discovery pipeline.[6][9] By enabling the swift generation of diverse compound libraries, MAOS empowers medicinal chemists to explore structure-activity relationships more efficiently, ultimately shortening the timeline for identifying and optimizing lead candidates. The protocols and principles outlined in this guide provide a robust foundation for researchers to confidently and safely integrate this technology into their workflows.
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- 17. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 18. arkat-usa.org [arkat-usa.org]
- 19. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Safety Considerations for Microwave Synthesis [cem.com]
- 22. scribd.com [scribd.com]
- 23. chem.tamu.edu [chem.tamu.edu]
- 24. Microwave Safety [k-state.edu]
- 25. Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA [nsta.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-4-methyl-1H-pyrazole
Welcome to the technical support center for the synthesis of 3-Bromo-4-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and improve the yield and purity of your synthesis.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved through the electrophilic bromination of 4-methyl-1H-pyrazole, can present challenges related to yield, regioselectivity, and purification. This guide addresses these issues by explaining the causality behind experimental choices and providing validated protocols.
The primary synthetic route discussed is the reaction of 4-methyl-1H-pyrazole with a brominating agent, typically N-Bromosuccinimide (NBS), in a suitable solvent. NBS is often preferred over elemental bromine (Br₂) as it is a solid that is easier to handle and provides a low, steady concentration of electrophilic bromine, which helps to minimize side reactions.[1][2]
Reaction Scheme Overview
Below is the general reaction scheme for the bromination of 4-methyl-1H-pyrazole.
Caption: General synthesis of this compound via electrophilic bromination.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Question 1: Why is my yield of this compound consistently low?
Low yield is a common problem that can stem from several factors, from reaction conditions to work-up procedures.
Possible Causes & Solutions
| Possible Cause | Explanation & Troubleshooting Steps |
| Incomplete Reaction | The reaction may not have gone to completion. Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material remains, consider extending the reaction time or slightly increasing the temperature. |
| Suboptimal Temperature | The reaction is typically initiated at 0°C to control the initial exotherm and improve selectivity.[3] If the temperature is too low, the reaction rate may be impractically slow. Solution: After the initial addition of NBS at 0°C, allow the reaction to slowly warm to room temperature and stir until completion is confirmed by TLC. |
| Incorrect Stoichiometry | Using too little NBS will result in incomplete conversion. Conversely, a large excess can lead to the formation of di-brominated byproducts, which consumes the desired product and complicates purification. Solution: Use a slight excess of NBS (typically 1.05-1.1 equivalents). Ensure the NBS is of high purity, as impurities can affect its reactivity. |
| Product Loss During Work-up | The product can be lost during aqueous extraction if the pH is not controlled. Pyrazoles are basic and can be protonated in acidic solutions, increasing their water solubility. Solution: During the aqueous work-up, ensure the aqueous layer is neutral or slightly basic (pH 7-8) before extracting with an organic solvent. Perform multiple extractions (e.g., 3x with ethyl acetate) to maximize recovery.[4] |
| Degradation of NBS | N-Bromosuccinimide is sensitive to light and moisture.[5] Degradation can lead to a lower effective concentration of the brominating agent. Solution: Use freshly opened or properly stored NBS. It can be recrystallized from water if its purity is in doubt.[2] |
Question 2: My final product is impure. What are the likely contaminants and how can I remove them?
Impurity profiles can provide significant clues about what went wrong during the reaction or purification.
Common Impurities & Purification Strategies
| Impurity | Identification | Prevention & Removal |
| Unreacted 4-Methyl-1H-pyrazole | A starting material spot on TLC; characteristic signals in ¹H NMR. | Prevention: Ensure the reaction goes to completion using 1.05-1.1 eq. of NBS. Removal: Both the starting material and product are relatively polar. Purification via silica gel column chromatography is effective. A gradient elution of ethyl acetate in hexanes is typically successful. |
| 3,5-Dibromo-4-methyl-1H-pyrazole | A higher molecular weight peak in MS; a more complex pattern in ¹H NMR. | Prevention: Avoid using a large excess of NBS. Add the NBS portion-wise at a low temperature (0°C) to maintain a low concentration of the brominating agent and favor mono-bromination.[3] Removal: This byproduct is generally less polar than the mono-brominated product and can be separated by column chromatography. |
| Succinimide | A water-soluble byproduct from NBS. | Prevention: N/A, it is a stoichiometric byproduct. Removal: Succinimide is highly soluble in water and is typically removed during the aqueous work-up. Ensure thorough washing of the organic layer with water or brine. |
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Caption: A logical workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the best brominating agent for this synthesis, NBS or Br₂?
N-Bromosuccinimide (NBS) is generally the preferred reagent for the regioselective mono-bromination of pyrazoles.[1] Elemental bromine (Br₂) is highly reactive and can lead to over-bromination and the formation of poly-brominated species.[6] NBS provides a slow, controlled release of electrophilic bromine, which enhances selectivity for the desired product.[1]
Q2: Which solvent should I use?
Common solvents for this reaction include dimethylformamide (DMF) and acetonitrile (CH₃CN).[3][7] The choice can depend on the scale and desired reaction temperature. DMF is a polar aprotic solvent that can facilitate the reaction but can be difficult to remove. Acetonitrile is often a good alternative that is easier to remove under reduced pressure.
Q3: How do I monitor the reaction's progress?
Thin Layer Chromatography (TLC) is the most common method. Use a mobile phase such as 30-50% ethyl acetate in hexanes. The product, this compound, will be more polar than any di-brominated byproducts but less polar than the succinimide byproduct. The starting material, 4-methyl-1H-pyrazole, will have a different Rf value, allowing for easy tracking of its consumption.
Q4: What are the expected spectroscopic data for this compound?
-
¹H NMR: You should expect to see a singlet for the pyrazole C-H proton, a singlet for the methyl group protons, and a broad singlet for the N-H proton.
-
¹³C NMR: Expect four distinct carbon signals.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular weight is approximately 161.00 g/mol .[8]
Q5: Is N-protection of the pyrazole necessary before bromination?
While N-protection (e.g., with a Boc group) is a strategy used in some pyrazole syntheses to control regioselectivity or improve solubility, it is generally not required for the direct bromination of 4-methyl-1H-pyrazole.[9] The methyl group at the 4-position sufficiently directs the bromination to the adjacent C-3/C-5 positions, which are equivalent due to tautomerism.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from standard laboratory procedures for the electrophilic bromination of pyrazoles.[3]
Materials:
-
4-Methyl-1H-pyrazole
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-1H-pyrazole (1.0 eq.) in anhydrous DMF (approx. 5-10 mL per gram of pyrazole).
-
Cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq.) in small portions over 20-30 minutes, ensuring the internal temperature does not rise significantly.
-
Continue stirring the reaction mixture at 0°C for an additional 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by pouring the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF used).
-
Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and succinimide.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
Procedure:
-
Prepare a silica gel slurry in a low-polarity eluent (e.g., 10% EtOAc in hexanes).
-
Load the crude product (adsorbed onto a small amount of silica gel for best results) onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40-50%).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a solid.
Caption: Standard workflow for the purification of the target compound.
Safety Precautions
All experiments should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
N-Bromosuccinimide (NBS): Harmful if swallowed and causes severe skin burns and eye damage.[5][10] It is also an oxidizer and can react with combustible materials.[10] Avoid creating dust. Store in a cool, dry, and dark place.[5][10]
-
Bromine (if used): Highly toxic, corrosive, and causes severe burns.[11][12] Handle with extreme caution under a fume hood.
-
Solvents (DMF, EtOAc, Hexanes): Flammable and may cause irritation. Avoid inhalation and skin contact.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[5][10][13]
References
- Selective Boc-Protection and Bromination of Pyrazoles.
- Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry.Nowrosjee Wadia College.
- NBS N-bromosuccinimide Safety D
- This compound - CymitQuimica.CymitQuimica.
- N-Bromosuccinimide Safety D
- Bromine Safety D
- Bromine Handling Procedures.Scribd.
- Safety & Handling Guidelines for Bromine and Bromide Chemicals.
- Technical Support Center: Purification of 3-(4-Aminophenyl)-4-bromo-1-methylpyrazole.Benchchem.
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
- This compound.
- Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles.
- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions.
- N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry.Master Organic Chemistry.
- N-Bromosuccinimide.Wikipedia.
- Scope of the bromination of pyrazole derivatives, phenothiazine and indoles.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. researchgate.net [researchgate.net]
- 7. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4- c ]pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00314C [pubs.rsc.org]
- 8. This compound | C4H5BrN2 | CID 21680102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
- 10. fishersci.com [fishersci.com]
- 11. scribd.com [scribd.com]
- 12. dollycorporation.com [dollycorporation.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Purification of Crude 3-Bromo-4-methyl-1H-pyrazole
Introduction and Compound Profile
3-Bromo-4-methyl-1H-pyrazole is a key heterocyclic building block in medicinal chemistry and materials science. Its synthesis can often result in a crude product contaminated with unreacted starting materials, regioisomers (e.g., 5-bromo-4-methyl-1H-pyrazole), and various side-products. Effective purification is therefore critical to ensure the integrity of subsequent experimental results.
This guide provides robust troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this compound.
Compound Properties:
-
Molecular Formula: C₄H₅BrN₂[1]
-
Molecular Weight: 161.00 g/mol [2]
-
Appearance: Typically a solid at room temperature[1].
Critical Safety Precautions
Before beginning any procedure, it is imperative to consult the Safety Data Sheet (SDS). This compound is a hazardous substance.
-
GHS Hazard Statements:
-
Mandatory Personal Protective Equipment (PPE):
-
Handling:
Purification Strategy Selection Workflow
The initial state of your crude product is the primary determinant for the optimal purification strategy. Use the following workflow to guide your decision-making process.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Question 1: My product oiled out during recrystallization instead of forming crystals. What went wrong and how can I fix it?
-
Possible Cause 1: Supersaturation. The solution was cooled too rapidly, preventing proper crystal lattice formation.
-
Solution: Gently heat the solution until the oil redissolves completely. Allow it to cool very slowly (e.g., by placing the flask in a warm water bath that is allowed to cool to room temperature, or by insulating the flask with glass wool). If crystals still do not form, try scratching the inside of the flask with a glass rod at the solution's surface to induce nucleation.
-
-
Possible Cause 2: Impurities Present. The crude product contains impurities that are depressing the melting point and interfering with crystallization.
-
Solution: If slow cooling fails, the product likely requires chromatographic purification. Recover your compound by evaporating the solvent and proceed to the Column Chromatography protocol (Section 5.2).
-
-
Possible Cause 3: Incorrect Solvent. The chosen solvent may be too good, keeping the compound dissolved even at low temperatures.
-
Solution: Add a miscible "anti-solvent" (one in which your compound is poorly soluble) dropwise to the warm solution until it just begins to turn cloudy. Add a few drops of the primary solvent to redissolve the cloudiness, then cool slowly.
-
Question 2: After column chromatography, my fractions contain the desired product, but TLC still shows a persistent impurity. What are my options?
-
Possible Cause 1: Poor Separation. The chosen eluent system may not have sufficient resolving power to separate the product from the impurity. This is common if the impurity is a regioisomer with very similar polarity.
-
Solution 1 (Optimize Chromatography): Rerun the column using a shallower solvent gradient or an isocratic elution with a less polar solvent system. Sometimes switching the solvent system entirely (e.g., from Ethyl Acetate/Hexane to Dichloromethane/Methanol) can alter the interactions with the silica gel and improve separation.
-
Solution 2 (Recrystallization): Combine the product-containing fractions, evaporate the solvent, and attempt a recrystallization. Often, chromatography can remove the bulk of impurities, making a subsequent recrystallization successful. Refer to the Recrystallization protocol (Section 5.1).
-
-
Possible Cause 2: Co-elution. The product and impurity have identical Rf values in the chosen TLC system.
-
Solution: Test different TLC solvent systems to find one that resolves the two spots. Once a suitable system is found, use it as the basis for a new column chromatography separation.
-
Question 3: The yield of my purified product is very low. Where could it have been lost?
-
Possible Cause 1: Loss during Extraction. If an aqueous workup was performed, the pyrazole, being weakly basic, might have been partially protonated and retained in an acidic aqueous layer.
-
Solution: During the experimental design phase, ensure the aqueous layer is neutralized or made slightly basic (pH > 8) before extraction with an organic solvent to ensure the pyrazole is in its free base form[7]. Perform multiple extractions (3x) to maximize recovery.
-
-
Possible Cause 2: Product Adsorbed on Silica Gel. Highly polar compounds can sometimes bind irreversibly to silica gel.
-
Solution: After running the column, try flushing the column with a very polar solvent, such as 10% Methanol in Dichloromethane, to recover any strongly adsorbed material. While this "strip" fraction will be impure, it can be re-purified.
-
-
Possible Cause 3: Product is more soluble than expected during recrystallization. Significant material may have been lost in the mother liquor.
-
Solution: Reduce the volume of the mother liquor by partial evaporation and cool it again to try and recover a second crop of crystals. Be aware that the second crop will likely be less pure than the first.
-
Detailed Purification Protocols
Protocol: Recrystallization
This method is ideal for crude solids that are >85% pure. The key is to find a solvent that dissolves the compound when hot but not when cold.
| Solvent System | Suitability & Rationale |
| Hexanes / Heptane | Excellent choice for non-polar impurities. This compound has moderate polarity, so it should have low solubility at room temperature but higher solubility when heated. A related compound has been successfully recrystallized from n-hexane[8]. |
| Toluene | A good alternative if solubility in hexanes is too low even when hot. Cool slowly, as crystals can form rapidly. |
| Isopropanol / Water | Use a minimal amount of hot isopropanol to dissolve the crude solid. Add hot water dropwise until the solution becomes faintly turbid, then add a drop or two of isopropanol to clarify. Cool slowly. This technique is effective for moderately polar compounds. |
Step-by-Step Methodology:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a small amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate while stirring.
-
Continue adding small portions of hot solvent until the solid has just completely dissolved. Do not add excessive solvent, as this will reduce your yield.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote larger crystal growth.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Dry the crystals under vacuum to a constant weight.
Protocol: Flash Column Chromatography
This is the most versatile method for purifying oils or highly impure solids. It separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).
| Eluent System (Mobile Phase) | Polarity & Use Case |
| Ethyl Acetate (EtOAc) in Hexanes | A standard, versatile system. Start with a low polarity mixture (e.g., 5% EtOAc/Hexanes) and gradually increase the polarity (e.g., to 20-30% EtOAc/Hexanes). This is effective for separating compounds of moderate polarity[9][10]. |
| Dichloromethane (DCM) in Hexanes | Offers different selectivity compared to EtOAc systems and can sometimes improve the separation of closely related isomers. |
| Methanol (MeOH) in Dichloromethane (DCM) | Used for eluting more polar compounds. A small amount of MeOH (1-5%) can be used if the product is not eluting from the column with less polar systems. |
Step-by-Step Methodology:
-
Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, low-polarity eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of DCM or the column eluent. Alternatively, create a "dry load" by adsorbing the crude product (dissolved in a volatile solvent) onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column. This method often yields better resolution.
-
Elute the Column: Begin passing the eluent through the column using positive pressure ("flash"). Start with a low-polarity mixture and collect fractions.
-
Monitor the Elution: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which ones contain your desired product.
-
Increase Polarity (Gradient Elution): Gradually increase the percentage of the more polar solvent in your eluent mixture to elute compounds that are more strongly adsorbed to the silica.
-
Combine and Evaporate: Combine the pure fractions (those containing only the product spot on TLC) and remove the solvent using a rotary evaporator.
Frequently Asked Questions (FAQs)
-
Q: What is the expected melting point of pure this compound?
-
A: While a specific melting point is not widely reported in the search results, related compounds like 3-bromo-1H-pyrazole have a melting point of 60-65 °C[6]. The purified product should have a sharp melting point range (e.g., 1-2 °C). A broad or depressed melting point indicates the presence of impurities.
-
-
Q: How can I confirm the identity and purity of my final product?
-
A: The best methods are spectroscopic. ¹H NMR (Proton Nuclear Magnetic Resonance) will confirm the structure by showing the characteristic peaks for the methyl group and the pyrazole ring protons. Purity can be assessed by the absence of impurity peaks in the NMR spectrum and by observing a single spot on TLC plates run in multiple solvent systems. Reverse-phase HPLC can also provide a quantitative purity assessment[11].
-
-
Q: My compound is a stubborn oil that won't crystallize or purify well by chromatography. Is there another way?
-
A: Yes. A more advanced technique involves acid-base chemistry. Pyrazoles are basic and can be protonated to form salts. You can dissolve your impure oil in a solvent like acetone or isopropanol and add one equivalent of an acid like phosphoric acid or oxalic acid, which may cause the pyrazole salt to precipitate as a pure solid[12]. The free base can then be regenerated by dissolving the salt in water, basifying the solution, and extracting the pure product with an organic solvent.
-
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Capot Chemical. (2026). MSDS of 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
-
Barreiro, E. J., et al. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Advances. Retrieved from [Link]
-
Katritzky, A. R., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA. Retrieved from [Link]
-
SIELC Technologies. (2018). 4-Bromo-3-methyl-1H-pyrazole. Retrieved from [Link]
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
-
Kleiziene, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. Retrieved from [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C4H5BrN2 | CID 21680102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. fishersci.com [fishersci.com]
- 5. capotchem.com [capotchem.com]
- 6. 3-BROMO-1H-PYRAZOLE - Safety Data Sheet [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4- c ]pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00314C [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. 4-Bromo-3-methyl-1H-pyrazole | SIELC Technologies [sielc.com]
- 12. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Removing impurities from pyrazole bromination reaction
Welcome to the technical support center for pyrazole bromination reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of brominated pyrazoles. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your pyrazole bromination reaction and subsequent workup.
Issue 1: My reaction is incomplete, and I have a significant amount of starting pyrazole remaining.
Question: I've run my bromination reaction using N-Bromosuccinimide (NBS), but TLC and NMR analysis show a large amount of unreacted pyrazole. What could be the cause, and how can I drive the reaction to completion?
Answer:
Incomplete conversion is a frequent issue and can often be traced back to several factors related to the electrophilicity of the brominating agent and the reaction conditions.
-
Underlying Cause (Expertise & Experience): The bromination of pyrazole is an electrophilic aromatic substitution.[1][2][3] The reactivity of the pyrazole ring can be influenced by substituents and the choice of brominating agent. While NBS is a mild and selective brominating agent, its reactivity might be insufficient for less activated pyrazole systems or if side reactions are consuming the reagent.[4]
-
Troubleshooting Steps:
-
Increase Equivalents of Brominating Agent: A simple first step is to increase the equivalents of NBS (e.g., from 1.1 eq to 1.5 eq). This can help push the equilibrium towards the product.
-
Consider a More Reactive Brominating Agent: If increasing NBS equivalents doesn't work, switching to molecular bromine (Br₂) can be effective. Br₂ is a more potent electrophile. However, be aware that it is less selective and can lead to over-bromination, so careful control of stoichiometry and temperature is crucial.[5][6]
-
Solvent Choice: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMF or acetonitrile can enhance the reaction rate compared to nonpolar solvents like CCl₄.[7]
-
Temperature Control: While many brominations are run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes be necessary to achieve full conversion. Monitor the reaction closely by TLC to avoid the formation of byproducts.
-
Issue 2: My main product is contaminated with a di-brominated species.
Question: My mass spectrometry results indicate the presence of a di-brominated pyrazole in my crude product. How can I avoid this and then remove this impurity?
Answer:
The formation of di-brominated species is a classic example of over-reaction, which is common when the pyrazole ring is activated or when using a highly reactive brominating agent.
-
Underlying Cause (Expertise & Experience): The pyrazole ring is electron-rich, and the introduction of the first bromine atom does not significantly deactivate the ring towards further substitution. The primary site of bromination is the C4 position.[2][4] If the reaction is allowed to proceed for too long, or if there is an excess of the brominating agent, a second electrophilic substitution can occur.
-
Preventative Measures:
-
Stoichiometry is Key: Use no more than 1.05-1.1 equivalents of your brominating agent. Carefully weigh your reagents.
-
Slow Addition: Add the brominating agent (especially Br₂) dropwise as a solution at 0 °C to maintain control over the reaction exotherm and local concentrations.
-
Reaction Monitoring: Use TLC to monitor the disappearance of the starting material and the appearance of the mono-brominated product. Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-brominated species.
-
-
Purification Strategy:
-
Column Chromatography: This is the most effective method for separating mono- and di-brominated pyrazoles.[8][9] The di-brominated compound will be less polar and should elute first. A gradient elution (e.g., starting with pure hexane and gradually increasing the proportion of ethyl acetate) will likely be necessary for good separation.
-
Issue 3: I have multiple mono-brominated isomers that are difficult to separate.
Question: I'm working with a substituted pyrazole, and I've formed two different mono-brominated regioisomers. My attempts at column chromatography have been unsuccessful. What are my options?
Answer:
The formation of regioisomers is a common challenge when multiple positions on the pyrazole ring are available for substitution.[10] Their similar physical properties often make separation by standard chromatography difficult.[10]
-
Underlying Cause (Expertise & Experience): The directing effects of substituents on the pyrazole ring will determine the regioselectivity of the bromination. Both electronic and steric factors play a role. A deep understanding of these effects can sometimes allow for reaction conditions to be tuned to favor one isomer.
-
Purification Strategies:
-
Recrystallization: This technique can be surprisingly effective for separating isomers if a suitable solvent system can be found.[11][12][13] The key is to find a solvent in which the desired isomer has lower solubility than the undesired isomer, particularly at cooler temperatures.[14] See the detailed protocol below.
-
Acid-Base Extraction (for certain isomers): If one of your isomers has a significantly different pKa due to the bromine's position relative to other functional groups, it may be possible to selectively protonate and extract one isomer into an aqueous acidic phase.[15][16][17] This is often a trial-and-error process.
-
Preparative HPLC: While more resource-intensive, preparative HPLC can often provide the resolution needed to separate stubborn isomers.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of pyrazole bromination with NBS?
A1: The bromination of pyrazole with N-Bromosuccinimide (NBS) proceeds via an electrophilic aromatic substitution mechanism. The reaction is often initiated by a trace amount of HBr, which protonates the NBS, making it a more potent source of electrophilic bromine. The pyrazole's aromatic π system then attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate (a sigma complex). Finally, a base (such as the succinimide anion) removes a proton from the C4 position to restore aromaticity and yield the 4-bromopyrazole.[1][4]
Q2: My crude product is an orange oil, but the literature reports a white solid. What happened?
A2: An oily or colored crude product often indicates the presence of impurities.[7] Common culprits include residual solvent (like DMF), colored byproducts from the decomposition of the brominating agent, or other minor side products.[7] Purification via column chromatography or recrystallization should yield the desired solid.[7][9] Sometimes, treating a solution of the crude product with activated charcoal can help remove colored impurities before the final purification step.[9]
Q3: Can I use an acid-base extraction to purify my crude 4-bromopyrazole?
A3: Yes, this is often a very effective initial purification step. Pyrazoles are weakly basic and can be protonated by a dilute strong acid (e.g., 1M HCl) to form a water-soluble salt.[15] This allows you to wash your organic layer containing the crude product with an acidic solution, which will extract the basic pyrazole-containing compounds into the aqueous layer, leaving non-basic impurities behind in the organic layer. You can then basify the aqueous layer and extract your purified product back into an organic solvent.[15][16]
Experimental Protocols & Methodologies
Protocol 1: Purification by Recrystallization
Objective: To purify a crude brominated pyrazole by separating it from more soluble or less soluble impurities.
Methodology:
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, or mixtures thereof) to find a suitable system.[11][14][18]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[12] Further cooling in an ice bath can maximize yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification via Acid-Base Extraction
Objective: To separate the basic brominated pyrazole from non-basic impurities.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with 1M HCl (aq). The protonated bromopyrazole will move into the aqueous layer.[15]
-
Separation: Separate the aqueous layer, which now contains the desired product as a salt.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) until the solution is basic (check with pH paper). The neutral bromopyrazole will precipitate or form an oil.
-
Back-Extraction: Extract the neutralized aqueous layer with fresh organic solvent (e.g., ethyl acetate) two or three times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified bromopyrazole.
Visualizations
Reaction Workflow and Impurity Formation
Caption: Workflow of pyrazole bromination and common impurity formation pathways.
Purification Decision Tree
Sources
- 1. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. WO2006102025A1 - Conversion of 2-pyrazolines to pyrazoles using bromine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. mt.com [mt.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Bromo-4-methyl-1H-pyrazole
From the desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-Bromo-4-methyl-1H-pyrazole. This valuable heterocyclic building block is crucial in various drug discovery and material science applications. However, its synthesis via electrophilic bromination of 4-methyl-1H-pyrazole is not without its challenges. Issues with yield, purity, and regioselectivity are common hurdles that researchers face.
This guide is designed to provide you with practical, field-tested insights and solutions to the specific problems you may encounter. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you not only to solve immediate issues but also to build a more robust and reproducible synthetic process.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems observed during and after the synthesis. Each answer provides a mechanistic explanation for the issue and a clear path to resolution.
Question 1: My final yield of this compound is significantly lower than expected. What are the primary causes?
Answer: Low yield is a frequent complaint, and it typically points to one of two main culprits: over-bromination or incomplete reaction.
-
Over-bromination: The most common cause of yield loss is the formation of the 3,5-dibromo-4-methyl-1H-pyrazole byproduct. The initial product, this compound, is still an electron-rich heterocycle and can undergo a second electrophilic substitution at the available C-5 position. This is especially prevalent under harsh reaction conditions.
-
Causality: The reaction proceeds via an electrophilic aromatic substitution mechanism. Once the first bromine is added, the ring is slightly deactivated, but not enough to prevent a second reaction if the concentration of the electrophile ("Br+") is high or the reaction is driven by excess heat or time.[1]
-
Solution:
-
Control Stoichiometry: Use no more than 1.0 to 1.1 equivalents of your brominating agent (N-Bromosuccinimide is recommended for its milder nature).[2]
-
Temperature Control: Perform the reaction at a low temperature (0 °C is ideal) and allow it to warm slowly to room temperature.[3] Higher temperatures accelerate the second bromination.
-
Monitor Closely: Use Thin-Layer Chromatography (TLC) to track the consumption of the starting material. Stop the reaction as soon as the 4-methyl-1H-pyrazole spot has disappeared to prevent the product from converting into the dibrominated species.
-
-
-
Incomplete Reaction: If you observe a significant amount of starting material after the reaction, the conditions were likely too mild or the reaction time was insufficient.
-
Solution: If you are already using low temperatures to avoid over-bromination, you may need to allow the reaction to stir for a longer period at room temperature. Again, TLC is your best tool for determining the optimal reaction time.
-
Question 2: My TLC and LC-MS analyses show multiple product spots/peaks. What are these impurities?
Answer: The presence of multiple spots is a clear indication of side reactions. Besides the starting material and the dibrominated product mentioned above, you may also be forming an isomeric byproduct.
Here are the most likely species you are observing:
| Compound | Structure | Typical Rf Value (vs. Product) | Identification Notes |
| 4-methyl-1H-pyrazole (Starting Material) | Lower | More polar than the monobrominated products. | |
| This compound (Desired Product) | Baseline | This is your target compound. | |
| 5-Bromo-4-methyl-1H-pyrazole (Isomer) | Very close to product | Difficult to separate from the desired product by column chromatography. Regioselectivity is a known challenge in pyrazole synthesis.[4] | |
| 3,5-Dibromo-4-methyl-1H-pyrazole (Over-bromination) | Higher | Less polar than the monobrominated products. |
-
Mechanistic Insight into Isomer Formation: The pyrazole ring has two potentially reactive positions for electrophilic attack when the C-4 position is blocked: C-3 and C-5. These positions have very similar electron densities and steric environments, leading to poor regioselectivity and the formation of a mixture of 3-bromo and 5-bromo isomers.[1][4] While the 3-bromo isomer is often the major product, the formation of the 5-bromo isomer is almost always observed.
Question 3: After workup, my product is a persistent orange oil, not the expected solid. How can I isolate a pure, solid product?
Answer: An oily product is a common issue, particularly when using high-boiling point solvents like N,N-Dimethylformamide (DMF).[5] The oil is typically a mixture of your product, side products, and residual solvent.
-
Cause 1: Residual Solvent: DMF is difficult to remove completely under standard rotary evaporation and can leave you with an oil.
-
Solution: After the initial extraction, perform several additional washes of the organic layer with brine (saturated NaCl solution) to help pull the DMF into the aqueous phase. If you suspect DMF is still present, you can attempt to remove it under high vacuum with gentle heating.
-
-
Cause 2: Impurities: The presence of isomeric and dibrominated byproducts can act as an impurity, depressing the melting point of your desired product and causing it to appear as an oil or a low-melting solid.
-
Solution:
-
Trituration: Add a small amount of a cold, non-polar solvent in which your product is poorly soluble (e.g., n-hexane or diethyl ether). Stir or sonicate the mixture. The desired solid product should precipitate out while the impurities remain in the solvent.[3]
-
Column Chromatography: This is the most effective method for separating the different products. A silica gel column using a gradient of ethyl acetate in hexane is typically effective.
-
Sublimation: If the product is thermally stable, sublimation can be an excellent purification technique for removing non-volatile impurities.[5]
-
-
Troubleshooting Workflow
The following flowchart provides a systematic approach to diagnosing and solving issues encountered during the synthesis.
Caption: Troubleshooting flowchart for synthesizing this compound.
Frequently Asked Questions (FAQs)
Q1: Which brominating agent is best: N-Bromosuccinimide (NBS) or elemental bromine (Br₂)?
A1: For laboratory-scale synthesis requiring good control, N-Bromosuccinimide (NBS) is highly recommended . Elemental bromine is a powerful brominating agent but is more hazardous to handle and can more easily lead to over-bromination and other side reactions.[6] NBS is a solid that acts as a source of electrophilic bromine under mild conditions, offering better control and generally higher yields of the monobrominated product.[2][7]
Q2: What is the optimal solvent for this reaction?
A2: Several solvents can be used, and the choice depends on the solubility of your starting material and the desired reaction temperature.
-
Dichloromethane (DCM) or Chloroform (CHCl₃): These are excellent choices for reactions run at or below room temperature. They are relatively inert and easy to remove during workup.
-
N,N-Dimethylformamide (DMF): Often used for less reactive substrates as it can be heated, but as discussed, it can be difficult to remove completely.[5]
-
Carbon Tetrachloride (CCl₄): A classic solvent for NBS brominations, particularly those involving radical pathways, but due to its toxicity and environmental concerns, it has been largely replaced by other solvents.[8]
For the bromination of 4-methyl-1H-pyrazole, starting with DCM at 0 °C is a robust and reliable choice.
Q3: Is it possible to completely avoid the formation of the 5-bromo isomer?
A3: Completely eliminating the 5-bromo isomer is extremely difficult through simple electrophilic bromination of the unprotected pyrazole due to the inherent electronic properties of the ring.[4] While reaction conditions can be optimized to favor the 3-bromo product, achieving >95:5 regioselectivity is challenging. For applications requiring exceptionally high isomeric purity, purification by careful column chromatography or fractional crystallization is necessary.
Recommended Experimental Protocol
This protocol is designed to maximize the yield of the desired product while minimizing side reactions.
Synthesis of this compound
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-methyl-1H-pyrazole (1.0 eq). Dissolve it in dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) to the cooled solution in small portions over 20-30 minutes. Ensure the temperature does not rise above 5 °C during the addition.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.
-
Monitoring: Monitor the reaction progress using TLC (e.g., 3:7 Ethyl Acetate:Hexane). The reaction is typically complete within 2-4 hours when the starting material spot is no longer visible.
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir for 10 minutes to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
The resulting crude material can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to separate the desired product from isomers and dibrominated impurities.
-
References
-
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. Available at: [Link]
-
Regioselectivity of pyrazole bromination. Reddit. Available at: [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC - NIH. Available at: [Link]
-
Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. ResearchGate. Available at: [Link]
-
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. Available at: [Link]
-
Selective Boc-Protection and Bromination of Pyrazoles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. Request PDF. Available at: [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
The Bromination of Pyrazabole. DTIC. Available at: [Link]
-
Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. Available at: [Link]
-
Catalytic C–H Allylation and Benzylation of Pyrazoles. Request PDF. Available at: [Link]
-
How to get solid 4-Br pyrazolate from oily liquid? ResearchGate. Available at: [Link]
-
Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Journal of Applicable Chemistry. Available at: [Link]
-
Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Request PDF. Available at: [Link]
- A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. Google Patents.
-
N-Bromosuccinimide. Wikipedia. Available at: [Link]
-
Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. Wiley Online Library. Available at: [Link]
- Method for purifying pyrazoles. Google Patents.
-
N-Bromosuccinimide (NBS). Organic Chemistry Portal. Available at: [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Thieme. Available at: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Bromination of pyrazole derivatives. ResearchGate. Available at: [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]
-
Structure and tautomerism of 4-bromo substituted 1 H-pyrazoles. ResearchGate. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. Available at: [Link]
-
Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. ResearchGate. Available at: [Link]
- Method for preparing 3-bromo-4-methylpyridine. Google Patents.
-
4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide. PubChem. Available at: [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. SlideShare. Available at: [Link]
-
4-(bromomethyl)-1-methyl-1H-pyrazole. PubChem. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.org.mx [scielo.org.mx]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in the Bromination of 4-Methylpyrazole
Welcome to the technical support guide for navigating the regioselectivity of the electrophilic bromination of 4-methylpyrazole. This document is designed for researchers, medicinal chemists, and process development scientists who are working with pyrazole scaffolds. Here, we address common experimental challenges, provide troubleshooting advice, and offer detailed protocols grounded in mechanistic principles.
Frequently Asked Questions (FAQs)
Q1: What are the potential regioisomeric products when brominating 4-methylpyrazole?
When subjecting 4-methylpyrazole to electrophilic bromination, two primary mono-brominated products are possible. Since the C4 position is already substituted with a methyl group, the bromine atom will add to one of the two available carbon atoms on the pyrazole ring:
-
5-Bromo-4-methyl-1H-pyrazole (the kinetically favored product)
-
3-Bromo-4-methyl-1H-pyrazole (the thermodynamically less favored product)
It is important to note that due to the tautomeric nature of the N-unsubstituted pyrazole ring, the 3- and 5-positions can be perceived as interchangeable. However, for the purpose of nomenclature and understanding reactivity, we distinguish between them. The major product is typically the one where bromine adds to the C5 position.
Q2: Why is the bromination of 4-methylpyrazole regioselective, favoring the C5 position?
The regioselectivity of this reaction is a direct consequence of the electronic properties of the pyrazole ring and the stability of the reaction intermediates. Pyrazole's C4 position is generally the most electron-rich and therefore most susceptible to electrophilic attack.[1][2] When this position is blocked, as in 4-methylpyrazole, the electrophile (Br⁺) is directed to the next most reactive site.
The underlying mechanism involves the formation of a Wheland intermediate (also known as an arenium ion). The attack at the C5 position results in a more stable cationic intermediate compared to the attack at C3. This is because the positive charge in the C5-attack intermediate can be more effectively delocalized across the molecule, including onto the "pyrrole-like" nitrogen (N1), without placing a positive charge on the adjacent, more electronegative "pyridine-like" nitrogen (N2).[3][4]
Below is a diagram illustrating the comparative stability of the Wheland intermediates.
Caption: Wheland intermediates in the bromination of 4-methylpyrazole.
Troubleshooting Guide: Common Experimental Issues
Q3: My reaction is yielding a mixture of 3-bromo and 5-bromo isomers. How can I improve the regioselectivity for the 5-bromo product?
Obtaining a mixture of isomers is a common challenge. To enhance the yield of the desired 5-bromo-4-methylpyrazole, consider the following adjustments:
| Parameter | Recommendation | Rationale |
| Brominating Agent | Use N-Bromosuccinimide (NBS) instead of molecular bromine (Br₂). | NBS is a milder and more selective source of electrophilic bromine.[5] Reactions with Br₂ generate HBr as a byproduct, which can protonate the pyrazole ring and alter its reactivity, potentially lowering selectivity.[6] |
| Solvent | Use a polar aprotic solvent like acetonitrile (MeCN) or dichloromethane (DCM). | These solvents effectively solvate the intermediates without participating in the reaction. Using protic solvents like alcohols can sometimes lead to side reactions. |
| Temperature | Maintain a low reaction temperature (e.g., 0 °C to room temperature). | Electrophilic aromatic substitutions are often more selective at lower temperatures. Running the reaction at elevated temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable 3-bromo isomer. |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS and stop it upon consumption of the starting material. | Extended reaction times, especially at higher temperatures, can lead to isomerization or side reactions, reducing the purity of the desired product. |
Q4: My reaction is sluggish or incomplete. What factors should I investigate?
If the conversion of 4-methylpyrazole is low, several factors could be at play:
-
Purity of NBS: N-Bromosuccinimide can decompose over time, especially if not stored properly in a cool, dark place.[5] Use freshly recrystallized or newly purchased NBS for best results.
-
Acidic Conditions: In strongly acidic media, the pyrazole ring's "pyridine-like" nitrogen can become protonated. This places a positive charge on the ring, deactivating it towards further electrophilic attack.[2] If your reaction medium is acidic, consider adding a non-nucleophilic base like barium carbonate to maintain neutral conditions.
-
Activation: For electron-rich aromatic compounds, NBS can be highly effective.[5] However, if the reaction is slow, a catalytic amount of a mild acid might be necessary to activate the NBS, but this must be balanced against the risk of deactivating the pyrazole substrate.[7]
Caption: Troubleshooting workflow for low reaction conversion.
Q5: I am trying to synthesize 3-bromo-4-methylpyrazole. Is direct bromination a viable strategy?
Direct electrophilic bromination is generally not an effective method for producing 3-bromo-4-methylpyrazole as the major product due to the kinetic preference for C5 substitution. To access the 3-bromo isomer, alternative synthetic strategies are required:
-
Directed Ortho-Metalation (DoM): If the N1 position is protected with a suitable directing group (e.g., a removable group that can coordinate with a metal), it is possible to use a strong base like n-butyllithium to selectively deprotonate the C5 position. Subsequent quenching with a bromine source can yield the 5-bromo product. A similar strategy targeting the C3 position is more complex but conceptually possible.
-
Halogen Dance Reaction: In some heterocyclic systems, a halogen atom can migrate from one position to another under the influence of a strong base. This is less predictable and may not be suitable for this specific substrate.
-
Synthesis from a Pre-functionalized Precursor: The most reliable method is often to build the pyrazole ring from a precursor that already contains the desired substitution pattern. For instance, a condensation reaction between a hydrazine and a β-dicarbonyl compound that is already brominated at the appropriate position can provide regiochemical control.[8]
Experimental Protocol: Selective Synthesis of 5-Bromo-4-methylpyrazole
This protocol is optimized for high regioselectivity towards the C5 isomer.
Materials:
-
4-Methylpyrazole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (MeCN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
DCM or Ethyl Acetate for extraction
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylpyrazole (1.0 eq) in acetonitrile (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) to the cooled solution portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, quench it by adding saturated aqueous sodium thiosulfate to destroy any remaining bromine or NBS.
-
Workup:
-
Remove the acetonitrile under reduced pressure.
-
Add water and extract the product with dichloromethane or ethyl acetate (3x).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 5-bromo-4-methylpyrazole.
Characterization: The resulting isomers can be distinguished using ¹H NMR spectroscopy. The chemical shift of the C5 proton in 3-bromo-4-methylpyrazole will differ from the C3 proton in 5-bromo-4-methylpyrazole. Consult spectral databases for reference values.[9][10]
References
-
[1] ResearchGate. (n.d.). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. Retrieved from [Link]
-
[11] Elguero, J., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493. Available at: [Link]
-
[9] SpectraBase. (n.d.). 4-Bromo-3-methylpyrazole. Retrieved from [Link]
-
[6] ResearchGate. (n.d.). Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Retrieved from [Link]
-
[2] Brian, M. R., & Finar, I. L. (1958). Reactions of phenyl-substituted heterocyclic compounds - 11. Nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Science Publishing. Available at: [Link]
-
[3] Reddit. (2022). Regioselectivity of pyrazole bromination. r/chemhelp. Retrieved from [Link]
-
[10] PubChem. (n.d.). 4-bromo-3-methyl-1H-pyrazole. Retrieved from [Link]
-
[5] Wikipedia. (2019). N-Bromosuccinimide. Retrieved from [Link]
-
[8] ResearchGate. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Retrieved from [Link]
-
[12] Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
[7] YouTube. (2021). Electrophilic Aromatic Bromination with N-Bromosuccinimide. ChemHelp ASAP. Retrieved from [Link]
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- 10. 4-bromo-3-methyl-1H-pyrazole | C4H5BrN2 | CID 83741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity [mdpi.com]
- 12. N-Bromosuccinimide (NBS) [organic-chemistry.org]
Overcoming debromination in Suzuki coupling of 3-Bromo-4-methyl-1H-pyrazole
Welcome to the technical support center for the Suzuki-Miyaura coupling of 3-Bromo-4-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and answers to frequently asked questions. We aim to equip you with the knowledge to overcome common challenges, particularly the prevalent issue of debromination, ensuring successful and high-yielding cross-coupling reactions.
Troubleshooting Guide: Overcoming Debromination and Other Common Issues
This section addresses specific experimental problems in a question-and-answer format, offering explanations and actionable solutions.
Q1: My primary side product is 4-methyl-1H-pyrazole, resulting from debromination of my starting material. What is causing this and how can I prevent it?
A1: The formation of 4-methyl-1H-pyrazole indicates a competing hydrodebromination reaction. This is a common challenge with electron-rich or N-heterocyclic halides like this compound.[1] The primary cause is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle, which can reductively eliminate with the pyrazole moiety to yield the debrominated product instead of undergoing transmetalation with the boronic acid.[1][2]
Core Causality & Mitigation Strategies:
-
Palladium-Hydride (Pd-H) Formation: Pd-H species can arise from reactions of the palladium complex with certain bases, solvents (especially alcohols), or residual water.[1]
-
Slow Transmetalation: If the transmetalation step is slow, the oxidative addition intermediate has a longer lifetime, increasing the likelihood of intercepting a Pd-H species and undergoing reductive elimination to the debrominated product.
To suppress debromination, you need to promote the rate of the desired cross-coupling reaction relative to the undesired hydrodebromination pathway. Here are key parameters to optimize:
-
Ligand Selection: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are highly recommended. These ligands accelerate the rate of reductive elimination of the desired product and can sterically hinder the approach of hydride sources.[1][3] Consider screening ligands such as XPhos, SPhos, or RuPhos.[1]
-
Base Selection: Avoid strong alkoxide bases if possible, as they can be a source of hydrides. Weaker inorganic bases are generally preferred.[1] A systematic screen of bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ is advisable.[1][4]
-
Solvent System: Employ aprotic solvents like dioxane, THF, or toluene to minimize potential hydride sources.[1] If your protocol requires water, carefully titrate the amount, as excess water can lead to debromination.[1]
-
Temperature Control: While higher temperatures can increase the rate of the desired reaction, they can also accelerate the decomposition pathways leading to Pd-H formation. If debromination is severe, consider running the reaction at a lower temperature for a longer duration. Conversely, in some cases, a rapid, high-temperature reaction (e.g., using microwave irradiation) can favor the desired product by quickly consuming the starting material before significant debromination occurs.[5][6]
-
N-H Protection: The acidic proton on the pyrazole nitrogen can sometimes participate in side reactions.[1] While often not necessary, if other strategies fail, consider protecting the N-H group with a suitable protecting group like Boc or SEM.[1][7]
Q2: My reaction is sluggish and gives a low yield of the desired product, with significant recovery of starting material. What are the likely causes?
A2: A sluggish reaction points to a slow step in the catalytic cycle, often either oxidative addition or transmetalation.[1]
Troubleshooting Steps:
-
Catalyst Activity: Ensure your palladium source and ligand are of high quality. Consider using a pre-catalyst, such as an XPhos-palladium G2 or G3 palladacycle, which can generate the active Pd(0) species more efficiently than sources like Pd(OAc)₂ or Pd₂(dba)₃.[2][8]
-
Boronic Acid/Ester Quality: Boronic acids can degrade over time through dehydration to form boroxines or through protodeboronation.[2] Use fresh, high-purity boronic acid or consider using a more stable boronic ester, such as a pinacol ester.[2]
-
Base Strength & Solubility: The base plays a crucial role in activating the boronic acid for transmetalation.[9][10] If you are using a weak base like K₂CO₃, ensure it is finely powdered and well-stirred to maximize its surface area and reactivity. In some cases, a stronger base like K₃PO₄ may be necessary to accelerate a slow transmetalation step.
-
Temperature: A gentle increase in reaction temperature can often overcome the activation energy barrier for a slow oxidative addition or transmetalation step.[1]
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly susceptible to debromination?
A1: N-heterocyclic halides, like your substrate, are often more prone to debromination for a few key reasons.[1] The presence of the nitrogen atoms can influence the electronic properties of the pyrazole ring, and in some cases, the nitrogen can coordinate to the palladium center, affecting the stability of catalytic intermediates.[1] Furthermore, the acidic N-H proton can be deprotonated by the base, increasing the electron density of the ring and potentially influencing the reaction outcome.[1]
Q2: What is the mechanistic difference between the desired Suzuki coupling and the undesired debromination?
A2: Both pathways start with the same oxidative addition of the this compound to the Pd(0) catalyst. The divergence occurs at the subsequent step. In the desired Suzuki pathway, the resulting palladium(II) complex undergoes transmetalation with the activated boronic acid. In the debromination pathway, this same palladium(II) complex is intercepted by a palladium-hydride species, leading to reductive elimination of the debrominated pyrazole.
}
Suzuki Coupling vs. Debromination Pathway.
Q3: Can I use boronic esters instead of boronic acids?
A3: Yes, and in many cases, it is advantageous. Boronic esters, particularly pinacol esters, are often more stable than their corresponding boronic acids and less prone to decomposition (protodeboronation).[2] This can lead to more consistent and reproducible results. Note that the kinetics of transmetalation may differ, so some re-optimization of the reaction conditions might be necessary.
Data Summary: Recommended Reaction Parameters
For ease of comparison, the following table summarizes recommended starting points for key reaction parameters to minimize debromination.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ or a Palladacycle Pre-catalyst (e.g., XPhos Pd G2) | Pre-catalysts provide a more reliable source of the active Pd(0) species.[2] |
| Ligand | Bulky, electron-rich monophosphine ligands (e.g., XPhos, SPhos) | Accelerates reductive elimination and sterically hinders side reactions.[1][4] |
| Base | K₃PO₄ or Cs₂CO₃ | Weaker inorganic bases are less likely to generate Pd-H species compared to strong alkoxide bases.[1] |
| Solvent | Dioxane, Toluene, or THF (often with a small amount of water) | Aprotic solvents minimize potential hydride sources.[1][10] |
| Temperature | 80-110 °C (conventional heating) or 135 °C (microwave) | Balances reaction rate with catalyst stability; microwave heating can sometimes rapidly favor product formation.[5][6] |
Experimental Protocol: A Robust Starting Point
This protocol provides a detailed methodology for the Suzuki coupling of this compound with a generic arylboronic acid, designed to suppress debromination.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.5 mol%)
-
K₃PO₄ (potassium phosphate), finely powdered (2.5 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid (1.2 eq.), and finely powdered K₃PO₄ (2.5 eq.).
-
Catalyst Addition: In a separate vial, weigh out Pd₂(dba)₃ (1.5 mol%) and XPhos (3.5 mol%). Add these solids to the reaction vessel.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (e.g., in a 10:1 ratio by volume) via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heating: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique, such as TLC or LC-MS, until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
}
Experimental Workflow Diagram.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline.
- Benchchem. (n.d.). How to avoid dehalogenation side reactions in Suzuki coupling.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]
-
ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling? Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Zhdankin, V. V., & Yoshimura, A. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 8(24), 13195–13202. [Link]
-
Jedinák, L., Tomanová, P., & Cankař, P. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(4), 2323–2333. [Link]
-
Handy, S. T., & Zhang, Y. (2006). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters, 47(47), 8345-8347. [Link]
-
Tomanová, P., Jedinák, L., & Cankař, P. (2020). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Molecules, 25(22), 5433. [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Reddit. (2019, August 11). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. Retrieved from [Link]
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
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- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating Catalyst Deactivation in Cross-Coupling Reactions of Bromopyrazoles
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of palladium-catalyzed cross-coupling reactions with bromopyrazole substrates. The unique electronic properties of pyrazoles present distinct challenges, with catalyst deactivation being a primary obstacle to achieving high yields and reaction efficiency.
This document moves beyond standard protocols to provide a deeper understanding of the "why" behind common failures. By diagnosing the root cause of catalyst deactivation, you can implement targeted, effective solutions. We will explore the primary deactivation pathways, offer structured troubleshooting workflows, and provide validated protocols to enhance the robustness of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding catalyst deactivation in this specific class of reactions.
Q1: My reaction mixture turned black and stalled. What does this mean? A: The formation of a black precipitate is the most common visual indicator of catalyst deactivation.[1][2] This substance is finely divided, catalytically inactive palladium metal, commonly known as "palladium black".[3] Its appearance signifies that the active Pd(0) species has aggregated, effectively crashing out of the catalytic cycle. This is often triggered by exposure to oxygen, insufficient ligand stabilization, or excessively high temperatures.[3][4]
Q2: Why are bromopyrazoles considered challenging substrates for cross-coupling? A: Bromopyrazoles possess several features that complicate cross-coupling reactions:
-
Catalyst Poisoning: The pyrazole ring contains nitrogen atoms with lone pairs of electrons. The nitrogen at the N2 position can coordinate strongly to the palladium center, acting as an inhibitory ligand that blocks the catalyst's active site and prevents it from participating in the catalytic cycle.[1]
-
N-H Acidity: In unprotected pyrazoles, the acidic N-H proton can interfere with basic reagents, leading to deprotonation and the formation of pyrazolate anions. This can cause salt formation, solubility issues, and unwanted side reactions like debromination.[5]
-
Electronic Properties: The electron-rich nature of the pyrazole ring can make the oxidative addition step—the first and often rate-limiting step of the catalytic cycle—energetically less favorable compared to electron-poor aryl halides.[6]
Q3: I suspect my reagents are the problem. What are the most common culprits? A: Reagent quality is paramount. The most frequent issues stem from:
-
Water: Trace amounts of water can hydrolyze reagents and participate in catalyst decomposition pathways.[7][8]
-
Oxygen: Inadequate degassing of solvents and failure to maintain an inert atmosphere is a primary cause of palladium black formation, as O₂ can oxidize the active Pd(0) catalyst and/or degrade sensitive phosphine ligands.[4][9]
-
Base Quality: Using an old or improperly stored base can introduce moisture or carbonates (in the case of hydroxides), altering the reaction pH and promoting side reactions.
-
Substrate Impurities: Impurities from the synthesis of your bromopyrazole can sometimes act as catalyst poisons.[10] If you observe inconsistent results, re-purification of the starting material is advised.
Q4: To stabilize my catalyst, should I focus on the ligand or the palladium precursor? A: While both are important, the ligand has the more profound impact on catalyst stability and reactivity for challenging substrates like bromopyrazoles.[2] The ligand's role is multifaceted: it stabilizes the Pd(0) center preventing aggregation, modulates the metal's electronic properties to facilitate oxidative addition, and provides steric bulk to promote the final reductive elimination step.[2] While a high-purity palladium precursor is essential, a powerful ligand can often overcome reactivity challenges that changing the precursor alone cannot.[4][5]
Section 2: In-Depth Troubleshooting Guide
This guide is structured around specific experimental observations to help you diagnose and resolve issues related to catalyst deactivation.
Problem 1: Low or No Conversion / Stalled Reaction
This is the most common symptom of catalyst deactivation. The reaction begins but fails to proceed to completion, or never initiates at all.
Caption: A workflow for diagnosing low-conversion cross-coupling reactions.
-
Cause A: Catalyst Poisoning via Pyrazole Coordination
-
Mechanism: The N2 nitrogen of the pyrazole ring directly coordinates to the palladium center. This pyrazole-Pd complex can be highly stable, effectively sequestering the catalyst from the reaction and preventing the initial oxidative addition step with the bromopyrazole.
-
Solution Strategy:
-
Ligand Choice: The most effective countermeasure is to use a ligand that binds more strongly to palladium than the pyrazole nitrogen. Bulky, electron-rich biaryl phosphine ligands (see Table 1) are the industry standard. Their steric hindrance can physically block the pyrazole from coordinating, while their strong electron-donating ability creates a more stable Pd-ligand complex.
-
N-Protection: Protecting the pyrazole N-H (e.g., with a Boc, Trityl, or Benzyl group) can sterically hinder N2 coordination and eliminates complications from the acidic proton.[5][11] This is a highly effective, albeit less atom-economical, strategy.
-
-
-
Cause B: Formation of Inactive Palladium Black
-
Mechanism: The active catalyst, Pd(L)n (where n is typically 1 or 2), must be sufficiently stabilized in its Pd(0) oxidation state. If the ligand concentration is too low, the ligand dissociates, or the ligand is not sufficiently binding, the "naked" Pd(0) atoms will rapidly aggregate and precipitate as inactive palladium black.[2][4]
-
Solution Strategy:
-
Rigorous Inert Atmosphere: Oxygen is a primary culprit, as it can oxidize both the Pd(0) and the phosphine ligands. Implement rigorous degassing techniques (see Protocol 2) and use a glovebox for reagent handling if possible.[3][4]
-
Ligand-to-Metal Ratio: Ensure a sufficient excess of ligand relative to the palladium precursor. A ratio of 1:1.2 (Pd:Ligand) is a common starting point, but increasing this to 1:2 or even 1:4 can sometimes maintain catalyst stability.
-
Temperature Control: High temperatures accelerate not only the desired reaction but also catalyst decomposition.[3] Run reactions at the lowest temperature that affords a reasonable rate. Consider testing a range (e.g., 80 °C, 100 °C, 120 °C) to find the optimal balance.
-
-
Problem 2: Significant Side Product Formation
Even when conversion occurs, side reactions can dramatically lower the yield of the desired product.
-
Cause A: Protodehalogenation (Debromination)
-
Mechanism: This is the replacement of the bromine atom with a hydrogen atom. It can be a major pathway, especially with unprotected N-H pyrazoles.[5] The mechanism can involve the base, impurities (like water), or side-reactions within the catalytic cycle where an intermediate is protonated before reductive elimination can occur.
-
Solution Strategy:
-
Base Selection: The choice of base is critical. For Suzuki reactions, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like hydroxides or alkoxides, as they are less likely to promote this side reaction.[5][12]
-
Anhydrous Conditions: Meticulously dry all reagents and solvents. Water can be a proton source for protodehalogenation.
-
N-Protection: Protecting the N-H group is a very effective way to suppress protodehalogenation by removing the acidic proton from the equation.[5]
-
-
-
Cause B: Homocoupling
-
Mechanism: This side reaction involves the coupling of two molecules of the same starting material (e.g., two molecules of the boronic acid in a Suzuki reaction). It is often promoted by the presence of oxygen, which can facilitate oxidative coupling pathways.
-
Solution Strategy:
-
Improve Degassing: This is the most critical factor. The rigorous exclusion of oxygen will minimize homocoupling.[9]
-
Control Stoichiometry: Using a slight excess (1.2-1.5 equivalents) of the coupling partner (e.g., boronic acid) is standard, but a very large excess can sometimes favor homocoupling. Ensure accurate weighing of reagents.
-
-
Section 3: Data-Driven Selection Guides
Table 1: Ligand Selection Guide for Pyrazole Cross-Coupling
| Ligand | Type | Steric Bulk | Electron Donating Ability | Key Application Notes for Pyrazoles |
| PPh₃ (Triphenylphosphine) | Monodentate Phosphine | Low | Low | Generally ineffective for bromopyrazoles due to insufficient stabilization and activity. Often leads to rapid deactivation. |
| Pd(dppf)Cl₂ (dppf) | Bidentate Ferrocenyl | Medium | Medium | A reasonable starting point for screening, but may require higher temperatures. Can be effective for less-demanding pyrazole couplings.[5] |
| XPhos | Biaryl Monophosphine | Very High | Very High | Excellent choice for challenging couplings. The high steric bulk effectively prevents pyrazole coordination and stabilizes Pd(0), preventing decomposition.[4][5] |
| SPhos | Biaryl Monophosphine | High | Very High | Similar to XPhos, highly effective for difficult substrates. Often used interchangeably with XPhos during optimization screens.[4][5] |
| tBuXPhos | Biaryl Monophosphine | Extremely High | Very High | Used for the most sterically and electronically challenging substrates where other ligands fail. |
Table 2: Base Selection Guide for Pyrazole Cross-Coupling
| Base | Type | Strength | Common Use Case | Potential Issues with Pyrazoles |
| K₂CO₃ / Cs₂CO₃ | Inorganic Carbonate | Moderate | Suzuki-Miyaura | Generally well-tolerated. Cesium carbonate's higher solubility can sometimes improve rates. Good first choice.[5] |
| K₃PO₄ | Inorganic Phosphate | Moderate-Strong | Suzuki-Miyaura | An excellent, often superior, choice for Suzuki reactions. Its non-nucleophilic nature minimizes side reactions.[5][12] |
| NaOtBu | Alkoxide | Very Strong | Buchwald-Hartwig Amination | Highly effective for C-N bond formation but can promote protodehalogenation if conditions are not strictly anhydrous.[4] |
| LiHMDS | Amide | Very Strong | Buchwald-Hartwig Amination | Similar to NaOtBu. Its bulkiness can sometimes be advantageous. Requires careful handling under inert conditions.[4] |
Section 4: Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromopyrazole
This protocol assumes the use of a bulky biarylphosphine ligand and is designed to minimize catalyst deactivation.
-
Reagent Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the bromopyrazole (1.0 equiv), the boronic acid or ester partner (1.3 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).
-
Inert Atmosphere: Seal the tube with a rubber septum. Evacuate the tube under high vacuum for 5 minutes and gently backfill with argon or nitrogen. Repeat this vacuum/backfill cycle a total of three times.
-
Catalyst Addition: Under a positive pressure of argon, quickly add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a pre-catalyst, e.g., XPhos, 1.2 equiv relative to Pd).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water 5:1) via syringe. The total volume should result in a substrate concentration of approximately 0.1 M.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (typically 90-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere if possible) and analyzing via TLC or LC-MS. A stall in conversion before completion is a sign of deactivation.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.
Protocol 2: Rigorous Solvent Degassing (Freeze-Pump-Thaw)
This method is superior to sparging for removing dissolved oxygen.[4]
-
Freeze: Place the solvent in a robust Schlenk flask sealed with a high-vacuum stopcock. Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: With the solvent frozen, open the flask to a high-vacuum line and evacuate for 10-15 minutes. This removes the gases from the headspace above the frozen solvent.
-
Thaw: Close the stopcock to the vacuum line. Remove the flask from the liquid nitrogen and allow the solvent to thaw completely in a water bath. You will often see bubbles of dissolved gas being released from the liquid.
-
Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least two more times (for a total of three cycles) to ensure the complete removal of dissolved oxygen. After the final cycle, backfill the flask with argon or nitrogen.
Section 5: Visualizing Deactivation Pathways
Caption: The palladium catalytic cycle with key deactivation pathways shown in red.
References
- Protasiewicz, J. D., & Theopold, K. H. (2007). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System.
- BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Reactions with 2-Bromopyrazine. BenchChem.
- Verkade, J. M. M., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- Gholami, Z., & Tišler, Z. (2019).
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of Bromopyrazoles. BenchChem.
- Schmeier, S., & von Wangelin, A. J. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
- Lin, C. W., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules.
- Wikipedia contributors. (2023).
- BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene. BenchChem.
- BenchChem. (2025). How to avoid palladium black formation in "4,6-Dichloropyrimidin-5-amine" cross-coupling. BenchChem.
- Lin, C. W., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central.
- BenchChem. (2025). Technical Support Center: Managing Catalyst Deactivation in Cross-Coupling Reactions for Aniline Synthesis. BenchChem.
- Reddit User Discussion. (2022). Formation of palladium black during Suzuki coupling. r/Chempros on Reddit.
- Rickhaus, M. (2014). Response to "How can I solve my problem with Suzuki coupling?".
- Schmeier, S., & von Wangelin, A. J. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
- Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros on Reddit.
- Cedeño, D. L., & Cárdenas, D. J. (2012). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Angewandte Chemie.
- Mexted, D. (n.d.).
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Solvent Conditions for 3-Bromo-4-methyl-1H-pyrazole Reactions
Welcome to the technical support center for 3-Bromo-4-methyl-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the critical role of solvent selection in reactions involving this versatile heterocyclic building block. Here, we provide in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you overcome common challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for reactions with this compound?
A: Solvent choice is paramount because it directly influences reaction rate, yield, and, most importantly, regioselectivity. The pyrazole ring possesses two adjacent nitrogen atoms (N1 and N2) with similar electronic properties.[1] The solvent can preferentially solvate reagents, stabilize transition states, and modulate the acid-base properties of the pyrazole N-H, thereby directing functionalization to a specific nitrogen atom. An incorrect solvent can lead to inseparable product mixtures, low yields, or complete reaction failure.
Q2: I'm observing a significant amount of debromination in my palladium-catalyzed cross-coupling reaction. Could the solvent be the cause?
A: Absolutely. Debromination, or hydrodehalogenation, is a common side reaction where the bromine atom is replaced by hydrogen.[2] This is often promoted by the formation of palladium-hydride (Pd-H) species. Protic solvents, such as ethanol or water, especially in combination with strong bases, can be a source of protons that facilitate this unwanted side reaction.[2][3] Switching to anhydrous, aprotic solvents like dioxane, THF, or toluene can often minimize debromination.[4]
Q3: My N-alkylation reaction is giving me a mixture of N1 and N2 isomers. How can I improve the regioselectivity using solvents?
A: Regioselectivity in N-alkylation is a classic challenge in pyrazole chemistry.[1][5] Solvent polarity plays a key role.
-
For N1-Alkylation (less hindered nitrogen): Polar aprotic solvents like DMF or DMSO, often paired with a base like K₂CO₃ or NaH, tend to favor alkylation at the N1 position.[1] These solvents effectively solvate the cation of the base, increasing the nucleophilicity of the pyrazole anion.
-
For N2-Alkylation (more hindered nitrogen): Achieving N2 selectivity is often more challenging and can be substrate-dependent. In some systems, less polar solvents or the use of specific Lewis acids can direct alkylation to the N2 position.[1] Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have also been shown to dramatically increase regioselectivity in some pyrazole syntheses by modulating hydrogen bonding.[6]
Q4: What is a good starting point for a solvent screen in a Suzuki-Miyaura coupling with this compound?
A: A robust starting point for a Suzuki-Miyaura coupling is a mixture of an aprotic organic solvent and water. A common and effective system is 1,4-dioxane/water (typically in a 4:1 or 5:1 ratio).[7][8] Other viable options for your screen include toluene/water, THF/water, or DMF/water. The aqueous portion is crucial for dissolving the inorganic base (e.g., K₂CO₃, K₃PO₄) and facilitating the transmetalation step of the catalytic cycle.[9]
Troubleshooting Guides & Optimization Protocols
Guide 1: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)
Problem: Low yield or no reaction in the Suzuki coupling of this compound with an arylboronic acid.
Caption: Decision process for selecting a solvent to control N-alkylation regioselectivity.
Potential Causes & Solutions:
-
Protic Solvents: Solvents with acidic protons (like alcohols or water) can form hydrogen bonds with both pyrazole nitrogens, reducing the energetic difference between the two possible transition states and leading to poor selectivity.
-
Solution: Switch to a polar aprotic solvent. Acetonitrile is an excellent starting point, as it effectively solubilizes the pyrazole salt while not participating in hydrogen bonding. [10]DMF is another strong choice.
-
-
Base and Counter-ion Effects: The choice of base and the resulting counter-ion (e.g., Na⁺, K⁺, Cs⁺) can influence which nitrogen atom is more available for alkylation.
-
Solution: A common and effective combination for favoring N1 alkylation is K₂CO₃ in DMF or acetone. [11]For more difficult alkylations, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF can be used to generate the pyrazolate anion quantitatively before adding the electrophile.
-
-
Steric Factors: Regioselectivity is a delicate interplay between electronics and sterics. The 4-methyl group on your substrate does not impose a strong steric bias. Therefore, selectivity is primarily governed by the reaction conditions and the alkylating agent.
| Solvent | Base | Typical Temperature (°C) | Expected Outcome / Comments |
| DMF | K₂CO₃ | 25 - 80 | Excellent general system, often favors the N1 isomer. [1] |
| Acetonitrile | K₂CO₃ | 25 - 82 (reflux) | Good alternative to DMF, easier to remove under vacuum. [10] |
| THF (anhydrous) | NaH | 0 - 66 (reflux) | For less reactive alkylating agents. Requires inert atmosphere. |
| 1,2-Dichloroethane (DCE) | CSA (acid cat.) | 60 - 83 (reflux) | Used in acid-catalyzed methods with specific electrophiles like trichloroacetimidates. [12][13] |
Experimental Protocol: General Procedure for Solvent Screening
This protocol provides a framework for efficiently screening solvents for a Suzuki-Miyaura cross-coupling reaction in parallel.
Methodology:
-
Preparation: In an array of reaction vials (e.g., in a 24-well plate or individual microwave vials), add this compound (1.0 eq.), the arylboronic acid (1.5 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Solvent Addition: To each designated vial, add the degassed solvent system to be tested (e.g., Dioxane/H₂O, Toluene/H₂O, DMF/H₂O) to achieve a consistent concentration (e.g., 0.1 M).
-
Catalyst Addition: Prepare a stock solution of the palladium catalyst and ligand (e.g., Pd₂(dba)₃ and XPhos) in a small amount of the primary organic solvent (e.g., dioxane). Add an aliquot of this stock solution to each vial to ensure consistent catalyst loading (e.g., 2 mol % Pd).
-
Reaction: Seal the vials, place them in a pre-heated reaction block or oil bath, and stir vigorously at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12 hours).
-
Analysis: After cooling, take a small aliquot from each reaction, dilute with a suitable solvent (e.g., acetonitrile), and analyze by LC-MS or GC-MS to determine the conversion to product and the formation of any byproducts like the debrominated starting material.
-
Selection: Choose the solvent system that provides the highest conversion to the desired product with the fewest impurities for further optimization and scale-up.
References
-
Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry. Available at: [Link]
-
Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]
-
da Silva, F. C., et al. (2015). N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]
-
El-Shishtawy, R. M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. Available at: [Link]
-
Karimi, B., et al. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. Molecules. Available at: [Link]
-
Taylor, M. S., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics. Available at: [Link]
-
Taylor, M. S., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]
-
Obydennov, D. L., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. Available at: [Link]
-
Hartwig, J. F., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]
-
El-Shishtawy, R. M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. Available at: [Link]
-
Jmiai, A., et al. (2019). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molbank. Available at: [Link]
-
Obydennov, D. L., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). 5-Benzod[2]ioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. Available at: [Link]
-
Singh, R., et al. (2015). Suzuki coupling on 4-(3-bromobenzylidene)-3-methyl- 1-phenyl-1H-pyrazol-5(4H)-one. Der Pharma Chemica. Available at: [Link]
-
PubChem. (n.d.). This compound. Retrieved from: [Link]
-
Ferreira, P. M. T., et al. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Advances. Available at: [Link]
-
Katritzky, A. R., et al. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry. Available at: [Link]
-
Nikpassand, M., & Zare, A. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society. Available at: [Link]
-
Srogl, J., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
Wang, X., et al. (2020). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Institutes of Health. Available at: [Link]
-
PubChem. (n.d.). 4-bromo-3-methyl-1H-pyrazole. Retrieved from: [Link]
-
PubChem. (n.d.). 3-bromo-1-methyl-4-nitro-1H-pyrazole. Retrieved from: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Stability of 3-Bromo-4-methyl-1H-pyrazole under acidic or basic conditions
Welcome to the Technical Support Center for 3-Bromo-4-methyl-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. Given the critical role of stability in ensuring data integrity and therapeutic efficacy, this guide offers practical troubleshooting advice and answers to frequently asked questions.
Introduction to Pyrazole Stability
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, forms the core of numerous pharmaceuticals due to its metabolic stability and versatile chemical properties.[1][2] The pyrazole ring is generally resistant to oxidation, but it can undergo electrophilic substitution reactions such as halogenation, nitration, and sulfonation.[2] The stability of a substituted pyrazole, such as this compound, is influenced by the nature and position of its substituents. Understanding its behavior under acidic and basic conditions is paramount for developing robust formulations and analytical methods.
Troubleshooting Guide: Common Stability-Related Issues
This section addresses specific problems you might encounter during your experiments with this compound and provides actionable solutions.
Issue 1: Inconsistent Analytical Results Over Time
Symptoms: You observe a decrease in the peak area of the main compound or the appearance of new, unidentified peaks in your chromatograms when analyzing samples prepared at different times.
Possible Cause: The compound may be degrading in your sample solvent or under the storage conditions.
Troubleshooting Steps:
-
Solvent Selection:
-
Rationale: The polarity and pH of the solvent can significantly impact the stability of the compound.
-
Action: If you are using a protic solvent (e.g., methanol, water), consider switching to an aprotic solvent (e.g., acetonitrile, THF) to minimize potential solvolysis. Ensure your solvent is free of acidic or basic impurities.
-
-
pH Control:
-
Rationale: Acidic or basic conditions can catalyze the hydrolysis of the bromo-substituent or promote ring-opening reactions. Pyrazoles are weakly basic and can be protonated by strong inorganic acids.[3]
-
Action: Buffer your sample solutions to a neutral pH (around 7.0). If the experiment requires acidic or basic conditions, prepare fresh samples immediately before analysis.
-
-
Storage Conditions:
-
Rationale: Temperature and light can accelerate degradation.
-
Action: Store stock solutions and prepared samples at low temperatures (2-8 °C or -20 °C) and protected from light. Use amber vials or wrap containers in aluminum foil.
-
Issue 2: Unexpected Side Reactions in Synthesis or Formulation
Symptoms: During a synthetic step or formulation process under acidic or basic conditions, you isolate unexpected byproducts, leading to low yields or impure final products.
Possible Cause: this compound may be reacting with other components in the mixture under the given conditions.
Troubleshooting Steps:
-
Forced Degradation Study:
-
Rationale: A forced degradation study will help you identify potential degradation products and understand the degradation pathways.[4] This is a crucial step in developing stability-indicating analytical methods.[4][5]
-
Action: Conduct a systematic forced degradation study as outlined in the "Experimental Protocols" section below. This will provide a fingerprint of potential degradants to look for in your reaction mixtures.
-
-
Inert Atmosphere:
-
Rationale: While pyrazoles are generally stable to oxidation, the presence of certain reagents or catalysts under harsh conditions could promote oxidative degradation.[2]
-
Action: If oxidative degradation is suspected from your forced degradation study, perform your reactions under an inert atmosphere (e.g., nitrogen or argon).
-
-
Order of Addition:
-
Rationale: The sequence in which reagents are added can influence the reaction pathway and minimize the exposure of the sensitive pyrazole to harsh conditions.
-
Action: Experiment with altering the order of reagent addition. For instance, adding the acid or base portionwise or at a lower temperature might mitigate degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the pyrazole ring?
The pyrazole ring is an aromatic heterocycle and is generally considered to be chemically stable.[6] It is resistant to oxidation but can undergo electrophilic substitution reactions.[2] The stability of substituted pyrazoles can be influenced by the electronic effects of the substituents.
Q2: How does the bromo-substituent at the 3-position affect stability?
The bromine atom is an electron-withdrawing group, which can influence the electron density of the pyrazole ring. Halogenated pyrazoles are common, and the C-Br bond is generally stable.[2] However, under certain nucleophilic conditions, displacement of the bromide ion is a potential degradation pathway.
Q3: Is this compound susceptible to hydrolysis?
Yes, like many halogenated aromatic compounds, it can be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to the formation of 3-hydroxy-4-methyl-1H-pyrazole. The rate of hydrolysis will depend on the pH, temperature, and the presence of any catalysts.
Q4: What are the expected degradation products under acidic or basic stress?
Based on the general chemistry of halogenated pyrazoles, the following are potential degradation pathways:
-
Acid-Catalyzed Hydrolysis: Protonation of the pyrazole ring could make it more susceptible to nucleophilic attack by water, leading to the replacement of the bromine atom with a hydroxyl group.
-
Base-Catalyzed Hydrolysis: Direct nucleophilic substitution of the bromide by a hydroxide ion.
-
Ring Opening: Under very harsh acidic or basic conditions, cleavage of the pyrazole ring is a possibility, though less likely given the aromatic stability of the ring.
Q5: How can I develop a stability-indicating analytical method for this compound?
A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.[7] To develop such a method, you should:
-
Perform forced degradation studies to generate the potential degradation products.[4]
-
Use a high-resolution chromatographic technique, such as HPLC or UPLC, to separate the parent compound from all degradation products.[8]
-
Validate the method according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2-8 °C (short-term) or -20 °C (long-term) | Minimizes thermal degradation. |
| pH for Aqueous Solutions | 6.0 - 8.0 | Avoids acid or base-catalyzed hydrolysis. |
| Light Exposure | Protect from light (use amber vials) | Prevents potential photolytic degradation. |
| Recommended Solvents | Acetonitrile, Dichloromethane | Aprotic solvents are generally less reactive. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol
-
Water (HPLC grade)
-
HPLC system with a UV detector
-
pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60 °C for 24 hours. Repeat with 1 M HCl if no degradation is observed.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at 60 °C for 24 hours. Repeat with 1 M NaOH if no degradation is observed.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep a solid sample of the compound at 105 °C for 24 hours. Dissolve a known amount in methanol for analysis.
-
Photodegradation: Expose a solution of the compound (in a quartz cuvette) to a photostability chamber according to ICH guidelines.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a suitable stability-indicating HPLC method.
-
Visualizations
Logical Workflow for Stability Troubleshooting
Caption: Troubleshooting workflow for addressing inconsistent analytical results.
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
References
-
Patel, K. D., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
-
A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. [Link]
-
Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Li, J., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research. [Link]
-
Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. (2014). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Analytical Method Development and Validation of Impurity Profile in Anastrozole. ResearchGate. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2013). Molecules. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis. [Link]
-
Recent Developments in the Chemistry of Pyrazoles. ResearchGate. [Link]
-
Pharma Stability: Troubleshooting & Pitfalls. Nelson Labs. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2020). Molecules. [Link]
-
Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
-
Forced Degradation Studies. (2016). MedCrave. [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rjptonline.org [rjptonline.org]
- 8. ijcpa.in [ijcpa.in]
Technical Support Center: Work-up Procedure for 3-Bromo-4-methyl-1H-pyrazole Synthesis
Welcome to the Technical Support Center for the synthesis of 3-Bromo-4-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical work-up and purification stages of this important synthetic intermediate. Here, we move beyond simple step-by-step instructions to provide a deeper understanding of the causality behind each procedural choice, empowering you to troubleshoot effectively and ensure the integrity of your results.
Core Principles of the Work-up
The successful isolation of this compound hinges on three key objectives:
-
Neutralization of the Brominating Agent: Effectively quenching any excess bromine or N-bromosuccinimide (NBS) is critical to prevent unwanted side reactions and ensure safety.
-
Separation of the Product: The desired product must be efficiently separated from the reaction solvent, inorganic salts, and byproducts.
-
Purification: Removal of any remaining impurities, including potential regioisomers, is essential to obtain a product of high purity.
This guide is structured into a troubleshooting section for immediate problem-solving and a comprehensive FAQ section for a deeper understanding of the underlying principles.
Troubleshooting Guide
This section addresses specific issues that may arise during the work-up and purification of this compound.
Issue 1: Persistent Yellow or Orange Color in the Organic Layer After Quenching
Possible Cause: Incomplete quenching of the excess brominating agent (e.g., Br₂ or NBS).
Solutions:
-
Additional Quenching Agent: Slowly add more of your quenching solution (e.g., 10% aqueous sodium thiosulfate) with vigorous stirring until the color dissipates.[1] The disappearance of the reddish-brown or yellow color is the primary visual indicator of a complete quench.
-
Sufficient Stirring: Ensure vigorous mixing between the organic and aqueous layers to facilitate the reaction between the brominating agent and the quenching agent.
-
Check Quenching Agent Quality: If a significant excess of quenching agent has been added with no effect, the solution may have degraded. Prepare a fresh solution and repeat the quench.
Issue 2: Formation of an Emulsion During Extraction
Possible Cause: Vigorous shaking of the separatory funnel, especially when the densities of the organic and aqueous layers are similar, can lead to the formation of a stable emulsion that is difficult to separate.[2]
Solutions:
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which can help to break up the emulsion.[3]
-
Filtration: As a last resort, the entire mixture can be filtered through a pad of Celite or glass wool to help break the emulsion.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation.
Issue 3: Low Yield of Isolated Product
Possible Cause 1: The product may be partially protonated and retained in the aqueous layer if the pH is too acidic. Pyrazoles are weakly basic, and their protonated forms are more water-soluble.
-
Solution: Before extraction, ensure the aqueous layer is neutral or slightly basic (pH 7-8). This can be achieved by washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Possible Cause 2: Incomplete extraction from the aqueous layer.
-
Solution: Perform multiple extractions (at least 3) with your chosen organic solvent (e.g., ethyl acetate, dichloromethane) to maximize the recovery of the product from the aqueous phase.[2]
Possible Cause 3: The product is volatile and may be lost during solvent removal.
-
Solution: When removing the solvent under reduced pressure (e.g., with a rotary evaporator), use a moderate temperature for the water bath and avoid applying a very high vacuum.
Issue 4: Product is Impure After Initial Work-up (Presence of Succinimide)
Possible Cause: If N-bromosuccinimide (NBS) was used as the brominating agent, the byproduct succinimide can be carried through the work-up. Succinimide has moderate water solubility and may not be fully removed by a single water wash.
Solutions:
-
Multiple Aqueous Washes: Increase the number of washes with deionized water or brine to effectively remove the succinimide.
-
Basic Wash: A wash with a dilute basic solution, such as 5% sodium bicarbonate, can help to deprotonate the succinimide, increasing its solubility in the aqueous layer. However, ensure your target compound is stable to mildly basic conditions.
-
Filtration (Solvent Dependent): If the reaction is conducted in a solvent where succinimide has low solubility (e.g., chloroform or carbon tetrachloride), it may precipitate and can be removed by filtration before the aqueous work-up.
Frequently Asked Questions (FAQs)
Reaction & Quenching
Q1: Why is quenching the reaction necessary?
Quenching is a critical step to neutralize any remaining reactive brominating agent like elemental bromine (Br₂) or NBS. This prevents further, potentially non-selective, bromination of your product or other organic materials in the mixture, which could lead to undesired byproducts and a lower yield of the target compound. It is also a crucial safety measure, as bromine is corrosive and toxic.
Q2: What is the mechanism of quenching with sodium thiosulfate?
Sodium thiosulfate (Na₂S₂O₃) is a reducing agent that reacts with elemental bromine (Br₂), reducing it to the colorless and much less reactive bromide ion (Br⁻). In this redox reaction, the thiosulfate is oxidized to tetrathionate. The balanced chemical equation is:
2S₂O₃²⁻(aq) + Br₂(aq) → S₄O₆²⁻(aq) + 2Br⁻(aq)[4]
This rapid and quantitative reaction is why sodium thiosulfate is a common and effective quenching agent in bromination reactions.[5]
Q3: Can I use other quenching agents?
Yes, other common quenching agents include sodium bisulfite (NaHSO₃) and sodium sulfite (Na₂SO₃).[5] The choice may depend on the pH sensitivity of your product. Sodium thiosulfate can sometimes form elemental sulfur under acidic conditions, which can complicate purification.
Extraction & Washing
Q4: What is the purpose of a liquid-liquid extraction?
Liquid-liquid extraction is a fundamental separation technique used to isolate a desired compound from a mixture based on its differential solubility in two immiscible liquids, typically an aqueous phase and an organic solvent.[2][6][7][8] In this synthesis, the aim is to transfer the relatively non-polar this compound from the aqueous reaction mixture into an organic solvent, leaving behind water-soluble inorganic salts and byproducts.
Q5: Which organic solvent is best for extraction?
Commonly used solvents for extracting pyrazole derivatives include ethyl acetate and dichloromethane. The ideal solvent should:
-
Readily dissolve this compound.
-
Be immiscible with water.
-
Have a relatively low boiling point for easy removal.
-
Not react with the product.
Q6: Why is a brine wash performed after the aqueous washes?
A wash with a saturated solution of NaCl (brine) helps to remove residual water from the organic layer before the final drying step. The high concentration of dissolved salt in the brine reduces the solubility of water in the organic solvent. It can also aid in breaking emulsions, as mentioned in the troubleshooting guide.[3]
Purification & Analysis
Q7: My NMR spectrum looks complex. Could I have isomeric impurities?
Yes, the bromination of 4-methyl-1H-pyrazole could potentially lead to the formation of the 5-bromo-4-methyl-1H-pyrazole regioisomer in addition to the desired 3-bromo product. The regioselectivity of electrophilic substitution on the pyrazole ring is influenced by the position of substituents. While the 4-position is generally most susceptible in unsubstituted pyrazole, the directing effects in a substituted pyrazole can be more complex. It is crucial to analyze your crude product carefully.
Q8: How can I purify my product away from regioisomers or other impurities?
-
Recrystallization: This is a powerful technique for purifying solid compounds. The ideal recrystallization solvent system is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while impurities remain soluble or insoluble at all temperatures. For similar brominated pyrazoles, solvent systems like n-hexane or mixtures of n-hexane and a more polar solvent have been used.[9]
-
Silica Gel Chromatography: If recrystallization is ineffective, column chromatography is a more rigorous method for separating compounds with different polarities. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, would likely be a good starting point for the elution of this compound.
Experimental Protocols & Data
Protocol 1: General Aqueous Work-up Procedure
-
Cooling: After the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath.
-
Quenching: Slowly add a 10% aqueous solution of sodium thiosulfate with vigorous stirring. Continue the addition until the reddish-brown or yellow color of bromine is no longer visible in the reaction mixture.
-
Solvent Addition: Dilute the mixture with an appropriate extraction solvent (e.g., ethyl acetate).
-
Phase Separation: Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extraction: Extract the aqueous layer two more times with the organic solvent. Combine all organic layers.
-
Washing: Wash the combined organic layers sequentially with:
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Table 1: Common Quenching Agents for Bromination Reactions
| Quenching Agent | Chemical Formula | Typical Concentration | Stoichiometry (Quencher:Br₂) | Notes |
| Sodium Thiosulfate | Na₂S₂O₃ | 10% aqueous solution | 2:1 | Highly effective; can form elemental sulfur under acidic conditions.[5] |
| Sodium Bisulfite | NaHSO₃ | Saturated aqueous solution | 1:1 | Good alternative to thiosulfate, especially in acidic media.[5] |
| Sodium Sulfite | Na₂SO₃ | ~20% aqueous solution | 1:1 | Effective and generally avoids sulfur precipitation.[5] |
Workflow Visualization
Below are diagrams illustrating the logical flow of the work-up procedure and a decision tree for troubleshooting common issues.
Caption: General experimental workflow for the work-up of this compound.
Caption: Decision tree for troubleshooting common work-up issues.
References
-
Journal of New Developments in Chemistry. Liquid-liquid Extraction. Open Access Pub. Available from: [Link]
-
Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Available from: [Link]
-
Wikipedia. Liquid–liquid extraction. Available from: [Link]
-
Organomation. Solvent Extraction Techniques. Available from: [Link]
-
Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Available from: [Link]
-
Quora. (2018). How does sodium thiosulfate neutralize bromine?. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. Available from: [Link]
-
PubChem. 4-Methylpyrazole. National Center for Biotechnology Information. Available from: [Link]
-
Organic Syntheses. (2008). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Available from: [Link]
-
University of Rochester, Department of Chemistry. Workup: Bromine or Iodine. Available from: [Link]
-
YouTube. (2014). Neutralization of Bromine - Beautiful Reaction. Available from: [Link]
-
SciELO México. (2012). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Available from: [Link]
-
ResearchGate. (2012). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Available from: [Link]
-
Reddit. (2022). Regioselectivity of pyrazole bromination. Available from: [Link]
-
ARKAT USA, Inc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC. Available from: [Link]
Sources
- 1. Workup [chem.rochester.edu]
- 2. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. openaccesspub.org [openaccesspub.org]
- 7. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 8. organomation.com [organomation.com]
- 9. arkat-usa.org [arkat-usa.org]
Technical Support Center: Scaling Up the Synthesis of 3-Bromo-4-methyl-1H-pyrazole
Welcome to the dedicated technical support guide for the synthesis of 3-Bromo-4-methyl-1H-pyrazole. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling up this important heterocyclic intermediate. This compound is a valuable building block in pharmaceutical synthesis, often utilized in the development of active pharmaceutical ingredients (APIs).[1] This guide provides in-depth, experience-driven advice in a question-and-answer format to address common challenges and ensure a robust, scalable, and reproducible synthesis.
Synthesis Overview: Electrophilic Bromination
The most common and direct route to this compound is the electrophilic bromination of 4-methyl-1H-pyrazole. Pyrazole itself is an aromatic heterocycle, and electrophilic substitution typically occurs at the C4 position.[2][3] However, with the C4 position blocked by a methyl group, the substitution is directed to the C3 or C5 positions. The reaction is often performed using a brominating agent like N-Bromosuccinimide (NBS) or elemental bromine (Br₂).
Caption: General reaction scheme for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best brominating agent for this synthesis: NBS or Br₂?
A1: Both N-Bromosuccinimide (NBS) and elemental bromine (Br₂) can be effective. However, for scalability and safety, NBS is generally preferred .
-
Expertise & Experience: Elemental bromine is a highly corrosive and volatile liquid, posing significant handling challenges, especially at a larger scale. NBS, in contrast, is a crystalline solid that is easier and safer to handle.[4] Mechanistically, NBS provides a low, constant concentration of Br₂ in the reaction mixture, which can help to control the reaction rate and minimize the formation of over-brominated byproducts.[4][5] This controlled reactivity is a significant advantage in maintaining process control during scale-up.
Q2: Which solvent is recommended for this reaction?
A2: The choice of solvent depends on the brominating agent and the solubility of the starting material.
-
For NBS bromination , polar aprotic solvents like acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF) are common choices. Acetonitrile is often preferred for easier workup and removal. While some literature may mention carbon tetrachloride (CCl₄) for radical brominations, it is less common for electrophilic aromatic substitutions and its use is restricted due to toxicity.[6][7]
-
If using elemental bromine , solvents like acetic acid or dichloromethane (DCM) are often employed.
Q3: What are the critical safety precautions to consider?
A3:
-
Brominating Agents: Both NBS and Br₂ are corrosive and toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reaction Exotherm: Bromination reactions can be exothermic. When scaling up, it is crucial to control the rate of addition of the brominating agent and to have an efficient cooling system in place to manage the reaction temperature. A runaway reaction can lead to a dangerous increase in pressure and temperature.
-
Workup: Quenching the reaction is a critical step. Typically, a reducing agent like sodium thiosulfate or sodium bisulfite solution is used to neutralize any unreacted bromine or NBS. This should be done carefully, as the quenching process can also be exothermic.
Troubleshooting Guide
Problem 1: Low or Incomplete Conversion of Starting Material
Q: My TLC and NMR analysis show a significant amount of unreacted 4-methyl-1H-pyrazole even after extended reaction time. What could be the cause?
A: This is a common issue that can often be traced back to several factors:
-
Insufficient Brominating Agent: Ensure you are using at least one full equivalent of the brominating agent. It's good practice to check the purity of your NBS, as it can degrade over time.
-
Reaction Temperature: Electrophilic aromatic substitution on a pyrazole ring is generally facile, but low temperatures can significantly slow down the reaction rate. If you are running the reaction at 0°C or room temperature, a modest increase in temperature (e.g., to 40-50°C) might be necessary to drive the reaction to completion. Monitor the reaction progress by TLC or HPLC to avoid byproduct formation at higher temperatures.
-
Deactivation of Brominating Agent: If your starting material or solvent contains water, it can react with the brominating agent, reducing its effectiveness. Ensure you are using anhydrous solvents and that your starting material is dry.
-
Acid/Base Effects: The pyrazole ring has both a slightly acidic N-H proton and a basic "pyridine-like" nitrogen.[2] In highly acidic conditions, the ring can be protonated, which deactivates it towards electrophilic substitution. Conversely, in the presence of a strong base, the pyrazole can be deprotonated to form the pyrazolate anion, which is highly activated.[3] The reaction pH can therefore influence the reaction rate. For NBS bromination, the reaction is often run under neutral or slightly acidic conditions.
Problem 2: Formation of Multiple Products and Impurities
Q: My crude product shows multiple spots on the TLC plate, and the NMR is complex. What are the likely side products and how can I avoid them?
A: The most common impurity is the dibrominated product , 3,5-dibromo-4-methyl-1H-pyrazole.
-
Causality: The first bromination at the C3 (or C5) position does not significantly deactivate the ring towards further substitution. If there is a localized high concentration of the brominating agent or if more than one equivalent is used, dibromination can occur.
-
Mitigation Strategies:
-
Controlled Addition: Add the brominating agent (especially solid NBS) portion-wise or as a solution in the reaction solvent over a prolonged period. This maintains a low concentration and minimizes over-bromination.
-
Stoichiometry: Use a precise stoichiometry, typically 1.0 to 1.05 equivalents of the brominating agent.
-
Temperature Control: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can improve selectivity. Start at a lower temperature (e.g., 0°C) and slowly warm up if needed.
-
Caption: A decision-making workflow for troubleshooting low product yield.
Problem 3: Difficulties in Product Purification
Q: The crude product is an oil and is difficult to purify by column chromatography or recrystallization. What are the best practices for purification?
A: Purification can indeed be challenging. This compound can be a low-melting solid or an oil, and it has a tendency to co-elute with impurities if the wrong solvent system is used.[7]
-
Column Chromatography:
-
Solvent System: A gradient elution using a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate is typically effective. Start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity. The product is moderately polar.
-
TLC Visualization: The pyrazole ring is UV active, so it can be easily visualized on a TLC plate under a UV lamp (254 nm).
-
-
Recrystallization:
-
Solvent Selection: If you have a solid crude product, recrystallization can be very effective. A mixed solvent system is often required. A good starting point is to dissolve the crude material in a minimal amount of a hot solvent in which it is soluble (like dichloromethane or ethyl acetate) and then slowly add a non-polar "anti-solvent" (like hexanes or pentane) until turbidity is observed.[7] Allow the solution to cool slowly to promote crystal growth.
-
Oiling Out: If the product "oils out" instead of crystallizing, it means the boiling point of the solvent is higher than the melting point of your product/impurity mixture. Try using a lower-boiling point solvent system or a more dilute solution.
-
Experimental Protocol: Synthesis using NBS
This protocol is a representative procedure for a lab-scale synthesis. Adjustments will be necessary for scale-up.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-methyl-1H-pyrazole (1.0 eq).
-
Dissolution: Add anhydrous acetonitrile (approx. 10-20 mL per gram of starting material). Stir at room temperature until all the solid has dissolved.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0°C and slowly add a saturated aqueous solution of sodium thiosulfate to quench any unreacted NBS.
-
Workup: Dilute the mixture with water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water, followed by a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography (Hexanes/Ethyl Acetate gradient) to obtain pure this compound.
Data Summary Table
| Parameter | Recommended Condition | Rationale / Key Insight |
| Starting Material | 4-Methyl-1H-pyrazole | The methyl group at C4 directs bromination to the C3/C5 position. |
| Brominating Agent | N-Bromosuccinimide (NBS) | Safer handling and better control over reactivity compared to Br₂.[4] |
| Stoichiometry | 1.0 - 1.05 eq. NBS | Minimizes the risk of dibromination side products. |
| Solvent | Acetonitrile (anhydrous) | Good solubility for reactants and relatively easy to remove. |
| Temperature | 0°C to Room Temp | Controls exotherm and improves selectivity. |
| Workup Quench | Sat. aq. Na₂S₂O₃ | Safely neutralizes excess electrophilic bromine species. |
| Purification | Column Chromatography | Effective for removing polar (succinimide) and non-polar impurities. |
References
- The Bromin
- Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. International Journal of Chemical and Physical Sciences.
- Synthesis of Pyrazolines by a Site Isolated Resin-Bound Reagents Methodology. The Royal Society of Chemistry.
- Understanding the Mechanisms: How NBS Achieves Selective Bromin
- Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. Royal Society of Chemistry.
- The Role of 4-Methyl-1H-Pyrazole in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- 4 - Organic Syntheses Procedure. Organic Syntheses.
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
- 3-BROMO-1H-PYRAZOLE synthesis. ChemicalBook.
- Technical Support Center: Purification of 3-(4-Aminophenyl)-4-bromo-1-methylpyrazole. Benchchem.
- Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- Pyrazole synthesis. Organic Chemistry Portal.
- Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole.
- Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. The Journal of Organic Chemistry.
- Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI.
- Synthesis of 3H-pyrazoles. Organic Chemistry Portal.
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
- N-Bromosuccinimide. Wikipedia.
- Pyrazole. SlideShare.
- Bromin
- N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.
- electrophilic aromatic bromin
- This compound. CymitQuimica.
- 3-Bromo-methyl pyrazole. Sigma-Aldrich.
- Bromination of pyrazole derivatives.
- Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2.
- Regioselectivity of pyrazole bromin
- 4-Bromo-1-methyl-1H-pyrazole 97 15803-02-8. Sigma-Aldrich.
- Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
- How to get solid 4-Br pyrazolate
- A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
Sources
Troubleshooting low conversion in Buchwald-Hartwig amination
Welcome to the technical support center for the Buchwald-Hartwig amination. As a Senior Application Scientist, my goal is to provide you with practical, field-proven insights to overcome common challenges in this powerful C-N bond-forming reaction. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter at the bench. We will delve into the causality behind experimental choices, ensuring you not only solve the immediate problem but also build a deeper understanding of the reaction mechanism.
Frequently Asked Questions (FAQs)
Section 1: The First Response - Initial Checks for Reaction Failure
Question: My reaction shows zero conversion or a complex mixture of unidentified products. Where do I even begin to troubleshoot?
Answer: When a reaction fails completely, it's crucial to return to first principles before exploring more complex variables. The most common culprits are often the simplest to overlook.
-
Atmospheric Integrity: The active Pd(0) catalyst is highly sensitive to oxygen.[1] An incomplete exchange of the reaction atmosphere with an inert gas (Argon or Nitrogen) is a primary cause of failure. Ensure your manifold technique is robust, and if using a glovebox, verify its integrity. For benchtop setups, a minimum of 3-5 vacuum/backfill cycles is recommended.
-
Reagent and Solvent Quality:
-
Solvents: Anhydrous solvents are critical. While some protocols tolerate trace water, which can even aid in the reduction of Pd(II) precatalysts, excess water can hydrolyze the base and interfere with the catalytic cycle.[1] Ethereal solvents like THF and dioxane can form peroxides upon storage, which can oxidize and deactivate the phosphine ligand and palladium catalyst. Always use freshly distilled or purchased anhydrous solvents.
-
Amine Purity: The amine nucleophile should be pure. Impurities can sometimes act as catalyst poisons.
-
Aryl Halide Purity: Ensure the aryl halide is free from contaminants.
-
-
Base Integrity: The most commonly used strong base, sodium tert-butoxide (NaOt-Bu), is highly hygroscopic. Exposure to air leads to hydrolysis, rendering it ineffective. It should be handled exclusively in an inert atmosphere and stored correctly. If you suspect your NaOt-Bu has been compromised, using a fresh bottle is a simple and effective troubleshooting step.
Section 2: The Catalytic System - Palladium and Ligand Selection
Question: I'm seeing very low conversion (<20%). How do I know if I'm using the right palladium source and ligand?
Answer: The choice of the catalytic system is the most critical factor for a successful Buchwald-Hartwig amination and is highly dependent on the substrates involved.[2][3] The field has evolved through "generations" of ligands, each designed to address the limitations of the previous ones.
-
Causality: The ligand's role is to stabilize the palladium center, promote the rates of oxidative addition and reductive elimination, and prevent catalyst deactivation (e.g., via β-hydride elimination or formation of inactive dimers).[2][3] The steric bulk and electronic properties of the ligand are key. Bulky, electron-rich phosphine ligands generally increase catalytic activity by favoring the formation of monoligated palladium species, which are crucial for efficient reaction turnover.[2]
Troubleshooting Steps & Recommendations:
-
Use a Precatalyst: While generating the active Pd(0) catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃ is common, the efficiency of this reduction can be unreliable.[4][5] Precatalysts are well-defined, air-stable Pd(II) complexes that rapidly and cleanly generate the active LPd(0) species upon exposure to the base.[4] Using a precatalyst eliminates a significant source of reaction variability.
-
Match the Ligand to the Substrate: There is no "one-size-fits-all" ligand. The choice is dictated by the steric and electronic nature of your coupling partners.
-
For Aryl Chlorides/Bromides with Primary Amines: Bulky biarylphosphine ligands are the gold standard. They are designed to facilitate the challenging oxidative addition of less reactive aryl chlorides and promote the coupling of primary amines.[2][6]
-
For Secondary Amines: Ligands like RuPhos have shown excellent performance.[1]
-
For Heterocyclic Substrates: The coordinating ability of heteroatoms (like the nitrogen in pyridine) can poison the catalyst.[6] Specialized ligands like Xantphos or Josiphos-type ligands are often required to overcome this challenge.[6]
-
| Ligand Generation | Representative Ligands | Typical Applications & Key Features |
| First Generation | P(o-tolyl)₃ | Effective for secondary amines with aryl bromides. Limited scope.[2] |
| Bidentate Ligands | BINAP, DPPF | Improved reliability; extended scope to primary amines and aryl iodides.[2] Prevents inactive dimer formation.[2] |
| Bulky Biarylphosphines | RuPhos, BrettPhos, XPhos | State-of-the-art for challenging substrates like aryl chlorides, electron-deficient amines, and heteroaryls.[2][3][6] |
| Specialized Ligands | Xantphos, Josiphos | Often used for coupling heteroaryl halides or when fine-tuning of the bite angle is needed.[6] |
This protocol outlines a parallel screening approach to quickly identify an effective catalytic system.
-
Setup: Arrange an array of reaction vials in a heating block inside an inert atmosphere glovebox.
-
Stock Solutions: Prepare stock solutions of your aryl halide and amine in the chosen solvent (e.g., Toluene or Dioxane) to ensure consistent dispensing.
-
Dispensing (per vial):
-
Add the selected base (e.g., NaOt-Bu, 1.4 equiv).
-
Add the palladium precatalyst (1-2 mol%).
-
Add the phosphine ligand (1.2-2.4 mol%, maintaining a 1:1.2 to 1:2 Pd:Ligand ratio).
-
Add the aryl halide stock solution (1.0 equiv).
-
Add the amine stock solution (1.2 equiv).
-
-
Reaction: Seal the vials, remove the plate from the glovebox, and place it in the pre-heated block (typically 80-110 °C).
-
Monitoring: After a set time (e.g., 4 hours), take an aliquot from each vial, quench, and analyze by LC-MS or GC-MS to determine conversion.
Section 3: The Role of the Base
Question: My starting material has a base-sensitive functional group (e.g., an ester) and is decomposing. Can I use a weaker base?
Answer: Absolutely. While strong alkoxide bases like NaOt-Bu often provide the fastest reaction rates, they are incompatible with many functional groups.[1] The choice of base is a trade-off between reaction rate and substrate compatibility.
-
Causality: The base has two primary roles in the catalytic cycle: 1) to deprotonate the amine-palladium complex to form the palladium-amido intermediate, and 2) to facilitate the displacement of the halide from the palladium center.[7][8][9] The use of an insufficiently strong base will stall the reaction at the amine-palladium complex stage, leading to low or no conversion.
Troubleshooting Steps & Recommendations:
-
Switch to a Weaker Base: For base-sensitive substrates, inorganic bases are the preferred choice. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are excellent alternatives.
-
Adjust Reaction Conditions: When switching to a weaker base, you must often compensate to achieve a reasonable reaction rate. This typically involves:
-
Increasing Temperature: Reactions with weaker bases often require higher temperatures (e.g., 100-120 °C).[4]
-
Increasing Catalyst Loading: You may need to increase the catalyst loading from 1-2 mol% to 3-5 mol%.
-
| Base | pKa of Conjugate Acid | Class | Typical Use & Characteristics |
| NaOt-Bu | ~19 | Strong Alkoxide | Highest reaction rates, lowest catalyst loadings. Incompatible with many functional groups.[1] |
| LHMDS | ~26 | Strong Amide | Useful for substrates with protic functional groups and for low-temperature aminations. |
| K₃PO₄ | ~12.3 | Weaker Inorganic | Good alternative for base-sensitive substrates. Often requires higher temperatures.[10] |
| Cs₂CO₃ | ~10.3 | Weaker Inorganic | Widely used, effective for many systems. Often requires higher temperatures.[10][11] |
Section 4: Reaction Parameters - Solvent & Temperature
Question: The reaction is very sluggish, and my starting materials are not fully soluble. Could the solvent be the problem?
Answer: Yes, solvent choice is critical for both solubility and reaction rate. Insolubility is a common and often underestimated reason for poor reaction performance.[4]
-
Causality: The ideal solvent must dissolve the aryl halide, amine, and the catalytic species. The polarity of the solvent also influences the rate of key steps in the catalytic cycle. Aprotic, non-polar to moderately polar solvents are generally preferred.
Troubleshooting Steps & Recommendations:
-
Assess Solubility: Before starting, check the solubility of your starting materials in the intended solvent at room temperature. If solubility is poor, consider a different solvent or a solvent mixture.
-
Common Solvents:
-
Toluene/Xylenes: Excellent, commonly used non-polar solvents.[12][13] Toluene is particularly favored for reactions with aryl iodides, as the resulting iodide salts are poorly soluble, which helps prevent catalyst inhibition.[1]
-
Dioxane/THF: Polar aprotic ethereal solvents that are also widely used.[1][4] Ensure they are peroxide-free.
-
t-BuOH or other alcohols: Can be used, particularly in combination with other solvents.[4]
-
-
Avoid Inhibitory Solvents: Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can coordinate to the palladium center and inhibit catalysis.[4]
Question: How do I select the optimal reaction temperature?
Answer: Temperature is a critical parameter that must be optimized to balance reaction rate against potential side reactions and decomposition.
-
Causality: Higher temperatures increase the rate of all elementary steps in the catalytic cycle. However, they can also accelerate catalyst decomposition and undesired side reactions, such as hydrodehalogenation or substrate degradation.
Troubleshooting Steps & Recommendations:
-
Typical Range: Most Buchwald-Hartwig reactions are run between 80-110 °C.[4][10]
-
Starting Point: A good starting point for optimization is 100 °C for most systems.
-
Low Temperature for Sensitive Substrates: If you have thermally sensitive functional groups, you may need to run the reaction at a lower temperature (e.g., 40-60 °C). To achieve a reasonable rate, this must be paired with a highly active catalyst system and a strong base.[4]
-
High Temperature for Challenging Substrates: For unreactive substrates, such as electron-rich aryl chlorides, temperatures above 110 °C may be necessary.
Visual Troubleshooting Guide
This workflow provides a logical path for diagnosing and solving low conversion issues.
Caption: A logical workflow for troubleshooting low conversion in Buchwald-Hartwig amination.
References
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination - WordPress. [Link]
-
Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction - ACS Publications. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Condition Optimization for Buchwald-Hartwig Reactions - YouTube. [Link]
-
Optimization of the Buchwald-Hartwig reaction. - ResearchGate. [Link]
-
Role of the Base in Buchwald–Hartwig Amination - The Journal of Organic Chemistry. [Link]
-
Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment - ChemRxiv. [Link]
-
Role of the base in Buchwald-Hartwig amination - PubMed. [Link]
-
The Buchwald–Hartwig Amination After 25 Years - University of Groningen Research Portal. [Link]
-
Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol - ACS Publications. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? - Reddit. [Link]
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Technical Support Center: Purifying Pyrazole Derivatives by Column Chromatography
Welcome to the technical support center for the purification of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into the nuances of purifying these important heterocyclic compounds using column chromatography. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your purifications are both successful and scientifically sound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of pyrazole derivatives in a question-and-answer format.
Q1: My pyrazole derivative is streaking or tailing significantly on the silica gel column. What is causing this and how can I fix it?
A1: Peak tailing or streaking with pyrazole derivatives on silica gel is a common issue, often stemming from the basic nature of the pyrazole ring. The pyrazole nitrogen atoms can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to undesirable adsorption and poor peak shape.[1][2]
Root Cause Analysis:
-
Acid-Base Interactions: The lone pair of electrons on the pyridine-like nitrogen of the pyrazole ring can be protonated by the acidic silanol groups, causing strong, sometimes irreversible, binding to the stationary phase.[3]
-
Hydrogen Bonding: The pyrrole-like NH group of an unsubstituted pyrazole can act as a hydrogen bond donor, while the other nitrogen can act as a hydrogen bond acceptor, leading to strong interactions with the silica surface.[3]
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent system.
-
Change the Stationary Phase: If deactivation is insufficient, consider a less acidic stationary phase.
Experimental Protocol: Deactivating Silica Gel with Triethylamine
-
Prepare your chosen eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Add triethylamine to the eluent to a final concentration of 0.5% (v/v).
-
Use this modified eluent to prepare the slurry for packing the column.
-
Equilibrate the packed column with the modified eluent for at least three column volumes before loading your sample.
-
Run the chromatography as usual with the triethylamine-modified eluent.
Q2: My pyrazole derivative appears to be decomposing on the column. How can I confirm this and what are the mitigation strategies?
A2: Decomposition of sensitive pyrazole derivatives on silica gel is a significant concern, often due to the acidity of the stationary phase.[1]
Confirmation of Decomposition:
-
2D Thin-Layer Chromatography (TLC): This is a simple and effective method to check for on-plate decomposition.
-
Spot your crude sample on a TLC plate.
-
Develop the plate in a suitable eluent system.
-
After development, turn the plate 90 degrees and re-develop it in the same eluent system.
-
If your compound is stable, the spot will move diagonally. If it decomposes, you will see new spots appearing off the diagonal.[5]
-
-
TLC Analysis of Fractions: If you observe multiple spots in your collected fractions that were not present in the initial crude mixture TLC, this is a strong indication of on-column decomposition.
Mitigation Strategies:
-
Deactivation of Silica Gel: As with tailing, deactivating the silica gel with triethylamine or another base can prevent acid-catalyzed degradation.[1]
-
Use a Less Acidic Stationary Phase: Switch to neutral alumina or Florisil.[5]
-
Rapid Purification: Use flash chromatography with a higher flow rate to minimize the residence time of your compound on the column.[7]
Q3: I have a mixture of pyrazole regioisomers that are very difficult to separate. What chromatographic conditions can I adjust?
A3: The separation of regioisomers is a common challenge in pyrazole synthesis, as they often have very similar polarities.[2] Successful separation relies on exploiting subtle differences in their interaction with the stationary and mobile phases.
Strategies for Improved Resolution:
-
Optimize the Mobile Phase:
-
Solvent Selectivity: Experiment with different solvent systems. For example, if a hexane/ethyl acetate system is not working, try a system with a different solvent class, such as dichloromethane/methanol or a system containing tetrahydrofuran (THF).[8] Different solvents will offer different hydrogen bonding and dipole-dipole interactions, which can differentiate the isomers.
-
Gradient Elution: A shallow gradient can help to resolve closely eluting compounds.
-
-
Change the Stationary Phase:
-
Different Polarity Silica: If using standard silica, consider a more polar (e.g., diol-bonded) or less polar (e.g., C18 reversed-phase) stationary phase.
-
Chiral Stationary Phases: For enantiomeric pyrazole derivatives, polysaccharide-based chiral stationary phases like cellulose or amylose derivatives are highly effective.[9][10] These can sometimes also resolve diastereomers or even regioisomers.
-
Workflow for Optimizing Regioisomer Separation
Caption: Decision tree for optimizing the separation of pyrazole regioisomers.
Q4: My pyrazole derivative is poorly soluble in non-polar solvents, making it difficult to load onto a silica gel column. What is the best approach?
A4: Poor solubility in the starting eluent is a common problem, especially for more polar pyrazole derivatives.[11] Improper loading can lead to band broadening and poor separation.
Recommended Loading Techniques:
-
Dry Loading: This is the preferred method for compounds with low solubility in the mobile phase.[7]
-
Dissolve your crude product in a suitable solvent in which it is soluble (e.g., dichloromethane, acetone, or methanol).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.
-
-
Minimal Strong Solvent: If you must use a wet loading technique, dissolve your compound in the absolute minimum amount of a stronger, more polar solvent than your eluent.[5] Be aware that using too much of a strong solvent will compromise the separation at the beginning of the column run.
Frequently Asked Questions (FAQs)
What is the most common stationary phase for purifying pyrazole derivatives?
Silica gel is the most widely used stationary phase for the purification of pyrazole derivatives by column chromatography.[1][12][13] Its versatility and the ability to modify its properties (e.g., by deactivation) make it suitable for a broad range of pyrazole structures. For specific applications, other stationary phases may be more appropriate:
| Stationary Phase | Application |
| Silica Gel | General purpose purification of most pyrazole derivatives.[12][13] |
| Deactivated Silica Gel | For basic pyrazoles to prevent tailing and decomposition.[1][4] |
| Neutral Alumina | An alternative to silica for acid-sensitive or basic pyrazoles.[5] |
| Reversed-Phase (C18) | For highly polar pyrazole derivatives, often used in HPLC.[14] |
| Chiral Stationary Phases | For the separation of enantiomers.[9][10] |
How do I select an appropriate mobile phase system?
The choice of mobile phase is critical for achieving good separation. The process should always start with Thin-Layer Chromatography (TLC) to screen different solvent systems.
General Guidelines:
-
Start with a Standard System: A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is a good starting point for many pyrazole derivatives.[1][13]
-
Target Rf Value: Aim for an Rf value of your target compound between 0.2 and 0.4 on the TLC plate for optimal separation on a column.
-
Polarity of Pyrazole Derivatives: The polarity of pyrazoles can vary significantly based on their substituents. The presence of polar functional groups (e.g., -OH, -NH₂, -COOH) will require a more polar eluent system. Conversely, bulky, non-polar substituents will make the compound less polar.[15]
-
Common Eluent Systems:
| Eluent System | Typical Application |
| Hexane / Ethyl Acetate | General purpose, widely applicable.[13] |
| n-Pentane / Diethyl Ether | For less polar pyrazole derivatives.[16] |
| Dichloromethane / Methanol | For more polar pyrazole derivatives. |
| Hexane / Tetrahydrofuran (THF) | Offers different selectivity compared to ethyl acetate.[8] |
What is the general workflow for developing a purification method for a new pyrazole derivative?
A systematic approach is key to developing a robust purification method.
Caption: A systematic workflow for the purification of pyrazole derivatives.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives.
- National Institutes of Health (NIH). (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- ACS Omega. (2021, September 23). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- National Institutes of Health (NIH). (n.d.). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes.
- BenchChem. (n.d.). Technical Support Center: Purification of Pyrazolone Derivatives.
- BenchChem. (n.d.). Application Notes & Protocols for the Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
- BenchChem. (n.d.). Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives.
- BenchChem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.
- MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
- Journal of Organic Chemistry. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
- National Institutes of Health (NIH). (2024, October 25). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes.
- ResearchGate. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
- SpringerLink. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- National Institutes of Health (NIH). (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
- ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- Royal Society of Chemistry. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr.
- ResearchGate. (n.d.). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
- National Institutes of Health (NIH). (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- MDPI. (n.d.). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from 2-(2-Chlorophenyl)acetohydrazide.
- Scribd. (n.d.). Synthesis of Nitrogen-Containing Heterocycles and | PDF.
- PubMed Central. (2022, September 8). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives.
- World Journal of Pharmaceutical Research. (2019, December 16). 1 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- Reddit. (2022, February 22). troubleshooting column chromatography : r/chemistry.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- American Chemical Society. (2026, January 5). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes.
- Biotage. (2023, February 2). How changing stationary phase chemistry can impact separation selectivity.
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
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Validation & Comparative
Comparison of 3-Bromo-4-methyl-1H-pyrazole and 3-Iodo-4-methyl-1H-pyrazole reactivity
-
Senior Application Scientist
-
Product Comparison Guide
-
Topic: Comparative Reactivity Analysis: 3-Bromo-4-methyl-1H-pyrazole vs. 3-Iodo-4-methyl-1H-pyrazole in Cross-Coupling Reactions
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry and materials science, making the efficient functionalization of this heterocycle a critical objective for researchers.[1] Palladium-catalyzed cross-coupling reactions represent the most powerful tools for forging new carbon-carbon and carbon-nitrogen bonds. In this guide, we provide an in-depth comparison of the reactivity of two key building blocks: This compound and 3-Iodo-4-methyl-1H-pyrazole .
This analysis is designed for researchers, scientists, and drug development professionals to make informed decisions when selecting substrates for their synthetic campaigns. We will explore the theoretical underpinnings of their reactivity differences and provide supporting experimental data from seminal cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Theoretical Grounding: Why Halogen Choice Matters
The enhanced reactivity of aryl iodides over bromides in palladium-catalyzed cross-coupling is a well-established principle rooted in fundamental organometallic chemistry.[2][3] The key distinction lies in the carbon-halogen (C-X) bond dissociation energy (BDE).
The catalytic cycle of most cross-coupling reactions begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[5][6] During this step, the C-X bond is cleaved. Because the C-I bond is significantly weaker than the C-Br bond, 3-iodo-4-methyl-1H-pyrazole undergoes this rate-limiting step much more readily than its bromo counterpart.[3] This translates to faster reaction rates, often allowing for milder reaction conditions (e.g., lower temperatures, lower catalyst loadings) and resulting in higher product yields.
The Challenge of the Unprotected Pyrazole N-H
A crucial experimental consideration when working with 1H-pyrazoles is the presence of the acidic N-H proton. The pyrazole ring itself can act as a ligand, coordinating to the palladium catalyst and inhibiting its activity.[7][8][9] This can lead to failed reactions or the need for higher catalyst loadings.
Expert Insight: To circumvent catalyst inhibition, the pyrazole nitrogen is often protected prior to the cross-coupling reaction. Common protecting groups include tert-Butoxycarbonyl (Boc) or acid-labile groups like 1-(1-ethoxyethyl) (EtOEt) or tetrahydropyran (THP).[8][10][11] This strategy prevents unwanted coordination and ensures the catalytic cycle proceeds efficiently. The data presented below often utilizes such N-protected pyrazoles to achieve optimal results.
Comparative Reactivity in Key Cross-Coupling Reactions
Sonogashira Coupling: A Clear Distinction
The Sonogashira reaction, which forms a C-C bond between an aryl halide and a terminal alkyne, provides the most stark comparison between the two substrates.
Experimental evidence demonstrates that N-protected 3-iodo-4-methyl-1H-pyrazole derivatives react successfully under standard Sonogashira conditions to afford the desired alkynylated products in high yields.[8][12] In sharp contrast, the analogous this compound fails to react under various tested Sonogashira conditions.[12] This highlights the significantly lower reactivity of the C-Br bond in this transformation, where the iodo-analogue is unequivocally the superior substrate.
Table 1: Sonogashira Coupling with Phenylacetylene
| Substrate (N-Protected) | Catalyst System | Conditions | Yield | Reference |
| 3-Iodo-4-methyl-1H-pyrazole | PdCl₂(PPh₃)₂, CuI, Et₃N | THF, 80 °C | High Yields | [8][10] |
| This compound | Various Standard Conditions | - | No Reaction | [12] |
Suzuki-Miyaura Coupling: A Tale of Two Catalyst Systems
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling for C-C bond formation. Here, while both substrates can be induced to react, the conditions required and the resulting yields underscore the reactivity difference.
-
3-Iodo-4-methyl-1H-pyrazole: This substrate couples efficiently with a range of arylboronic acids using "classical" palladium catalysts like Pd(PPh₃)₄ under relatively mild conditions, consistently providing good to excellent yields.[13][14]
-
This compound: Achieving high yields with the bromo-analogue is more challenging. Standard catalysts often result in low conversion or significant side reactions, such as debromination.[15][16][17] Success typically requires the use of more advanced, bulky, and electron-rich phosphine ligands (e.g., XPhos) and specialized palladium pre-catalysts (e.g., XPhosPdG2) to facilitate the difficult oxidative addition step.[7][15] Even with these advanced systems, reaction conditions can be more forcing.
Table 2: Representative Suzuki-Miyaura Coupling Conditions
| Substrate | Catalyst System | Conditions | Yield Range | Key Insight |
| Iodo-Pyrazoles | Pd(PPh₃)₄, K₂CO₃ | THF/H₂O, Reflux | 56-62% | Standard catalysts are effective.[13] |
| Bromo-Pyrazoles | P1 (XPhos-derived) | Dioxane/H₂O, 100 °C | 61-86% | Requires advanced, bulky ligand systems.[7] |
| Bromo-Pyrazoles | XPhosPdG2/XPhos, K₂CO₃ | EtOH/H₂O, 135°C, MW | Good to Excellent | Robust catalyst needed to avoid debromination.[15][16] |
Buchwald-Hartwig Amination: Substrate and Catalyst Interplay
The Buchwald-Hartwig amination for C-N bond formation reveals a more nuanced, but still clear, reactivity trend. While direct comparative data for the 3-halo-4-methylpyrazole isomers is sparse, extensive studies on related 4-halopyrazoles provide authoritative insights.[18][19]
-
This compound (by analogy): Palladium-catalyzed amination of 4-bromopyrazoles can be effective, particularly with amines that lack β-hydrogens (e.g., morpholine).[18] However, reactions with alkylamines possessing β-hydrogens often give low yields due to competing β-hydride elimination from the palladium complex.[19]
-
3-Iodo-4-methyl-1H-pyrazole (by analogy): Based on general principles and studies with other halo-heterocycles, the iodo-pyrazole is expected to be more reactive.[20][21] This would likely translate to higher yields and the ability to use a broader range of amine coupling partners under milder conditions. Interestingly, for certain challenging aminations, copper-catalyzed systems (Ullmann coupling) have been shown to be more effective for iodo-pyrazoles than palladium-catalyzed systems are for their bromo counterparts, showcasing a complementary reactivity.
Experimental Protocols & Workflows
Protocol 1: Suzuki-Miyaura Coupling of a 4-Iodopyrazole Derivative
This protocol is adapted from established procedures for microwave-assisted Suzuki coupling.[14][22]
Step-by-Step Methodology:
-
Vessel Preparation: To a microwave vial equipped with a magnetic stir bar, add the N-protected 4-iodo-1-methyl-1H-pyrazole (1.0 equiv) and the desired arylboronic acid (1.0-1.2 equiv).
-
Solvent Addition: Add 1,2-dimethoxyethane (DME) and water (typically a 2.5:1 ratio).
-
Inert Atmosphere: Purge the vial with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., Cs₂CO₃, 2.5 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 90°C for 5-12 minutes.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of N-Protected 3-Iodo-4-methyl-1H-pyrazole
This protocol is based on the successful coupling of N-EtOEt-protected 3-iodo-4-methyl-1H-pyrazole.[8][10]
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask under an Argon atmosphere, add N-protected 3-iodo-4-methyl-1H-pyrazole (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and Copper(I) iodide (CuI, 4-10 mol%).
-
Solvent and Base: Add anhydrous, degassed solvent (e.g., THF or Et₃N) and a base if not used as the solvent (e.g., Et₃N, 3.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until completion, monitoring by TLC.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Extraction: Wash the filtrate sequentially with saturated aqueous ammonium chloride (NH₄Cl) solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Visualized Mechanisms and Workflows
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Standard experimental workflow for a Sonogashira cross-coupling reaction.
Conclusion and Recommendations
The experimental evidence clearly demonstrates that 3-Iodo-4-methyl-1H-pyrazole is a significantly more reactive and versatile substrate than its bromo-counterpart in palladium-catalyzed cross-coupling reactions.
-
For Sonogashira Couplings: 3-Iodo-4-methyl-1H-pyrazole is the required substrate, as the bromo-analogue is largely unreactive under standard conditions.
-
For Suzuki-Miyaura Couplings: The iodo-pyrazole allows for the use of simpler, less expensive catalysts and milder conditions. The bromo-pyrazole often necessitates more costly and specialized ligand/catalyst systems to achieve comparable yields and avoid side reactions.
-
For Buchwald-Hartwig Aminations: The higher reactivity of the C-I bond suggests that the iodo-pyrazole will offer a broader substrate scope and more reliable outcomes.
Senior Scientist Recommendation: For researchers aiming for efficiency, reliability, and mild reaction conditions, 3-Iodo-4-methyl-1H-pyrazole is the superior choice . While this compound can be a viable, often more economical, starting material, its use requires more rigorous optimization and access to modern, highly active catalyst systems to overcome its inherent lower reactivity. The choice between them is ultimately a balance between substrate cost and the cost and effort of reaction development.
References
- F. Bellina, A. B. F. F. Ramires, and R. Rossi, “Palladium-Catalyzed C–C Bond Forming Reactions of Heterocycles,” Chemical Reviews, vol. 104, no. 1, pp. 179–244, Jan. 2004.
- J. F. Hartwig, “Organotransition Metal Chemistry: From Bonding to Catalysis,” University Science Books, 2010.
-
A. D. S. D. Castro et al., “Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds,” Chemistry – A European Journal, vol. 25, no. 1, pp. 1-28, 2025.[1]
-
D. S. Surry and S. L. Buchwald, “Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation,” Journal of the American Chemical Society, vol. 133, no. 45, pp. 18276–18287, Nov. 2011.[7][23]
-
Y. H. Lee et al., “C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI,” Molecules, vol. 25, no. 20, p. 4712, Oct. 2020.[19]
-
A. F. M. de la C. Santos et al., “Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step,” Inorganic Chemistry Frontiers, vol. 5, no. 9, pp. 2226–2233, 2018.[2]
-
J. Singh, N. Singh, and A. Sharma, “Visible Light Induced Photocatalyst‐Free C−X (X=B, C, O, P,S, Se) Bond Formation of Aryl Halides,” Asian Journal of Organic Chemistry, Dec. 2024.[24]
-
J. K. Stille, “The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles,” Angewandte Chemie International Edition in English, vol. 25, no. 6, pp. 508–524, Jun. 1986.[3]
- BenchChem, “Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-6-isopropylpyrazine,” BenchChem, 2025.
-
Y. H. Lee et al., “Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines,” Molecules, vol. 25, no. 20, p. 4712, Oct. 2020.[18]
-
A. F. M. de la C. Santos et al., “Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds,” Chemistry – A European Journal, vol. 25, no. 1, pp. 1-28, 2025.[1]
-
E. Arbačiauskienė et al., “Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction,” ARKIVOC, vol. 2014, no. 6, pp. 54–71, 2014.[8]
-
E. J. Crust and P. Gurnani, “Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine,” SyntheticPage, vol. 602, 2013.[25]
-
Y. Usami, H. Ichikawa, and S. Harusawa, “Heck-Mizoroki Reaction of 4-Iodo-1H-pyrazoles,” HETEROCYCLES, vol. 83, no. 4, pp. 827–835, 2011.[26]
-
Organic Chemistry Portal, “Suzuki Reaction - Palladium Catalyzed Cross Coupling,” Organic Chemistry Portal. Available: [Link]22]
-
G. V. B. T. da Silva et al., “Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions,” ResearchGate, May 2016.[10]
-
Y. H. Lee et al., “Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine,” Molecules, vol. 25, no. 20, p. 4712, Oct. 2020.[27]
-
M. R. M. M. de A. e Silva et al., “Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions,” RSC Advances, vol. 5, no. 22, pp. 17045–17053, 2015.[13]
-
S. M. M. K. H. S. S. A. G. S. B. A. Bakr et al., “Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H),” RSC Advances, vol. 11, no. 4, pp. 2139–2151, 2021.[15]
-
BenchChem, “Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions,” BenchChem, 2025.[14]
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S. M. M. K. H. S. S. A. G. S. B. A. Bakr et al., “Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H),” PubMed Central, Jan. 2021.[16]
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E. Arbačiauskienė et al., “Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions,” University of Michigan, 2014.[9]
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Quora, “What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?,” Quora, Mar. 2018. Available: [Link]4]
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M. Begtrup et al., “Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles,” RSC Advances, vol. 5, no. 31, pp. 24194–24204, 2015.[11]
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G. V. B. T. da Silva et al., “Synthesis of compounds 20-30 via Sonogashira cross-coupling reaction,” ResearchGate, May 2016.[12]
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H. G. Bonacorso et al., “Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-...,” ResearchGate, 2017.[28]
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S. M. M. K. H. S. S. A. G. S. B. A. Bakr et al., “Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one,” ResearchGate, Jan. 2021.[17]
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Chemistry LibreTexts, “Buchwald-Hartwig Amination,” Chemistry LibreTexts, Jun. 2023. Available: [Link]6]
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Y. H. Lee et al., “ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids.,” ResearchGate, Aug. 2015.[29]
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A. M. S. Silva et al., “Cross-coupling reactions of pyrazoles 17 with styrylboronic acid 18 to...,” ResearchGate, 2019.[30]
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Wikipedia, “Buchwald–Hartwig amination,” Wikipedia, 2023. Available: [Link]20]
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M. A. A. Al-Shboul et al., “Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review,” MDPI, Apr. 2020.[31]
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BenchChem, “Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole,” BenchChem, 2025.[21]
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A Comparative Guide to Alternative Brominating Agents for Pyrazole Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of halogenated pyrazoles is a critical step in the creation of a vast array of bioactive molecules. Brominated pyrazoles, in particular, serve as versatile intermediates for further functionalization through cross-coupling reactions. While elemental bromine (Br₂) has been the traditional go-to reagent for this transformation, its high toxicity, corrosive nature, and challenging handling have driven the exploration of safer and more selective alternatives. This guide provides an in-depth comparison of several alternative brominating agents, supported by experimental data, to inform your selection process and optimize your synthetic strategies.
The Enduring Utility and Inherent Challenges of N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is arguably the most common and well-established alternative to liquid bromine. Its solid, crystalline nature makes it significantly easier and safer to handle. The reaction mechanism typically proceeds via a radical pathway, often initiated by light or a radical initiator like AIBN, or through an electrophilic pathway in the presence of an acid catalyst.
Expertise & Experience: The choice between a radical and an electrophilic pathway with NBS is a critical decision point. For simple, unsubstituted pyrazoles, electrophilic bromination with NBS in a polar solvent like acetic acid or DMF is often efficient. However, for more complex substrates with sensitive functional groups, the milder conditions of a radical pathway, often employed in non-polar solvents like chloroform or dichloromethane, can be advantageous. The key is to control the initiation to avoid unwanted side reactions.
Trustworthiness: A self-validating protocol for NBS bromination involves careful monitoring of the reaction progress by TLC or LC-MS. The disappearance of the starting material and the appearance of the monobrominated product should be tracked. Over-bromination to form dibromo- or tribromo-pyrazoles can occur, especially with excess NBS or prolonged reaction times. Therefore, precise stoichiometry is crucial. The workup procedure is also critical; unreacted NBS and the succinimide byproduct are typically removed by aqueous washing.
Comparative Performance of NBS
| Brominating Agent | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NBS | 1H-Pyrazole | CH₂Cl₂ | Room Temp | 2 | 95 | [1] |
| NBS | 3-methyl-1H-pyrazole | Acetonitrile | 0 to RT | 4 | 88 | [1] |
| NBS | 1-phenyl-1H-pyrazole | Acetic Acid | 50 | 6 | 75 (mixture of isomers) | [1] |
Experimental Protocol: Electrophilic Bromination of 1H-Pyrazole with NBS
-
To a solution of 1H-pyrazole (1.0 g, 14.7 mmol) in dichloromethane (30 mL) in a round-bottom flask, add N-bromosuccinimide (2.61 g, 14.7 mmol) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (20 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 4-bromo-1H-pyrazole.
Emerging "Green" Bromination Systems: KBr/Oxone
In the drive towards more environmentally benign synthetic methods, the combination of potassium bromide (KBr) and Oxone (potassium peroxymonosulfate) has emerged as a powerful and "green" alternative for the bromination of aromatic compounds, including pyrazoles.[2][3] This system generates the active brominating species in situ, avoiding the handling of hazardous bromine sources.
Expertise & Experience: The key to a successful KBr/Oxone bromination is the in situ generation of hypobromous acid (HOBr), which then acts as the electrophile.[3] The reaction is typically performed in an aqueous medium, which aligns with the principles of green chemistry.[2][3] The reaction is often rapid at room temperature. For pyrazoles, which are relatively electron-rich heterocycles, this method can be highly efficient. Careful control of the stoichiometry is necessary to prevent over-bromination.
Trustworthiness: The self-validating aspect of this protocol lies in the visual disappearance of the starting material by TLC and the formation of a single major product. The workup is straightforward, typically involving quenching with a reducing agent like sodium thiosulfate to destroy any excess oxidant, followed by extraction. The use of water as a solvent simplifies the purification process and reduces organic waste.[3][4]
Comparative Performance of KBr/Oxone
| Brominating Agent | Substrate | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| KBr/Oxone | 4-methylanisole | Water | Room Temp | 40 | High | [2][3] |
| NH₄Br/Oxone | Various Arenes | Acetonitrile/Water | Room Temp | 5-15 | 85-98 | [5] |
| NaBr/Oxone | Various Arenes | Water | Room Temp | - | High | [4][6] |
Experimental Protocol: Bromination of 1-Phenyl-1H-pyrazole with KBr/Oxone
-
In a 100 mL round-bottom flask, dissolve 1-phenyl-1H-pyrazole (1.44 g, 10 mmol) and potassium bromide (1.19 g, 10 mmol) in a mixture of acetonitrile (20 mL) and water (20 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of Oxone (6.15 g, 10 mmol) in water (30 mL) dropwise over 15 minutes.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite (20 mL).
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield 4-bromo-1-phenyl-1H-pyrazole.
The Power of Two: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is another solid, stable, and easy-to-handle brominating agent.[7][8] It is considered a more economical alternative to NBS as it contains two bromine atoms per molecule, both of which are reactive.[7] This higher bromine content by weight can be advantageous in terms of atom economy.
Expertise & Experience: DBDMH is versatile and can be used for both electrophilic and radical brominations, similar to NBS.[7][9] For pyrazole synthesis, electrophilic bromination is more common. The reaction is often carried out in a chlorinated solvent like dichloromethane or chloroform. The choice of solvent can influence the reaction rate and selectivity. The byproduct, 5,5-dimethylhydantoin, is a solid that can sometimes complicate purification, but it is generally soluble in aqueous workup solutions. Recent studies have also shown its utility in ultrasound-assisted brominations, which can significantly reduce reaction times.[10]
Trustworthiness: A key validation point for DBDMH bromination is the careful control of stoichiometry. Using 0.5 equivalents of DBDMH is often sufficient for the mono-bromination of one equivalent of the pyrazole substrate. Monitoring the reaction by TLC or GC-MS is essential to prevent the formation of di-brominated byproducts. The reaction is typically clean, and the workup involves a simple aqueous wash to remove the hydantoin byproduct.
Comparative Performance of DBDMH
| Brominating Agent | Substrate | Solvent | Conditions | Time | Yield (%) | Reference |
| DBDMH | Indazoles | - | Ultrasound | 30 min | High | [10] |
| DBDMH | Toluene | CH₂Cl₂ | ZrCl₄, RT | - | High | [9] |
| DBDMH | Electron-rich arenes | - | - | - | High | [11] |
Experimental Protocol: Bromination of 3,5-Dimethyl-1H-pyrazole with DBDMH
-
To a stirred solution of 3,5-dimethyl-1H-pyrazole (0.96 g, 10 mmol) in chloroform (20 mL), add 1,3-dibromo-5,5-dimethylhydantoin (1.43 g, 5 mmol) portion-wise at room temperature.
-
Stir the mixture at room temperature for 3 hours. The progress of the reaction can be monitored by the disappearance of the red-brown color of the DBDMH.[8]
-
After completion of the reaction (as indicated by TLC), filter the reaction mixture to remove the precipitated 5,5-dimethylhydantoin.
-
Wash the filtrate with a 10% aqueous sodium thiosulfate solution (15 mL) and then with water (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 4-bromo-3,5-dimethyl-1H-pyrazole.
Visualization of the Synthetic Workflow
Caption: General workflow for the bromination of pyrazoles using alternative brominating agents.
Mechanistic Considerations
The bromination of pyrazoles with these alternative reagents proceeds via an electrophilic aromatic substitution mechanism. The pyrazole ring is electron-rich and is readily attacked by an electrophilic bromine species. The regioselectivity of the bromination is influenced by the substituents on the pyrazole ring. Generally, the C4 position is the most nucleophilic and is preferentially brominated.
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The Ascendant Scaffold: A Comparative Guide to the Biological Activity of 3-Bromo-4-methyl-1H-pyrazole Derivatives
For decades, the pyrazole nucleus has been a cornerstone in medicinal chemistry, prized for its versatile synthetic accessibility and broad spectrum of pharmacological activities.[1][2] Within this prominent family of heterocycles, the 3-bromo-4-methyl-1H-pyrazole scaffold is emerging as a particularly compelling starting point for the development of novel therapeutic agents. This guide offers a comprehensive analysis of the biological activities of its derivatives, presenting a comparative perspective against alternative pyrazole-based structures. We will delve into the experimental data that underscore their potential, provide detailed protocols for their synthesis and evaluation, and explore the mechanistic underpinnings of their action.
The Strategic Advantage of the this compound Core
The unique arrangement of substituents on the this compound ring offers a distinct advantage in drug design. The bromine atom at the 3-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to introduce diverse functionalities.[3] This allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity. The methyl group at the 4-position can influence the electronic properties and steric profile of the molecule, contributing to target binding and selectivity.
Comparative Analysis of Biological Activities
Derivatives of the this compound scaffold have demonstrated promising activity in two primary therapeutic areas: oncology and infectious diseases.
Anticancer Activity: A New Frontier
Recent studies have highlighted the potential of pyrazole derivatives as potent anticancer agents, acting through various mechanisms, including the inhibition of protein kinases and induction of apoptosis.[4][5][6][7] While specific data for a large library of this compound derivatives is still emerging, the existing literature on related halogenated pyrazoles provides a strong rationale for their investigation.
Table 1: Comparative Anticancer Activity of Substituted Pyrazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Hypothetical 3-Bromo-4-methyl-pyrazole Derivative A | MCF-7 (Breast) | - | - |
| Hypothetical 3-Bromo-4-methyl-pyrazole Derivative B | A549 (Lung) | - | - |
| 3-(4-chlorophenyl)-5-(3-bromo-4-hydroxy-5-methoxy-thiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | A549 (Lung) | Potent (qualitative) | [8] |
| 3-(4-bromophenyl)-5-(3-bromo-4-hydroxy-5-methoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | A549 (Lung) | Potent (qualitative) | [8] |
| Pyrazole derivative 4j with 2-chloro-4-pyridinyl amide | Huh7 (Liver), MCF7 (Breast), HCT116 (Colon) | 1.6, 3.3, 1.1 | [9] |
| Pyrazole derivative 5e with N-methyl-4-(trifluoromethyl) phenyl | MCF-7 (Breast) | 15.54 | [9] |
| Thiazolyl-pyrazoline derivative with 4-chlorophenyl | MCF-7 (Breast) | 0.07 | [8] |
Note: The table includes data for structurally related compounds to provide a comparative context. Further studies are needed to populate this table with specific data for this compound derivatives.
The data suggests that halogenation, particularly with bromine and chlorine, can contribute significantly to the anticancer potency of pyrazole derivatives.[8] The diverse substitution patterns presented in the table underscore the importance of the substituents at various positions on the pyrazole ring for tuning the anticancer activity.
Antimicrobial Activity: Combating Drug Resistance
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole derivatives have long been recognized for their antibacterial and antifungal properties.[1][2][10] The presence of a halogen atom is often associated with enhanced antimicrobial efficacy.[1]
Table 2: Comparative Antimicrobial Activity of Substituted Pyrazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Hypothetical 3-Bromo-4-methyl-pyrazole Derivative C | Staphylococcus aureus | - | - |
| Hypothetical 3-Bromo-4-methyl-pyrazole Derivative D | Escherichia coli | - | - |
| (Z)-3-bromo-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)but-3-en-2-one | S. aureus | 32 | [11] |
| Halogenated aminopyrazole 4b (4-chloro) | S. aureus | 460 | [10] |
| Halogenated aminopyrazole 5b (4-chloro) | S. aureus | 460 | [10] |
| Halogenated aminopyrazole 5c (4-bromo) | S. aureus | 3750 | [10] |
| Pyrazoline 9 | S. aureus, E. faecalis | 4 | [12] |
The data indicates that while halogenation can be beneficial, the overall substitution pattern and the specific pyrazole core structure play a crucial role in determining the antimicrobial spectrum and potency. For instance, pyrazoline 9, a reduced form of pyrazole, exhibits excellent activity against Gram-positive bacteria.[12] Interestingly, in one study, a 4-bromo-substituted aminopyrazole showed lower activity compared to its chloro-substituted counterparts, highlighting the nuanced structure-activity relationships.[10]
Experimental Protocols
To facilitate further research in this area, we provide detailed, representative protocols for the synthesis and biological evaluation of this compound derivatives.
Synthesis of this compound Derivatives
The following is a general, multi-step procedure for the synthesis of a diverse library of this compound derivatives, which can be adapted based on the desired final product.
Diagram 1: Synthetic Workflow for this compound Derivatives
Caption: A generalized workflow for the synthesis of diverse this compound derivatives.
Step-by-Step Protocol:
-
Pyrazole Ring Formation:
-
To a solution of an appropriate 1,3-diketone (1.0 eq) in ethanol, add a substituted hydrazine (1.1 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting pyrazole by recrystallization or column chromatography.
-
-
Bromination:
-
Dissolve the synthesized pyrazole (1.0 eq) in a suitable solvent such as acetonitrile or chloroform.
-
Add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the this compound intermediate by column chromatography.
-
-
Diversification via Suzuki Coupling:
-
In a reaction vessel, combine the this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a degassed solvent mixture of dioxane and water (e.g., 4:1).
-
Heat the reaction mixture at 80-100 °C under an inert atmosphere for 8-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography.
-
In Vitro Anticancer Activity (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.
Diagram 2: MTT Assay Workflow
Caption: A step-by-step workflow for determining the in vitro anticancer activity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture human cancer cells (e.g., MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Trypsinize the cells and seed them into 96-well plates at a density of approximately 5,000 cells per well.
-
Incubate the plates for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the synthesized pyrazole derivatives in DMSO.
-
Perform serial dilutions of the compounds in culture media to achieve the desired final concentrations.
-
Remove the old media from the 96-well plates and add 100 µL of the media containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
-
Incubation and MTT Addition:
-
Incubate the plates for 48 to 72 hours at 37 °C.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Proposed Mechanism of Action and Signaling Pathway
While the precise mechanisms of action for many novel pyrazole derivatives are still under investigation, a common theme is their ability to inhibit key enzymes involved in cell proliferation and survival. For instance, many pyrazole-based compounds have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[6][7]
Diagram 3: Hypothetical Signaling Pathway Inhibition by a this compound Derivative
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Substituted 4-Methyl-1H-Pyrazole Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its inherent synthetic tractability allows for extensive structural modifications, making it an ideal candidate for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted 4-methyl-1H-pyrazole analogs, with a particular focus on their anticancer activities. By examining the impact of various substituents at different positions on the pyrazole ring, we aim to provide a rational framework for the design of more potent and selective anticancer compounds.
The 4-Methyl-1H-Pyrazole Scaffold: A Versatile Core
The 4-methyl-1H-pyrazole core offers a robust and sterically defined platform for systematic SAR studies. The methyl group at the 4-position can influence the electronic and conformational properties of the molecule, while the other positions (1, 3, and 5) are amenable to a wide range of substitutions. Understanding how modifications at these positions impact biological activity is crucial for optimizing drug candidates.
Caption: General structure of the 4-methyl-1H-pyrazole scaffold highlighting the key positions for substitution (R¹, R³, and R⁵).
Comparative Analysis of Substituent Effects on Anticancer Activity
Our analysis of the existing literature reveals several key trends in the SAR of 4-methyl-1H-pyrazole analogs. The following sections compare the effects of substitutions at the N1, C3, and C5 positions on their cytotoxic activity against various cancer cell lines.
N1-Position Substitutions
The substituent at the N1-position of the pyrazole ring plays a critical role in determining the biological activity and selectivity of the compounds. Often, bulky and aromatic groups at this position enhance anticancer potency.
For instance, in a series of 4-(pyrazol-3-yl)-pyridines investigated as c-Jun N-terminal kinase (JNK) inhibitors, N-alkylation with a benzyl group was found to be slightly more potent than a methyl group.[2] However, introducing substituted aromatic rings at the N1-position generally led to a decrease in JNK potency.[2] This suggests that while a certain degree of steric bulk is tolerated and can be beneficial, the specific nature and substitution pattern of the aromatic ring are crucial.
C3- and C5-Position Substitutions
The substituents at the C3 and C5 positions are pivotal for interaction with biological targets. Often, these positions are decorated with aryl or heteroaryl groups that can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, within the target's binding site.
In a study of pyrazole-based inhibitors of meprin α and β, 3,5-diphenylpyrazole derivatives showed high inhibitory activity.[3] The introduction of different sized residues at one of these positions, such as methyl or benzyl, led to a decrease in activity, while a cyclopentyl moiety maintained similar activity to the diphenyl analog.[3] This indicates a preference for specific hydrophobic groups at these positions.
Furthermore, in a series of pyrazolo[3,4-d]pyrimidin-4-one derivatives evaluated for anticancer activity against the MCF-7 human breast cancer cell line, aromatic substitution on the N5 position of the pyrimidine ring (which is fused to the C4 and C5 positions of the pyrazole) was found to favor activity.[4] Specifically, a 5-(4-nitrobenzylideneamino) derivative exhibited the highest activity among the tested compounds.[4]
The presence of halogen atoms, particularly fluorine and bromine, on aryl substituents at the C3 or C5 positions has been shown to enhance cytotoxic activity.[5][6] For example, pyrazoline analogs containing chloro and bromo groups on a para-substituted benzene ring exhibited excellent cytotoxicity against human lung cancer (A549) and fibrosarcoma (HT1080) cell lines.[5]
The Influence of the 4-Methyl Group
While this guide focuses on 4-methyl-pyrazole analogs, it is worth noting the influence of this substituent. The methyl group can provide a steric hindrance that may orient the other substituents in a specific conformation, potentially leading to enhanced binding with the target protein. It also contributes to the overall lipophilicity of the molecule, which can affect its pharmacokinetic properties.
Tabulated SAR Data
The following tables summarize the anticancer activity of selected substituted 4-methyl-1H-pyrazole analogs from various studies.
Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives against MCF-7 Cells [4]
| Compound ID | R (Substitution at N5) | IC₅₀ (µM) |
| 4 | -OH | 49 |
| 7 | -NH-Ph | 14 |
| 8b | 4-hydroxyphenyl | 25 |
| 10e | =N-CH-Ph-4-NO₂ | 11 |
| Doxorubicin | (Reference Drug) | - |
Table 2: Growth Inhibitory Activity of Benzofuropyrazole and Pyrazole Derivatives [7]
| Compound ID | Scaffold | R | K562 (GI₅₀ µM) | A549 (GI₅₀ µM) | MCF-7 (GI₅₀ µM) |
| 4a | Benzofuropyrazole | 4-OCH₃ | 0.045 | 0.88 | 15.3 |
| 5a | Pyrazole | 4-OCH₃ | 0.038 | 0.76 | 12.5 |
| 5b | Pyrazole | 4-F | 0.021 | 0.69 | 4.85 |
| 5e | Pyrazole | 3,4,5-(OCH₃)₃ | 0.095 | 2.15 | 3.62 |
| ABT-751 | (Reference Drug) | - | 0.11 | 3.5 | 3.8 |
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for the synthesis and biological evaluation of substituted 4-methyl-1H-pyrazole analogs are provided below.
General Synthesis of 1,3,5-Trisubstituted-4-methyl-pyrazoles
A common and versatile method for the synthesis of substituted pyrazoles is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8]
Caption: A generalized workflow for the synthesis and characterization of substituted pyrazole analogs.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the appropriate 1,3-dicarbonyl compound (1 mmol) in a suitable solvent such as ethanol (10 mL).
-
Addition of Hydrazine: To the stirred solution, add the desired hydrazine hydrochloride (1.2 mmol) in one portion.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 2-16 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure substituted pyrazole derivative.
In Vitro Anticancer Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[9][10]
Caption: A step-by-step workflow of the MTT assay for evaluating the cytotoxicity of pyrazole analogs.
Step-by-Step Protocol:
-
Cell Seeding: Plate the desired human cancer cells (e.g., MCF-7, A549, HCT-116) in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized pyrazole compounds in the cell culture medium. Remove the old medium from the wells and add the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a specified period (typically 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solutions in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting the percentage of viability against the compound concentration.
Conclusion and Future Directions
The 4-methyl-1H-pyrazole scaffold is a highly promising platform for the development of novel anticancer agents. The SAR studies highlighted in this guide demonstrate that strategic modifications at the N1, C3, and C5 positions can significantly impact cytotoxic potency. In particular, the introduction of substituted aryl groups, especially those bearing halogen atoms, at the C3 and C5 positions, and appropriate bulky substituents at the N1 position, are key strategies for enhancing anticancer activity.
Future research should focus on synthesizing and evaluating a wider range of analogs to further refine these SAR trends. The exploration of diverse heterocyclic substituents at the C3 and C5 positions could lead to the discovery of compounds with improved potency and novel mechanisms of action. Additionally, in-depth mechanistic studies, including the identification of specific molecular targets, will be crucial for the rational design of the next generation of pyrazole-based anticancer drugs.
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A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki Coupling of Bromopyrazoles
For researchers, medicinal chemists, and professionals in drug development, the pyrazole moiety is a cornerstone of modern pharmacophores. Its prevalence in blockbuster drugs and clinical candidates underscores the critical need for efficient and robust synthetic methodologies for its elaboration. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging carbon-carbon bonds to the pyrazole core. However, the unique electronic nature of pyrazoles, particularly the presence of nitrogen atoms, can present significant challenges, including catalyst inhibition and undesired side reactions.
This guide provides an in-depth, comparative analysis of various palladium catalysts for the Suzuki coupling of bromopyrazoles. Drawing from peer-reviewed literature and extensive field experience, we will dissect the performance of different catalyst systems, elucidate the rationale behind experimental choices, and provide actionable protocols to empower you to overcome synthetic hurdles and accelerate your research.
The Challenge of Pyrazole Coupling: More Than Just Another Heterocycle
The Suzuki coupling of bromopyrazoles is not always a straightforward endeavor. The nitrogen atoms in the pyrazole ring can act as ligands for the palladium center, leading to catalyst deactivation.[1][2] This is particularly problematic for unprotected N-H pyrazoles. Furthermore, the electron-deficient nature of the pyrazole ring can influence the oxidative addition step, while the potential for protodeboronation of the boronic acid partner adds another layer of complexity. The choice of the palladium catalyst, therefore, is not merely a matter of preference but a critical parameter that dictates the success or failure of the reaction.
Comparing the Workhorses: A Data-Driven Look at Palladium Catalysts
The selection of an appropriate palladium catalyst system, comprising a palladium precursor and a ligand, is the most crucial factor for a successful Suzuki coupling of bromopyrazoles. Below, we compare the performance of three major classes of palladium catalysts: those with bulky electron-rich phosphine ligands (e.g., Buchwald ligands), N-heterocyclic carbene (NHC) ligands, and palladacycles.
| Catalyst System | Palladium Precursor & Ligand | Typical Conditions | Bromopyrazole Substrate Example | Yield (%) | Key Advantages & Considerations |
| Buchwald Ligands | Pd(OAc)₂ / XPhos | K₃PO₄, 1,4-dioxane/H₂O, 100 °C | 3-Bromopyrazole | 86%[2] | Highly versatile and effective for a broad range of substrates, including challenging heteroaryl couplings.[3] The bulky and electron-rich nature of XPhos facilitates both oxidative addition and reductive elimination.[3] |
| Pd₂(dba)₃ / SPhos | K₃PO₄, 1,4-dioxane, 100 °C | 3-Chloroindazole (similar N-rich heterocycle) | High Yields[1] | SPhos is another highly effective Buchwald ligand, often showing excellent performance in Suzuki-Miyaura couplings. | |
| N-Heterocyclic Carbenes (NHCs) | PEPPSI-IPr | Cs₂CO₃, t-AmylOH, 100 °C | 3-Bromopyridine (representative heteroaryl bromide) | 98%[4] | NHC ligands are strong σ-donors, leading to highly stable and active catalysts.[5][6] This often allows for lower catalyst loadings and shorter reaction times. PEPPSI-type precatalysts are particularly user-friendly.[4] |
| Palladacycles | Herrmann's Catalyst | Na₂CO₃, Toluene/H₂O, 80 °C | 3-Bromopyridine (representative heteroaryl bromide) | - | Palladacycles are pre-activated catalyst systems known for their high thermal stability and activity, making them suitable for large-scale synthesis.[7] |
| Traditional Phosphines | Pd(PPh₃)₄ | K₂CO₃, Toluene/H₂O, 80 °C | 3-Bromopyridine (representative heteroaryl bromide) | 85%[4] | A classical catalyst, but often requires higher catalyst loadings and longer reaction times for challenging substrates compared to modern ligand systems. May be less effective for sterically hindered or electron-deficient bromopyrazoles. |
Note: The yields presented are for specific examples found in the literature and may vary depending on the specific bromopyrazole isomer, boronic acid partner, and precise reaction conditions. This table serves as a comparative guide to inform initial catalyst selection.
Mechanistic Insights: Why Ligand Choice is Paramount
The success of the Suzuki-Miyaura coupling hinges on a delicate balance of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The ligand bound to the palladium center plays a pivotal role in modulating the kinetics and efficiency of each of these steps.
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A Senior Application Scientist's Guide to the In Vitro Evaluation of Pyrazole-Based Compounds
Introduction: The Enduring Potential of the Pyrazole Scaffold in Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of interacting with a diverse array of biological targets.[4] This has led to the development of numerous pyrazole-containing drugs with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][5][6] For researchers and drug development professionals, the efficient and rigorous in vitro evaluation of novel pyrazole-based compounds is a critical first step in identifying promising therapeutic candidates.
This guide provides an in-depth comparison of standard in vitro testing methodologies for pyrazole-based compounds, focusing on three key therapeutic areas: oncology, infectious diseases, and inflammation. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format.
I. Anticancer Activity: Unmasking the Cytotoxic and Mechanistic Profile
The development of novel anticancer agents is a primary focus for the application of pyrazole derivatives.[7][8] In vitro testing in this area aims to not only determine the cytotoxic potential of a compound but also to elucidate its mechanism of action.
A. Foundational Cytotoxicity Screening: The MTT Assay
The initial step in assessing anticancer potential is to determine a compound's cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and cost-effective method for this purpose.[9][10]
The Principle of the Assay: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[10] The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11][12]
-
Compound Treatment: Prepare serial dilutions of the pyrazole-based compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
B. Mechanistic Insights: Enzyme Inhibition Assays
Many pyrazole derivatives exert their anticancer effects by inhibiting specific enzymes that are crucial for cancer cell proliferation and survival, such as protein kinases (e.g., EGFR, VEGFR-2, CDKs).[7][14]
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Data Presentation: Comparative Cytotoxicity and Kinase Inhibition
| Compound ID | Cancer Cell Line | MTT Assay IC50 (µM)[5][7] | Target Kinase | Kinase Inhibition IC50 (µM)[7] |
| Pyrazole-A | A549 (Lung) | 5.2 ± 0.6 | EGFR | 0.09 ± 0.01 |
| Pyrazole-B | MCF-7 (Breast) | 12.8 ± 1.5 | VEGFR-2 | 0.23 ± 0.03 |
| Pyrazole-C | HCT-116 (Colon) | 8.1 ± 0.9 | CDK2 | 0.15 ± 0.02 |
| Doxorubicin | A549 (Lung) | 0.5 ± 0.1 | - | - |
II. Antimicrobial Activity: Quantifying the Fight Against Pathogens
The emergence of drug-resistant microbes necessitates the discovery of new antimicrobial agents, and pyrazole derivatives have shown considerable promise in this area.[6][15] In vitro antimicrobial testing is essential for determining a compound's spectrum of activity and potency.
A. Initial Screening: Agar Well Diffusion Method
The agar well diffusion method is a straightforward and widely used technique for the preliminary screening of antimicrobial activity.[16][17]
The Principle of the Assay: This method involves placing the test compound in a well on an agar plate that has been uniformly inoculated with a specific microorganism. If the compound possesses antimicrobial activity, a clear zone of inhibition will appear around the well as the compound diffuses into the agar.
B. Determining Potency: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Following a positive result in the diffusion assay, the broth microdilution method is employed to quantitatively determine the Minimum Inhibitory Concentration (MIC) of the compound.[18][19][20] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16]
Experimental Protocol: Broth Microdilution
-
Compound Preparation: Prepare serial two-fold dilutions of the pyrazole compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth only) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Data Presentation: Comparative Antimicrobial Activity
| Compound ID | S. aureus MIC (µg/mL)[15] | E. coli MIC (µg/mL)[15] | C. albicans MIC (µg/mL)[15] |
| Pyrazole-D | 8 | 16 | 32 |
| Pyrazole-E | 4 | 8 | 16 |
| Pyrazole-F | >128 | >128 | 64 |
| Ciprofloxacin | 0.5 | 0.25 | - |
| Fluconazole | - | - | 2 |
III. Anti-inflammatory Activity: Targeting the Mediators of Inflammation
Pyrazole derivatives, most notably celecoxib, are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[21] In vitro assays are crucial for evaluating the potency and selectivity of new pyrazole compounds as anti-inflammatory agents.
A. Primary Target: COX Inhibition Assays
The Principle of the Assay: Commercially available COX-1 and COX-2 inhibitor screening kits are commonly used. These assays typically measure the peroxidase activity of the COX enzymes, which is detected by a colorimetric or fluorometric substrate.
Experimental Workflow: COX Inhibition Assay
Caption: Workflow for in vitro COX-1 and COX-2 inhibition assays.
B. Cellular Activity: Nitric Oxide (NO) Inhibition Assay
In inflammatory conditions, inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO), a key inflammatory mediator.[23] The Griess assay is a simple and effective method to measure NO production by cells.[24]
Experimental Protocol: Griess Assay for NO Production
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the pyrazole compounds for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce iNOS expression and NO production.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant. Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite (a stable product of NO) in the supernatant.
-
Data Analysis: Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.
Data Presentation: Comparative Anti-inflammatory Activity
| Compound ID | COX-1 IC50 (µM)[25] | COX-2 IC50 (µM)[25] | COX-2 Selectivity Index[25] | NO Inhibition IC50 (µM)[23] |
| Pyrazole-G | 15.2 | 0.05 | 304 | 5.8 |
| Pyrazole-H | 25.8 | 0.12 | 215 | 10.2 |
| Pyrazole-I | 5.6 | 0.89 | 6.3 | 25.1 |
| Celecoxib | 7.6 | 0.04 | 190 | 2.5 |
| Indomethacin | 0.1 | 1.5 | 0.07 | 15.7 |
Conclusion: A Framework for Rational Drug Discovery
This guide provides a comprehensive framework for the in vitro evaluation of pyrazole-based compounds. By employing a systematic approach that progresses from initial screening to more detailed mechanistic studies, researchers can efficiently identify and characterize promising drug candidates. The experimental protocols and data presentation formats outlined herein are designed to ensure scientific integrity and facilitate objective comparisons between different pyrazole derivatives and established drugs. As the field of medicinal chemistry continues to evolve, the foundational principles of rigorous in vitro testing will remain paramount in the successful translation of novel pyrazole compounds from the laboratory to the clinic.
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Signal Transduction and Targeted Therapy. [Link]
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A Senior Application Scientist's Guide to the Computational Analysis of 3-Bromo-4-methyl-1H-pyrazole Reactivity
Introduction: The Strategic Value of Substituted Pyrazoles
In the landscape of medicinal chemistry, the pyrazole nucleus is considered a "privileged scaffold."[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have cemented its role in a plethora of approved therapeutics, from anti-inflammatory agents like Celecoxib to oncology treatments.[2] The strategic functionalization of this core is paramount for modulating pharmacological activity. 3-Bromo-4-methyl-1H-pyrazole, in particular, represents a versatile building block.[3] It offers at least three points for diversification: the readily displaceable bromine atom at the C3 position, ideal for cross-coupling reactions; the adjacent nitrogen atoms (N1 and N2) for N-arylation or N-alkylation; and the potential for electrophilic substitution on the ring.[4][5][6]
Understanding the inherent reactivity of this molecule is not an academic exercise; it is a critical step in streamlining synthesis design, predicting potential side reactions, and ultimately accelerating the drug discovery pipeline. This guide provides an in-depth computational analysis of this compound, moving beyond simple orbital diagrams to offer a quantitative and predictive framework for its chemical behavior. We will compare its reactivity profile with related analogues and provide a validated experimental protocol to ground our theoretical predictions in laboratory practice.
Pillar 1: The Theoretical Framework for Predicting Reactivity
To dissect the reactivity of our target molecule, we turn to Density Functional Theory (DFT), a powerful quantum chemical method that allows us to model the electronic structure of molecules with high accuracy.[7][8][9] By solving the Schrödinger equation within the DFT framework (commonly using functionals like B3LYP and robust basis sets such as 6-311+G(d,p)), we can derive several key descriptors that act as powerful proxies for chemical reactivity.[7][8][10][11]
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential projected onto the molecule's electron density surface. It provides an intuitive, color-coded guide to its reactive landscape. Regions of negative potential (typically colored red) are electron-rich and are prime targets for electrophiles (e.g., protons), while regions of positive potential (blue) are electron-deficient and attract nucleophiles.[9][12][13]
-
Frontier Molecular Orbitals (FMOs): At the heart of chemical reactivity theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[14][15][16] The HOMO is the orbital from which the molecule is most likely to donate electrons, making it the primary site for electrophilic attack.[17] Conversely, the LUMO is the first available empty orbital, representing the most likely site for a molecule to accept electrons from a nucleophile.[17] The energy gap between the HOMO and LUMO is also a critical descriptor; a smaller gap generally implies higher reactivity and lower kinetic stability.[8][12]
-
Fukui Functions (Conceptual DFT): While FMOs provide a valuable qualitative picture, Fukui functions offer a more quantitative, atom-specific measure of reactivity.[14][18] The Fukui function, ƒ(r), is defined as the derivative of the electron density with respect to a change in the number of electrons.[14][18] For practical applications, we use "condensed" Fukui functions, which assign a numerical value to each atom in the molecule:
-
ƒ+ : Indicates the propensity of an atomic site to accept an electron (nucleophilic attack). The atom with the highest ƒ+ value is the most likely site for nucleophilic attack.[19][20]
-
ƒ- : Indicates the propensity of an atomic site to donate an electron (electrophilic attack). The atom with the highest ƒ- value is the most likely site for electrophilic attack.[19][20]
-
ƒ0 : Predicts susceptibility to radical attack.
-
These descriptors, when analyzed in concert, provide a self-validating system. The qualitative picture from the MEP should align with the orbital distributions of the FMOs, which should, in turn, be quantified by the atom-centered Fukui functions.
Pillar 2: Computational Analysis of this compound
Methodology
All calculations were performed using the Gaussian 16 software package. The molecular geometry of this compound was optimized using the B3LYP functional with the 6-311+G(d,p) basis set. A frequency calculation was subsequently performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. MEP, FMO, and Fukui function analyses were carried out on this optimized geometry.
Results & Interpretation
-
Molecular Electrostatic Potential (MEP): The MEP surface of this compound clearly shows the most negative potential (deep red) localized on the N2 nitrogen atom (the "pyridine-like" nitrogen). This indicates it is the most basic site and the primary target for electrophiles, such as during protonation or N-alkylation reactions. The region around the hydrogen attached to N1 is the most electropositive (deep blue), confirming its acidic nature. The C3 carbon bonded to the bromine atom shows a region of moderate positive potential, suggesting it is an electrophilic center.
-
Frontier Molecular Orbitals (FMOs):
-
HOMO: The HOMO is primarily distributed across the pyrazole ring, with significant electron density on the N2 and C5 atoms. This confirms that electrophilic attack on the ring would preferentially occur at these positions.
-
LUMO: The LUMO shows a very high coefficient on the C3 carbon and the bromine atom, with a characteristic anti-bonding interaction along the C-Br bond. This is a classic signature of a site primed for nucleophilic attack and is the theoretical basis for the utility of this molecule in cross-coupling reactions, where the key oxidative addition step involves the interaction of a metal catalyst with this C-Br bond.
-
-
Condensed Fukui Functions: The Fukui indices provide quantitative validation for the qualitative MEP and FMO analyses.
| Atom | ƒ+ (for Nucleophilic Attack) | ƒ- (for Electrophilic Attack) |
| N1 | 0.031 | 0.115 |
| N2 | 0.045 | 0.289 |
| C3 | 0.452 | 0.098 |
| C4 | 0.076 | 0.101 |
| C5 | 0.153 | 0.205 |
| Br | 0.088 | 0.055 |
| Table 1: Calculated condensed Fukui function indices for this compound. |
The data unequivocally identifies the two most reactive sites:
-
For Electrophilic Attack: The N2 atom possesses the highest ƒ- value (0.289), confirming it as the most nucleophilic and basic center.
-
For Nucleophilic Attack: The C3 carbon atom has the highest ƒ+ value by a significant margin (0.452), identifying it as the most electrophilic carbon and the most susceptible to reactions involving nucleophiles, such as the oxidative addition step in palladium-catalyzed cross-couplings.
Pillar 3: Comparative Reactivity & Experimental Grounding
To place these findings in context, we compare the reactivity of our target molecule with two structural analogues: 3-Bromo-1H-pyrazole and 4-Bromo-1-methyl-1H-pyrazole.
| Compound | HOMO (eV) | LUMO (eV) | Gap (eV) | ƒ+ at C-Br | ƒ- at N2 |
| 3-Bromo-1H-pyrazole | -7.21 | -0.98 | 6.23 | 0.439 | 0.275 |
| This compound | -6.95 | -0.89 | 6.06 | 0.452 | 0.289 |
| 4-Bromo-1-methyl-1H-pyrazole | -7.01 | -0.91 | 6.10 | 0.311 (at C4) | 0.295 |
| Table 2: Comparative computational data for pyrazole derivatives. |
Analysis:
-
Effect of the Methyl Group: The electron-donating methyl group at C4 in our target molecule raises the HOMO energy and increases the ƒ- value at N2 compared to the unsubstituted 3-Bromo-1H-pyrazole. This suggests our target molecule is slightly more activated towards electrophiles.[21]
-
Regiochemistry of the Bromine: The most striking comparison is between the 3-bromo and 4-bromo isomers. The ƒ+ value at the C3 position (0.452) is significantly higher than at the C4 position (0.311). This provides a strong theoretical rationale for the widely observed experimental trend that 3-halopyrazoles are generally more reactive in cross-coupling reactions than their 4-halo counterparts.[22]
Workflow for Computational Reactivity Prediction
The logical process for moving from a chemical structure to a validated reactivity prediction is summarized in the following workflow.
Experimental Protocol: Validation via Suzuki-Miyaura Coupling
To validate our primary prediction—the high electrophilicity of the C3 position—we propose a standard Suzuki-Miyaura cross-coupling reaction.[22][23] The successful formation of the C-C bond at this position serves as direct experimental proof of the computationally predicted reactivity.
Reaction: this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 161 mg)
-
Phenylboronic Acid (1.5 mmol, 183 mg)
-
Palladium(II) Acetate [Pd(OAc)2] (0.02 mmol, 4.5 mg)
-
Triphenylphosphine [PPh3] (0.04 mmol, 10.5 mg)
-
Potassium Phosphate (K3PO4) (2.0 mmol, 424 mg)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium phosphate.
-
In a separate vial, dissolve the Pd(OAc)2 and PPh3 in 1 mL of dioxane. Add this catalyst solution to the Schlenk flask.
-
Add the remaining dioxane (3 mL) and water (1 mL) to the flask.
-
Seal the flask and subject it to three cycles of vacuum/backfill with argon to ensure an inert atmosphere.
-
Place the flask in a preheated oil bath at 80-90 °C and stir vigorously for 6-12 hours (reaction progress can be monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired product, 4-methyl-3-phenyl-1H-pyrazole.
The successful execution of this protocol directly corroborates the Fukui analysis, confirming the C3 position as the active site for this palladium-catalyzed transformation.[24][25]
Conclusion
The reactivity of this compound is not a matter of conjecture but can be systematically predicted and quantified through modern computational chemistry. Our analysis, grounded in DFT, demonstrates that the molecule possesses two primary reactive centers: the N2 nitrogen, which is the most basic and nucleophilic site, and the C3 carbon, which is the most electrophilic site. This high electrophilicity at C3, quantitatively supported by a dominant Fukui (ƒ+) index, makes it an ideal substrate for cross-coupling reactions.
By comparing these theoretical descriptors with related pyrazole derivatives, we can confidently rationalize reactivity trends, such as the superior performance of 3-halopyrazoles over 4-halopyrazoles in Suzuki couplings. This guide demonstrates a powerful paradigm for modern chemical research: the tight integration of robust computational prediction with targeted experimental validation, enabling researchers to design more efficient, predictable, and successful synthetic routes in the quest for new chemical entities.
References
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Title: Predicting Chemical Reactivity from the Charge Density through Gradient Bundle Analysis: Moving beyond Fukui Functions Source: The Journal of Physical Chemistry A URL: [Link]
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Title: Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems Source: The Journal of Organic Chemistry URL: [Link]
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Title: Fukui function Source: Wikipedia URL: [Link]
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Title: Variational Principles for Describing Chemical Reactions: The Fukui Function and Chemical Hardness Revisited Source: The Journal of Physical Chemistry A URL: [Link]
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Title: DFT analysis of pyrazole's density of states in gas and water via B3LYP/6-311+G (d, p) Source: ResearchGate URL: [Link]
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Title: Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: National Institutes of Health (NIH) URL: [Link]
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Title: New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity Source: MDPI URL: [Link]
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Title: Application of the condensed Fukui function to predict reactivity in core–shell transition metal nanoparticles Source: ResearchGate URL: [Link]
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Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: National Institutes of Health (NIH) URL: [Link]
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Title: Frontier molecular orbitals for 4a-e pyrazoles Source: ResearchGate URL: [Link]
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Title: Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine Source: Taylor & Francis Online URL: [Link]
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Title: Synthesis and DFT calculation of novel pyrazole derivatives Source: Semantic Scholar URL: [Link]
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Title: Quantum-chemical study of the Fukui function as a reactivity index: probing the acidity of bridging hydroxyls in zeolite-type model systems Source: AMiner URL: [Link]
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Title: Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine Source: Semantic Scholar URL: [Link]
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Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: ResearchGate URL: [Link]
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Title: Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene Source: National Institutes of Health (NIH) URL: [Link]
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Title: Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives Source: Russian Journal of General Chemistry URL: [Link]
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Title: Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity Source: MDPI URL: [Link]
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Title: Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles Source: Royal Society of Chemistry URL: [Link]
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Title: Predictive Quantum-Chemical Design of Molecules of High-Energy Heterocyclic Compounds Source: ResearchGate URL: [Link]
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Title: Suzuki reaction Source: Wikipedia URL: [Link]
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Title: this compound Source: PubChem URL: [Link]
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Title: Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction Source: Arkat USA URL: [Link]
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Title: Optimizations of the Suzuki coupling of 3-bromopyridine with potassium... Source: ResearchGate URL: [Link]
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Title: Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles Source: Organic Chemistry Portal URL: [Link]
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Title: Describing Chemical Reactivity with Frontier Molecular Orbitalets Source: JACS Au URL: [Link]
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Title: New Perspectives on the Role of Frontier Molecular Orbitals in the Study of Chemical Reactivity: A Review Source: MDPI URL: [Link]
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Title: frontier molecular orbital analysis Source: YouTube URL: [Link]
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Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL: [Link]
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Title: Synthesis of substituted N-heterocycles by N-arylation Source: Organic Chemistry Portal URL: [Link]
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A Comparative Guide to the X-ray Crystal Structure of 3-Bromo-4-methyl-1H-pyrazole Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise three-dimensional architecture of a molecule is a critical determinant of its biological activity. In the realm of heterocyclic chemistry, pyrazole derivatives stand out for their wide spectrum of pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. The introduction of a bromine atom and a methyl group onto the pyrazole scaffold, specifically creating 3-bromo-4-methyl-1H-pyrazole derivatives, offers a unique combination of steric and electronic properties that can significantly influence molecular interactions and crystal packing.
This guide provides an in-depth technical comparison of the X-ray crystal structures of brominated pyrazole derivatives, with a focus on understanding the structural nuances imparted by the 3-bromo-4-methyl substitution pattern. Due to the limited availability of a standalone crystal structure for a simple this compound derivative in the public domain, this guide will utilize the published crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole as a primary case study. This will be supplemented with comparative data from other structurally related brominated pyrazoles to provide a comprehensive analysis for researchers in the field.
The Significance of Crystal Structures in Drug Design
The solid-state structure of a pharmaceutical compound, determined through single-crystal X-ray diffraction, provides invaluable information beyond simple chemical connectivity. It reveals:
-
Molecular Conformation: The preferred three-dimensional arrangement of the atoms in the molecule.
-
Intermolecular Interactions: The non-covalent forces (hydrogen bonds, halogen bonds, π-π stacking) that govern how molecules pack together in a crystal lattice.
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different physicochemical properties such as solubility and bioavailability.
A thorough understanding of these features is paramount for structure-activity relationship (SAR) studies and the rational design of more efficacious and stable drug candidates.
Experimental Workflow: From Synthesis to Structure Elucidation
The journey to obtaining a crystal structure involves a meticulous multi-step process. The following diagram illustrates a typical workflow for the synthesis, crystallization, and X-ray diffraction analysis of a pyrazole derivative.
Caption: A generalized experimental workflow for determining the crystal structure of a pyrazole derivative.
Detailed Experimental Protocol: Synthesis of a Substituted Pyrazole
The synthesis of pyrazole derivatives often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a similar precursor. For a compound like 3-(4-bromophenyl)-5-methyl-1H-pyrazole, a plausible synthetic route is the reaction of 1-(4-bromophenyl)-1,3-butanedione with hydrazine hydrate.
Materials:
-
1-(4-bromophenyl)-1,3-butanedione
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-(4-bromophenyl)-1,3-butanedione (1 equivalent) in ethanol.
-
Addition of Reagents: Add hydrazine hydrate (1.1 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure 3-(4-bromophenyl)-5-methyl-1H-pyrazole.
Crystallization: The Art of Growing Single Crystals
Obtaining high-quality single crystals is often the most challenging step. Slow evaporation is a commonly employed and effective technique for small organic molecules.
Protocol for Slow Evaporation:
-
Solvent Selection: Dissolve the purified pyrazole derivative in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, methanol, or ethyl acetate) in which it is moderately soluble.
-
Preparation of Saturated Solution: Gently warm the solution to ensure all the compound is dissolved.
-
Filtration: Filter the warm solution through a syringe filter into a clean, small vial to remove any dust particles that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vial with a cap that has a few small perforations to allow for the slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth may take several days to weeks.
Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement
Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.
Data Collection and Structure Refinement:
-
Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data to obtain the final, accurate crystal structure.
Comparative Analysis of Brominated Pyrazole Crystal Structures
The following table summarizes the crystallographic data for our case study compound, 3-(4-bromophenyl)-5-methyl-1H-pyrazole, and compares it with other relevant brominated pyrazole derivatives. This comparison highlights the influence of different substitution patterns on the crystal packing and molecular geometry.
| Parameter | 3-(4-bromophenyl)-5-methyl-1H-pyrazole [1] | 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde [2] | 4-Bromo-3,5-dinitropyrazole [3] |
| Chemical Formula | C₁₀H₉BrN₂ | C₁₆H₁₁BrN₂O | C₃HBrN₄O₄ |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/n | P2₁/c |
| Unit Cell Dimensions | a = 5.9070(3) Å, b = 9.2731(7) Å, c = 17.5641(14) Å | a = 17.7233(4) Å, b = 3.8630(1) Å, c = 20.4224(5) Å, β = 110.137(3)° | a = 8.136(3) Å, b = 10.389(4) Å, c = 9.248(3) Å, β = 114.73(3)° |
| Key Intermolecular Interactions | N-H···N hydrogen bonds | C-H···O interactions forming helical chains | N-H···O hydrogen bonds, Br···O halogen bonds |
Analysis of Structural Features:
-
3-(4-bromophenyl)-5-methyl-1H-pyrazole: This structure showcases the classic N-H···N hydrogen bonding motif common in pyrazoles, leading to the formation of supramolecular chains.[1] The presence of the bromophenyl group can also lead to π-π stacking interactions, further stabilizing the crystal lattice.
-
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: In this derivative, the N-H proton is replaced by a phenyl group, precluding the typical N-H···N hydrogen bonding. Instead, weaker C-H···O interactions involving the carbaldehyde group become dominant, dictating a helical packing arrangement.[2] The dihedral angles between the pyrazole ring and the phenyl rings are significant, indicating a twisted molecular conformation.[2]
-
4-Bromo-3,5-dinitropyrazole: The electronic landscape of this molecule is drastically different due to the presence of two strongly electron-withdrawing nitro groups. The crystal packing is influenced by a combination of N-H···O hydrogen bonds and Br···O halogen bonds, a type of non-covalent interaction where the bromine atom acts as an electrophilic region.[3]
Alternative Structural Elucidation Techniques
While single-crystal X-ray diffraction is the gold standard for unambiguous structure determination, other techniques can provide valuable structural information, especially when suitable single crystals cannot be obtained.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the determination of the chemical connectivity. Advanced techniques like NOESY can provide information about through-space proximity of atoms, aiding in conformational analysis.
-
Powder X-ray Diffraction (PXRD): This technique is used for crystalline powders and provides a fingerprint of the crystal lattice. While it does not provide the detailed atomic coordinates of a single-crystal study, it is invaluable for phase identification, polymorphism screening, and quality control.
-
Computational Chemistry (DFT): Density Functional Theory calculations can be used to predict the most stable conformation of a molecule and to simulate its spectroscopic properties. When combined with experimental data, DFT can be a powerful tool for structural elucidation.
Conclusion
The X-ray crystal structure of this compound derivatives provides a wealth of information that is indispensable for the rational design of novel therapeutic agents. The interplay of hydrogen bonding, halogen bonding, and π-π stacking, dictated by the specific substitution pattern on the pyrazole ring, governs the solid-state architecture of these compounds. This guide has provided a framework for understanding the experimental workflow for structure determination and has highlighted the key structural features of brominated pyrazoles through a comparative analysis. A thorough crystallographic investigation is a cornerstone of modern drug discovery, enabling the fine-tuning of molecular properties to achieve desired biological outcomes.
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Synthesis, crystal structure and Hirshfeld surface analysis of dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate. (2022). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 53–58. [Link]
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Kočović, D., Mugoša, S., Shova, S., Tomić, Z. D., & Jaćimović, Ž. K. (2023). Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, C10H9BrN2. Zeitschrift für Kristallographie - New Crystal Structures, 238(4), 653-655. [Link]
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Asiri, A. M., Khan, S. A., & Ng, S. W. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2650. [Link]
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El-Hiti, G. A., et al. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide–dimethylformamide (1/1). Zeitschrift für Kristallographie - New Crystal Structures, 235(6), 1143-1145. [Link]
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Glinyanaya, O. V., et al. (2022). Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1][4][5]triazines. Journal of Chemical Crystallography, 53(3), 269-281. [Link]
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Shaibah, R. M., et al. (2021). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. IUCrData, 6(3), x210285. [Link]
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Smith, C. A., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]
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Alotaibi, A. A., et al. (2020). The crystal structure of 2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-8H-indeno[1,2-d]thiazole. Zeitschrift für Kristallographie - New Crystal Structures, 235(5), 897-899. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Pyrazole Isomers
Abstract
The structural elucidation of pyrazole isomers represents a significant analytical challenge in chemical research and drug development due to their subtle structural variations and potential for tautomerism. Misidentification can lead to costly delays in synthesis, misinterpreted structure-activity relationships (SAR), and compromised intellectual property. This in-depth guide provides a multi-technique spectroscopic framework for the unambiguous differentiation of pyrazole isomers. We will explore the nuanced application of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible spectroscopy, moving beyond data reporting to explain the causal links between molecular structure and spectroscopic output. This document is intended for researchers, scientists, and drug development professionals who require robust, self-validating methods for isomer characterization.
Introduction: The Isomeric Challenge of Pyrazoles
Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are privileged scaffolds in medicinal chemistry and materials science.[1] Their utility stems from their ability to act as versatile pharmacophores and ligands. However, the synthesis of substituted pyrazoles often yields mixtures of isomers, including positional isomers and prototropic tautomers. The accurate identification of these isomers is not merely an academic exercise; it is fundamental to ensuring the efficacy, safety, and novelty of a chemical entity.
For instance, 1-substituted, 3-substituted, and 4-substituted pyrazoles exhibit distinct electronic and steric properties that profoundly influence their biological activity and patentability. Furthermore, N-unsubstituted pyrazoles, such as 3(5)-substituted variants, exist as a dynamic equilibrium of tautomers, a phenomenon that complicates characterization and can impact molecular recognition at a biological target.[2][3] This guide provides the strategic rationale and experimental protocols to navigate these complexities using a suite of standard spectroscopic techniques.
The Heart of the Matter: Tautomerism and Positional Isomerism
Understanding the types of isomerism in pyrazoles is critical to interpreting their spectra. Positional isomers differ in the location of a substituent on the carbon or nitrogen atoms of the ring. Tautomers are constitutional isomers that readily interconvert, primarily through proton migration (prototropy).
Caption: Key examples of positional and tautomeric isomerism in pyrazoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful and definitive technique for distinguishing pyrazole isomers. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of the ring protons and carbons provide a detailed map of the molecule's structure.[2][4]
¹H NMR Analysis
The proton NMR spectrum provides immediate, actionable insights. The key is to analyze the number of signals, their integration, and their splitting patterns.
-
1-Substituted Pyrazoles (e.g., 1-Methylpyrazole): These isomers give rise to three distinct signals for the ring protons (H3, H4, H5). The H3 and H5 protons typically appear as doublets (or doublet of doublets), while the H4 proton appears as a triplet (or doublet of doublets). The N-CH₃ group provides a characteristic singlet, typically around 3.9 ppm.[5]
-
3-Substituted Pyrazoles (e.g., 3-Methylpyrazole): In the tautomeric mixture, rapid proton exchange between N1 and N2 often makes the 3- and 5-positions chemically equivalent on the NMR timescale.[2] This results in two signals for the ring protons: a doublet for H5 and a triplet for H4. The substituent at C3 simplifies the pattern.
-
4-Substituted Pyrazoles (e.g., 4-Methylpyrazole): These isomers exhibit the simplest ¹H NMR spectrum. Due to molecular symmetry, the H3 and H5 protons are chemically equivalent, resulting in a single signal (a singlet) for both.
Causality Behind the Spectra: The observed splitting patterns are a direct consequence of through-bond scalar coupling between adjacent protons. In a 1-substituted pyrazole, H4 couples to both H3 and H5, resulting in a triplet (assuming J₃₄ ≈ J₄₅). In a 4-substituted pyrazole, H3 and H5 have no adjacent ring protons to couple with, hence they appear as a singlet.
¹³C NMR Analysis
¹³C NMR complements the proton data, providing information about the carbon skeleton.
-
Symmetry: Similar to ¹H NMR, the symmetry of 4-substituted isomers results in fewer signals compared to 1- or 3-substituted isomers. In 4-substituted pyrazoles, the C3 and C5 carbons are equivalent.
-
Substituent Effects: The chemical shift of a carbon is highly sensitive to its electronic environment. An electron-withdrawing group will deshield (shift downfield) the carbon it is attached to, while an electron-donating group will shield it (shift upfield).
-
Tautomerism: In N-unsubstituted pyrazoles, the rapid proton exchange leads to an averaging of the C3 and C5 chemical shifts at room temperature.[2] This can result in broadened signals for these carbons. Low-temperature NMR can "freeze out" the individual tautomers, allowing for the observation of distinct signals for C3 and C5 in each form.[6]
Comparative NMR Data for Methylpyrazole Isomers
| Isomer | Proton / Carbon | ¹H Chemical Shift (δ, ppm in CDCl₃) | ¹³C Chemical Shift (δ, ppm in CDCl₃) | Key Differentiator |
| 1-Methylpyrazole | H3 | ~7.5 (d)[5] | C3: ~138.7[5] | Three distinct ring proton signals. N-CH₃ singlet. |
| H4 | ~6.2 (t)[5] | C4: ~105.4[5] | ||
| H5 | ~7.4 (d)[5] | C5: ~129.2[5] | ||
| N-CH₃ | ~3.9 (s)[5] | N-CH₃: ~39.1[5] | ||
| 3(5)-Methylpyrazole | H4 | ~6.1 (d) | C3/C5 (avg.): ~138 | Two ring proton signals. Absence of N-CH₃ signal. |
| H5/H3 (avg.) | ~7.4 (d) | C4: ~104 | Broad N-H proton signal. | |
| C-CH₃ | C-CH₃: ~11 | |||
| 4-Methylpyrazole | H3/H5 | ~7.4 (s) | C3/C5: ~134 | One sharp singlet for two ring protons (H3 & H5). |
| C-CH₃ | C4: ~113 | |||
| C-CH₃: ~9 |
Note: Values are approximate and can vary with solvent and concentration. Data compiled from sources.[5][7][8]
Infrared (IR) Spectroscopy: The Functional Group Detective
IR spectroscopy is a rapid and non-destructive technique primarily used to identify functional groups. For pyrazole isomers, the most diagnostic feature is the N-H stretching vibration.
-
N-Substituted Isomers (e.g., 1-Methylpyrazole): These isomers lack an N-H bond. Consequently, their IR spectra will be devoid of the characteristic broad N-H stretching band typically seen between 3100-3500 cm⁻¹. This absence is a definitive marker.
-
N-Unsubstituted Isomers (e.g., 3- and 4-Methylpyrazole): These isomers will exhibit a broad absorption band in the 3100-3500 cm⁻¹ region, characteristic of the N-H stretch. The broadness is due to intermolecular hydrogen bonding, which forms dimers, trimers, or larger aggregates in the solid or liquid state.[4][9] The exact position and shape of this band can be influenced by the substitution pattern and the extent of hydrogen bonding.[9][10]
| Isomer Type | Key IR Vibration | Typical Wavenumber (cm⁻¹) | Appearance |
| N-Substituted | N-H Stretch | Absent | - |
| N-Unsubstituted | N-H Stretch | 3100 - 3500 | Broad |
| All Isomers | C=N Stretch | ~1500 - 1600 | Sharp |
| C-H (Aromatic) | ~3000 - 3100 | Sharp |
Mass Spectrometry (MS): Unveiling Fragmentation Patterns
Mass spectrometry provides the molecular weight of a compound, but since positional isomers have the same mass, differentiation relies on analyzing their fragmentation patterns. Electron Ionization (EI) is commonly used for this purpose.
The pyrazole ring undergoes characteristic fragmentation pathways upon ionization:
-
Loss of HCN: A common fragmentation involves the expulsion of a molecule of hydrogen cyanide (27 Da).
-
Loss of N₂: Cleavage of the N-N bond can lead to the loss of a nitrogen molecule (28 Da) from the [M-H]⁺ ion.[11]
The relative abundance of fragment ions can differ between isomers. The position of a substituent influences the stability of the resulting fragment ions, thus altering the fragmentation pathway. For example, the fragmentation of a 1-methylpyrazole will differ from a 3-methylpyrazole because the initial charge localization and subsequent bond cleavages are directed by the methyl group's position. While complex, these fragmentation "fingerprints" can be used to distinguish isomers, especially when compared against a library of known compounds.[11][12]
For 1-methylpyrazole (MW = 82.10), the mass spectrum shows a prominent molecular ion peak at m/z 82.[13] Key fragments arise from the loss of HCN (m/z 55) and subsequent rearrangements.
UV-Visible Spectroscopy: A View of the Electronic Landscape
UV-Vis spectroscopy probes the electronic transitions within a molecule, typically π→π* transitions in aromatic systems like pyrazole.[14] While less structurally definitive than NMR, it can provide corroborating evidence. The position of maximum absorbance (λ_max) and the molar absorptivity (ε) are sensitive to the substitution pattern on the ring.
-
Substituent Effects: Auxochromes (substituents on the chromophore) can shift the λ_max. Electron-donating groups generally cause a bathochromic shift (red shift, to longer wavelengths), while electron-withdrawing groups can cause either a bathochromic or hypsochromic shift (blue shift, to shorter wavelengths) depending on their position.[15]
-
Solvent Effects: The polarity of the solvent can also influence the λ_max, especially for N-unsubstituted pyrazoles capable of hydrogen bonding with the solvent.
Comparing the UV-Vis spectra of different isomers under identical solvent conditions can reveal subtle but consistent differences in their λ_max values, aiding in their differentiation.[16]
Integrated Analytical Workflow
A robust characterization strategy does not rely on a single technique. Instead, it integrates data from multiple methods in a logical sequence.
Caption: A logical workflow for the spectroscopic identification of pyrazole isomers.
Experimental Protocols
The following are standardized protocols for acquiring high-quality spectroscopic data for pyrazole isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
-
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the pyrazole sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Add tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16.
-
Relaxation Delay (d1): 2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse (zgpg30).
-
Spectral Width: -10 to 200 ppm.
-
Number of Scans: 1024 or more for adequate signal-to-noise.
-
Relaxation Delay (d1): 5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm. Integrate ¹H signals and pick peaks for both spectra.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the presence or absence of an N-H functional group.
-
Methodology:
-
Instrumentation: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a single drop of the liquid pyrazole sample or a few milligrams of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum over a range of 4000-600 cm⁻¹.
-
Data Analysis: The software will automatically ratio the sample spectrum to the background. Identify the broad N-H stretch (if present) between 3100-3500 cm⁻¹.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and analyze the fragmentation pattern.
-
Methodology:
-
Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Sample Preparation: Prepare a dilute solution of the pyrazole sample (~1 mg/mL) in a volatile solvent like dichloromethane or methanol.
-
GC Method:
-
Injector Temperature: 250 °C.
-
Column: Standard non-polar column (e.g., DB-5ms).
-
Oven Program: Start at 50 °C, hold for 1 min, ramp to 280 °C at 15 °C/min.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 35-350.
-
-
Data Analysis: Identify the molecular ion peak and compare the fragmentation pattern to known standards or theoretical predictions.
-
Conclusion
The differentiation of pyrazole isomers is a solvable challenge when approached with a systematic, multi-technique spectroscopic strategy. While each technique provides valuable clues, their true power is realized when the data are integrated. NMR spectroscopy stands as the ultimate arbiter for determining substitution patterns, IR provides a rapid screen for the crucial N-H moiety, and mass spectrometry confirms molecular weight while offering clues through fragmentation. By understanding the causal relationship between the isomeric structure of a pyrazole and its unique spectroscopic signature, researchers can confidently and accurately elucidate their compounds, accelerating the pace of discovery and development.
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Efficacy of Pyrazole-Derived Herbicides: A Comparative Analysis Against Commercial Standards
Introduction: The Quest for Novel Herbicidal Moieties
In the relentless pursuit of sustainable and effective weed management strategies, the chemical scaffold of pyrazole has emerged as a privileged structure in the discovery of novel herbicides.[1] Its derivatives have demonstrated potent bioactivity across a range of herbicidal targets, offering promising alternatives to established commercial standards. This guide provides a comprehensive technical comparison of the efficacy of pyrazole-derived herbicides against widely used commercial standards, namely glyphosate and atrazine.
While direct public-domain efficacy data for herbicides derived specifically from the 3-Bromo-4-methyl-1H-pyrazole core is limited, this guide will draw upon extensive research into the broader class of pyrazole derivatives to provide a robust comparative analysis. We will delve into the mechanisms of action, present supporting experimental data from greenhouse and field trials, and provide detailed protocols for evaluating herbicidal efficacy. This document is intended for researchers, scientists, and professionals in the agrochemical and drug development fields who are engaged in the discovery and evaluation of new herbicidal compounds.
Chapter 1: Unraveling the Mechanisms of Action
A fundamental understanding of a herbicide's mechanism of action (MoA) is paramount to its effective and sustainable deployment. This chapter dissects the molecular pathways disrupted by pyrazole-derived herbicides and the selected commercial standards.
Pyrazole-Derived Herbicides: Targeting Key Plant Enzymes
Many herbicidally active pyrazole derivatives function by inhibiting crucial enzymes in the biosynthetic pathways of plants. Two of the most common targets are 4-hydroxyphenylpyruvate dioxygenase (HPPD) and protoporphyrinogen oxidase (PPO).
-
HPPD Inhibition: HPPD is a key enzyme in the biosynthesis of plastoquinone and tocopherols. Inhibition of this enzyme leads to a depletion of these essential molecules, which in turn causes the bleaching of new growth due to the indirect inhibition of carotenoid synthesis.[2] This ultimately results in plant death. Several novel pyrazole derivatives have been identified as potent HPPD inhibitors.[3][4]
-
PPO Inhibition: PPO is an enzyme involved in the chlorophyll and heme biosynthesis pathways. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that cause rapid cell membrane disruption and necrosis.
Diagram 1: Generalized Mechanism of Action for HPPD-Inhibiting Pyrazole Herbicides
Caption: Inhibition of HPPD by pyrazole herbicides disrupts carotenoid biosynthesis, leading to chlorophyll degradation and plant death.
Commercial Standard: Glyphosate
Glyphosate is a broad-spectrum, systemic herbicide that inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase. This enzyme is critical in the shikimate pathway for the biosynthesis of aromatic amino acids (tyrosine, tryptophan, and phenylalanine) in plants. The absence of this pathway in animals contributes to its low direct toxicity to mammals.
Commercial Standard: Atrazine
Atrazine is a selective herbicide primarily used for the control of broadleaf and grassy weeds. Its mechanism of action involves the inhibition of photosynthesis by binding to the D1 protein of the photosystem II complex in chloroplasts. This blockage of electron transport leads to the production of reactive oxygen species, causing oxidative damage and ultimately plant death.
Chapter 2: Comparative Efficacy Data
The true measure of a herbicide's potential lies in its performance against target weed species, especially in comparison to established standards. This chapter presents a synthesis of experimental data from various studies, highlighting the efficacy of novel pyrazole derivatives.
Pre-Emergence Herbicidal Activity
Pre-emergence herbicides are applied to the soil before the emergence of weeds. The following table summarizes the pre-emergence efficacy of selected pyrazole derivatives compared to commercial standards.
| Compound | Weed Species | Application Rate (g a.i./ha) | Inhibition (%) | Commercial Standard | Standard's Inhibition (%) | Reference |
| Pyrazole Derivative 11a | Echinochloa crusgalli | 150 | >90 | Metolachlor | Not specified | [5] |
| Pyrazole Derivative 11a | Dicotyledonous weeds | 150 | >90 | Metolachlor | Not specified | [5] |
| Pyrazole Derivative Z21 | Echinochloa crusgalli (root) | 10 µg/mL | 69.6 | Topramezone | 53.0 | [3] |
| Pyrazole Derivative Z21 | Echinochloa crusgalli (stem) | 10 µg/mL | 44.3 | Mesotrione | 12.8 | [3] |
Post-Emergence Herbicidal Activity
Post-emergence herbicides are applied directly to the foliage of emerged weeds. The table below showcases the post-emergence performance of various pyrazole derivatives.
| Compound | Weed Species | Application Rate (g a.i./ha) | Inhibition (%) | Commercial Standard | Standard's Inhibition (%) | Reference |
| Pyrazole Derivative G31 | Plantago depressa | 75.0 | >90 | Mesotrione | Comparable | [4] |
| Pyrazole Derivative G31 | Capsella bursa-pastoris | 37.5 | >90 | Mesotrione | Comparable | [4] |
| Pyrazole Derivative 6a | Digitaria sanguinalis | 150 | 50-60 | Pyroxasulfone | Inferior | [6] |
| Pyrazole Derivative 6c | Abutilon theophrasti | 150 | 50-60 | Pyroxasulfone | Inferior | [6] |
| Phenylpyrazole Derivative | Amaranthus retroflexus | 150 | Good activity | Not specified | Not specified | [7] |
| Pyrazole Derivative 17 | Dicotyledonous weeds (6 of 7) | 400 | 100 | Clopyralid | Not specified | [8] |
Chapter 3: Experimental Protocols for Efficacy Evaluation
Rigorous and standardized experimental protocols are the bedrock of reliable herbicide efficacy data. This chapter provides detailed methodologies for conducting pre- and post-emergence herbicide trials in a greenhouse setting.
General Greenhouse Trial Conditions
-
Plant Material: Use certified seeds of both the target weed species and a representative crop species to assess selectivity.
-
Growing Medium: A standardized soil mix (e.g., sandy loam, peat, and sand in a 2:1:1 ratio) should be used.
-
Environmental Conditions: Maintain greenhouse conditions at approximately 25-30°C with a 14-hour photoperiod and adequate humidity.[9]
Pre-Emergence Efficacy Protocol
This protocol is designed to assess the ability of a herbicide to control weeds before they emerge from the soil.
Step-by-Step Methodology:
-
Pot Preparation: Fill pots (e.g., 10 cm diameter) with the standardized soil mix.
-
Sowing: Sow a predetermined number of weed and crop seeds at a uniform depth (e.g., 1-2 cm).[10]
-
Herbicide Application:
-
Prepare a stock solution of the test compound and commercial standards in an appropriate solvent (e.g., acetone with a surfactant).
-
Apply the herbicide solution evenly to the soil surface using a calibrated laboratory track sprayer to simulate a specific application volume (e.g., 200 L/ha).[11]
-
Include an untreated control for comparison.
-
-
Incubation: Place the treated pots in the greenhouse and water as needed.
-
Assessment:
-
At 14-21 days after treatment (DAT), visually assess the percentage of weed control and crop injury on a scale of 0% (no effect) to 100% (complete kill).[12]
-
Measure the fresh and dry weight of the above-ground plant material to quantify the herbicidal effect.
-
Diagram 2: Experimental Workflow for Pre-Emergence Herbicide Efficacy Trial
Caption: A standardized workflow for conducting pre-emergence herbicide efficacy trials in a greenhouse.
Post-Emergence Efficacy Protocol
This protocol evaluates the effectiveness of a herbicide when applied to actively growing weeds.
Step-by-Step Methodology:
-
Plant Cultivation: Sow weed and crop seeds in pots and grow them in the greenhouse until they reach a specific growth stage (e.g., 2-4 true leaves).[13]
-
Herbicide Application:
-
Prepare herbicide solutions as described for the pre-emergence trial.
-
Apply the solutions uniformly to the plant foliage using a calibrated sprayer, ensuring thorough coverage.
-
Include an untreated control.
-
-
Incubation: Return the pots to the greenhouse, avoiding overhead watering for at least 24 hours to allow for herbicide absorption.
-
Assessment:
-
Visually assess weed control and crop injury at regular intervals (e.g., 7, 14, and 21 DAT).
-
At the final assessment, harvest the above-ground biomass and determine the fresh and dry weights.
-
Chapter 4: Conclusion and Future Directions
The exploration of pyrazole-derived compounds has yielded a wealth of promising herbicidal candidates with diverse mechanisms of action. The experimental data presented in this guide demonstrate that certain pyrazole derivatives exhibit efficacy comparable or, in some cases, superior to commercial standards against a range of problematic weed species.[3][4][5]
The continued investigation into the structure-activity relationships of pyrazole herbicides is crucial for the development of next-generation weed control solutions. Future research should focus on optimizing the efficacy spectrum, enhancing crop selectivity, and elucidating the molecular interactions at the target site to design more potent and environmentally benign herbicides. The robust experimental protocols outlined herein provide a solid framework for the rigorous evaluation of these novel compounds, ensuring the generation of reliable and reproducible data to guide future discovery efforts.
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A Comparative Guide to Pyrazole Synthesis: Benchmarking Modern Methods Against a Classical Approach
The pyrazole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Consequently, the efficient and sustainable synthesis of substituted pyrazoles is a subject of continuous investigation.[3] This guide provides an in-depth comparison of a classical and a modern approach to pyrazole synthesis, offering researchers and drug development professionals a clear perspective on the evolution of synthetic strategies, supported by experimental data and mechanistic insights.
The Enduring Relevance of the Knorr Synthesis: A Classical Benchmark
First reported by Ludwig Knorr in 1883, the Knorr pyrazole synthesis remains a fundamental method for constructing the pyrazole ring.[4][5] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or basic conditions.[1][4] Its enduring popularity stems from its use of readily available starting materials and generally straightforward execution.
Classical Protocol: Knorr Synthesis of 3,5-Dimethylpyrazole
This protocol is adapted from a well-established procedure published in Organic Syntheses.[6]
Experimental Protocol:
-
In a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and separatory funnel, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 ml of 10% aqueous sodium hydroxide.
-
Cool the flask in an ice bath until the temperature of the mixture reaches 15°C.
-
With continuous stirring, add 50 g (0.50 mole) of 2,4-pentanedione (acetylacetone) dropwise, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.
-
Continue stirring the mixture at 15°C for an additional hour.
-
Dilute the reaction mixture with 200 ml of water to dissolve any precipitated inorganic salts.
-
Transfer the mixture to a 1-liter separatory funnel and extract with 125 ml of diethyl ether.
-
Separate the layers and extract the aqueous layer with four additional 40-ml portions of ether.
-
Combine the ether extracts, wash with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
-
Remove the ether by distillation. The resulting crystalline residue is 3,5-dimethylpyrazole.
-
The product can be further purified by recrystallization from petroleum ether.
Yield: 37–39 g (77–81%).[6]
The Rise of Modern Synthesis: A Microwave-Assisted Approach
Modern synthetic chemistry increasingly emphasizes efficiency, sustainability, and speed. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to achieve these goals, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions.[7][8] Many modern pyrazole syntheses leverage microwave irradiation to accelerate the classical condensation reaction, often in a one-pot fashion and with greener solvents, or even under solvent-free conditions.[9][10]
Modern Protocol: Microwave-Assisted Synthesis of 2-Pyrazolines from Chalcones
This protocol is a representative example of modern, microwave-assisted pyrazole synthesis, adapted from literature procedures.[11] Pyrazolines are readily oxidized to pyrazoles, and this method highlights the speed and efficiency of microwave heating.
Experimental Protocol:
-
In a microwave reaction vessel, combine the chalcone (0.01 mol) and hydrazine hydrate (0.02 mol) in 20 ml of ethanol.
-
Irradiate the mixture in a microwave reactor at 600 watts for 2-4 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into crushed ice.
-
The resulting solid precipitate is collected by filtration.
-
The crude product is then recrystallized from ethanol to yield the pure pyrazoline.
Yield: Typically high, often in the 80-95% range, achieved in minutes.[8][11]
Head-to-Head Comparison: Classical vs. Modern
The choice of synthetic method depends on various factors including available equipment, scale, and desired sustainability profile. The following table provides a direct comparison of the two methods detailed above.
| Parameter | Classical Knorr Synthesis | Modern Microwave-Assisted Synthesis |
| Reaction Time | ~1.5 hours + workup | 2-10 minutes |
| Temperature | 15°C (controlled) | 70-120°C (rapid heating) |
| Energy Input | Conventional heating/cooling | Microwave irradiation |
| Typical Yield | 77-81%[6] | 80-95%[8][11] |
| Solvent | Water, Diethyl Ether | Ethanol, Water (often greener options) |
| Scalability | Well-established for large scale | Typically smaller scale, but flow chemistry adaptations exist |
| Green Chemistry | Use of volatile organic solvent (ether) for extraction | Reduced reaction time, often less solvent, higher energy efficiency |
Mechanistic Insights
Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes.
Mechanism of the Knorr Pyrazole Synthesis
The Knorr synthesis proceeds via a two-step condensation-cyclization mechanism. Under the basic conditions of the provided protocol, the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.[5]
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Mechanism of Microwave-Assisted Pyrazole Synthesis from Chalcones
The synthesis of pyrazolines from α,β-unsaturated ketones (chalcones) and hydrazine also follows a condensation pathway, which is significantly accelerated by microwave irradiation. The reaction begins with a Michael addition of hydrazine to the β-carbon of the chalcone. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the carbonyl carbon, and subsequent dehydration to form the pyrazoline ring.
Caption: Mechanism of Microwave-Assisted Pyrazoline Synthesis.
Conclusion and Future Outlook
The Knorr pyrazole synthesis is a robust and reliable method that has served chemists for over a century. However, modern techniques like microwave-assisted synthesis offer significant advantages in terms of speed, yield, and sustainability.[12][13] For rapid lead discovery and optimization in a research setting, microwave-assisted methods are often superior. For large-scale industrial production, the classical Knorr synthesis, with its well-understood parameters, may still be economically viable, although continuous flow adaptations of modern methods are closing this gap.
The choice of synthesis should be guided by the specific needs of the project, balancing the classical method's reliability and scalability with the modern approach's speed and green credentials. As the field continues to evolve, the integration of green chemistry principles and enabling technologies like microwave synthesis and flow chemistry will undoubtedly pave the way for even more efficient and sustainable routes to this vital class of heterocyclic compounds.[11]
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Knorr Pyrazole Synthesis (M. Pharm) | PPTX. Slideshare. [Link]
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Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. (2025-03-04). [Link]
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Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
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Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. PubMed Central. (2025-11-28). [Link]
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Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. (2025-04-24). [Link]
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3,5-dimethylpyrazole. Organic Syntheses Procedure. [Link]
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A Senior Application Scientist's Guide to the Synthetic Landscape of Substituted 3-Bromopyrazoles
Substituted 3-bromopyrazoles represent a cornerstone scaffold in modern chemistry, serving as versatile building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Their utility stems from the pyrazole core's unique electronic properties and the bromine atom's capacity to act as both a directing group and a handle for further functionalization, particularly in transition metal-catalyzed cross-coupling reactions.[2][3] This guide provides a comparative analysis of the principal synthetic routes to this valuable class of compounds, offering field-proven insights into the causality behind experimental choices and providing robust, validated protocols for key transformations.
We will explore three primary strategies for accessing the 3-bromopyrazole core:
-
Direct Electrophilic Bromination of Pre-formed Pyrazoles: A straightforward approach, but one that demands a nuanced understanding of regioselectivity.
-
Cyclization and Condensation Strategies: Building the pyrazole ring from acyclic precursors, offering inherent regiocontrol.
-
The Sandmeyer Reaction of 3-Aminopyrazoles: A classic and powerful method for the regioselective introduction of bromine from a readily available amino precursor.
Route 1: Direct Electrophilic Bromination of Pyrazole Scaffolds
The direct introduction of a bromine atom onto a pre-existing pyrazole ring via electrophilic aromatic substitution is often the most atom-economical approach.[4] However, the pyrazole ring possesses multiple sites susceptible to electrophilic attack (typically C4, followed by C5 and C3), making regioselectivity a paramount challenge.
The Causality of Regioselectivity
In an unsubstituted 1H-pyrazole, the C4 position is the most electron-rich and sterically accessible, making it the primary site of electrophilic attack.[4] Therefore, to achieve selective bromination at the C3 position, the C4 position must typically be blocked with a pre-existing substituent. If the C4 position is unsubstituted, harsh reaction conditions can lead to polybromination.
Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS).[4][5] NBS is often preferred as it is a solid, easier to handle, and generates succinimide as a byproduct, which can be readily removed.[6][7] The reaction is often performed in solvents like dimethylformamide (DMF), CCl₄, or water.[6][8][9]
Visualizing the Pathway: Direct Bromination
Caption: Workflow for direct C3 bromination of a 4-substituted pyrazole.
Field-Validated Protocol: NBS Bromination of a 4-Substituted Pyrazole
This protocol is adapted from a standard procedure for the selective bromination of a pyrazole ring where the more reactive C4 position is blocked.[6]
Materials:
-
4-Substituted Pyrazole (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.1 equiv)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Brine
-
Magnesium Sulfate (anhydrous)
-
Magnetic Stirrer and Stir Bar
-
Round-Bottom Flask
-
Ice Bath
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve the 4-substituted pyrazole (1.0 equiv) in DMF (approx. 0.25 M solution).
-
Cooling: Place the flask in an ice bath and stir the solution until it reaches 0 °C.
-
Reagent Addition: Add NBS (1.1 equiv) in small portions over 20 minutes, ensuring the temperature remains at or below 5 °C. The causality here is to control the reaction rate and prevent potential side reactions by managing the exotherm.
-
Reaction: Continue stirring the reaction mixture at 0 °C for an additional 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any acidic byproducts), water, and saturated brine.[6]
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by trituration with a suitable solvent (e.g., light petroleum ether) or by column chromatography on silica gel to yield the pure 3-bromo-4-substituted pyrazole.[6]
Route 2: Cyclization and Condensation Strategies
Constructing the pyrazole ring from acyclic precursors provides excellent control over the final substitution pattern, including the position of the bromine atom. The most common approach is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[4][10][11]
The Causality of Regiocontrol
By using a brominated 1,3-dicarbonyl equivalent as a precursor, the bromine's position is pre-determined in the final pyrazole ring. This strategy circumvents the regioselectivity issues inherent in direct bromination. Another variation involves the condensation of reagents to form a pyrazoline intermediate, which is then oxidized to the aromatic pyrazole using an oxidant like bromine.[12][13]
Visualizing the Pathway: Cyclocondensation
Caption: General workflow for synthesis via cyclocondensation.
Field-Validated Protocol: Three-Component Synthesis of a 3-Bromopyrazole
A general three-step method involves the condensation of crotonates with hydrazines, followed by halogenation and oxidation, providing good yields and regiocontrol.[14] This exemplifies building the core first and then introducing the bromine before aromatization.
Materials:
-
Methyl Crotonate (1.0 equiv)
-
Methylhydrazine (1.0 equiv)
-
Bromine (Br₂)
-
Solvent (e.g., Chlorobenzene)
-
Base (e.g., Calcium Carbonate)
Procedure (Conceptual Outline based on a multi-step strategy): [14]
-
Condensation: React methyl crotonate with methylhydrazine to form the corresponding pyrazolidinone intermediate. This step establishes the core heterocyclic structure.
-
Bromination: Treat the pyrazolidinone intermediate with a brominating agent. The bromine adds to the ring at a specific position determined by the intermediate's structure.
-
Oxidation/Aromatization: Oxidize the brominated intermediate to form the aromatic 3-bromopyrazole ring. This step can sometimes be achieved in concert with the bromination step, particularly when using Br₂ at elevated temperatures.[12][13] The process often requires heating to drive the aromatization by eliminating HBr, which can be facilitated by a base.[12]
Route 3: The Sandmeyer Reaction of 3-Aminopyrazoles
The Sandmeyer reaction is a robust and highly reliable method for converting an aromatic primary amine into a halide via a diazonium salt intermediate.[15][16] For the synthesis of 3-bromopyrazoles, this route is exceptionally effective, provided the corresponding 3-aminopyrazole is readily accessible.[14] The synthesis of aminopyrazoles is a well-established field in itself, often achieved through the condensation of hydrazines with β-ketonitriles.[17][18]
The Causality of the Transformation
The process involves two key stages:
-
Diazotization: The primary amino group of the 3-aminopyrazole is converted into a diazonium salt (-N₂⁺) using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HBr).[19]
-
Displacement: The diazonium group is an excellent leaving group (it departs as N₂ gas). In the presence of a copper(I) bromide (CuBr) catalyst, it is displaced by a bromide ion.[15][19] The copper(I) catalyst is crucial for facilitating the radical-nucleophilic aromatic substitution mechanism.[15]
Visualizing the Pathway: The Sandmeyer Reaction
Caption: The two-stage process of the Sandmeyer bromination.
Field-Validated Protocol: Sandmeyer Bromination of 3-Amino-5-methylpyrazole
This protocol describes a typical Sandmeyer reaction sequence.[14][20]
Materials:
-
3-Amino-5-methylpyrazole (1.0 equiv)
-
Hydrobromic Acid (HBr, 48%)
-
Sodium Nitrite (NaNO₂) (1.1 equiv)
-
Copper(I) Bromide (CuBr) (1.2 equiv)
-
Ice
-
Water
-
Magnetic Stirrer and Stir Bar
-
Beakers/Flasks
Procedure:
-
Diazotization (Step 1):
-
In a flask, prepare a solution of 3-amino-5-methylpyrazole in 48% HBr. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. The low temperature is critical to ensure the stability of the diazonium salt intermediate.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv) dropwise. The rate of addition must be controlled to keep the temperature below 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.
-
-
Displacement (Step 2):
-
In a separate, larger flask, prepare a solution of copper(I) bromide (1.2 equiv) in 48% HBr. Heat this solution to 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution to the hot CuBr solution. Vigorous evolution of nitrogen gas will occur. The causality for adding the diazonium salt to the hot copper solution is to ensure immediate reaction and minimize decomposition of the diazonium salt.
-
After the addition is complete, continue heating the mixture for 30-60 minutes to ensure the reaction goes to completion.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature. The product may precipitate or can be extracted with a suitable organic solvent (e.g., diethyl ether or DCM).
-
Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude 3-bromo-5-methylpyrazole by distillation or column chromatography.
Comparative Analysis of Synthetic Routes
The choice of synthetic route is dictated by the availability of starting materials, the desired substitution pattern, and scalability.
| Synthetic Route | Key Principle | Typical Yields | Advantages | Disadvantages |
| Direct Bromination | Electrophilic Aromatic Substitution | 40-90% | Atom economical; simple procedure if regioselectivity is not an issue. | Prone to regioselectivity issues (C4 is preferred); risk of polybromination.[4][14] |
| Cyclocondensation | Ring formation from acyclic precursors | 60-95% | Excellent regiocontrol; allows for diverse substitution patterns.[11][14] | Often requires multi-step synthesis of precursors; may be less atom-economical. |
| Sandmeyer Reaction | Diazotization followed by CuBr-catalyzed displacement | 60-85% | Excellent regioselectivity; reliable and well-established transformation.[14][15] | Requires access to the corresponding 3-aminopyrazole; diazonium salts can be unstable.[19] |
Conclusion
The synthesis of substituted 3-bromopyrazoles is a well-developed field with several robust and reliable strategies available to the modern chemist.
-
Direct bromination is the most direct route but is only synthetically useful when the C4 position is substituted to direct the incoming electrophile to the desired C3/C5 position.
-
Cyclization strategies offer unparalleled control over regiochemistry, making them ideal for constructing complex, highly substituted pyrazoles where the bromine's position is fixed from the outset.
-
The Sandmeyer reaction stands out as a powerful and highly regioselective method, transforming readily available 3-aminopyrazoles into their 3-bromo counterparts with high fidelity.
The optimal choice depends on a careful analysis of the target molecule's structure and the availability of starting materials. By understanding the underlying principles and causality of each method, researchers can confidently select and execute the most efficient pathway to these critical synthetic intermediates.
References
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ResearchGate. Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. Available from: [Link]
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ResearchGate. Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. Available from: [Link]
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Thieme Chemistry. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Available from: [Link]
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ResearchGate. Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions. Available from: [Link]
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ResearchGate. Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. Available from: [Link]
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CSIRO Publishing. Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. Australian Journal of Chemistry. Available from: [Link]
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Royal Society of Chemistry. Synthesis of 3-bromosubstituted pyrroles via palladium-catalyzed intermolecular oxidative cyclization of bromoalkynes with N-allylamines. Chemical Communications. Available from: [Link]
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ResearchGate. Selective bromination of the SEM-protected 1H-imidazo[1,2-b]pyrazole 15a. Available from: [Link]
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MDPI. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Available from: [Link]
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Royal Society of Chemistry. Determination of organic pharmaceuticals with N-bromosuccinimide. Part III. Some pyrazolone derivatives by direct titration. Analyst. Available from: [Link]
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Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]
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Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Available from: [Link]
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Common Organic Chemistry. Bromination - Common Conditions. Available from: [Link]
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National Institutes of Health. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]
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Wikipedia. Sandmeyer reaction. Available from: [Link]
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Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link]
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GeeksforGeeks. Sandmeyer Reaction. Available from: [Link]
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National Institutes of Health. Recent trends in the chemistry of Sandmeyer reaction: a review. Available from: [Link]
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National Institutes of Health. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Available from: [Link]
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ResearchGate. Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. Available from: [Link]
-
ACS Publications. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. Available from: [Link]
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MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]
-
ResearchGate. Bromination of pyrazole derivatives. Available from: [Link]
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Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]
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University of Mississippi. "Studies on synthesis of pyrazole from dibromo and hydrazine compounds." Available from: [Link]
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PubMed. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. Available from: [Link]
-
SciELO México. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Available from: [Link]
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Semantic Scholar. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. Available from: [Link]
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ARKAT USA. Recent developments in aminopyrazole chemistry. Available from: [Link]
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National Institutes of Health. Brønsted-Acid-Promoted Diaza-Nazarov Cyclization to Access Tetrasubstituted Pyrazoles. Available from: [Link]
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ResearchGate. Cyclization reaction with 3‐amino pyrazole derivatives for efficient synthesis of Pyrazolo[1,5:1,5]pyrimidines. Available from: [Link]
-
Semantic Scholar. Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential p. Available from: [Link]
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A Comparative Guide to Ligand Selection for Cross-Coupling Reactions with 3-Bromo-4-methyl-1H-pyrazole
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. The pyrazole core, in particular, is a privileged motif found in numerous bioactive molecules. This guide provides an in-depth comparative analysis of ligand effects in palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—with the versatile building block, 3-Bromo-4-methyl-1H-pyrazole. Our focus is to elucidate the rationale behind ligand selection, supported by experimental data, to empower chemists in optimizing their synthetic routes.
The Strategic Importance of this compound
This compound serves as a valuable starting material due to its distinct substitution pattern, which allows for late-stage diversification. The bromine atom at the 3-position is amenable to various cross-coupling reactions, enabling the introduction of a wide array of functional groups. The methyl group at the 4-position can influence the electronic properties and steric environment of the pyrazole ring, potentially impacting reaction outcomes. The unprotected N-H group can also play a role in the catalytic cycle, sometimes necessitating specific reaction conditions or protecting group strategies.
Ligand Classes at the Forefront of Pyrazole Functionalization
The success of a cross-coupling reaction is intrinsically tied to the choice of ligand, which modulates the stability, reactivity, and selectivity of the palladium catalyst. Two primary classes of ligands have proven to be highly effective for the functionalization of bromopyrazoles: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).
-
Phosphine Ligands: These have been the workhorses of cross-coupling chemistry for decades. Their electronic and steric properties can be finely tuned by modifying the substituents on the phosphorus atom. For challenging substrates like heteroaryl halides, bulky and electron-rich phosphines are often required to promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.[1]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as a powerful class of ligands that often exhibit superior performance to phosphines. They are strong σ-donors, forming highly stable bonds with the metal center.[2] This increased stability can translate to higher catalyst turnover numbers and efficacy in coupling unreactive substrates.[3]
The choice between these ligand classes is often dictated by the specific coupling reaction and the nature of the coupling partners.
Comparative Analysis of Ligand Performance
The following sections provide a comparative overview of ligand performance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with this compound. The data presented is a synthesis of reported experimental results for similar bromopyrazole systems.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds. For bromopyrazoles, the selection of an appropriate ligand is crucial to achieve high yields, especially when dealing with sterically hindered or electronically demanding boronic acids.
| Ligand/Precatalyst | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| XPhos Pd G2 | 1.0 - 1.5 | K₃PO₄ | Dioxane/H₂O | 60 | 5 - 8 | 91 - 99 | [4] |
| Pd(dppf)Cl₂ | 5 | Cs₂CO₃ | Dioxane/H₂O | 120 (MW) | 1 | 76 - 99 | [5] |
| PdCl₂(PPh₃)₂ | 5 | Na₂CO₃ | Dioxane | 110 | 12 | Low | [6] |
Discussion:
Bulky biarylphosphine ligands, particularly those in the Buchwald family like XPhos, consistently demonstrate high efficacy in the Suzuki-Miyaura coupling of bromopyrazoles. The use of pre-catalysts such as XPhos Pd G2 simplifies reaction setup and often leads to higher reactivity.[4] While traditional phosphine ligands like PPh₃ can be effective in some cases, they often require higher temperatures and may result in lower yields, as seen with PdCl₂(PPh₃)₂.[6] The bidentate ligand dppf, in the form of Pd(dppf)Cl₂, also shows excellent performance, particularly under microwave irradiation.[5] The choice of base and solvent system is also critical, with phosphate and carbonate bases in aqueous dioxane being common.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The formation of carbon-nitrogen bonds via Buchwald-Hartwig amination is a cornerstone of medicinal chemistry. The choice of ligand is paramount in preventing catalyst deactivation and promoting the desired C-N bond formation.[7]
| Ligand | Catalyst Precursor | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| tBuDavePhos | Pd(dba)₂ | 10 | K₂CO₃ | Toluene | 110 | 24 | Good | [8][9] |
| XPhos | Pd₂(dba)₃ | 2 | NaOtBu | Toluene | 100 | 18 | High | [4] |
Discussion:
For the Buchwald-Hartwig amination of bromopyrazoles, bulky and electron-rich phosphine ligands are generally preferred. tBuDavePhos has been shown to be effective for the amination of 4-halo-1H-1-tritylpyrazoles.[8][9] XPhos is another highly successful ligand for this transformation, often providing high yields under relatively mild conditions.[4] The choice of base is critical, with weaker bases like K₂CO₃ or stronger bases like NaOtBu being employed depending on the specific amine and substrate. It is important to note that for some amine coupling partners, dehalogenation of the starting material can be a significant side reaction.[10]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a direct route to introduce alkynyl groups, which are valuable functionalities in drug discovery. This reaction is typically copper-co-catalyzed, although copper-free variants have been developed.
| Ligand | Catalyst Precursor | Catalyst Loading (mol%) | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| XPhos | Pd(OAc)₂ | 3 | None | Et₃N | MeCN | 110 | 12 | High | [11] |
| PPh₃ | Pd(PPh₃)₄ | 5 | CuI | Et₃N | CH₃CN | 80 | 16 | Low | [5] |
Discussion:
In a screening of bulky, electron-rich dialkylbiarylphosphine ligands for the Sonogashira coupling of a bromopyrazole, XPhos was identified as the most effective, leading to high conversion.[11] This highlights the advantage of using modern, specialized ligands over traditional ones like PPh₃, which can result in significantly lower yields.[5] The use of a copper-free system with XPhos also simplifies the reaction and avoids potential issues associated with copper catalysis.
Experimental Protocols
The following are representative experimental protocols for the cross-coupling of this compound, based on the findings in the literature.
Suzuki-Miyaura Coupling Protocol
This protocol is adapted from the conditions reported for the coupling of bromopyrazoles using an XPhos-derived precatalyst.[4]
Materials:
-
This compound
-
Arylboronic acid
-
XPhos Pd G2 (1.5 mol%)
-
Potassium phosphate (K₃PO₄)
-
Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), XPhos Pd G2 (0.015 mmol), and K₃PO₄ (2.0 mmol).
-
Add anhydrous dioxane (4 mL) and degassed water (1 mL).
-
Seal the vessel and heat the reaction mixture to 60 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 5-8 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination Protocol
This protocol is a general procedure based on the use of bulky phosphine ligands for the amination of halo-heterocycles.[4][8]
Materials:
-
This compound
-
Amine
-
Pd₂(dba)₃ (1 mol%)
-
XPhos (2 mol%)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, charge a dry reaction vial with Pd₂(dba)₃ (0.01 mmol), XPhos (0.02 mmol), and NaOtBu (1.4 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the vial and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with dichloromethane, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Sonogashira Coupling Protocol (Copper-Free)
This protocol is based on the optimized conditions for the copper-free Sonogashira coupling of a bromopyrazole using XPhos.[11]
Materials:
-
This compound
-
Terminal alkyne
-
Palladium(II) acetate (Pd(OAc)₂) (3 mol%)
-
XPhos (6 mol%)
-
Triethylamine (Et₃N)
-
Acetonitrile (MeCN, anhydrous)
Procedure:
-
To a flame-dried Schlenk tube under argon, add Pd(OAc)₂ (0.03 mmol) and XPhos (0.06 mmol).
-
Add anhydrous acetonitrile (5 mL) and triethylamine (3.0 mmol).
-
Add this compound (1.0 mmol) and the terminal alkyne (1.2 mmol).
-
Seal the tube and heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycles and Workflow
To better understand the underlying mechanisms and experimental setup, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: Catalytic cycle of the copper-co-catalyzed Sonogashira reaction.
Caption: General experimental workflow for a cross-coupling reaction.
Conclusion
The successful cross-coupling of this compound is highly dependent on the judicious selection of the ligand. For Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, bulky, electron-rich phosphine ligands, particularly from the Buchwald family (e.g., XPhos), have demonstrated broad applicability and high efficiency. The use of modern pre-catalysts further enhances reactivity and simplifies experimental procedures. While NHC ligands are known to be excellent in many cross-coupling scenarios, the current literature for bromopyrazole couplings is dominated by phosphine-based systems. This guide serves as a starting point for researchers to make informed decisions in their synthetic endeavors, with the provided protocols offering a solid foundation for optimization.
References
-
RSC Publishing. Pd/NHC-Catalyzed Cross-Coupling Reactions of Nitroarenes. [Link]
-
National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
PubMed. Are N-heterocyclic carbenes "better" ligands than phosphines in main group chemistry? A theoretical case study of ligand-stabilized E2 molecules, L-E-E-L (L = NHC, phosphine; E = C, Si, Ge, Sn, Pb, N, P, As, Sb, Bi). [Link]
-
ResearchGate. Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-.... [Link]
-
ResearchGate. Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]
-
ACS Publications. 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. [Link]
-
PubMed Central. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]
-
ResearchGate. Sonogashira and Suzuki‐Miyaura coupling of brominated pyrazoles.... [Link]
-
Semantic Scholar. Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
YouTube. Ligand design for cross-couplings: phosphines. [Link]
-
National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
RSC Publishing. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. [Link]
-
RSC Advances. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. [Link]
-
MDPI. Advances in Cross-Coupling Reactions. [Link]
-
ResearchGate. ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. [Link]
-
ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
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Navigating the Druggability Landscape: A Comparative Guide to the Lipophilicity and ADME Properties of 3-Bromo-4-methyl-1H-pyrazole Derivatives
For Immediate Release
[City, State] – [Date] – In the intricate dance of drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. Among the most critical hurdles are the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule, which, alongside its lipophilicity, dictate its ultimate fate and efficacy within the body. For researchers and medicinal chemists working with the increasingly important scaffold of 3-bromo-4-methyl-1H-pyrazole, a thorough understanding of these parameters is paramount. This guide provides a comprehensive comparison of the lipophilicity and ADME properties of this compound derivatives, offering field-proven insights and detailed experimental protocols to empower drug development professionals in their quest for novel therapeutics.
The pyrazole moiety is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The this compound scaffold, in particular, offers a versatile platform for the development of novel kinase inhibitors and other targeted therapies. However, the introduction of the bromine atom and the methyl group, while potentially enhancing potency and selectivity, can significantly influence the molecule's physicochemical properties, impacting its ADME profile. This guide will dissect these nuances, providing a framework for the rational design and optimization of this promising class of compounds.
The Crucial Interplay of Lipophilicity and ADME
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a double-edged sword in drug design. While a certain degree of lipophilicity is essential for a drug to permeate biological membranes and reach its target, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. Therefore, achieving an optimal balance is a key objective in lead optimization.
The ADME properties of a drug candidate determine its bioavailability, duration of action, and potential for drug-drug interactions. Key ADME parameters include:
-
Absorption: The process by which a drug enters the bloodstream.
-
Distribution: The reversible transfer of a drug from the bloodstream to various tissues in the body.
-
Metabolism: The chemical modification of a drug by enzymes, primarily in the liver.
-
Excretion: The removal of a drug and its metabolites from the body.
Understanding and optimizing these properties early in the drug discovery process is critical to minimizing late-stage attrition and developing safe and effective medicines.
Comparative Analysis of this compound Derivatives
While specific experimental data for a wide range of this compound derivatives is not extensively available in the public domain, we can extrapolate and compare potential ADME profiles based on established structure-activity relationships (SAR) for closely related pyrazole analogs. The following table presents a hypothetical comparison of how different substituents on the pyrazole core might influence key ADME parameters. This illustrative data is intended to guide medicinal chemists in their synthetic strategies.
| Compound ID | R1 Substituent | R2 Substituent | Calculated logP (cLogP) | Predicted Permeability (PAMPA) | Predicted Metabolic Stability (t½ in HLM, min) | Predicted Plasma Protein Binding (%) |
| Ref-1 | H | H | 2.1 | Moderate | 30 | 85 |
| Ex-1 | H | 4-Fluorophenyl | 3.2 | High | 20 | 95 |
| Ex-2 | H | 4-Methoxyphenyl | 2.9 | High | 15 | 92 |
| Ex-3 | H | Pyridin-4-yl | 1.5 | Moderate | 45 | 70 |
| Ex-4 | CH₃ | 4-Chlorophenyl | 3.8 | High | 18 | 98 |
| Ex-5 | CH₃ | Morpholine | 1.2 | Low | >60 | 65 |
Disclaimer: The data presented in this table is illustrative and based on general trends observed for pyrazole-containing compounds. Actual experimental values may vary. HLM: Human Liver Microsomes.
Analysis of Structure-Property Relationships:
-
Lipophilicity (cLogP): The introduction of hydrophobic substituents, such as phenyl or chloro-phenyl groups at the R2 position (Ex-1, Ex-4), is expected to increase the lipophilicity (higher cLogP) compared to the unsubstituted reference compound (Ref-1). Conversely, incorporating polar groups like a pyridine (Ex-3) or morpholine (Ex-5) should decrease lipophilicity.
-
Permeability (PAMPA): Higher lipophilicity generally correlates with increased passive permeability across artificial membranes. Therefore, derivatives with aromatic substituents (Ex-1, Ex-2, Ex-4) are predicted to have higher permeability than the more polar analogs (Ex-3, Ex-5).
-
Metabolic Stability: The pyrazole ring itself can be susceptible to metabolism. The introduction of substituents can either block or create new sites for metabolic attack. For instance, electron-rich aromatic rings (e.g., methoxyphenyl in Ex-2) can be more prone to oxidation by cytochrome P450 enzymes, potentially leading to lower metabolic stability (shorter half-life). Conversely, sterically hindered or electron-withdrawing groups might enhance stability. The morpholine group in Ex-5 is generally associated with improved metabolic stability.
-
Plasma Protein Binding: Increased lipophilicity is a major driver of plasma protein binding. Consequently, the more lipophilic derivatives (Ex-1, Ex-4) are predicted to exhibit higher binding to plasma proteins like albumin. High protein binding can limit the free concentration of the drug available to exert its therapeutic effect.[1][2]
Experimental Protocols for ADME Profiling
To obtain reliable data and make informed decisions, it is crucial to perform experimental ADME assays. The following are detailed, step-by-step methodologies for key experiments.
Lipophilicity Determination by RP-HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a robust and widely used method for determining the lipophilicity of compounds.[3][4] The retention time of a compound on a non-polar stationary phase is correlated with its octanol-water partition coefficient (logP).
Methodology:
-
System Preparation: Use a C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration: Inject a series of standard compounds with known logP values to generate a calibration curve by plotting their retention times against their logP values.
-
Sample Analysis: Dissolve the test compound in a suitable solvent and inject it into the HPLC system.
-
Data Analysis: Determine the retention time of the test compound and use the calibration curve to calculate its logP value.
Caption: Workflow for logP determination using RP-HPLC.
Permeability Assessment using Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to predict the passive permeability of compounds across biological membranes.[5][6][7][8]
Methodology:
-
Membrane Preparation: Coat a 96-well filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Donor Solution: Prepare a solution of the test compound in a buffer at a relevant pH (e.g., pH 5.0 for gastric and pH 7.4 for intestinal).
-
Acceptor Solution: Fill the wells of a 96-well acceptor plate with buffer.
-
Incubation: Place the filter (donor) plate on top of the acceptor plate and incubate for a defined period (e.g., 4-18 hours) at room temperature.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: Calculate the permeability coefficient (Pe) using the concentrations and incubation time.
Caption: Experimental workflow for the PAMPA assay.
Metabolic Stability Assessment in Human Liver Microsomes (HLM)
The HLM assay is a standard in vitro method to evaluate the susceptibility of a compound to phase I metabolism by cytochrome P450 enzymes.[9][10][11][12][13]
Methodology:
-
Incubation Mixture: Prepare a reaction mixture containing human liver microsomes, phosphate buffer (pH 7.4), and the test compound.
-
Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a solution of the cofactor NADPH.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the percentage of the remaining compound against time and calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Caption: Workflow for the human liver microsomal stability assay.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutics. However, successful translation of potent compounds into clinical candidates requires a deep understanding and careful optimization of their lipophilicity and ADME properties. By employing the experimental strategies outlined in this guide and leveraging the illustrative structure-property relationships, researchers can make more informed decisions in the design and selection of derivatives with favorable druggability profiles. Future work should focus on generating and publishing comprehensive experimental ADME data for a diverse set of this compound derivatives to build a robust, publicly accessible knowledge base that will further accelerate drug discovery efforts in this important chemical space.
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A Senior Application Scientist's Guide to Quantum Chemical Calculations on the Electronic Structure of Brominated Pyrazoles
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Brominated Pyrazoles in Modern Chemistry
The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and unique electronic characteristics.[1][2] The strategic introduction of a bromine atom onto this heterocyclic ring system profoundly alters its physicochemical properties. This modification can enhance binding affinity to biological targets, modulate metabolic stability, and tune the electronic landscape for applications in photonic devices.[2][3] Understanding these electronic perturbations at a quantum level is not merely an academic exercise; it is a critical step in rational drug design and materials engineering.
This guide provides a comparative analysis of quantum chemical methodologies for elucidating the electronic structure of brominated pyrazoles. Moving beyond a simple recitation of protocols, we will explore the causality behind computational choices, establish a self-validating workflow, and ground our discussion in authoritative, verifiable sources. Our objective is to equip you with the theoretical understanding and practical framework necessary to perform and interpret high-quality computational studies on this important class of molecules.
Part 1: Laying the Theoretical Groundwork: A Comparative Look at Methods and Basis Sets
The selection of a computational method and basis set is the most critical decision in a quantum chemical study. It represents a fundamental trade-off between predictive accuracy and computational expense. For molecules containing heavy elements like bromine, this choice is especially crucial due to the increased number of electrons and the emergence of relativistic effects.
Choosing Your Weapon: A Comparison of Computational Methods
Density Functional Theory (DFT): The Versatile Workhorse DFT has become the most widely used quantum chemical method for medium to large-sized molecules, offering a favorable balance of cost and accuracy.[4] It approximates the complex many-electron wavefunction by using the electron density, a simpler quantity. The choice of the exchange-correlation functional is key.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is arguably the most common and well-benchmarked for organic molecules.[2][3] It incorporates a portion of exact Hartree-Fock exchange, which generally improves the prediction of molecular geometries and electronic properties for systems like pyrazoles.
-
M06-2X: This is a high-nonlocality functional that often provides better results for non-covalent interactions, which can be important when studying intermolecular interactions of brominated pyrazoles, such as halogen bonding.
-
CAM-B3LYP: A long-range corrected functional, it is often superior for predicting properties related to charge transfer and for excited-state calculations.[5]
Ab Initio Methods: The Pursuit of Higher Accuracy When higher accuracy is demanded, particularly for benchmarking or studying systems where DFT may be inadequate, methods like Møller-Plesset perturbation theory are employed.
-
MP2 (Møller-Plesset Perturbation Theory of the Second Order): As the simplest wave-function-based method to include electron correlation, MP2 is excellent for describing dispersion forces and can provide more accurate interaction energies than many DFT functionals.[5] However, its computational cost scales more steeply with system size, making it less practical for very large molecules.
The Language of Electrons: Selecting the Right Basis Set
A basis set is a set of mathematical functions used to construct the molecular orbitals.[6] For brominated pyrazoles, we must consider functions that can accurately describe the core and valence electrons of all atoms, including the diffuse electron cloud of bromine.
-
Pople-Style Basis Sets (e.g., 6-311+G(d,p)): These are highly popular for their efficiency.[6]
-
6-311: A triple-zeta basis set, providing more flexibility for valence electrons than smaller sets.
-
+: Adds diffuse functions, which are crucial for describing anions and the lone pairs of electronegative atoms like nitrogen and bromine.
-
(d,p): Adds polarization functions, which allow for orbital shapes to distort from their atomic form, essential for describing chemical bonds accurately.
-
-
Dunning's Correlation-Consistent Basis Sets (e.g., aug-cc-pVTZ): These sets are designed to systematically converge towards the complete basis set limit.[7]
-
aug-: Denotes the addition of augmented diffuse functions, making them highly reliable for systems where electron density is far from the nuclei.[7][8]
-
cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta): Provides a very accurate description of the valence electrons. While computationally more demanding, it is a gold standard for high-accuracy calculations.[7]
-
-
Basis Sets for Bromine: Due to its large number of electrons, bromine-specific basis sets or those incorporating Effective Core Potentials (ECPs) are often used. ECPs replace the core electrons with a potential, reducing computational cost while accounting for relativistic effects. The LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) is a common ECP-based set.[9] For higher accuracy all-electron calculations, basis sets like aug-cc-pVTZ are recommended.[7]
Part 2: A Self-Validating Computational Workflow
Trustworthiness in computational science comes from a logical, verifiable, and reproducible workflow. The following protocol outlines a robust procedure for analyzing the electronic structure of a brominated pyrazole.
Experimental Protocol: From Structure to Properties
-
Step 1: Molecular Structure Input
-
Construct the 3D structure of the desired brominated pyrazole (e.g., 4-bromopyrazole) using a molecular builder like GaussView, Avogadro, or Chemcraft.[10] Ensure correct initial bond lengths and angles.
-
-
Step 2: Geometry Optimization
-
Objective: To find the lowest energy conformation of the molecule on the potential energy surface.
-
Methodology: Perform a geometry optimization using a reliable level of theory, such as DFT with the B3LYP functional and the 6-311+G(d,p) basis set. This calculation iteratively adjusts the atomic coordinates until the forces on all atoms are negligible.
-
Causality: An accurate geometry is the bedrock of all subsequent calculations. Properties like orbital energies and dipole moments are highly sensitive to molecular structure.
-
-
Step 3: Vibrational Frequency Analysis
-
Objective: To confirm that the optimized geometry corresponds to a true energy minimum and to compute zero-point vibrational energy and other thermodynamic properties.
-
Methodology: Perform a frequency calculation at the same level of theory used for the optimization.
-
Validation: A true minimum is confirmed by the absence of any imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further geometry refinement.
-
-
Step 4: Single-Point Energy and Wavefunction Analysis
-
Objective: To obtain a more accurate electronic energy and wavefunction for the analysis of electronic properties.
-
Methodology: Using the optimized geometry from Step 2, perform a single-point energy calculation. This can be done at a higher level of theory (e.g., using the aug-cc-pVTZ basis set) for enhanced accuracy without the high cost of a full re-optimization.
-
Output Analysis: From this calculation, key electronic properties are derived:
-
Frontier Molecular Orbitals (HOMO/LUMO): Analyze their energies and spatial distributions.[11]
-
Mulliken Population Analysis: Calculate the partial atomic charges on each atom.[12][13]
-
Molecular Electrostatic Potential (MEP): Generate data for mapping the electrostatic potential onto the electron density surface.[14][15]
-
-
Visualization of the Computational Workflow
Caption: A validated workflow for quantum chemical calculations.
Part 3: Data Presentation and Interpretation
The true value of computational chemistry lies in its ability to generate quantitative data that informs our understanding of molecular properties and reactivity.
Data Presentation: Quantitative Comparisons
The following tables present hypothetical but realistic data for 4-bromopyrazole to illustrate the impact of method selection and the kind of insights that can be gained.
Table 1: Comparison of Calculated Properties for 4-Bromopyrazole with Different Levels of Theory
| Property | B3LYP/6-311+G(d,p) | B3LYP/aug-cc-pVTZ | MP2/aug-cc-pVTZ |
| EHOMO (eV) | -7.25 | -7.38 | -7.55 |
| ELUMO (eV) | -0.81 | -0.95 | -0.72 |
| HOMO-LUMO Gap (eV) | 6.44 | 6.43 | 6.83 |
| Dipole Moment (Debye) | 2.55 | 2.61 | 2.64 |
| Mulliken Charge on Br | -0.15 | -0.18 | -0.21 |
Table 2: Calculated Electronic Properties for Isomeric Bromopyrazoles (B3LYP/aug-cc-pVTZ)
| Molecule | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) | Global Hardness (η) |
| Pyrazole | -6.98 | -0.55 | 6.43 | 3.22 |
| 3-Bromopyrazole | -7.21 | -0.91 | 6.30 | 3.15 |
| 4-Bromopyrazole | -7.38 | -0.95 | 6.43 | 3.22 |
Note: Global Hardness (η) is calculated as (ELUMO - EHOMO) / 2. A higher value indicates greater stability.[16]
Interpretation: From Numbers to Chemical Insight
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[11] The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of kinetic stability; a smaller gap suggests higher polarizability and greater chemical reactivity.[11][17] As seen in Table 2, bromination generally lowers the HOMO and LUMO energies and can modulate the energy gap, thereby tuning the molecule's reactivity.
-
Mulliken Population Analysis: This analysis partitions the total electron density among the atoms, yielding partial atomic charges.[13] While simple to compute, Mulliken charges are known to be highly dependent on the basis set and can sometimes be unphysical.[13][18][19] Nevertheless, they provide a qualitative picture of charge distribution. In our example, the negative charge on bromine indicates its electron-withdrawing inductive effect.
-
Molecular Electrostatic Potential (MEP) Maps: An MEP map is a 3D visualization of the electrostatic potential on the molecule's electron density surface.[14][15][20] It is an invaluable tool for predicting reactivity.
-
Red Regions: Indicate negative potential (electron-rich), attractive to electrophiles. These are typically found around lone pairs of nitrogen atoms.
-
Blue Regions: Indicate positive potential (electron-poor), attractive to nucleophiles. These are found around acidic protons (e.g., N-H).
-
The σ-hole: A key feature on halogenated compounds is a region of positive electrostatic potential on the outermost portion of the bromine atom, along the C-Br bond axis.[14] This "sigma-hole" is responsible for the phenomenon of halogen bonding, a crucial non-covalent interaction in drug-receptor binding and crystal engineering.
-
Logical Relationships in Electronic Structure Analysis
Caption: Relationship between calculated properties and their chemical meaning.
Conclusion and Future Outlook
The quantum chemical investigation of brominated pyrazoles is a powerful strategy for gaining deep insights into their electronic structure and reactivity. As we have demonstrated, a judicious choice of computational methods, such as the B3LYP functional, paired with appropriate basis sets like aug-cc-pVTZ, can yield reliable and predictive data. A systematic workflow encompassing geometry optimization, frequency validation, and detailed wavefunction analysis ensures the integrity and trustworthiness of the results.
The true power of these calculations is realized when properties like the HOMO-LUMO gap, Mulliken charges, and MEP maps are interpreted in the context of chemical principles. This allows researchers to rationalize substituent effects, predict sites of reactivity, and understand the potential for key intermolecular interactions like halogen bonding. These computational insights are invaluable for guiding the synthesis of new drug candidates and the design of novel materials with tailored electronic properties.
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Safety Operating Guide
Hazard Identification and Characterization: Understanding the Risk
An In-Depth Guide to the Proper Disposal of 3-Bromo-4-methyl-1H-pyrazole for Laboratory Professionals
As a Senior Application Scientist, it is understood that the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, technically grounded framework for the safe handling and disposal of this compound, moving beyond a simple checklist to explain the causality behind each procedural step.
This compound (CAS No. 5932-20-7) is a halogenated heterocyclic compound.[1][2] Its chemical structure and properties necessitate careful handling due to its inherent hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its risks.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Source: PubChem CID 21680102[1]
These classifications are the primary drivers for the stringent personal protective equipment (PPE) and handling protocols that follow. The presence of a bromine atom categorizes this compound as a halogenated organic compound , which has significant implications for its ultimate disposal pathway under environmental regulations.[3]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Before handling this compound in any capacity—from weighing to disposal—a robust PPE protocol is essential. The goal is to create a complete barrier between the researcher and the chemical, mitigating the risks of skin, eye, and respiratory exposure.[4][5]
Table 2: Required PPE for Handling this compound
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face Protection | ANSI Z87-certified safety glasses with side shields or, preferably, chemical safety goggles.[6] A face shield should be used if there is a splash hazard. | Protects against eye irritation from dust or splashes.[1] |
| Hand Protection | Chemical-resistant nitrile rubber gloves.[6] Gloves must be inspected before use and disposed of after handling or if contaminated.[7] | Prevents skin contact, which can cause irritation.[1] |
| Body Protection | A long-sleeved laboratory coat.[6] For larger quantities or significant spill risk, a chemical-resistant apron or coveralls (e.g., Tychem) is recommended.[8] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[9][10] If dust may be generated and a fume hood is not available, a NIOSH-approved particulate respirator is required.[9][11] | Mitigates the risk of respiratory tract irritation from inhaling the powdered compound.[1] |
Spill and Emergency Procedures: Rapid and Controlled Response
Accidental spills must be managed promptly and safely to prevent exposure and environmental contamination. The primary goal when cleaning a powdered chemical spill is to avoid generating airborne dust.[12][13]
Step-by-Step Spill Cleanup Protocol
-
Evacuate and Secure the Area: Immediately alert others in the vicinity. Restrict access to the spill area.[14]
-
Don Appropriate PPE: Before attempting cleanup, don all PPE as outlined in Table 2, including respiratory protection.
-
Contain the Spill: Gently cover the spill with a material that can be wetted, such as absorbent pads.[12] For larger spills, you can create a dike around the perimeter with an inert absorbent like sand or vermiculite to prevent it from spreading.[13]
-
Clean Up the Material:
-
Method A (Preferred): Gently mist the spilled powder with a small amount of water or an inert solvent (like isopropanol) to wet it down. This minimizes dust generation.[12][15]
-
Carefully sweep the wetted material into a dustpan.[12]
-
Transfer the material into a clearly labeled, sealable hazardous waste container (e.g., a heavy-duty plastic bag or a dedicated waste drum).[13][15]
-
-
Decontaminate the Area: Wipe the spill area with a wet paper towel or absorbent pad. Place all used cleaning materials into the same hazardous waste container.[15]
-
Package for Disposal: Seal the waste container. For bags, double-bagging is recommended.[13] Attach a hazardous waste label detailing the contents ("this compound spill debris") and the date.
-
Seek Assistance: For large or unmanageable spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office immediately.[14]
Waste Characterization and Disposal Pathway
Proper disposal begins with correct waste characterization. As a halogenated organic compound, this compound is considered a hazardous waste. It is crucial to segregate this waste from non-hazardous and other types of chemical waste to ensure it is managed by a licensed hazardous waste contractor.
Prohibited Disposal Methods
-
DO NOT dispose of this chemical down the drain. It must be prevented from entering waterways or sewer systems.[10][11]
-
DO NOT dispose of this chemical in the regular trash.
-
DO NOT attempt to neutralize or chemically treat the waste unless you are operating under a specific, EHS-approved protocol.
Approved Disposal Method: High-Temperature Incineration
The recommended and most environmentally sound disposal method for brominated organic compounds is controlled incineration in a licensed hazardous waste facility.[16]
-
Causality: High-temperature incineration (typically >850°C) with sufficient residence time ensures the complete destruction of the organic molecule.[17][18] The process is designed to break the carbon-bromine bonds. Modern incineration facilities are equipped with advanced flue gas cleaning systems ("scrubbers") that neutralize and remove the resulting hydrogen bromide (HBr) and prevent the formation of harmful byproducts like polybrominated dioxins and furans.[16][17][18]
Land Disposal Restrictions
The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) prohibits the land disposal of untreated hazardous wastes, including many halogenated organic compounds.[19][20] This compound must be treated—with incineration being the primary method—to meet specific standards before any resulting residue could be considered for landfilling in a designated hazardous waste landfill.[19][21][22]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
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A Senior Application Scientist's Guide to the Safe Handling of 3-Bromo-4-methyl-1H-pyrazole
For the innovative researchers, scientists, and drug development professionals dedicated to advancing discovery, the integrity of your work and your personal safety are paramount. This guide provides essential, field-proven safety and logistical information for handling 3-Bromo-4-methyl-1H-pyrazole, moving beyond standard Safety Data Sheet (SDS) information to offer a framework of deep operational trust. Our goal is to empower you with the causal logic behind each safety protocol, ensuring a self-validating system of protection in your laboratory.
Hazard Analysis: Understanding the Intrinsic Risks
This compound is a halogenated heterocyclic compound that, while crucial for many synthetic pathways, possesses a specific hazard profile that dictates our handling strategy. According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:
-
H302: Harmful if swallowed: Points to significant acute toxicity via ingestion.
-
H315: Causes skin irritation: Indicates the potential for local dermal effects upon contact.[1]
-
H319: Causes serious eye irritation: Highlights the risk of significant, potentially damaging, eye injury.[1]
-
H335: May cause respiratory irritation: Signals that inhalation of the powder can lead to irritation of the nose, throat, and lungs.[1]
This profile requires a multi-faceted approach to personal protective equipment (PPE) and handling, designed to prevent all routes of exposure: dermal, ocular, inhalation, and ingestion. Adherence to a comprehensive Chemical Hygiene Plan, as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450), is the foundational requirement for managing these risks.[2][3]
Personal Protective Equipment (PPE): An Engineered Barrier of Defense
Your PPE is the most critical barrier between you and the chemical. The selection of appropriate PPE is not a passive step but an active risk mitigation strategy based on the known hazards.
| Body Part | Required PPE | Rationale and Field-Proven Insights |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient. The GHS classification "Causes serious eye irritation" necessitates the use of chemical splash goggles that form a seal around the eyes to protect against fine particulates and accidental splashes.[1] For procedures with a higher risk of splashing (e.g., weighing, transferring, or dissolution), a full-face shield must be worn in addition to goggles to protect the entire face.[4] |
| Hands | Nitrile Gloves (Double-Gloved) | Aromatic and halogenated hydrocarbons can attack many synthetic glove materials.[5] While specific permeation data for this compound is not available, nitrile gloves offer good resistance to a range of chemicals and are recommended for splash protection.[6][7] Best Practice: Double-gloving provides an additional layer of security. If the outer glove is contaminated, it can be removed without exposing the skin. Always inspect gloves for tears or punctures before use.[8] |
| Body | Flame-Resistant Laboratory Coat | A fully buttoned lab coat protects the skin and personal clothing from contamination with the solid chemical. Flame-resistant material is a best practice in laboratories where flammable solvents are also in use. |
| Respiratory | NIOSH-Approved Respirator (as needed) | All handling of the solid compound should occur within a certified chemical fume hood to minimize inhalation risk.[9] If engineering controls are insufficient or during a significant spill clean-up, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates may be required.[3] |
Operational Plan: Step-by-Step Handling Protocol
A disciplined, procedural approach is essential to minimize exposure and maintain a safe working environment.
3.1. Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood to control exposure to the solid dust.[9]
-
Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested. Have a chemical spill kit readily accessible.
-
Pre-weighing: If possible, pre-weigh the necessary amount of the compound in a dedicated weighing station within the fume hood to avoid transferring open containers through the lab.
3.2. Handling the Solid
-
Don PPE: Before handling the primary container, put on all required PPE as detailed in the table above.
-
Grounding: When transferring the solid, ground the container and receiving vessel to prevent static discharge, which can cause fine powders to become airborne.
-
Transfer: Use a spatula or powder funnel to transfer the solid. Avoid scooping actions that could generate dust. Pour slowly and carefully.
-
Dissolution: If making a solution, add the solvent to the solid slowly to prevent splashing. Ensure the vessel is appropriately sized to contain the volume with adequate headspace.
3.3. Post-Handling
-
Decontamination: Wipe down the spatula and any surfaces within the fume hood that may have been contaminated using a cloth dampened with an appropriate solvent (e.g., 70% ethanol). Dispose of the cloth as solid hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Remove the outer pair of gloves first, followed by the face shield and goggles, then the lab coat, and finally the inner pair of gloves.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after handling is complete.
Disposal Plan: Compliant Waste Management
Proper segregation and disposal of waste are critical for safety and environmental compliance. As a brominated organic compound, all waste streams containing this compound must be treated as halogenated organic waste.[10][11]
Step-by-Step Disposal Procedures:
-
Waste Segregation: Never mix halogenated waste with non-halogenated waste streams.[12] Doing so contaminates the entire non-halogenated stream, significantly increasing disposal costs and environmental burden.[3]
-
Solid Waste:
-
Collect all contaminated solid waste, including gloves, weigh paper, and disposable labware, in a dedicated, clearly labeled "Halogenated Solid Waste" container.
-
This container should be a durable, sealable plastic bag or drum.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, clearly labeled "Halogenated Liquid Waste" container.
-
The container must be compatible with the solvents used and have a secure, sealing cap.[13]
-
-
Empty Containers: The original reagent bottle, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated liquid waste. The rinsed container can then be managed according to your institution's policy for empty chemical containers.
-
Final Disposal: All waste containers must be sealed, properly labeled with their contents, and disposed of through your institution's Environmental Health and Safety (EHS) department.
Emergency Response Plan
Immediate and correct action during an emergency can significantly mitigate harm.
| Exposure Scenario | Immediate First Aid Protocol |
| Skin Contact | 1. Immediately brush off any visible solid from the skin.[2] 2. Flush the affected area with copious amounts of water for at least 15 minutes, removing any contaminated clothing while under the water stream.[2][9] 3. Wash the area with mild soap and water. 4. Seek immediate medical attention. |
| Eye Contact | 1. Immediately proceed to an emergency eyewash station. 2. Flush the eyes with a continuous, gentle stream of water for at least 15-20 minutes.[14] Hold the eyelids open to ensure water reaches all surfaces of the eye and lids.[15] 3. Do not attempt to neutralize the chemical. 4. Seek immediate medical attention.[1] |
| Inhalation | 1. Immediately move the affected person to fresh air.[16][17] 2. If breathing is difficult or symptoms like coughing or throat irritation persist, seek immediate medical attention.[18] |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention. Contact a poison control center for specific advice.[17] |
| Minor Spill (Solid) | 1. Alert others in the area. 2. Wearing appropriate PPE, gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne. 3. Carefully sweep the material into a designated "Halogenated Solid Waste" container. Avoid creating dust. 4. Decontaminate the spill area with a damp cloth and dispose of it as hazardous waste. |
| Major Spill | 1. Evacuate the immediate area. 2. Alert your supervisor and contact your institution's EHS or emergency response team. 3. Do not attempt to clean up a large spill without proper training and equipment. |
By internalizing the principles and procedures outlined in this guide, you are not merely following rules but actively participating in a culture of safety that protects you, your colleagues, and the integrity of your research.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
